molecular formula C7H10S B1332078 2-Ethyl-5-methylthiophene CAS No. 40323-88-4

2-Ethyl-5-methylthiophene

Cat. No.: B1332078
CAS No.: 40323-88-4
M. Wt: 126.22 g/mol
InChI Key: VOIVNYVBGCJFRW-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylthiophene belongs to the class of organic compounds known as 2, 5-disubstituted thiophenes. These are organic compounds containing a thiophene that is disubstituted at the C-2, and C5-positions. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S/c1-3-7-5-4-6(2)8-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIVNYVBGCJFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334522
Record name 2-Ethyl-5-methylthiophene
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Molecular Weight

126.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

158.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-5-methylthiophene
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

40323-88-4
Record name 2-Ethyl-5-methylthiophene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-5-methylthiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-5-methylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-5-methylthiophene: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-5-methylthiophene is a substituted thiophene derivative with the chemical formula C₇H₁₀S.[1][2] As a member of the thiophene family, a class of heterocyclic compounds containing a five-membered ring with one sulfur atom, it shares the aromatic characteristics that make these compounds valuable building blocks in medicinal chemistry and materials science.[3] The presence of alkyl substituents, an ethyl group at the 2-position and a methyl group at the 5-position, influences its electronic properties and reactivity, making it a subject of interest for researchers in drug development and organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed protocols for its synthesis, purification, and analytical characterization.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to comprehending the properties and reactivity of this compound.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Key Identifiers:

  • IUPAC Name: this compound[2]

  • CAS Number: 40323-88-4[1][2]

  • Molecular Formula: C₇H₁₀S[1][2]

  • Molecular Weight: 126.22 g/mol [2]

  • Synonyms: 5-Ethyl-2-methylthiophene[1][2]

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its handling, purification, and identification.

PropertyValueSource
Appearance Colorless to light yellow liquid
Boiling Point 160-161 °C at 760 mmHg
Melting Point Not available
Density 0.965 g/cm³ at 25 °C
Refractive Index 1.507 at 20 °C
Solubility Insoluble in water, soluble in organic solvents
Mass Spectrum (m/z) 126 (M+), 111, 97, 59, 45

Chemical Properties and Reactivity

Thiophene and its derivatives are aromatic compounds that readily undergo electrophilic aromatic substitution reactions. The electron-donating nature of the alkyl groups in this compound activates the thiophene ring towards electrophiles, with substitution occurring preferentially at the vacant 3- and 4-positions.

Key Reactions:

  • Electrophilic Aromatic Substitution: this compound can undergo various electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The directing effects of the ethyl and methyl groups will influence the position of substitution.

  • Metalation: Like other thiophenes, this compound can be deprotonated at the carbon atoms adjacent to the sulfur using strong bases like organolithium reagents. This forms a thienyllithium species, which is a versatile intermediate for introducing a variety of functional groups.

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone under controlled conditions. However, strong oxidizing agents can lead to ring cleavage.

  • Reduction: The thiophene ring is generally resistant to catalytic hydrogenation under mild conditions that would reduce a benzene ring. More forcing conditions can lead to the saturation of the ring to form a tetrahydrothiophene derivative.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 2-methylthiophene: Friedel-Crafts acylation followed by Clemmensen reduction.[4]

Synthetic Workflow

Synthesis_Workflow Start 2-Methylthiophene Acylation Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) Start->Acylation Intermediate 2-Propionyl-5-methylthiophene Acylation->Intermediate Reduction Clemmensen Reduction (Zn(Hg), HCl) Intermediate->Reduction Product This compound Reduction->Product Purification Fractional Distillation Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic pathway for this compound.

Part 1: Friedel-Crafts Acylation of 2-Methylthiophene

This reaction introduces a propionyl group onto the 5-position of the 2-methylthiophene ring.[4][5][6]

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add propionyl chloride (1.0 equivalent) dropwise from the dropping funnel.

  • Substrate Addition: After the addition of propionyl chloride is complete, add 2-methylthiophene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-propionyl-5-methylthiophene.

Part 2: Clemmensen Reduction of 2-Propionyl-5-methylthiophene

This step reduces the ketone functionality of the intermediate to a methylene group, yielding the final product.[7][8]

Experimental Protocol:

  • Amalgam Preparation: Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Substrate Addition: Add the crude 2-propionyl-5-methylthiophene from the previous step to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude this compound is purified by fractional distillation under reduced pressure to obtain the pure product.[9][10][11]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column.

  • Distillation: Heat the crude product in the distillation flask. Collect the fraction that distills at the boiling point of this compound at the corresponding pressure.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.[12][13][14]

Experimental Protocol:

  • GC Column: Use a nonpolar capillary column (e.g., HP-5MS).

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • Injection: Inject a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

  • MS Detection: Acquire mass spectra in the electron ionization (EI) mode.

Expected Results: A single major peak in the chromatogram corresponding to this compound. The mass spectrum should show a molecular ion peak (M+) at m/z 126 and characteristic fragmentation patterns.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.[15][16][17][18][19]

NMR Analysis Workflow

NMR_Analysis Sample Pure this compound Dissolve Dissolve in CDCl3 Sample->Dissolve H1_NMR ¹H NMR Spectroscopy Dissolve->H1_NMR C13_NMR ¹³C NMR Spectroscopy Dissolve->C13_NMR Spectrum_H1 ¹H NMR Spectrum H1_NMR->Spectrum_H1 Spectrum_C13 ¹³C NMR Spectrum C13_NMR->Spectrum_C13 Interpretation Spectral Interpretation Spectrum_H1->Interpretation Spectrum_C13->Interpretation Structure_Confirmation Structure Confirmed Interpretation->Structure_Confirmation

Caption: Workflow for NMR-based structural confirmation.

¹H NMR (in CDCl₃):

  • δ ~6.5-6.8 ppm (2H, m): Two signals corresponding to the two protons on the thiophene ring.

  • δ ~2.7 ppm (2H, q): A quartet for the two methylene protons of the ethyl group, coupled to the methyl protons.

  • δ ~2.4 ppm (3H, s): A singlet for the three protons of the methyl group attached to the thiophene ring.

  • δ ~1.2 ppm (3H, t): A triplet for the three methyl protons of the ethyl group, coupled to the methylene protons.

¹³C NMR (in CDCl₃):

  • δ ~140-145 ppm: Two signals for the two quaternary carbons of the thiophene ring bonded to the alkyl groups.

  • δ ~120-125 ppm: Two signals for the two CH carbons of the thiophene ring.

  • δ ~25 ppm: Signal for the methylene carbon of the ethyl group.

  • δ ~15 ppm: Signal for the methyl carbon attached to the thiophene ring.

  • δ ~15 ppm: Signal for the methyl carbon of the ethyl group.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[20][21][22][23][24] Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of a spill, absorb with an inert material and dispose of it as chemical waste.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with robust and reliable protocols for its synthesis, purification, and characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and organic synthesis, facilitating the effective utilization of this versatile thiophene derivative in their research endeavors.

References

  • NIST. (n.d.). Thiophene, 2-ethyl-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved from [Link]

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  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]

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  • Juniper Publishers. (2024, April 16). The Clemmensen Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • YouTube. (2025, October 24). Clemmensen Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]

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Sources

An In-depth Technical Guide to 2-Ethyl-5-methylthiophene for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core physicochemical properties, molecular structure, synthesis, and analytical characterization of 2-Ethyl-5-methylthiophene, a heterocyclic compound of growing interest. The insights provided herein are grounded in established scientific principles and data from authoritative sources, aiming to facilitate its application in novel research endeavors.

Core Molecular Attributes and Physicochemical Profile

This compound is a substituted thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of alkyl substituents (ethyl and methyl) at the C2 and C5 positions, respectively, influences its electronic properties and steric profile, which are critical determinants of its reactivity and potential as a scaffold in medicinal chemistry. Thiophene and its derivatives are recognized as important structural motifs in a wide array of pharmaceuticals, valued for their bioisosteric relationship with benzene rings and their ability to modulate pharmacological activity.[1][2]

Molecular Structure and Identification

The fundamental identity of this compound is established by its unique molecular structure and associated identifiers.

  • Molecular Formula: C₇H₁₀S[3][4][5][6]

  • Molecular Weight: Approximately 126.22 g/mol [3][6][7]

  • IUPAC Name: this compound[6]

  • CAS Number: 40323-88-4[3][4][5][6]

  • Synonyms: 2-Methyl-5-ethyl-thiophene[4][5][6]

The structural arrangement of this compound is visualized below.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Quantitative physical and chemical properties are essential for experimental design, including reaction setup, purification, and storage. The data compiled from various reputable sources are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 126.22 g/mol PubChem[6], Santa Cruz Biotechnology[3]
Boiling Point 158.0 °C at 760 mmHgThe Good Scents Company[8], PubChem[6]
Density ~0.962 - 0.970 g/cm³ at 25 °CThe Good Scents Company[8], ChemicalBook[9]
Refractive Index ~1.503 - 1.509 at 20 °CThe Good Scents Company[8], ChemicalBook[9]
Flash Point 31.11 °C (88.00 °F)The Good Scents Company[8]
XLogP3-AA (logP) 2.8PubChem[6], The Good Scents Company[8]
Appearance Colorless clear liquid (estimated)The Good Scents Company[8]
Storage Temperature 2-8°C (Protect from light)ChemicalBook[9]

Synthesis and Reactivity Insights

The synthesis of substituted thiophenes is a cornerstone of heterocyclic chemistry. While specific, detailed protocols for this compound are not extensively published in primary literature, its synthesis can be approached through established methodologies for creating 2,5-disubstituted thiophenes.

Conceptual Synthesis Pathway

A common and effective strategy involves the modification of a pre-existing thiophene core. For instance, 2-Acetyl-5-methylthiophene can serve as a practical starting material.[10] The acetyl group can be reduced to an ethyl group via a Wolff-Kishner or Clemmensen reduction, providing a direct route to the target molecule.

Synthesis_Pathway A 2-Acetyl-5-methylthiophene C This compound A->C Wolff-Kishner Reduction B Hydrazine (NH2NH2), KOH, Ethylene Glycol, Heat

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Wolff-Kishner Reduction of 2-Acetyl-5-methylthiophene

This protocol is a representative method derived from standard organic chemistry practices for achieving the described transformation. Self-validation is critical; researchers should monitor reaction progress via TLC or GC-MS.

Materials:

  • 2-Acetyl-5-methylthiophene (1.0 eq)

  • Hydrazine hydrate (4.0-5.0 eq)

  • Potassium hydroxide (4.0-5.0 eq)

  • Diethylene glycol or Triethylene glycol (solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-acetyl-5-methylthiophene and the glycol solvent.

  • Reagent Addition: Add potassium hydroxide pellets, followed by the slow addition of hydrazine hydrate. The mixture will likely be heterogeneous.

  • Initial Reflux: Heat the mixture to approximately 130-140 °C for 1-2 hours. During this phase, the hydrazone intermediate is formed. Water will be generated and can be observed co-distilling.

  • Decomposition: Gradually increase the temperature to 190-200 °C to decompose the hydrazone and evolve nitrogen gas. This is the core reduction step. Maintain this temperature until gas evolution ceases (typically 3-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Causality: The use of a high-boiling polar aprotic solvent like a glycol is crucial as it allows the high temperatures necessary for hydrazone decomposition while effectively solvating the ionic intermediates. The strong base (KOH) facilitates the deprotonation steps required for the reduction mechanism.

Spectroscopic and Analytical Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a primary tool for determining the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at an m/z of approximately 126.[6][11] A prominent fragment would likely result from benzylic cleavage (cleavage of the bond between the thiophene ring and the ethyl group's first carbon), leading to a stable thienylmethyl-type cation at m/z 111 (M-15).[6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present. For this compound, the spectrum would be characterized by:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~2960-2850 cm⁻¹

  • C=C stretching (aromatic ring): ~1550-1450 cm⁻¹[12]

  • C-S stretching: ~710-680 cm⁻¹[12]

PubChem provides access to experimental FT-IR spectra for this compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Thiophene protons: Two doublets in the aromatic region (~6.5-7.0 ppm), showing coupling to each other.

    • Ethyl group (-CH₂-): A quartet (~2.8 ppm) due to coupling with the adjacent methyl group.

    • Ethyl group (-CH₃): A triplet (~1.3 ppm) due to coupling with the adjacent methylene group.

    • Methyl group (-CH₃): A singlet (~2.5 ppm) attached directly to the thiophene ring.

  • ¹³C NMR:

    • Thiophene carbons: Four distinct signals in the aromatic region (~120-145 ppm), with the two substituted carbons (C2 and C5) being the most deshielded.

    • Ethyl group (-CH₂-): A signal around ~25-30 ppm.

    • Ethyl group (-CH₃): A signal around ~14-16 ppm.

    • Methyl group (-CH₃): A signal around ~15 ppm.

Applications and Relevance in Drug Development

The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its electron-rich nature and ability to engage in various intermolecular interactions make it a valuable component for designing molecules that target biological systems.[1][2]

Derivatives of thiophene have demonstrated a vast range of biological activities, including:

  • Anti-inflammatory[1]

  • Anticancer[1][14]

  • Antimicrobial and Antifungal[1]

  • Antipsychotic and Anticonvulsant[1][2]

While this compound itself is not an active pharmaceutical ingredient, it serves as a crucial building block or intermediate. Its specific substitution pattern offers a template for chemists to elaborate upon, creating libraries of novel compounds for screening. The lipophilic nature imparted by the alkyl groups (logP of 2.8) can be advantageous for membrane permeability, a key factor in drug design.

Safety and Handling

According to aggregated GHS information from ECHA notifications, this compound is largely reported as not meeting the criteria for GHS hazard classification.[6] However, as with all laboratory chemicals, standard safety precautions should be observed. It is a flammable liquid and should be kept away from heat and open flames.[15] The toxicological properties have not been fully investigated, and therefore, direct contact should be avoided by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Work should be conducted in a well-ventilated fume hood.

References

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Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Ethyl-5-methylthiophene (CAS Number: 40323-88-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-ethyl-5-methylthiophene, identified by the CAS number 40323-88-4.[1][2][3][4] With the molecular formula C₇H₁₀S and a molecular weight of approximately 126.22 g/mol , this substituted thiophene is of interest in various chemical research domains, including flavor and fragrance studies, as well as a building block in the synthesis of more complex molecules.[1][2][3] Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical reactions.

This document delves into the mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance and ultraviolet-visible spectroscopy data for this compound. The causality behind the experimental and theoretical observations is explained to provide a deeper understanding of its molecular structure and properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.[1][2][5]

PropertyValueSource
CAS Number40323-88-4[1][2][3]
Molecular FormulaC₇H₁₀S[1][2][3]
Molecular Weight126.22 g/mol [2]
Boiling Point158.0 - 160.15 °C at 760 mmHg[2][5]
Density0.963 - 0.970 g/cm³ at 25 °C[1]
Refractive Index1.503 - 1.509 at 20 °C[1]
IUPAC NameThis compound[2]
Synonyms2-Methyl-5-ethyl-thiophene[2]

Mass Spectrometry

Mass spectrometry of this compound provides critical information about its molecular weight and fragmentation pattern, which is invaluable for its identification in complex mixtures.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard approach for analyzing volatile compounds like this compound is through GC-MS.

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

  • Gas Chromatography:

    • Injector: A split/splitless injector is typically used, with an injection volume of 1 µL.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: A temperature ramp is employed, for instance, starting at 50 °C for 2 minutes, then ramping to 250 °C at 10 °C/min.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Scan Range: m/z 40-300.

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions.[2][4]

m/zIonProposed Structure of FragmentSignificance
126[M]⁺[C₇H₁₀S]⁺Molecular Ion
111[M - CH₃]⁺[C₆H₇S]⁺Loss of a methyl radical from the ethyl group
97[M - C₂H₅]⁺[C₅H₅S]⁺Loss of an ethyl radical

The most abundant fragment ion is typically observed at m/z 111, resulting from the favorable benzylic-type cleavage and loss of a methyl radical. The molecular ion peak at m/z 126 is also clearly visible.

fragmentation_pathway M [C₇H₁₀S]⁺˙ m/z = 126 (Molecular Ion) F1 [C₆H₇S]⁺ m/z = 111 M->F1 - •CH₃ F2 [C₅H₅S]⁺ m/z = 97 M->F2 - •C₂H₅ hnmr_assignments cluster_structure This compound Structure structure   H-3 (~6.6-6.8 ppm, d) H-4 (~6.5-6.7 ppm, d) -CH₂- (~2.8 ppm, q) -CH₃ (ring) (~2.4 ppm, s) -CH₃ (ethyl) (~1.3 ppm, t)

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~145Thiophene C-2
~138Thiophene C-5
~125Thiophene C-3
~123Thiophene C-4
~23-CH₂- (Ethyl)
~15-CH₃ (Ring)
~14-CH₃ (Ethyl)

The quaternary carbons of the thiophene ring (C-2 and C-5) are expected to be the most downfield, followed by the protonated carbons of the ring (C-3 and C-4). The aliphatic carbons of the ethyl and methyl groups will appear at higher field.

Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions within the thiophene ring.

Theoretical Basis

Thiophene itself exhibits a strong absorption maximum around 231 nm. Alkyl substitution on the thiophene ring generally leads to a bathochromic (red) shift of the absorption maximum. The extent of this shift depends on the number and position of the alkyl groups.

Predicted Absorption

For this compound, it is predicted that the primary absorption maximum (λ_max) will occur in the range of 235-245 nm in a non-polar solvent like hexane or ethanol. This absorption corresponds to a π → π* transition of the conjugated system of the thiophene ring.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: 200-400 nm.

    • Blank: A cuvette containing the pure solvent is used as a blank.

  • Analysis: The wavelength of maximum absorbance (λ_max) is determined from the spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound (CAS 40323-88-4). The mass spectrum clearly indicates the molecular weight and a characteristic fragmentation pattern. The infrared spectrum confirms the presence of the thiophene ring and alkyl substituents. While experimental NMR and UV-Vis data are not widely available, theoretical predictions based on sound chemical principles and analogous structures provide a reliable guide for what to expect. This integrated spectroscopic information is essential for any researcher or professional working with this compound, ensuring its correct identification and facilitating its application in further research and development.

References

  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520990, this compound. Retrieved from [Link]

  • Human Metabolome Database. (2022). This compound (HMDB0029733). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene, 2-ethyl-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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An In-Depth Technical Guide to the Physicochemical Characterization of 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of two critical physical properties of 2-ethyl-5-methylthiophene: its boiling point and density. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details established values for these properties and presents rigorous, field-proven methodologies for their experimental verification. The protocols described herein are structured to ensure self-validation and reproducibility, which are paramount for scientific integrity.

Introduction to this compound

This compound is a substituted heterocyclic organic compound that belongs to the thiophene family. Thiophene and its derivatives are significant building blocks in medicinal chemistry and materials science. Their utility stems from the unique electronic and structural properties of the thiophene ring, which can influence the biological activity of pharmaceutical compounds and the performance of organic electronics. Accurate knowledge of the physical properties of substituted thiophenes, such as this compound, is fundamental for process development, quality control, and the design of novel molecules.

Core Physicochemical Properties

The boiling point and density are fundamental physical constants that are indicative of a compound's purity and intermolecular forces. For this compound (C₇H₁₀S), these properties are well-documented in chemical literature and databases.

Physical PropertyReported Value(s)Conditions
Boiling Point 158 °C[1][2]At 760 mm Hg
Density 0.963 - 0.970 g/cm³[2]At 25 °C
0.9618 g/cm³[3]Not Specified

These values serve as a reliable benchmark for researchers. However, in a laboratory setting, particularly in drug development where purity is critical, experimental verification of these properties for a given batch is a standard and necessary practice.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For a pure substance, the boiling point is a sharp, well-defined temperature at a given pressure.[5] The capillary tube method is a common and reliable technique for determining the boiling point of small quantities of a liquid.

Principle of the Capillary Tube Method

This method relies on trapping a small amount of the liquid's vapor in an inverted capillary tube. As the liquid is heated, the vapor pressure inside the capillary increases. When the vapor pressure equals the atmospheric pressure, a rapid stream of bubbles will emerge from the capillary. Upon cooling, the point at which the liquid is drawn back into the capillary tube signifies that the vapor pressure inside the capillary is equal to the external atmospheric pressure, and this temperature is the boiling point.[5]

Experimental Protocol
  • Preparation: Seal one end of a glass capillary tube by heating it in a flame.

  • Assembly: Attach a small test tube containing 2-3 mL of this compound to a thermometer. Place the sealed capillary tube (sealed end up) into the liquid in the test tube.[5]

  • Heating: Immerse the assembly in a heating bath (e.g., paraffin oil or an aluminum block) ensuring the liquid level is above that in the test tube.[6]

  • Observation (Heating): Heat the bath gently and stir to ensure uniform temperature distribution. Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary is noted as t₁.[4]

  • Observation (Cooling): Turn off the heat source and allow the bath to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is noted as t₂. This is the boiling point.

  • Result: The average of t₁ and t₂ can be taken as the observed boiling point. For a pure compound, t₁ and t₂ should be very close.

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement Seal_Capillary Seal Capillary Tube Assemble Assemble Test Tube, Thermometer, and Capillary Seal_Capillary->Assemble Heat Heat in Bath Assemble->Heat Observe_Bubbles Observe Rapid Bubbling (t1) Heat->Observe_Bubbles Cool Cool Slowly Observe_Bubbles->Cool Observe_Liquid_Entry Observe Liquid Entry (t2) Cool->Observe_Liquid_Entry Record_BP Record Boiling Point Observe_Liquid_Entry->Record_BP t2 = Boiling Point

Caption: Workflow for Boiling Point Determination via Capillary Method.

Experimental Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume. It is temperature-dependent, as the volume of a substance typically increases with temperature. The pycnometer method is a highly precise technique for determining the density of liquids.

Principle of the Pycnometer Method

A pycnometer is a glass flask with a specific, accurately known volume. The method involves determining the mass of the liquid that precisely fills the pycnometer. By knowing the volume of the pycnometer and measuring the mass of the contained liquid, the density can be calculated with high accuracy.[7]

Experimental Protocol
  • Calibration of Pycnometer Volume:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer (m₀).

    • Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.

    • Insert the stopper, allowing excess liquid to exit through the capillary, and carefully dry the outside.

    • Weigh the filled pycnometer (m_water).

    • Calculate the mass of the water (m_water - m₀).

    • Determine the volume of the pycnometer (V) using the known density of water at that temperature (V = (m_water - m₀) / ρ_water).

  • Measurement of this compound Density:

    • Empty and dry the calibrated pycnometer.

    • Fill the pycnometer with this compound.

    • Insert the stopper, wipe away the excess liquid, and ensure the outside is dry.

    • Weigh the pycnometer filled with the sample (m_sample).

    • Calculate the mass of the sample (m_sample - m₀).

    • Calculate the density of the sample (ρ_sample = (m_sample - m₀) / V).

Density_Workflow cluster_calibration Pycnometer Calibration cluster_sample_measurement Sample Measurement Weigh_Empty Weigh Empty Pycnometer (m0) Fill_Water Fill with Deionized Water Weigh_Empty->Fill_Water Weigh_Water Weigh Pycnometer + Water (m_water) Fill_Water->Weigh_Water Calc_Volume Calculate Pycnometer Volume (V) Weigh_Water->Calc_Volume Calc_Density Calculate Density (ρ_sample) Calc_Volume->Calc_Density Fill_Sample Fill with this compound Weigh_Sample Weigh Pycnometer + Sample (m_sample) Fill_Sample->Weigh_Sample Calc_Mass Calculate Sample Mass Weigh_Sample->Calc_Mass Calc_Mass->Calc_Density

Caption: Workflow for Density Determination using a Pycnometer.

Factors Influencing Physical Properties of Alkylthiophenes

The boiling point and density of alkyl-substituted thiophenes are influenced by several molecular factors:

  • Molecular Weight: Generally, as the molecular weight increases due to longer or more numerous alkyl chains, the strength of the van der Waals forces increases, leading to a higher boiling point.[5]

  • Branching: Branching in the alkyl side chains can lower the boiling point compared to a straight-chain isomer of the same molecular weight. This is because branching reduces the surface area available for intermolecular contact, weakening the van der Waals forces.[5]

  • Polarity: The thiophene ring possesses some polarity due to the electronegativity of the sulfur atom. While alkyl groups are nonpolar, their presence and position can subtly influence the overall molecular dipole moment, which in turn affects intermolecular attractions and thus the boiling point and density.

Understanding these trends is crucial for predicting the physical properties of novel thiophene derivatives and for troubleshooting purification processes like distillation.[8]

Conclusion

The accurate determination of the boiling point and density of this compound is a critical aspect of its use in research and development. This guide has provided both the established reference values and detailed, reliable protocols for their experimental verification. By employing these standardized methods, researchers can ensure the quality and purity of their materials, leading to more reproducible and trustworthy scientific outcomes.

References

  • This compound CAS#: 40323-88-4 - ChemicalBook. (URL: )
  • This compound | C7H10S | CID 520990 - PubChem. (URL: [Link])

  • 2-ethyl-5-methyl thiophene, 40323-88-4 - The Good Scents Company. (URL: [Link])

  • Experiment name / Determin
  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (URL: [Link])

  • Determination of Boiling Point | PDF - Scribd. (URL: [Link])

  • Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (URL: [Link])

  • Density Determination Using Pycnometer | PDF - Scribd. (URL: [Link])

  • Experiment 1 – Density. (URL: )
  • 3 DENSITY DETERMIN
  • 1 density determin

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solubility of 2-Ethyl-5-methylthiophene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Ethyl-5-methylthiophene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic aromatic compound of interest in the pharmaceutical, flavor, and material science industries.[1] We delve into the physicochemical properties of the molecule, explore theoretical models for solubility prediction, present detailed experimental protocols for solubility determination, and discuss its expected solubility profile across a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from chemical synthesis and purification to formulation and process development.

Introduction: The Significance of this compound and its Solubility

This compound (C₇H₁₀S) is a substituted thiophene, a class of sulfur-containing heterocyclic compounds.[2][3][4] Its unique aromatic and sulfurous characteristics make it a valuable component in the flavor and fragrance industry.[1] Furthermore, the thiophene ring is a key structural motif in many pharmaceuticals and organic electronic materials, making its derivatives, such as this compound, important building blocks in synthetic chemistry.[1][5]

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for:

  • Chemical Reactions: Ensuring reactants are in the same phase for efficient reaction kinetics.

  • Purification: Selecting appropriate solvents for techniques like recrystallization or chromatography.

  • Formulation: Developing stable and bioavailable drug products or creating homogeneous blends for material applications.

  • Process Safety and Handling: Knowing solubility helps in managing containment and cleanup.[6][7]

This guide bridges theoretical principles with practical experimental methodologies to provide a robust framework for working with this compound.

Physicochemical Profile of this compound

A molecule's structure and inherent properties are the primary determinants of its solubility. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₇H₁₀S[2][3]
Molecular Weight 126.22 g/mol [2]
Appearance Colorless clear liquid (est.)[1]
Boiling Point 158.0 °C at 760 mmHg[1][2]
Density 0.963 - 0.970 g/mL @ 25 °C[1]
Refractive Index 1.503 - 1.509 @ 20 °C[1]
SMILES CCC1=CC=C(S1)C[2]
Water Solubility 119 mg/L (low)[1]

The structure consists of a planar, aromatic thiophene ring functionalized with a methyl and an ethyl group. These alkyl chains and the overall molecular structure render the compound predominantly non-polar and lipophilic. While the sulfur heteroatom contributes a slight dipole moment, the molecule lacks hydrogen bond donor capabilities, a critical factor influencing its solubility in protic solvents.

Theoretical Frameworks for Solubility Prediction

Before embarking on lab-intensive measurements, theoretical models can offer valuable predictions of solubility behavior.

The "Like Dissolves Like" Principle

This foundational principle states that substances with similar intermolecular forces are likely to be soluble in one another.[8][9]

  • Non-polar Solutes (dominated by London dispersion forces) dissolve best in non-polar solvents .

  • Polar Solutes (with dipole-dipole interactions and/or hydrogen bonding) dissolve best in polar solvents .

Given its largely non-polar, hydrocarbon-like structure, this compound is expected to be highly soluble in non-polar or weakly polar organic solvents and poorly soluble in highly polar solvents like water.[1][10]

Hansen Solubility Parameters (HSP)

HSP provides a more quantitative method by dissecting the total cohesive energy of a substance into three components.[11][12]

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipole-dipole) forces.

  • δH: Energy from hydrogen bonds.

The principle is that a solute will dissolve in a solvent if their Hansen parameters are similar. The distance (Ra) between the solute and solvent in the three-dimensional "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is likely.[12] While specific HSP values for this compound are not published, they can be estimated, providing a powerful tool for rationally selecting potential solvents.[13]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a sophisticated computational method that uses quantum chemistry and statistical thermodynamics to predict the chemical potential of a molecule in a liquid.[14][15] This allows for the ab initio prediction of solubility without any experimental data.[16][17] It is particularly useful for screening large numbers of solvents or for novel compounds where experimental data is unavailable, providing a highly accurate prediction of phase equilibria.[15][18]

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The shake-flask method is the gold standard for determining equilibrium solubility.[19]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes a universally applicable method for determining the solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of the solute in a solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (high purity)

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solute is crucial to ensure equilibrium with a saturated solution.[19]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8][19]

  • Phase Separation: Allow the vials to rest at the same constant temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.[19]

  • Dilution: Accurately dilute the filtered saturate solution with a known volume of the solvent to bring the concentration within the analytical instrument's linear range.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (see section 4.2) to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility, typically expressed in g/L or mol/L.

Analytical Quantification Methods

The choice of analytical technique depends on the solute's properties and available instrumentation.

  • Gravimetric Analysis: The simplest method involves evaporating a known volume of the filtered saturated solution and weighing the non-volatile solute residue.[20][21] This is best suited for non-volatile solutes and solvents.[22][23]

  • UV-Vis Spectroscopy: Effective if the solute has a distinct chromophore. A calibration curve of absorbance versus concentration must be prepared.[19][24][25]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. It requires the development of a chromatographic method and a calibration curve but provides very accurate results.[24][25]

  • Nuclear Magnetic Resonance (NMR): Modern quantitative NMR (qNMR) techniques can determine solubility quickly and accurately, sometimes without requiring physical separation of the solid and liquid phases.[8]

G cluster_prep Preparation & Equilibration cluster_sample Sampling & Analysis A Add excess solute to known volume of solvent B Seal and place in temperature-controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Settle and withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Accurately dilute filtrate E->F G Quantify concentration (HPLC, UV-Vis, etc.) F->G H Calculate Solubility G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Expected Solubility Profile and Discussion

While exhaustive experimental data is not publicly available, a reliable solubility profile can be predicted based on the physicochemical principles discussed.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Non-Polar Hexane, Cyclohexane, Toluene, Carbon DisulfideHigh "Like dissolves like"; dominant dispersion forces match the solute's non-polar character.[8][9]
Weakly Polar Diethyl Ether, Tetrahydrofuran (THF), Chloroform, Ethyl AcetateHigh Good balance of dispersion and weak polar interactions.[5][26]
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF)Moderate to Low Mismatch in polarity; solute cannot participate in the strong dipole-dipole interactions of the solvent.[27]
Polar Protic Ethanol, MethanolModerate Soluble in alcohol.[1] The alkyl part of the alcohol interacts favorably with the solute.
Highly Polar Protic WaterVery Low Inability to form hydrogen bonds and disrupt the strong H-bond network of water leads to poor solubility.[1][10]

This predicted profile highlights that the solubility of this compound is governed primarily by dispersion and weak polar interactions. Its solubility decreases significantly as the solvent's polarity and hydrogen bonding capability increase. The choice of solvent can therefore be used to selectively dissolve or precipitate the compound, a crucial aspect of its purification and handling.

G cluster_good Good Solvents (High Solubility) cluster_poor Poor Solvents (Low Solubility) Solute This compound (Non-polar, Aromatic) Toluene Toluene (Non-polar, Aromatic) Solute->Toluene Similar Interactions Hexane Hexane (Non-polar, Aliphatic) Solute->Hexane Like Dissolves Like THF THF (Weakly Polar) Solute->THF Water Water (Highly Polar, H-Bonding) Solute->Water Dissimilar Interactions ACN Acetonitrile (Polar Aprotic) Solute->ACN

Caption: Intermolecular forces determine the solubility of this compound.

Conclusion

This compound is a predominantly non-polar compound whose solubility behavior is well-described by the "like dissolves like" principle. It exhibits high solubility in non-polar and weakly polar organic solvents such as alkanes, aromatic hydrocarbons, and ethers. Conversely, its solubility is limited in polar aprotic solvents and extremely low in polar protic solvents, most notably water. For researchers and developers, this profile indicates that solvent systems for synthesis and purification should focus on hydrocarbons, chlorinated solvents, or ethers, while aqueous systems would be effective for precipitation or extraction. The robust experimental and theoretical frameworks outlined in this guide provide the necessary tools to confidently predict, measure, and leverage the solubility of this compound in any relevant application.

References

  • 2-ethyl-5-methyl thiophene, 40323-88-4. The Good Scents Company. [Link]

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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

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  • Thiophene, 2-ethyl-5-methyl-. NIST WebBook. [Link]

  • Solvent effects on proton chemical shifts in thiophenes. Indian Academy of Sciences. [Link]

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  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

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  • Application of the Consonance Solvent Concept for Accurate Prediction of Buckminster Solubility in 180 Net Solvents using COSMO-RS Approach. MDPI. [Link]

  • Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. RSC Publishing. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

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  • Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. pubs.acs.org. [Link]

  • Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a granular understanding of the structural characteristics of heterocyclic compounds is of paramount importance. Thiophene and its derivatives are foundational scaffolds in a multitude of pharmaceutical agents and advanced functional materials.[1] Among the arsenal of analytical techniques available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for providing detailed insights into molecular architecture.[1]

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for unambiguous spectral assignment. The molecular structure of 2-Ethyl-5-methylthiophene is presented below with the IUPAC standard numbering for the thiophene ring and lettering for the substituent protons and carbons.

Figure 1: Molecular structure and atom designation for this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit five distinct signals, each corresponding to a unique proton environment. The chemical shifts (δ) are influenced by the electron-donating nature of the alkyl substituents and the aromatic character of the thiophene ring.

Predicted ¹H NMR Data

SignalProton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
δ₁H3~6.55Doublet (d)JH3-H4 ≈ 3.51H
δ₂H4~6.52Doublet (d)JH4-H3 ≈ 3.51H
δ₃Ha (CH₂)~2.75Quartet (q)JHa-Hb ≈ 7.52H
δ₄Hc (CH₃)~2.45Singlet (s)-3H
δ₅Hb (CH₃)~1.30Triplet (t)JHb-Ha ≈ 7.53H

Causality Behind Predicted Chemical Shifts and Splitting Patterns:

  • Thiophene Ring Protons (H3 and H4): In 2,5-dimethylthiophene, the two equivalent ring protons appear as a singlet at approximately 6.53 ppm.[2] For this compound, the electronic environments of H3 and H4 are very similar, but they are no longer chemically equivalent. They are expected to resonate in the aromatic region, typically between 6.0 and 7.5 ppm. The electron-donating alkyl groups at positions 2 and 5 increase the electron density on the ring, shielding the protons and shifting their signals upfield compared to unsubstituted thiophene (δ ≈ 7.0-7.3 ppm). H3 and H4 are vicinally coupled, resulting in a pair of doublets. The coupling constant, JH3-H4, in thiophene rings is typically around 3.5 to 5.0 Hz.[3] Due to the very similar electronic influence of the ethyl and methyl groups, the chemical shifts of H3 and H4 are predicted to be very close, potentially leading to a complex multiplet or an apparent singlet if the chemical shift difference is very small.

  • Ethyl Group Protons (Ha and Hb): The methylene protons (Ha) are adjacent to the electron-withdrawing thiophene ring, which deshields them, placing their signal at approximately 2.75 ppm. These protons are split into a quartet by the three neighboring methyl protons (Hb) with a typical coupling constant of about 7.5 Hz. The methyl protons (Hb) of the ethyl group are further from the ring and therefore appear more upfield, around 1.30 ppm. They are split into a triplet by the two adjacent methylene protons (Ha).

  • Methyl Group Protons (Hc): The protons of the methyl group directly attached to the thiophene ring (Hc) are deshielded by the aromatic ring current and are expected to resonate at approximately 2.45 ppm. Since there are no adjacent protons, this signal will appear as a singlet.

Figure 2: Key ¹H-¹H spin-spin couplings in this compound.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

Predicted ¹³C NMR Data

SignalCarbon(s)Predicted Chemical Shift (δ, ppm)
δ₁C2~142
δ₂C5~138
δ₃C3~125
δ₄C4~124
δ₅Ca (CH₂)~23
δ₆Cb (CH₃)~16
δ₇Cc (CH₃)~15

Causality Behind Predicted Chemical Shifts:

  • Thiophene Ring Carbons (C2, C3, C4, C5): The chemical shifts of the thiophene ring carbons are influenced by the electronegativity of the sulfur atom and the electronic effects of the substituents. For 2,5-dimethylthiophene, the substituted carbons (C2 and C5) appear at ~137 ppm, and the unsubstituted ring carbons (C3 and C4) are at ~124 ppm.[5] In this compound, the quaternary carbons C2 and C5, being directly attached to the alkyl groups and sulfur, will be the most downfield among the ring carbons. The ethyl group is slightly more electron-donating than the methyl group, which may cause a slight upfield shift for C2 compared to a scenario with two methyl groups, but the deshielding effect of being a substituted aromatic carbon will dominate. Therefore, C2 is predicted around 142 ppm and C5 around 138 ppm. The protonated carbons, C3 and C4, will be more shielded and are expected to appear around 125 ppm and 124 ppm, respectively.

  • Ethyl Group Carbons (Ca and Cb): The methylene carbon (Ca) is attached to the aromatic ring and will be more deshielded than the terminal methyl carbon (Cb). Typical values for an ethyl group attached to an aromatic ring are ~23 ppm for the CH₂ and ~16 ppm for the CH₃.

  • Methyl Group Carbon (Cc): The carbon of the methyl group at position 5 (Cc) is in a similar environment to a methyl group on a substituted benzene ring and is predicted to have a chemical shift of approximately 15 ppm.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.[3]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for many organic molecules and has well-defined residual solvent peaks for referencing.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[6]

  • Filter the solution into a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

  • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp lines and good resolution. This is typically an automated process on modern spectrometers.

  • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient power transfer.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker instruments), which uses a 30° pulse angle to allow for a shorter relaxation delay.[7]

  • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to encompass all expected proton signals.

  • Number of Scans: Acquire 8-16 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis of small molecules.[1]

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.[8]

  • Spectral Width: Set a spectral width of approximately 200-220 ppm.

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope and the absence of protons on quaternary carbons.[9]

  • Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, especially the quaternary carbons which have longer relaxation times.[9]

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.[1]

  • Phase correct the spectrum to ensure all peaks are in the pure absorption mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.[1]

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire_H1 Acquire 1H Spectrum lock->acquire_H1 acquire_C13 Acquire 13C Spectrum lock->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate & Integrate phase->calibrate assign Assign Signals calibrate->assign elucidate Structure Elucidation assign->elucidate

Figure 3: A generalized workflow for NMR analysis.

Advanced 2D NMR Experiments for Structure Confirmation

For unambiguous structure confirmation, a suite of 2D NMR experiments would be invaluable.

  • COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between H3 and H4, and between the Ha (CH₂) and Hb (CH₃) protons of the ethyl group, confirming their connectivity.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals to their corresponding carbon signals (H3 to C3, H4 to C4, Ha to Ca, Hb to Cb, and Hc to Cc).[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the methyl protons (Hc) to C5 and C4, and from the methylene protons (Ha) to C2 and C3, providing unequivocal evidence for the placement of the substituents.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. A key NOE would be expected between the methyl protons (Hc) and the H4 proton, and between the methylene protons (Ha) and the H3 proton, further confirming the regiochemistry of the substitution pattern.[8][10]

Conclusion

This in-depth technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous compounds and fundamental NMR principles, a detailed and reasoned spectral assignment has been presented. The outlined experimental protocols offer a robust framework for acquiring high-quality data, and the discussion of advanced 2D NMR techniques highlights the pathway to unambiguous structure verification. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling a deeper understanding and confident characterization of this and related thiophene derivatives.

References

  • Fiveable. Advanced NMR Techniques and Applications. Spectroscopy Class Notes. [Link]

  • PubChem. 2,5-Dimethylthiophene. National Institutes of Health. [Link]

  • SpectraBase. 2,5-Dimethyl-thiophene - Optional[13C NMR] - Chemical Shifts. [Link]

  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]

  • Clementi, S., Fringuelli, F., Linda, P., Marino, G., Savelli, G., & Taticchi, A. (1973). An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. Gazzetta Chimica Italiana, 103, 649-654. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Coupling Constants. [Link]

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mass spectrometry fragmentation of 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Ethyl-5-methylthiophene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation mechanisms, offering field-proven insights into the causality behind the observed mass spectrum. We will explore the primary fragmentation pathways, including the characteristic benzylic cleavage leading to the base peak, and present a self-validating protocol for acquiring and interpreting the spectral data. The guide is grounded in authoritative references and employs visual diagrams to elucidate complex fragmentation processes, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Fragmentation Analysis

This compound (C₇H₁₀S, Molecular Weight: 126.22 g/mol ) is a substituted heterocyclic aromatic compound.[1][2] In fields such as pharmaceutical development, flavor and fragrance analysis, and environmental testing, unambiguous structural elucidation is paramount. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for this purpose, providing a reproducible fragmentation "fingerprint" of a molecule.

When a molecule like this compound is subjected to a high-energy electron beam (typically 70 eV) in the ion source, it absorbs energy, leading to the ejection of an electron and the formation of a positively charged radical ion known as the molecular ion (M⁺•).[3][4] This molecular ion is energetically unstable and rapidly undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments and neutral radicals.[3][5] The mass analyzer separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum. Understanding these fragmentation pathways is not merely an academic exercise; it is the key to decoding the molecule's structure from the spectral data.

The Mass Spectrum of this compound: An Overview

The 70 eV EI mass spectrum of this compound is characterized by a distinct pattern of peaks that directly reflect its structure. The molecular ion peak is clearly visible, confirming the compound's molecular weight. However, the most telling information is derived from the fragment ions, particularly the most abundant one, known as the base peak.

Data Presentation: Key Ions and Their Significance

The quantitative data from the mass spectrum of this compound is summarized below. The relative intensity is normalized to the base peak (100%).

m/zProposed Fragment IonRelative Intensity (%)Significance
126[C₇H₁₀S]⁺•~45-55%Molecular Ion (M⁺•)
111[C₆H₇S]⁺100%Base Peak ; Loss of •CH₃ (Benzylic Cleavage)
97[C₅H₅S]⁺~10-20%Loss of •C₂H₅ (Alpha Cleavage)
77[C₆H₅]⁺~5-15%Phenyl Cation (possible rearrangement)

Data synthesized from NIST and PubChem spectral databases.[1][2]

Core Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of this compound is dominated by cleavage events at the alkyl substituents, driven by the stability of the resulting carbocations. The aromatic thiophene ring plays a crucial role in stabilizing the positive charge through resonance.

Pathway 1: Benzylic Cleavage and the Formation of the Base Peak (m/z 111)

The most favorable fragmentation pathway is the cleavage of the C-C bond that is beta (β) to the thiophene ring within the ethyl group. This is mechanistically analogous to benzylic cleavage in substituted benzenes.[6]

Causality: The driving force for this cleavage is the exceptional stability of the resulting cation. The positive charge on the carbon adjacent to the thiophene ring is delocalized through resonance into the aromatic system. This process involves the loss of a methyl radical (•CH₃), which has a mass of 15 Da.

  • Process: [M]⁺• → [M - CH₃]⁺ + •CH₃

  • Calculation: m/z 126 - 15 = m/z 111

The high abundance (100% relative intensity) of the ion at m/z 111 confirms that this is the lowest energy, most favorable fragmentation pathway.

Caption: Benzylic cleavage leading to the stable m/z 111 base peak.

Pathway 2: Alpha (α) Cleavage with Loss of the Ethyl Group (m/z 97)

A secondary, less prominent fragmentation pathway involves the cleavage of the bond directly connecting the ethyl group to the thiophene ring. This is known as α-cleavage.[7][8]

Causality: This pathway involves the loss of an entire ethyl radical (•C₂H₅), which has a mass of 29 Da. The resulting cation at m/z 97 is a methyl-substituted thiophenyl cation. While this ion is stable, the energy required for this fragmentation is higher than that for benzylic cleavage, resulting in a significantly lower abundance in the spectrum.

  • Process: [M]⁺• → [M - C₂H₅]⁺ + •C₂H₅

  • Calculation: m/z 126 - 29 = m/z 97

Caption: Alpha cleavage resulting in the loss of an ethyl radical.

Experimental Protocol: Acquiring a Validated Mass Spectrum

To ensure the generation of a reliable and reproducible mass spectrum, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. This protocol is designed as a self-validating system, where the results from established standards confirm instrument performance.

Instrumentation & Consumables
  • GC-MS System: Agilent 8890 GC coupled to a 5977B MS Detector, or equivalent.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, 99.999% purity.

  • Sample: this compound, >98% purity.

  • Solvent: Dichloromethane (DCM), HPLC grade.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 100 ppm stock solution of this compound in DCM.

    • Perform a serial dilution to a final concentration of 1 ppm for injection.

  • GC Method Parameters:

    • Inlet: Split/Splitless, operated in Split mode (50:1 ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas Flow: Constant flow mode at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Final Hold: Hold at 250°C for 5 minutes.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35 - 350.

    • Solvent Delay: 3 minutes (to protect the filament from the solvent front).

  • System Validation:

    • Prior to sample analysis, inject a known standard (e.g., Octafluoronaphthalene) to verify instrument tuning and calibration.

    • Analyze a solvent blank (DCM) to ensure no system contamination.

Data Analysis Workflow

The logical flow from sample injection to final data interpretation is critical for ensuring scientific integrity.

Caption: Standard GC-MS workflow for sample analysis and interpretation.

Conclusion: A Self-Validating Structural Fingerprint

The fragmentation pattern of this compound under electron ionization is a robust and highly informative structural fingerprint. The spectrum is dominated by a base peak at m/z 111 , resulting from a predictable and energetically favorable benzylic cleavage that involves the loss of a methyl radical. The presence of the molecular ion at m/z 126 confirms the molecular formula, while the secondary fragment at m/z 97 (loss of an ethyl radical) further corroborates the presence of the ethyl substituent. This clear hierarchy of fragmentation pathways, governed by the principles of cation stability, allows for confident identification of the molecule and serves as a prime example of the predictive power of mass spectrometry in modern chemical analysis.

References

  • Fisichella, S., Occhipinti, S., Consiglio, O., Spinelli, D., & Noto, R. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements, 13(1), 59-68. [Link]

  • Wynberg, H., & van Driel, H. (1965). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 209-213. [Link]

  • Various Authors. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

  • SpectraBase. (n.d.). This compound. Wiley. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • NIST. (n.d.). Thiophene, 2-ethyl-5-methyl-. NIST Chemistry WebBook. [Link]

  • Chad's Prep. (2018). Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Indira Gandhi National Open University. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. LibreTexts. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry. [Link]

  • Olsen, J. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

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An In-depth Technical Guide to the Infrared Spectroscopy of 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Ethyl-5-methylthiophene, a substituted heterocyclic compound of interest in chemical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the correlation between the molecular structure of this compound and its characteristic vibrational modes. We will delve into the theoretical underpinnings of the observed spectral features, provide a robust experimental protocol for acquiring high-quality data, and present a detailed assignment of the principal absorption bands.

Introduction: The Vibrational Signature of a Substituted Thiophene

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural modes of vibration. This absorption pattern creates a unique spectral fingerprint that is highly dependent on the molecule's structure, including its functional groups and overall symmetry.

For this compound (C₇H₁₀S), the IR spectrum is a composite of vibrations originating from the thiophene ring, the ethyl substituent, and the methyl substituent.[1][2][3] Understanding these individual contributions allows for a detailed interpretation of the spectrum, which can be used for structural confirmation, purity assessment, and monitoring of chemical reactions involving this moiety. The thiophene ring, an aromatic heterocycle, exhibits characteristic stretching and bending vibrations that are sensitive to the nature and position of its substituents.[4][5][6]

The molecular structure of this compound is presented below.

Figure 1: Molecular Structure of this compound.

Theoretical Framework: Vibrational Modes of Substituted Thiophenes

The vibrational spectrum of this compound can be dissected into three main regions:

  • C-H Stretching Region (3100-2850 cm⁻¹): This region is characterized by the stretching vibrations of the carbon-hydrogen bonds. Aromatic C-H stretches from the thiophene ring typically appear at higher wavenumbers (around 3100-3000 cm⁻¹) compared to the aliphatic C-H stretches from the ethyl and methyl groups (3000-2850 cm⁻¹).[5][7]

  • Fingerprint Region (1600-650 cm⁻¹): This is a complex region containing a wealth of structural information. It includes C=C stretching vibrations of the thiophene ring, in-plane and out-of-plane C-H bending vibrations, and C-S stretching modes.[4][8] For 2,5-disubstituted thiophenes, specific patterns of C-H out-of-plane bending are expected in the 900-650 cm⁻¹ range.[8]

  • Alkyl Group Vibrations: The ethyl and methyl substituents introduce their own characteristic vibrations, primarily C-H symmetric and asymmetric stretching and bending modes.

Experimental Protocol: Acquiring the Infrared Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.[9]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27)[1]

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum. This is a critical step to ratio out the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered to obtain a strong signal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. .

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Cleanup Clean ATR Crystal Clean ATR Crystal Acquire Background Spectrum Acquire Background Spectrum Clean ATR Crystal->Acquire Background Spectrum Apply Sample Apply Sample Acquire Background Spectrum->Apply Sample Acquire Sample Spectrum Acquire Sample Spectrum Apply Sample->Acquire Sample Spectrum Process Spectrum Process Spectrum Acquire Sample Spectrum->Process Spectrum Clean ATR Crystal Post-Analysis Clean ATR Crystal Post-Analysis Process Spectrum->Clean ATR Crystal Post-Analysis

Figure 2: Experimental Workflow for ATR-FTIR Spectroscopy.

Spectral Analysis and Peak Assignment

The following table summarizes the key absorption bands observed in the experimental FTIR spectrum of this compound and their corresponding vibrational assignments. The interpretation is based on established literature values for substituted thiophenes and alkyl groups.[4][8][10]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3070WeakAromatic C-H Stretch (Thiophene Ring)
2965-2925StrongAsymmetric C-H Stretch (Ethyl and Methyl Groups)
2870-2850MediumSymmetric C-H Stretch (Ethyl and Methyl Groups)
~1540MediumC=C Ring Stretching
~1450MediumAsymmetric C-H Bending (CH₃) and Scissoring (CH₂)
~1375MediumSymmetric C-H Bending (CH₃)
~1225MediumC-H In-plane Bending (Thiophene Ring)
~1050MediumC-H In-plane Bending (Thiophene Ring)
~800StrongC-H Out-of-plane Bending (Thiophene Ring)
~700MediumC-S Stretching (Thiophene Ring)

Note: The exact peak positions may vary slightly depending on the experimental conditions and instrumentation.

Detailed Interpretation:

  • Aromatic C-H Stretch (~3070 cm⁻¹): The weak band at the higher end of the C-H stretching region is characteristic of the C-H bonds on the aromatic thiophene ring.

  • Aliphatic C-H Stretches (2965-2850 cm⁻¹): The strong, complex bands in this region are due to the symmetric and asymmetric stretching vibrations of the methyl and ethyl groups.

  • Thiophene Ring Vibrations:

    • The C=C stretching vibration around 1540 cm⁻¹ is a hallmark of the aromatic ring system.[5]

    • The bands around 1225 cm⁻¹ and 1050 cm⁻¹ are attributed to in-plane bending of the ring C-H bonds.[8][10]

    • The strong absorption near 800 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 2,5-disubstituted thiophene.[8]

    • The C-S stretching vibration is typically observed in the 700 cm⁻¹ region.[4]

  • Alkyl Group Bending Vibrations:

    • The band around 1450 cm⁻¹ arises from the overlapping asymmetric bending of the methyl C-H bonds and the scissoring motion of the methylene (CH₂) group in the ethyl substituent.

    • The peak near 1375 cm⁻¹ is the characteristic symmetric "umbrella" bending mode of the methyl groups.

cluster_ring Thiophene Ring Vibrations cluster_alkyl Alkyl Group Vibrations This compound This compound Aromatic C-H Stretch Aromatic C-H Stretch This compound->Aromatic C-H Stretch C=C Ring Stretch C=C Ring Stretch This compound->C=C Ring Stretch C-H In-plane Bend C-H In-plane Bend This compound->C-H In-plane Bend C-H Out-of-plane Bend C-H Out-of-plane Bend This compound->C-H Out-of-plane Bend C-S Stretch C-S Stretch This compound->C-S Stretch Asymmetric C-H Stretch Asymmetric C-H Stretch This compound->Asymmetric C-H Stretch Symmetric C-H Stretch Symmetric C-H Stretch This compound->Symmetric C-H Stretch Asymmetric C-H Bend Asymmetric C-H Bend This compound->Asymmetric C-H Bend Symmetric C-H Bend Symmetric C-H Bend This compound->Symmetric C-H Bend

Figure 3: Relationship of Molecular Components to Vibrational Modes.

Conclusion

The infrared spectrum of this compound provides a detailed vibrational fingerprint that is directly correlated with its molecular structure. By systematically analyzing the spectrum, it is possible to identify the characteristic absorption bands of the thiophene ring and the ethyl and methyl substituents. This guide provides a foundational framework for researchers and professionals working with this and related compounds, enabling confident structural characterization and quality control through infrared spectroscopy. The presented experimental protocol ensures the acquisition of reliable and reproducible data, forming the basis of sound scientific inquiry.

References

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Journal of the Chemical Society of Japan, Pure Chemistry Section. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 2-ethyl-5-methyl thiophene, 40323-88-4. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]

  • Research Article. (2017). International Journal of Pharmaceutical Sciences Review and Research, 46(1), 136-145. Retrieved January 12, 2026, from [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal of Applied Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2021). International Journal of Creative Research Thoughts, 9(6). Retrieved January 12, 2026, from [Link]

  • Thiophene (C₄H₄S). (n.d.). VPL. Retrieved January 12, 2026, from [Link]

  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017). Prime Scholars. Retrieved January 12, 2026, from [Link]

  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor. Retrieved January 12, 2026, from [Link]

  • FT-IR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Thiophene, 2-ethyl-5-methyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • Structure and vibrational spectra of 2,5-diiodothiophene: a model for polythiophene. (n.d.). ePubs - Science and Technology Facilities Council (STFC). Retrieved January 12, 2026, from [Link]

  • Thiophene, 2-ethyl-5-methyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

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A Researcher's Technical Guide to Sourcing and Handling 2-Ethyl-5-methylthiophene for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-5-methylthiophene (CAS No. 40323-88-4) is a disubstituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The thiophene nucleus is recognized as a "privileged structure," frequently serving as a bioisostere for the benzene ring in the design of novel therapeutic agents.[2] Its derivatives have shown a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides drug development professionals with a comprehensive overview of the commercial landscape for sourcing this compound, critical quality considerations, and field-proven protocols for its safe handling and application in a research setting.

Section 1: Physicochemical Profile and Specifications

A foundational understanding of a compound's properties is paramount before procurement. These parameters dictate storage conditions, handling procedures, and analytical methods for quality control.

PropertyValueSource
CAS Number 40323-88-4[5][6][7][8]
Molecular Formula C₇H₁₀S[5][7][9]
Molecular Weight 126.22 g/mol [5][7][9]
IUPAC Name This compound[9]
Boiling Point 158.0 °C at 760 mm Hg[9]
Flash Point 31.11 °C (88.0 °F) TCC[6]
Specific Gravity 0.963 - 0.970 @ 25 °C[6]
Refractive Index 1.503 - 1.509 @ 20 °C[6]
Odor/Flavor Profile Sulfuraceous, with green, oily notes[6]

Section 2: Commercial Sourcing and Supplier Landscape

The procurement of this compound requires careful consideration of the supplier's specialization, as this often correlates with the purity, scale, and documentation provided. Suppliers generally fall into three categories: broad-spectrum chemical providers, specialty aroma manufacturers, and integrated contract research organizations (CROs).

SupplierPrimary Market FocusNoted Services & Specializations
Santa Cruz Biotechnology Proteomics & Research ChemicalsResearch Use Only products, broad catalog.[5]
Sigma-Aldrich (MilliporeSigma) Life Science & High-TechExtensive documentation (SDS, CoA), broad chemical portfolio.[10]
BOC Sciences Pharmaceutical & BiochemicalsCustom synthesis, CRO services, building blocks, GMP products.[6]
Endeavour Specialty Chemicals Aroma & Specialty ChemicalsHigh-impact aroma chemicals, expertise in sulfur & heterocyclic chemistry.[6][7]
Robinson Brothers Chemical Intermediates & AromaUK-based manufacturer, custom synthesis, serves pharmaceutical and flavor industries.[6]
Synerzine Aroma ChemicalsSpecializes in flavor and fragrance ingredients.[6][11]
Matrix Scientific Research ChemicalsSupplier of fine chemicals for experimental/research use.[6]

The choice of supplier is a critical experimental variable. For early-stage drug discovery, a supplier like BOC Sciences may be advantageous due to their integrated services spanning from building block synthesis to preclinical testing.[6] For researchers requiring high-purity starting materials with robust documentation for synthetic chemistry, major suppliers like Sigma-Aldrich are a reliable choice. For applications where organoleptic properties are irrelevant, sourcing from specialty aroma manufacturers like Endeavour can be a cost-effective option, provided the purity meets research specifications.[6][7]

cluster_plan Procurement Workflow cluster_considerations Key Decision Factors start Define Research Needs (Purity, Quantity, Budget) supplier_type Identify Supplier Category (Broad, Specialty, CRO) start->supplier_type request_docs Request Documentation (CoA, SDS) supplier_type->request_docs evaluate Evaluate Supplier (Lead Time, Cost, Quality) request_docs->evaluate procure Procure Material evaluate->procure purity Purity vs. Cost evaluate->purity scale Scale (mg to kg) evaluate->scale services Value-Added Services (Custom Synthesis) evaluate->services

Caption: Logical workflow for selecting a commercial supplier.

Section 3: Mandatory Quality Control & Documentation

For scientific integrity and laboratory safety, researchers must scrutinize supplier-provided documentation.

  • Certificate of Analysis (CoA): This is a lot-specific document that validates the quality of the chemical. A robust CoA for this compound should include:

    • Identity Confirmation: Verified by techniques like FTIR or NMR. Spectral data is available from sources like Alfa Aesar.[9]

    • Purity Assessment: Typically determined by Gas Chromatography (GC), with a stated purity percentage (e.g., >95%).

    • Physicochemical Properties: Lot-specific measurements of properties like refractive index or density.

  • Safety Data Sheet (SDS): The SDS is the primary source of handling and safety information. It is crucial to note that GHS hazard classifications for this compound can vary between suppliers. While many reports suggest it does not meet GHS hazard criteria, some suppliers classify it as a Flammable Liquid (Category 3).[6][9][11] This discrepancy underscores the necessity of consulting the SDS from your specific supplier before handling the material. The SDS provides the authoritative guidance for risk assessment and protocol development.

Section 4: Experimental Protocol: Safe Handling and Storage

This protocol is a synthesis of best practices derived from multiple supplier safety data sheets. It is designed to be a self-validating system, prioritizing researcher safety.

Objective: To safely store, handle, and dispense this compound in a research laboratory setting.

Materials:

  • This compound (in original supplier container)

  • Chemically resistant gloves (Nitrile or Neoprene)

  • Splash-proof safety goggles

  • Flame-retardant lab coat

  • Certified chemical fume hood

  • Grounding straps/equipment

  • Inert gas (Nitrogen or Argon) supply

  • Glass syringes or cannulas

  • Appropriate waste disposal container

Procedure:

  • Storage (Pre-Use):

    • Upon receipt, inspect the container for damage.

    • Store the container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][12]

    • Keep the container tightly closed and, for long-term stability, consider storage under an inert nitrogen atmosphere.[12]

    • Ensure storage is away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[11][12]

  • Handling (Dispensing):

    • Don all required PPE (gloves, goggles, lab coat).

    • Perform all manipulations within a certified chemical fume hood.

    • As the compound is a flammable liquid, ensure all equipment (container, receiving flask) is properly grounded to prevent static discharge.[11]

    • Use only non-sparking tools for opening containers.[11]

    • To dispense, carefully unseal the container and blanket the headspace with an inert gas like nitrogen.

    • Use a clean, dry glass syringe or cannula to withdraw the desired volume.

    • Immediately seal both the source container and the receiving vessel.

  • Disposal:

    • Dispose of contaminated gloves, empty containers, and excess material in accordance with local, state, and federal regulations for chemical waste.[11] Do not dispose of it down the drain.

Section 5: Application Context in Medicinal Chemistry

This compound serves as a versatile starting material or building block in organic synthesis. Its 2,5-disubstituted pattern allows for further regioselective functionalization at the C3 and C4 positions of the thiophene ring, or modification of the existing ethyl and methyl groups. This enables the creation of a diverse library of novel chemical entities for screening. The thiophene core is a key pharmacophore in numerous approved drugs, valued for its electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.

cluster_core Core Compound cluster_synthesis Synthetic Pathways cluster_application Therapeutic Targets start This compound (Starting Material) functionalization Ring Functionalization (e.g., Halogenation, Acylation) start->functionalization yields side_chain Side-Chain Modification start->side_chain yields anticancer Anti-Cancer Agents functionalization->anticancer leads to antimicrobial Anti-Microbial Agents functionalization->antimicrobial leads to cns CNS-Active Drugs functionalization->cns leads to other Other Pharmacological Agents functionalization->other leads to side_chain->anticancer leads to side_chain->antimicrobial leads to side_chain->cns leads to side_chain->other leads to

Caption: Role as a building block in drug discovery.

Conclusion

The successful integration of this compound into a research program hinges on a strategic approach to sourcing, diligent quality assessment through documentation review, and uncompromising adherence to safety protocols. By understanding the supplier landscape and the specific requirements of their research—from purity and scale to supplementary services—scientists and drug development professionals can confidently procure this valuable heterocyclic building block, paving the way for the synthesis of next-generation therapeutic agents.

References

  • This compound | C7H10S | CID 520990 - PubChem. National Institutes of Health. [Link]

  • 2-ethyl-5-methyl thiophene, 40323-88-4. The Good Scents Company. [Link]

  • SAFETY DATA SHEET (Generic).
  • 2-Methyl-5-ethylthiophene. Endeavour Speciality Chemicals. [Link]

  • This compound - Safety Data Sheet. Synerzine. [Link]

  • Ethyl 5-methylthiophene-2-carboxylate. AbacipharmTech. [Link]

  • NP-Card for this compound (NP0336730). NP-MRD. [Link]

  • Thiophene, 2-ethyl-5-methyl-. NIST WebBook. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]

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synthesis of 2-Ethyl-5-methylthiophene from 2-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 2-Ethyl-5-methylthiophene from 2-Methylthiophene

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of this compound, a significant heterocyclic compound, starting from 2-methylthiophene. The elucidated synthetic pathway is a robust two-step process involving an initial Friedel-Crafts acylation to yield the key intermediate, 2-acetyl-5-methylthiophene, followed by a high-yield Wolff-Kishner reduction to obtain the final product. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying mechanistic principles and comparative analysis of synthetic strategies. Each step is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a substituted thiophene derivative with applications in materials science and as a key building block in the synthesis of more complex molecules. The strategic challenge in its synthesis from 2-methylthiophene lies in the regioselective introduction of an ethyl group onto the thiophene ring. Direct Friedel-Crafts alkylation is often plagued by issues of polysubstitution and carbocation rearrangements, leading to a mixture of products and low yields.

To circumvent these challenges, a more controlled and reliable two-step approach is recommended. This strategy leverages the precision of Friedel-Crafts acylation, followed by the robust reduction of the resulting ketone.

The selected synthetic pathway comprises:

  • Step 1: Friedel-Crafts Acylation: Introduction of an acetyl group at the C5 position of 2-methylthiophene to form 2-acetyl-5-methylthiophene. This reaction is highly regioselective and produces a stable, easily purified intermediate.

  • Step 2: Carbonyl Group Reduction: Conversion of the acetyl group of the intermediate into an ethyl group using the Wolff-Kishner reduction. This method is chosen for its high efficiency and compatibility with the thiophene nucleus, which can be sensitive to the harsh acidic conditions of alternative methods like the Clemmensen reduction.[1]

This guide will dissect each stage, providing the mechanistic rationale for procedural choices and a self-validating, step-by-step protocol for laboratory execution.

G cluster_0 Synthetic Workflow A 2-Methylthiophene (Starting Material) B 2-Acetyl-5-methylthiophene (Intermediate) A->B Step 1: Friedel-Crafts Acylation (CH₃COCl / Lewis Acid) C This compound (Final Product) B->C Step 2: Wolff-Kishner Reduction (N₂H₄·H₂O / KOH) G cluster_0 Regioselectivity of Acylation cluster_1 Path A (Favored) cluster_2 Path B (Disfavored) start 2-Methylthiophene + Acylium Ion (CH₃CO⁺) C5_attack Attack at C5 start->C5_attack C3_attack Attack at C3 start->C3_attack C5_intermediate Stable Cationic Intermediate (3 Resonance Structures) C5_attack->C5_intermediate Lower Activation Energy product 2-Acetyl-5-methylthiophene C5_intermediate->product C3_intermediate Less Stable Intermediate (2 Resonance Structures) C3_attack->C3_intermediate Higher Activation Energy

Caption: Rationale for C5 regioselectivity.

Experimental Protocol: Synthesis of 2-Acetyl-5-methylthiophene

This protocol is adapted from established procedures for the acylation of thiophenes. [2][3] Table 1: Reagents and Materials for Acylation

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Methylthiophene98.1719.6 g (19.1 mL)0.20Starting material
Acetyl Chloride78.5015.7 g (14.3 mL)0.20Acylating agent
Stannic Chloride (SnCl₄)260.5152.1 g (23.6 mL)0.20Lewis acid catalyst
Benzene (anhydrous)78.11200 mL-Solvent
10% Hydrochloric Acid (HCl)-100 mL-For quenching and work-up
Saturated Sodium Bicarbonate-50 mL-For neutralization
Anhydrous Magnesium Sulfate120.37~10 g-Drying agent
500 mL Three-necked Flask-1-Reaction vessel
Dropping Funnel & Condenser-1 each-
Magnetic Stirrer & Ice Bath-1 each-

Procedure:

  • Setup: Assemble a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂). Ensure all glassware is thoroughly dried.

  • Initial Charge: To the flask, add 2-methylthiophene (0.20 mol) and anhydrous benzene (200 mL).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

  • Reagent Addition: Add acetyl chloride (0.20 mol) to the cooled solution. Subsequently, add stannic chloride (0.20 mol) dropwise from the dropping funnel over a period of 45-60 minutes, maintaining the internal temperature below 10 °C. A colored complex will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of 10% HCl solution through the dropping funnel. The complex will decompose.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer. Wash the organic layer sequentially with 50 mL of 10% HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene solvent using a rotary evaporator.

  • Purification: The crude product, 2-acetyl-5-methylthiophene, is purified by vacuum distillation. The expected boiling point is 65-67 °C at 1 mmHg.

Characterization of 2-Acetyl-5-methylthiophene

The identity and purity of the intermediate should be confirmed before proceeding.

Table 2: Physical and Spectroscopic Data for 2-Acetyl-5-methylthiophene

PropertyExpected Value
Appearance White to light yellow crystalline solid or oil [4]
Molecular Formula C₇H₈OS [5]
Molar Mass 140.20 g/mol [5]
Melting Point 24-28 °C
Boiling Point 65-67 °C / 1 mmHg
¹H NMR (CDCl₃, δ) ~7.5 (d, 1H, H3), ~6.8 (d, 1H, H4), ~2.5 (s, 3H, -COCH₃), ~2.5 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, δ) ~190 (-C=O), ~150 (C5), ~143 (C2), ~133 (C3), ~126 (C4), ~26 (-COCH₃), ~15 (-CH₃)
IR (cm⁻¹) ~1660 (C=O stretch), ~3100 (aromatic C-H stretch)

Part II: Reduction of the Carbonyl Group

Comparative Analysis: Wolff-Kishner vs. Clemmensen Reduction

The conversion of the acetyl group to an ethyl group requires the complete reduction of the carbonyl. Two primary methods are available for this transformation:

  • Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. [6][7]While effective for many aryl-alkyl ketones, the strongly acidic conditions can be detrimental to the thiophene ring, often causing polymerization or ring-opening side reactions, which leads to lower yields. [1]* Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (like KOH or NaOH) in a high-boiling solvent such as ethylene glycol. [8][9]The mechanism involves the in-situ formation of a hydrazone, which then collapses under basic conditions at high temperatures to release nitrogen gas and form the desired alkane. [10]This method is performed under basic conditions, to which the thiophene nucleus is significantly more stable. For this reason, the Wolff-Kishner reduction is the superior choice for this synthesis, offering higher and more consistent yields. [1]

Recommended Protocol: Modified Wolff-Kishner Reduction

The following protocol is a modified version (Huang-Minlon modification), which is performed at atmospheric pressure in a high-boiling solvent and is generally high-yielding for thienyl ketones. [1][8] Table 3: Reagents and Materials for Reduction

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Acetyl-5-methylthiophene140.2014.0 g0.10Starting ketone
Hydrazine Hydrate (85%)50.06 (for N₂H₄·H₂O)10 mL~0.17Excess reducing agent
Potassium Hydroxide (KOH)56.1111.2 g0.20Base catalyst
Ethylene Glycol62.07100 mL-High-boiling solvent
500 mL Round-bottom Flask-1-Reaction vessel
Distillation Head & Condenser-1 each-For removing water/excess hydrazine
Heating Mantle & Thermometer-1 each-

Procedure:

  • Setup: In a 500 mL round-bottom flask, combine 2-acetyl-5-methylthiophene (0.10 mol), hydrazine hydrate (10 mL), and ethylene glycol (100 mL). Fit the flask with a distillation head and condenser.

  • Hydrazone Formation: Heat the mixture to 130-160 °C. Water and excess hydrazine will begin to distill off. Continue heating until the distillation ceases.

  • Reduction: Allow the flask to cool slightly. Carefully add potassium hydroxide pellets (0.20 mol).

  • Nitrogen Evolution: Replace the distillation head with a reflux condenser. Reheat the mixture to 190-200 °C. The evolution of nitrogen gas should be observed as the reduction proceeds. Maintain this temperature for 3-4 hours until gas evolution stops.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Add 200 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Work-up: Combine the ether extracts and wash them with dilute HCl followed by water. Dry the ether layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under atmospheric pressure. The expected boiling point is approximately 158 °C. [11]

Characterization of this compound

Table 4: Physical and Spectroscopic Data for this compound

PropertyExpected Value
Appearance Colorless liquid
Molecular Formula C₇H₁₀S [11]
Molar Mass 126.22 g/mol [11]
Boiling Point ~158 °C at 760 mmHg [11]
¹H NMR (CDCl₃, δ) ~6.5-6.7 (m, 2H, thiophene H), ~2.7 (q, 2H, -CH₂-), ~2.4 (s, 3H, -CH₃), ~1.2 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, δ) ~144 (C5), ~138 (C2), ~124 (C3), ~123 (C4), ~23 (-CH₂-), ~15 (-CH₃), ~15 (-CH₂CH₃)
Mass Spec (EI) m/z (%): 126 (M⁺), 111 (M⁺ - CH₃)

Conclusion

The is efficiently and reliably achieved through a two-step sequence of Friedel-Crafts acylation and subsequent Wolff-Kishner reduction. This strategic pathway offers excellent control over regioselectivity in the first step and leverages a reduction method that preserves the integrity of the sensitive thiophene ring in the second. The detailed protocols and mechanistic insights provided in this guide are designed to be self-validating and serve as a robust foundation for researchers in organic synthesis and drug discovery. Adherence to the described procedures should result in a high yield of the desired product, ready for further application.

References

  • King, W. J., & Nord, F. F. (1949). STUDIES IN THE THIOPHENE SERIES. V. WOLFF-KISHNER REDUCTIONS. Journal of Organic Chemistry, 14(4), 638-642. [Link]

  • PrepChem. (n.d.). Synthesis of 2-acetyl-5-(aminomethyl)thiophene. [Link]

  • Slideshare. (2018). Clemmensen reduction- Heterocyclic and Organic chemistry. [Link]

  • Wikipedia. (2023). Clemmensen reduction. [Link]

  • Wikipedia. (2023). Wolff–Kishner reduction. [Link]

  • MDPI. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

  • ChemTalk. (n.d.). Wolff-Kishner Reduction Reaction. [Link]

  • PubChem. (n.d.). 2-Acetyl-5-methylthiophene. [Link]

  • NIST. (n.d.). Thiophene, 2-ethyl-5-methyl-. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • Ottokemi. (n.d.). 2-Acetyl-5-methylthiophene, 98%. [Link]

  • TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • Cheméo. (n.d.). 2-Acetyl-5-methylthiophene. [Link]

  • PubChem. (n.d.). This compound. [Link]

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The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Activities of Substituted Thiophenes for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Relevance of the Thiophene Moiety

The landscape of medicinal chemistry is in a perpetual state of evolution, yet certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, holds a place of distinction.[1][2] Its journey from an obscure contaminant in coal tar to a privileged scaffold in a multitude of FDA-approved drugs is a testament to its remarkable chemical versatility and biological significance.[1] Thiophene and its substituted derivatives are integral components of drugs spanning a wide array of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[1][3]

This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted thiophenes. We will delve into the mechanistic underpinnings of their therapeutic effects, explore the critical role of substituent patterns in dictating biological outcomes, and provide detailed experimental protocols for the evaluation of their activity. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel thiophene-based therapeutic agents.

I. The Thiophene Core: A Bioisostere with Unique Properties

The structural similarity of thiophene to a benzene ring, a concept known as bioisosterism, is a key factor in its pharmacological success. This allows thiophene to mimic and interact with biological targets that recognize phenyl groups, often with enhanced potency, selectivity, or improved pharmacokinetic profiles.[1] The sulfur atom in the thiophene ring is not merely a passive replacement for a carbon-carbon double bond; it actively influences the electronic properties of the ring and can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] The diverse biological activities of substituted thiophenes are a direct consequence of the interplay between the inherent properties of the thiophene core and the specific functionalities appended to it.

II. Antimicrobial Activity: A Broad Spectrum of Action

Substituted thiophenes have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4] The antimicrobial efficacy of these compounds is highly dependent on the nature and position of the substituents on the thiophene ring.

Mechanism of Action

The antimicrobial mechanisms of thiophene derivatives are diverse. Some compounds are believed to disrupt microbial cell membranes, leading to leakage of cellular contents and cell death. Others may interfere with essential metabolic pathways or inhibit key enzymes necessary for microbial survival. For instance, certain thiophene-based heterocycles have shown the ability to inhibit D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights into the structural features that govern the antimicrobial activity of substituted thiophenes.[5][6] Key findings from these studies include:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro groups, can enhance antibacterial activity.

  • Halogen substitution: The introduction of halogens, particularly chlorine and bromine, at specific positions on the thiophene or a fused ring system can significantly increase potency against both bacteria and fungi.[7]

  • Side-chain modifications: The nature of the substituents at the 2- and 5-positions of the thiophene ring plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

  • Substituted thiophene compounds, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi)

  • Negative control (broth only)

  • Solvent control (broth with the maximum concentration of the solvent used to dissolve the compounds)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the substituted thiophene compounds in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the microorganism in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, including the positive and solvent control wells. The negative control wells should receive 100 µL of sterile broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

III. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammatory diseases represent a significant global health burden, and the development of novel anti-inflammatory agents is a major focus of drug discovery.[] Substituted thiophenes have emerged as a promising class of anti-inflammatory compounds, with several thiophene-containing drugs, such as Tinoridine and Tiaprofenic acid, already in clinical use.[6][]

Mechanism of Action

A primary mechanism by which substituted thiophenes exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][] These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX-1 and/or COX-2, and 5-LOX, thiophene derivatives can effectively reduce the inflammatory response. Some thiophene derivatives also modulate the expression of pro-inflammatory cytokines like TNF-α and various interleukins.[9]

anti_inflammatory_mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Substituted_Thiophenes Substituted Thiophenes Substituted_Thiophenes->COX_Enzymes Inhibition Substituted_Thiophenes->LOX_Enzymes Inhibition

Caption: Mechanism of anti-inflammatory action of substituted thiophenes.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of substituted thiophenes is closely linked to their chemical structure. Important structural features include:

  • Acidic Moieties: The presence of a carboxylic acid or a bioisosteric equivalent is often crucial for COX inhibition.

  • Aromatic and Heterocyclic Substituents: The nature of the substituents on the thiophene ring can influence the selectivity for COX-1 versus COX-2.

  • Amide and Ester Groups: The incorporation of amide and ester functionalities has been shown to be important for biological target recognition and anti-inflammatory activity.[]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic acid (substrate)

  • Known COX-2 inhibitor (e.g., Celecoxib) for positive control

  • 96-well black microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, COX Probe, and COX Cofactor to their working concentrations in COX Assay Buffer.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • COX Assay Buffer

    • Test compound (substituted thiophene) at various concentrations or positive/negative controls.

    • Diluted COX-2 enzyme.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Fluorometric Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the rate of the reaction (change in fluorescence over time) for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the COX-2 enzyme activity.

IV. Anticancer Activity: Diverse Mechanisms of Cytotoxicity

The search for novel anticancer agents is a relentless pursuit, and substituted thiophenes have demonstrated significant promise in this area.[5][10] Their cytotoxic effects are mediated through a variety of mechanisms, making them attractive candidates for further development.

Mechanism of Action

Substituted thiophenes have been shown to induce cancer cell death through several key pathways:

  • Topoisomerase Inhibition: Some thiophene derivatives can inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[5][11]

  • Tyrosine Kinase Inhibition: Certain substituted thiophenes can act as inhibitors of tyrosine kinases, which are often overactive in cancer and play a crucial role in cell signaling, proliferation, and survival.[5][11]

  • Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubule assembly and disassembly, some thiophene compounds can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[11]

  • Induction of Apoptosis: Many thiophene derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through the activation of reactive oxygen species (ROS) and other signaling pathways.[5][11][12]

anticancer_mechanisms Substituted_Thiophenes Substituted Thiophenes Topoisomerase_Inhibition Topoisomerase Inhibition Substituted_Thiophenes->Topoisomerase_Inhibition Tyrosine_Kinase_Inhibition Tyrosine Kinase Inhibition Substituted_Thiophenes->Tyrosine_Kinase_Inhibition Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition Substituted_Thiophenes->Tubulin_Polymerization_Inhibition Apoptosis_Induction Apoptosis Induction Substituted_Thiophenes->Apoptosis_Induction Cancer_Cell_Death Cancer Cell Death Topoisomerase_Inhibition->Cancer_Cell_Death Tyrosine_Kinase_Inhibition->Cancer_Cell_Death Tubulin_Polymerization_Inhibition->Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death

Caption: Diverse anticancer mechanisms of substituted thiophenes.

Structure-Activity Relationship (SAR)

The anticancer activity of thiophene derivatives is highly sensitive to the substitution pattern on the thiophene ring. For example, the presence of specific amide or hydrazone moieties can significantly enhance cytotoxic effects. The nature and position of substituents influence the compound's ability to interact with its biological target and can also affect its pharmacokinetic properties.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Substituted thiophene compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted thiophene compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known anticancer drug as a positive control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

V. Antiviral Activity: A New Frontier

The emergence of new and re-emerging viral diseases underscores the urgent need for novel antiviral therapies. Substituted thiophenes have recently gained attention as potential antiviral agents, with activity reported against a range of viruses, including the Ebola virus and coronaviruses.

Mechanism of Action

The antiviral mechanisms of substituted thiophenes are still being elucidated, but several modes of action have been proposed:

  • Viral Entry Inhibition: Some thiophene derivatives have been shown to block the entry of viruses into host cells.[13][14] For enveloped viruses like Ebola, this can involve interference with the interaction between the viral glycoprotein and host cell receptors.[13][14]

  • Inhibition of Viral Enzymes: Thiophene-based compounds can also target essential viral enzymes. For example, some derivatives have been identified as inhibitors of the SARS-CoV-2 macrodomain (Mac1), an enzyme crucial for viral replication.[15]

  • Modulation of Host Cell Pathways: Certain thiopurines, which contain a thiophene-like ring system, can activate the unfolded protein response (UPR) in host cells, which in turn can block the accumulation of viral glycoproteins.[16]

Structure-Activity Relationship (SAR)

The antiviral activity of thiophene derivatives is highly specific to the viral target. For Ebola virus entry inhibitors, the presence of an oxy-piperidine group has been found to be essential for activity.[14] For SARS-CoV-2 Mac1 inhibitors, modifications to the 2-amide-3-methylester thiophene core have been shown to improve potency.[15]

Experimental Protocol: Pseudoviral Entry Assay

This assay utilizes replication-incompetent viral particles that express a reporter gene (e.g., luciferase) and the envelope glycoprotein of the target virus (e.g., Ebola virus GP). This allows for the safe study of viral entry in a BSL-2 laboratory.[2]

Materials:

  • Pseudoviral particles expressing the target viral glycoprotein and a reporter gene

  • Host cell line susceptible to infection by the target virus

  • Complete cell culture medium

  • 96-well cell culture plates

  • Substituted thiophene compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate and allow them to reach the desired confluency.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the substituted thiophene compounds for a short period.

  • Pseudovirus Infection: Add the pseudoviral particles to the wells containing the cells and the test compounds.

  • Incubation: Incubate the plates at 37°C for 48-72 hours to allow for viral entry and expression of the reporter gene.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer.

  • Data Analysis: The luciferase signal is proportional to the number of cells successfully infected. Calculate the percentage of viral entry inhibition for each compound concentration and determine the EC50 value (the concentration that inhibits viral entry by 50%).

VI. Synthesis of Substituted Thiophenes

The biological evaluation of substituted thiophenes is intrinsically linked to their synthesis. Several classical and modern synthetic methods are available for the construction of the thiophene ring and the introduction of various substituents.

Key Synthetic Strategies
  • Gewald Aminothiophene Synthesis: A versatile method for the synthesis of 2-aminothiophenes from an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base.[17]

  • Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[10][17]

  • Fiesselmann Thiophene Synthesis: This synthesis provides a route to 3-hydroxy-2-thiophenecarboxylates from thioglycolic acid derivatives and β-ketoesters.[17]

  • Hinsberg Thiophene Synthesis: This reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate to yield a thiophene-2,5-dicarboxylate.[17]

thiophene_synthesis Starting_Materials Acyclic Precursors (e.g., dicarbonyls, α-cyano esters) Gewald Gewald Synthesis Starting_Materials->Gewald Paal_Knorr Paal-Knorr Synthesis Starting_Materials->Paal_Knorr Fiesselmann Fiesselmann Synthesis Starting_Materials->Fiesselmann Hinsberg Hinsberg Synthesis Starting_Materials->Hinsberg Substituted_Thiophenes Substituted Thiophenes Gewald->Substituted_Thiophenes Paal_Knorr->Substituted_Thiophenes Fiesselmann->Substituted_Thiophenes Hinsberg->Substituted_Thiophenes

Caption: Key synthetic routes to substituted thiophenes.

VII. Data Summary: A Comparative Overview

The following table summarizes representative biological activity data for a selection of substituted thiophenes from the literature. This data is intended to be illustrative and highlights the diverse potential of this chemical class.

Compound ClassBiological ActivityTarget/AssayRepresentative IC50/MIC
NitrothiophenesAntibacterialE. coli, M. luteusMICs in the low µg/mL range
Halogenated benzothiophenesAntibacterial/AntifungalS. aureus, C. albicansMIC as low as 16 µg/mL[7]
Thiophene-based NSAIDsAnti-inflammatoryCOX-2 InhibitionIC50 values in the low micromolar to nanomolar range
Thiophene-chalcone hybridsAnticancerVarious cancer cell linesIC50 values in the micromolar range
2-Amide-3-methylester thiophenesAntiviral (SARS-CoV-2)Mac1 InhibitionIC50 of 2.1 µM[15]
Oxy-piperidine substituted thiophenesAntiviral (Ebola)Pseudoviral Entry AssayEC50 in the low micromolar range[18]

VIII. Conclusion and Future Directions

Substituted thiophenes represent a remarkably versatile and privileged scaffold in medicinal chemistry. Their diverse biological activities, spanning antimicrobial, anti-inflammatory, anticancer, and antiviral applications, underscore their continued importance in the development of new therapeutic agents. The ability to fine-tune their biological properties through targeted modifications of the substituent pattern provides a powerful tool for drug design.

Future research in this area will likely focus on several key aspects:

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which substituted thiophenes exert their biological effects will be crucial for the rational design of more potent and selective compounds.

  • Novel Synthetic Methodologies: The development of new and efficient synthetic routes to novel substituted thiophenes will expand the accessible chemical space for drug discovery.

  • Targeted Drug Delivery: The incorporation of thiophene-based drugs into targeted delivery systems could enhance their efficacy and reduce off-target side effects.

  • Combination Therapies: The evaluation of substituted thiophenes in combination with other therapeutic agents may reveal synergistic effects and provide new treatment strategies for complex diseases.

The thiophene core, with its rich chemical and biological diversity, is poised to remain a central player in the ongoing quest for new and improved medicines.

References

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. (2025). ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). ResearchGate. [Link]

  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (2017). ResearchGate. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Institutes of Health. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). Bentham Science. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Structure-activity Relationships in Nitrothiophenes. (2006). PubMed. [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2024). ACS Publications. [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. [Link]

  • Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. (2021). University of West Florida - Research Portal. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. [Link]

  • Application of pseudotyped virus particles to monitor Ebola virus and SARS-CoV-2 viral entry in human cell lines. (2022). National Institutes of Health. [Link]

  • Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target. (2022). National Institutes of Health. [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2024). PubMed Central. [Link]

  • Thiopurines Activate an Antiviral Unfolded Protein Response That Blocks Influenza A Virus Glycoprotein Accumulation. (2021). ResearchGate. [Link]

Sources

A Technical Guide to 2-Ethyl-5-methylthiophene: A Versatile Heterocyclic Building Block for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Ethyl-5-methylthiophene, a key heterocyclic building block, for researchers, chemists, and professionals in drug development and materials science. We will delve into its synthesis, reactivity, and application, offering field-proven insights grounded in authoritative scientific literature.

Introduction: The Significance of the Substituted Thiophene Scaffold

The thiophene ring is a "privileged scaffold" in medicinal chemistry and a cornerstone of organic electronic materials.[1] Its structural similarity to a benzene ring, where the sulfur atom acts as a bioisosteric replacement for a vinyl group (-CH=CH-), allows thiophene derivatives to interact with a wide range of biological targets while offering unique electronic properties and metabolic profiles.[2] The incorporation of alkyl groups, such as in this compound, further modulates these characteristics by enhancing electron density and influencing solubility and molecular packing. This guide focuses specifically on the 2,5-disubstituted isomer, this compound, highlighting its synthetic utility and role as a precursor in the development of advanced functional molecules.

Physicochemical & Safety Profile

A thorough understanding of a building block's properties is paramount for its effective and safe use in any synthetic protocol.

Physicochemical Data

The key properties of this compound are summarized below, providing essential data for reaction planning and physical handling.

PropertyValueSource
Molecular Formula C₇H₁₀S[3]
Molecular Weight 126.22 g/mol [3]
Appearance Colorless clear liquid (est.)[4]
Boiling Point 158 - 160.15 °C at 760 mmHg[3][5]
Melting Point -68.5°C[5]
Density 0.962 - 0.970 g/mL at 25 °C[4][5]
Refractive Index 1.503 - 1.509 at 20 °C[4]
CAS Number 40323-88-4[3]
Safety and Handling

This compound is classified as a flammable liquid. Standard laboratory safety protocols should be strictly followed.[3]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Recommended storage temperature is 2-8°C, protected from light.[5]

  • Hazards: While not classified under GHS for a majority of reports, it is considered harmful if swallowed, in contact with skin, or inhaled.[3][6] Avoid breathing vapors. In case of contact, wash affected areas thoroughly with soap and water.

Synthesis of this compound: A Two-Step Approach

The most reliable and scalable synthesis of this compound proceeds through a two-step sequence starting from the readily available 2-methylthiophene. This pathway involves a Friedel-Crafts acylation followed by a Wolff-Kishner reduction.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction 2-Methylthiophene 2-Methylthiophene Precursor 2-Acetyl-5-methylthiophene 2-Methylthiophene->Precursor 1. AceticAnhydride Acetic Anhydride (Acylating Agent) AceticAnhydride->Precursor 2. LewisAcid Lewis Acid Catalyst (e.g., Hβ zeolite, SnCl4) LewisAcid->Precursor 3. FinalProduct This compound Precursor->FinalProduct + Hydrazine Hydrate, KOH, Heat Hydrazine Hydrazine Hydrate (Reducing Agent) Base Base (KOH) High-Boiling Solvent (Ethylene Glycol)

Caption: Synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation of 2-Methylthiophene

The first step introduces the acetyl group onto the thiophene ring. The methyl group at the 2-position is an ortho-, para-director for electrophilic aromatic substitution. Due to steric hindrance at the 3-position, the acylation overwhelmingly occurs at the vacant 5-position.

Protocol: Synthesis of 2-Acetyl-5-methylthiophene

  • Causality: This procedure utilizes a solid acid catalyst (Hβ zeolite), which offers significant environmental and processing advantages over traditional Lewis acids like AlCl₃ by being recoverable, reusable, and less corrosive.[7] Acetic anhydride serves as the acylating agent.

  • Apparatus: A round-bottomed flask equipped with a reflux condenser, thermometer, and magnetic stirrer.

  • Reagents:

    • 2-Methylthiophene

    • Acetic Anhydride (molar excess, e.g., 3 equivalents)

    • Hβ zeolite catalyst

  • Procedure:

    • To the reaction flask, add 2-methylthiophene and acetic anhydride (e.g., a 1:3 molar ratio).[7]

    • Add the Hβ zeolite catalyst to the mixture.

    • Heat the reaction mixture to 60°C with vigorous stirring.[7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the mixture and filter to recover the catalyst.

    • The filtrate is then subjected to distillation under reduced pressure to isolate the product, 2-acetyl-5-methylthiophene.

  • Self-Validation: The purity of the isolated product should be confirmed by GC-MS and NMR. The expected boiling point is 65-67 °C at 1 mmHg.

Step 2: Modified Wolff-Kishner Reduction

This classic reaction converts the ketone functionality of the precursor into a methylene group, yielding the final ethyl-substituted thiophene. The modified Huang-Minlon procedure, using a high-boiling solvent like ethylene glycol, is advantageous as it can be performed at atmospheric pressure, avoiding the need for sealed tubes or autoclaves.

Protocol: Synthesis of this compound

  • Causality: This protocol is based on the work of King and Nord, who optimized the Wolff-Kishner reduction for thienyl ketones.[8] Hydrazine hydrate first forms a hydrazone intermediate with the ketone. Strong base (KOH) and heat then facilitate the elimination of nitrogen gas and formation of the alkane. Ethylene glycol is the ideal solvent due to its high boiling point, which is necessary for the decomposition of the hydrazone intermediate.

  • Apparatus: A round-bottom flask fitted for distillation, with a thermometer extending below the surface of the liquid.

  • Reagents:

    • 2-Acetyl-5-methylthiophene

    • Hydrazine hydrate (85% solution, excess)

    • Ethylene glycol (solvent)

    • Potassium hydroxide (KOH) pellets

  • Procedure:

    • Combine 2-acetyl-5-methylthiophene, excess 85% hydrazine hydrate, and ethylene glycol in the reaction flask.[8]

    • Heat the solution to 130-160°C to distill off water and excess hydrazine.

    • Cool the mixture below 60°C and carefully add potassium hydroxide pellets.[8]

    • Reheat the mixture. A vigorous evolution of nitrogen gas will occur around 90-100°C.

    • After the initial gas evolution subsides, reflux the mixture for 15-30 minutes.

    • Arrange the apparatus for distillation and distill the product directly from the reaction mixture.

    • The distillate is then subjected to a standard workup (e.g., extraction with ether, washing, drying) and purified by fractional distillation over sodium.[8]

  • Self-Validation: The final product should be a colorless liquid with a boiling point of approximately 158-160°C. Purity should be confirmed by GC and identity by spectroscopic methods (NMR, IR, MS).

Reactivity and Chemical Transformations

The synthetic value of this compound lies in the reactivity of its thiophene core. The electron-donating nature of the two alkyl substituents makes the remaining C-H bonds at the 3- and 4-positions highly activated towards electrophilic aromatic substitution.

Caption: Reactivity of this compound.

Vilsmeier-Haack Formylation

A prime example of this reactivity is the Vilsmeier-Haack reaction, which introduces a formyl (-CHO) group onto the ring. This reaction is highly useful as the resulting aldehyde is a versatile handle for further synthetic transformations.

Protocol: Vilsmeier-Haack Formylation of this compound

  • Causality: The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7] This electrophile is mild enough not to degrade the thiophene ring but reactive enough to substitute onto the electron-rich C3/C4 positions.

  • Apparatus: A three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet.

  • Reagents:

    • This compound

    • N,N-Dimethylformamide (DMF, solvent and reagent)

    • Phosphorus oxychloride (POCl₃)

    • Aqueous sodium acetate or sodium hydroxide for workup

  • Procedure:

    • Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) in an ice bath under a nitrogen atmosphere.

    • Slowly add POCl₃ dropwise, maintaining the temperature below 10°C. The Vilsmeier reagent will form as a solid or viscous oil.

    • After stirring for 30-60 minutes, add a solution of this compound dropwise, again keeping the temperature controlled.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 40-60°C) for several hours until TLC indicates consumption of the starting material.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture by adding a solution of sodium hydroxide or sodium acetate. This hydrolyzes the intermediate iminium salt to the aldehyde.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting aldehyde by column chromatography or distillation.

  • Self-Validation: The product, 5-ethyl-2-methylthiophene-3-carbaldehyde, can be characterized by its spectroscopic data. The appearance of a singlet peak around 9-10 ppm in the ¹H NMR spectrum and a signal around 180-190 ppm in the ¹³C NMR spectrum would confirm the presence of the aldehyde group.

Applications in Research and Development

The unique electronic and steric profile of this compound makes it a valuable building block in both medicinal chemistry and materials science.

Medicinal Chemistry

The thiophene core is a bioisostere of the phenyl ring and is found in numerous FDA-approved drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[1] Substituted thiophenes like this compound are used to:

  • Tune Lipophilicity: The alkyl groups increase the molecule's lipophilicity, which can enhance membrane permeability and influence drug absorption and distribution.

  • Block Metabolism: Placing metabolically stable alkyl groups at the 2- and 5-positions can prevent unwanted oxidative metabolism at these sites, potentially improving the pharmacokinetic profile of a drug candidate.

  • Modulate Binding: The specific steric and electronic profile of the disubstituted ring can optimize interactions with target proteins, such as kinases or G-protein coupled receptors.

While specific blockbuster drugs containing the this compound fragment are not prevalent, it is a common scaffold explored in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and anti-inflammatory agents.

Materials Science & Organic Electronics

Thiophene-based materials are at the forefront of organic electronics research, forming the active components in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).[9][10] The this compound unit can be incorporated into larger conjugated polymers and small molecules to:

  • Increase Solubility: The alkyl side chains disrupt intermolecular packing, increasing the solubility of the resulting polymers in common organic solvents. This is critical for solution-based processing techniques like spin-coating and inkjet printing.[9]

  • Control Morphology: The size and shape of the alkyl groups influence the solid-state packing of the material, which directly impacts charge carrier mobility in devices like OFETs.

  • Tune Electronic Properties: As electron-donating groups, the ethyl and methyl substituents raise the energy level of the Highest Occupied Molecular Orbital (HOMO) of the conjugated system, allowing for the fine-tuning of the material's band gap and absorption spectrum.[11]

Analytical Characterization

Unambiguous identification of this compound is achieved through a combination of standard spectroscopic techniques.

TechniqueExpected Data / Key Features
¹H NMR Ethyl Group: Quartet (~2.7 ppm, 2H) and Triplet (~1.3 ppm, 3H). Methyl Group: Singlet (~2.4 ppm, 3H). Thiophene Protons: Two doublets in the aromatic region (~6.5-6.7 ppm, 2H).
¹³C NMR Aromatic Carbons: Four signals expected between ~122-145 ppm. Ethyl Group: Two signals (~23 ppm for CH₂ and ~16 ppm for CH₃). Methyl Group: One signal (~15 ppm).[12]
FTIR (Neat) C-H stretching (sp³): ~2850-2970 cm⁻¹. C-H stretching (sp²): ~3070-3100 cm⁻¹. C=C stretching (aromatic): ~1500-1600 cm⁻¹. C-S stretching: ~600-800 cm⁻¹.[3]
Mass Spec (EI) Molecular Ion (M⁺): m/z = 126. Key Fragment: m/z = 111 (loss of CH₃).[3]

Conclusion and Future Outlook

This compound is a synthetically accessible and highly versatile heterocyclic building block. Its value is derived from the combination of the thiophene core's privileged electronic properties and the modulating influence of its dissymmetric alkyl substitution. The straightforward two-step synthesis from 2-methylthiophene makes it an attractive starting material for library synthesis and large-scale production. Its activated C-H bonds provide a handle for further functionalization, enabling the construction of complex molecular architectures. As the demand for novel therapeutics and next-generation organic electronic materials continues to grow, the strategic use of well-defined building blocks like this compound will remain a critical component of successful research and development endeavors.

References

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reactivity of the thiophene ring in 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Ethyl-5-methylthiophene

This guide provides a comprehensive exploration of the chemical reactivity of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into the electronic architecture of the substituted thiophene ring and elucidate the principles governing its behavior in various chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their synthetic endeavors.

Electronic Landscape and Reactivity Principles

The thiophene ring is an electron-rich aromatic system, a consequence of the sulfur atom's lone pair electrons participating in π-conjugation.[1] In this compound, this inherent nucleophilicity is further enhanced by the presence of two alkyl substituents at the C2 and C5 positions. Both the ethyl and methyl groups are electron-donating via an inductive effect, increasing the electron density of the aromatic ring and activating it towards electrophilic attack.[1]

In unsubstituted thiophene, electrophilic substitution preferentially occurs at the α-positions (C2 and C5) due to superior resonance stabilization of the cationic intermediate (the sigma complex). However, in this compound, these positions are blocked. Consequently, electrophilic attack is directed to the vacant β-positions (C3 and C4).[1] The interplay of electronic and steric effects from the two different alkyl groups governs the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The Primary Reaction Manifold

Electrophilic Aromatic Substitution (EAS) is the hallmark reaction of this compound. The activating nature of the alkyl groups facilitates these reactions under relatively mild conditions compared to benzene.

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Acylation: Forging Carbon-Carbon Bonds

Friedel-Crafts acylation is a robust method for introducing a ketone functionality onto the thiophene ring, creating valuable intermediates for further elaboration. The reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst.

Protocol: Acylation of this compound

  • System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Catalyst Suspension: Cool the flask to 0 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise. Stir to form a suspension.

  • Acylating Agent Addition: Dissolve the acylating agent (e.g., acetyl chloride, 1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic fractions, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield the 3- and 4-acyl-2-ethyl-5-methylthiophene isomers.

Causality Note: The use of anhydrous conditions is critical as Lewis acids like AlCl₃ react violently with water. The acidic quench is necessary to protonate the aluminum-ketone complex, liberating the final product.

ReactionReagentsTypical YieldRegioselectivity (3- vs 4-)
AcetylationAcetyl Chloride, AlCl₃Good to ExcellentMixture, dependent on steric/electronic factors
Formylation via Vilsmeier-Haack

The Vilsmeier-Haack reaction is a classic and efficient method for introducing an aldehyde group onto electron-rich aromatic rings. It utilizes the Vilsmeier reagent, prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+[PO2Cl2]- DMF->Vilsmeier + POCl3 POCl3 POCl3->Vilsmeier Thiophene This compound Intermediate Addition Complex Thiophene->Intermediate + Vilsmeier Reagent Hydrolysis Aqueous Workup (H2O) Intermediate->Hydrolysis Product 3/4-Formyl Product Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (3 equivalents) in anhydrous DCM to 0 °C. Slowly add POCl₃ (1.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[2]

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the freshly prepared reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization & Extraction: Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.[2]

Nitration and Halogenation

Introducing nitro or halogen functionalities provides handles for further synthetic transformations, such as reduction or cross-coupling reactions.

  • Nitration: Thiophenes are sensitive to strong nitrating conditions. A milder approach, such as using fuming nitric acid in acetic anhydride at low temperatures, is often employed to prevent ring degradation and oxidation.[3] This typically yields a mixture of 3-nitro- and 4-nitro-2-ethyl-5-methylthiophene.

  • Halogenation: Bromination or chlorination can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent such as tetrahydrofuran (THF) or carbon tetrachloride. These reactions are often highly regioselective, providing the 3- and 4-halo derivatives.

Metallation and Functionalization

Directed ortho-metallation, or in this case, lithiation at the β-position, is a powerful strategy for regioselective functionalization. Treatment of this compound with a strong base like n-butyllithium (n-BuLi) results in deprotonation at one of the vacant ring positions (C3 or C4) to form a nucleophilic thienyllithium species.

Lithiation_Workflow Start This compound in Anhydrous THF Lithiation Add n-BuLi -78 °C Start->Lithiation Intermediate Thienyllithium Intermediate Lithiation->Intermediate Quench Quench with Electrophile (E+) Intermediate->Quench Product 3/4-Substituted Product Quench->Product

Caption: Workflow for lithiation and subsequent electrophilic quench.

This reactive intermediate can be trapped with a wide range of electrophiles.

Protocol: Lithiation and Carboxylation

  • Setup: To a flame-dried, nitrogen-purged flask, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equivalents in hexanes) dropwise via syringe. Stir the mixture at this temperature for 1 hour.

  • Electrophilic Quench: Bubble dry carbon dioxide gas through the solution for 30 minutes, or pour the mixture over crushed dry ice.

  • Work-up: Allow the mixture to warm to room temperature. Quench with water and acidify with 1M HCl.

  • Extraction and Purification: Extract the product with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the resulting carboxylic acid, typically by recrystallization.

Self-Validation Note: The reaction must be performed under strictly anhydrous and inert conditions, as organolithium reagents are highly reactive towards water and oxygen. The low temperature (-78 °C) is crucial to prevent side reactions.

Table of Potential Transformations via Lithiation:

ElectrophileReagentResulting Functional Group
Carbon DioxideCO₂ (gas or solid)Carboxylic Acid
Aldehyde/KetoneRCHO / RCOR'Secondary/Tertiary Alcohol
DMFN,N-DimethylformamideAldehyde
Alkyl HalideR-XAlkyl Group

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the strategic formation of carbon-carbon bonds, linking the thiophene core to other aryl or vinyl groups.[1]

A typical Suzuki coupling involves reacting the 3- or 4-bromo-2-ethyl-5-methylthiophene with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This methodology is central to the synthesis of complex molecules in drug discovery and organic electronics.

References

  • Schick, J. W., & Hartough, H. D. (1948). Metalation Studies in the Thiophene Series. 11. Transmetalation of the Alkylthiophenes. Journal of the American Chemical Society, 70(4), 1646-1648.
  • Katritzky, A. R., et al. (2004). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles.
  • Campaigne, E., & Grose, H. G. (1951). The Nitration of 5-Methyl-2-thenoic Acid. Journal of the American Chemical Society, 73(8), 3812-3815.
  • Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.

Sources

electrophilic substitution reactions of 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Ethyl-5-methylthiophene

Abstract

This technical guide provides a comprehensive examination of the , a substituted heterocyclic aromatic compound. Thiophene and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Understanding their reactivity is paramount for the rational design and synthesis of novel chemical entities. This document delineates the theoretical principles governing the regioselectivity of these reactions, driven by the electronic effects of the alkyl substituents. It further provides field-proven, step-by-step experimental protocols for key transformations including halogenation, nitration, sulfonation, and Friedel-Crafts acylation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Thiophene Ring - An Electron-Rich Heterocycle

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Unlike benzene, the presence of the heteroatom introduces a significant perturbation in the electronic landscape of the ring. The sulfur atom's lone pair of electrons participates in the π-aromatic system, resulting in a 6π-electron system distributed over five atoms. This delocalization makes the thiophene ring significantly more electron-rich than benzene, and consequently, highly activated towards electrophilic aromatic substitution (EAS).[1][2] The rate of halogenation for thiophene, for instance, is estimated to be about 10⁸ times faster than that of benzene.[2]

This heightened reactivity necessitates the use of milder reaction conditions compared to those typically employed for benzene derivatives to prevent polysubstitution and side reactions.[2] The substitution pattern is also distinct; electrophilic attack preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate (a sigma complex or arenium ion) is more effectively stabilized by resonance involving the sulfur atom than the intermediate formed from attack at the C3 (β) position.[3]

Regioselectivity in this compound: The Directing Influence of Alkyl Groups

In this compound, the two available positions for substitution are C3 and C4, as the α-positions (C2 and C5) are already substituted. Both the ethyl group at C2 and the methyl group at C5 are alkyl groups, which act as electron-donating groups (EDGs) through an inductive effect (+I).[4][5] These groups further activate the already electron-rich thiophene ring, enhancing its nucleophilicity and reactivity towards electrophiles.

According to the principles of electrophilic aromatic substitution, activating groups are ortho- and para-directors.[6][7] In the context of the thiophene ring, this translates to directing incoming electrophiles to the adjacent vacant positions.

  • The ethyl group at C2 directs an incoming electrophile to the C3 position.

  • The methyl group at C5 directs an incoming electrophile to the C4 position.

Since both directing effects are operative and point to the two remaining free positions, electrophilic substitution on this compound is expected to yield a mixture of 3- and 4-substituted products. The electronic properties of the ethyl and methyl groups are very similar, suggesting that the product distribution may be close to a statistical mixture, although steric hindrance from the slightly bulkier ethyl group could potentially favor substitution at the C4 position to a minor extent. Therefore, substitution occurs preferentially at the β-positions (3 and 4).[4]

The general mechanism for this substitution is a two-step process:

  • Attack on the Electrophile: The π-system of the thiophene ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex.[8][9]

  • Proton Removal: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring.[8][9]

Figure 1: General mechanism for electrophilic substitution at the C3 position.

Key Electrophilic Substitution Reactions & Protocols

Due to the high reactivity of the 2,5-dialkylthiophene system, reactions should be conducted under carefully controlled, often milder, conditions than their benzenoid counterparts.

Halogenation

Halogenation introduces a halogen atom (Cl, Br, I) onto the thiophene ring. Given the ring's activated nature, reactions with bromine and chlorine can proceed rapidly, even without a Lewis acid catalyst.

Protocol: Bromination of this compound

This protocol is adapted from standard procedures for the bromination of activated thiophenes.

I. Materials & Reagents:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

II. Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 1.26 g, 10 mmol) in 20 mL of DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (1.87 g, 10.5 mmol) in 20 mL of DMF. Add this solution dropwise to the cooled thiophene solution over 30 minutes, maintaining the temperature at 0 °C. Causality: Using NBS provides a controlled, slow release of electrophilic bromine, preventing over-bromination and side reactions. DMF is a suitable polar aprotic solvent for this reaction.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by pouring the mixture into 100 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution (50 mL), deionized water (50 mL), and brine (50 mL). Causality: The bicarbonate wash neutralizes any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography (silica gel, eluting with hexanes) to separate the 3-bromo and 4-bromo isomers.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring, forming a ketone.[10] For highly activated rings like this compound, milder Lewis acids or conditions are often sufficient. The resulting acylthiophene is deactivated, which conveniently prevents further acylation.[11]

Protocol: Acetylation of this compound

This protocol uses acetic anhydride with a mild Lewis acid catalyst, phosphoric acid, which is effective for activated heterocycles.

I. Materials & Reagents:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • 85% Phosphoric Acid (H₃PO₄) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser.

II. Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.26 g, 10 mmol) and acetic anhydride (1.22 g, 12 mmol).

  • Catalyst Addition: Add 5 drops of 85% phosphoric acid to the mixture.

  • Heating: Heat the mixture to 80 °C with stirring for 2 hours. Monitor the reaction by TLC. Causality: Heating provides the necessary activation energy. Phosphoric acid is a sufficiently strong catalyst to promote the formation of the acylium ion from the anhydride without causing degradation of the sensitive thiophene ring, a risk with stronger Lewis acids like AlCl₃.

  • Cooling & Quenching: Cool the reaction mixture to room temperature and carefully pour it over 50 g of crushed ice.

  • Neutralization: Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (~7-8).

  • Extraction: Extract the product with dichloromethane (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Concentration & Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by vacuum distillation or column chromatography (silica gel, 10% ethyl acetate in hexanes) to yield the product ketones.

G Experimental Workflow: Friedel-Crafts Acylation A 1. Reagent Mixing This compound Acetic Anhydride Phosphoric Acid B 2. Reaction Heat at 80°C for 2h (Monitor by TLC) A->B C 3. Quenching & Neutralization Pour onto ice Add NaHCO₃ solution B->C D 4. Extraction Extract with Dichloromethane C->D E 5. Washing & Drying Wash with Brine Dry over Na₂SO₄ D->E F 6. Concentration Rotary Evaporation E->F G 7. Purification Column Chromatography or Vacuum Distillation F->G H Final Product 3-acetyl & 4-acetyl isomers G->H

Figure 2: Workflow for the Friedel-Crafts acylation of this compound.

Nitration

Nitration introduces a nitro (-NO₂) group. Due to the high reactivity and potential for oxidation of the thiophene ring, harsh nitrating conditions (e.g., concentrated H₂SO₄/HNO₃) must be avoided. A milder reagent, such as acetyl nitrate prepared in situ, is preferred.

Protocol: Nitration of this compound

This protocol is based on procedures developed for the mild nitration of reactive aromatics.[12]

I. Materials & Reagents:

  • This compound (1.0 eq)

  • Acetic Anhydride

  • Fuming Nitric Acid (HNO₃)

  • Dichloromethane (DCM)

  • Ice-salt bath

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

II. Step-by-Step Procedure:

  • Acetyl Nitrate Preparation: In a flask, cool acetic anhydride (15 mL) to -10 °C using an ice-salt bath. Slowly add fuming nitric acid (0.84 g, 13.3 mmol) while keeping the temperature below 0 °C. Stir for 15 minutes at this temperature. Causality: This in situ preparation generates acetyl nitrate (CH₃COONO₂), a milder and more selective electrophile than the nitronium ion (NO₂⁺) from mixed acid, minimizing oxidative side reactions.

  • Reaction Setup: Dissolve this compound (1.26 g, 10 mmol) in 20 mL of dichloromethane in a separate flask and cool to -10 °C.

  • Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the thiophene solution, maintaining the temperature at -10 °C.

  • Reaction: Stir the mixture at -10 °C for 1 hour.

  • Work-up: Pour the reaction mixture into a beaker containing 100 mL of a rapidly stirred ice-water/NaHCO₃ slurry.

  • Extraction and Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic phases, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Summary of Reactions

The following table summarizes the primary electrophilic substitution reactions discussed for this compound.

Reaction TypeReagent(s)ElectrophileExpected Major Product(s)
Bromination N-Bromosuccinimide (NBS), DMFBr⁺3-Bromo-2-ethyl-5-methylthiophene & 4-Bromo-2-ethyl-5-methylthiophene
Acylation Acetic Anhydride, H₃PO₄CH₃CO⁺1-(5-Ethyl-2-methylthiophen-3-yl)ethanone & 1-(5-Ethyl-2-methylthiophen-4-yl)ethanone
Nitration HNO₃, Acetic AnhydrideNO₂⁺ (from Acetyl Nitrate)2-Ethyl-5-methyl-3-nitrothiophene & 2-Ethyl-5-methyl-4-nitrothiophene

Conclusion

This compound is a highly activated heterocyclic system that readily undergoes electrophilic aromatic substitution. The electron-donating ethyl and methyl groups direct incoming electrophiles to the vacant C3 and C4 positions, typically resulting in a mixture of isomers. The key to successful synthesis lies in the application of mild and controlled reaction conditions to accommodate the high nucleophilicity of the thiophene ring and prevent unwanted side reactions. The protocols outlined in this guide provide a robust framework for the functionalization of this important chemical scaffold, enabling its use in the development of advanced materials and pharmaceutical agents.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution in Heterocyclic Compounds. Retrieved from [Link]

  • YouTube. (2020, January 15). Aromatic electrophilic substitution on Five member heterocycles: Complete mechanistic description. Retrieved from [Link]

  • Comins, D. L. (n.d.). Aromatic Heterocyclic Chemistry. North Carolina State University. Retrieved from [Link] (Note: The provided search result link was to a general organic chemistry resource, a more appropriate general heterocycle reference is used here, though the original link pointed to a relevant university course pack.)

  • University of Calgary. (n.d.). EArS of heteroaromatics. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, December 30). Directing Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Campaigne, E., & Grose, H. G. (1951). The Nitration of 5-Methyl-2-thenoic Acid. Journal of the American Chemical Society, 73(5), 2287-2289. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, May 20). Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

An In-depth Technical Guide to Organometallic Reactions Involving 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene and its derivatives are cornerstone heterocyclic scaffolds in modern chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their unique electronic properties and ability to engage in a wide array of chemical transformations make them invaluable building blocks. This guide focuses on the organometallic chemistry of a specific, yet representative, member of this family: 2-Ethyl-5-methylthiophene. As researchers and drug development professionals, understanding the nuances of manipulating such scaffolds is paramount for the rational design and synthesis of novel chemical entities.

This technical guide provides a comprehensive overview of the key organometallic reactions involving this compound, with a focus on the practical application and mechanistic understanding necessary for successful synthesis. We will delve into the synthesis of the starting material, its activation through metallation, and its subsequent utilization in powerful carbon-carbon bond-forming reactions such as Suzuki-Miyaura and Stille couplings.

Synthesis of this compound

The synthesis of this compound can be approached through several established routes, most commonly involving the modification of a pre-existing thiophene core. A prevalent method is the Friedel-Crafts acylation of 2-methylthiophene followed by reduction.

Synthetic Approach: Acylation and Reduction

A common and efficient route to this compound involves a two-step process starting from the readily available 2-methylthiophene. The first step is a Friedel-Crafts acylation to introduce the acetyl group, followed by a reduction to the ethyl group.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of 2-Methylthiophene to 2-Acetyl-5-methylthiophene

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Reagent Addition: Cool the suspension in an ice bath. Add a solution of 2-methylthiophene in the same solvent to the flask.

  • Acylation: Slowly add acetyl chloride or acetic anhydride dropwise from the dropping funnel to the stirred mixture. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 2-acetyl-5-methylthiophene can be purified by vacuum distillation or column chromatography.

Step 2: Wolff-Kishner or Clemmensen Reduction of 2-Acetyl-5-methylthiophene

  • Wolff-Kishner Reduction:

    • Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, dissolve 2-acetyl-5-methylthiophene in a high-boiling solvent like diethylene glycol. Add hydrazine hydrate and heat the mixture.

    • Reduction: Add a strong base, such as potassium hydroxide (KOH) or sodium ethoxide, and heat the mixture to a higher temperature to facilitate the reduction and evolution of nitrogen gas.

    • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ether or DCM). Wash the organic layer with water, dry over anhydrous magnesium sulfate, and purify the resulting this compound by distillation.

  • Clemmensen Reduction:

    • Catalyst Preparation: Prepare amalgamated zinc (Zn(Hg)) by treating zinc granules with a solution of mercuric chloride (HgCl₂).

    • Reduction: Add the amalgamated zinc to a flask containing concentrated hydrochloric acid. Add 2-acetyl-5-methylthiophene and reflux the mixture for several hours.

    • Workup and Purification: After the reaction is complete, cool the mixture and separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water and sodium bicarbonate solution, dry, and purify by distillation.

Metallation of this compound: Gateway to Functionalization

The deprotonation of the thiophene ring to form a potent organometallic intermediate is a critical step for introducing a wide range of functional groups. The regioselectivity of this metallation is a key consideration for 2,5-disubstituted thiophenes.

Regioselectivity of Lithiation

For 2,5-dialkylthiophenes, lithiation with organolithium reagents such as n-butyllithium (n-BuLi) typically occurs at the more acidic C-H bond, which is adjacent to the sulfur atom. In the case of this compound, the two available positions for deprotonation are C3 and C4. The directing effect of the alkyl groups and the inherent acidity of the thiophene ring protons play a crucial role. Generally, lithiation of 2,5-dialkylthiophenes proceeds with high regioselectivity at the 3-position due to the activating effect of the alkyl group at the 2-position.

Experimental Protocol: Lithiation of this compound

  • Reaction Setup: Assemble a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Addition: Add a solution of this compound in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to the flask.

  • Lithiation: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath). Slowly add a solution of n-butyllithium in hexanes dropwise. The formation of the lithiated species is often indicated by a color change.

  • Reaction Progression: Stir the reaction mixture at low temperature for a specified period (e.g., 1-2 hours) to ensure complete lithiation.

  • Trapping with an Electrophile: The resulting 2-Ethyl-5-methyl-3-lithiothiophene is a powerful nucleophile and can be reacted with a variety of electrophiles. For example, quenching with an aldehyde or ketone will yield an alcohol, while reaction with carbon dioxide (after acidic workup) will produce a carboxylic acid. The electrophile is typically added slowly at low temperature.

  • Workup: After the reaction with the electrophile is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and purify the product by column chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds. Suzuki-Miyaura and Stille couplings are particularly valuable for functionalizing the this compound scaffold. These reactions typically require a halogenated thiophene derivative as one of the coupling partners.

Synthesis of Halogenated this compound

To participate in cross-coupling reactions, this compound must first be halogenated, typically at the 3-position. This can be achieved by lithiation followed by quenching with a halogen source.

Experimental Protocol: Synthesis of 3-Bromo-2-ethyl-5-methylthiophene

  • Lithiation: Follow the protocol for the lithiation of this compound as described above to generate 2-Ethyl-5-methyl-3-lithiothiophene.

  • Bromination: At -78 °C, slowly add a solution of a bromine source, such as 1,2-dibromoethane or hexabromoacetone, in anhydrous THF to the solution of the lithiated thiophene.

  • Workup and Purification: After stirring for a period, quench the reaction and perform an aqueous workup as previously described. Purify the resulting 3-Bromo-2-ethyl-5-methylthiophene by column chromatography or vacuum distillation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[4][5] This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-ethyl-5-methylthiophene with an Arylboronic Acid

  • Reaction Setup: In a Schlenk flask, combine 3-Bromo-2-ethyl-5-methylthiophene, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (nitrogen or argon) at a specified temperature (typically 80-110 °C) for several hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction pairs an organohalide with an organotin compound, catalyzed by a palladium complex.[6][7] Organostannanes are stable and can be isolated, but their toxicity is a significant drawback.

Experimental Protocol: Stille Coupling of 3-Bromo-2-ethyl-5-methylthiophene with an Organostannane

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-Bromo-2-ethyl-5-methylthiophene and the organostannane reagent (e.g., tributyl(vinyl)tin or tributyl(aryl)tin) in an anhydrous solvent such as toluene or DMF.

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄. In some cases, additives like CuI or LiCl can accelerate the reaction.

  • Reaction: Heat the mixture to the desired temperature (often between 80-120 °C) and stir for several hours until the reaction is complete as indicated by TLC or GC-MS.

  • Workup: Cool the reaction mixture and, if DMF is the solvent, dilute with water and extract with a nonpolar solvent like hexanes or ethyl acetate. To remove tin byproducts, washing the organic phase with a saturated aqueous solution of potassium fluoride (KF) is often effective.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Grignard Reactions

Grignard reagents, formed from the reaction of organohalides with magnesium metal, are powerful nucleophiles used for C-C bond formation.[8] A thienyl Grignard reagent can be prepared from a halogenated this compound and subsequently reacted with various electrophiles.

Experimental Protocol: Formation and Reaction of a 2-Ethyl-5-methylthienyl Grignard Reagent

  • Grignard Reagent Formation:

    • Setup: In a flame-dried flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Initiation: Add a small crystal of iodine to activate the magnesium. Add a small amount of a solution of 3-Bromo-2-ethyl-5-methylthiophene in anhydrous diethyl ether or THF. The reaction is initiated by gentle warming.

    • Addition: Once the reaction has started (indicated by bubbling and a color change), add the remaining solution of the bromothiophene dropwise to maintain a gentle reflux.

    • Completion: After the addition is complete, continue to reflux the mixture for a period to ensure complete formation of the Grignard reagent, 3-(Magnesiobromo)-2-ethyl-5-methylthiophene.

  • Reaction with an Electrophile (e.g., an Aldehyde):

    • Addition: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of the aldehyde in the same anhydrous solvent.

    • Reaction: Stir the mixture at room temperature for a few hours.

    • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and purify as described in previous sections.

Visualization of Key Processes

To better illustrate the relationships between these core reactions, the following diagrams outline the synthetic pathways and catalytic cycles.

Organometallic_Reactions_Workflow start 2-Methylthiophene acetyl 2-Acetyl-5-methylthiophene start->acetyl Friedel-Crafts Acylation target This compound acetyl->target Reduction (e.g., Wolff-Kishner) lithiated 3-Lithio-2-ethyl-5-methylthiophene target->lithiated Lithiation (n-BuLi) halogenated 3-Bromo-2-ethyl-5-methylthiophene lithiated->halogenated Halogenation (e.g., 1,2-Dibromoethane) electrophile Electrophile (E+) lithiated->electrophile Reaction with E+ grignard 3-(Magnesiobromo)-2-ethyl-5-methylthiophene halogenated->grignard Grignard Formation (Mg) suzuki_product Suzuki Coupling Product (e.g., 3-Aryl-2-ethyl-5-methylthiophene) halogenated->suzuki_product Suzuki Coupling (ArB(OH)₂, Pd cat.) stille_product Stille Coupling Product (e.g., 3-Vinyl-2-ethyl-5-methylthiophene) halogenated->stille_product Stille Coupling (R-SnBu₃, Pd cat.) grignard_product Grignard Addition Product (e.g., Tertiary Alcohol) grignard->grignard_product Reaction with Electrophile (e.g., R₂C=O)

Caption: Synthetic pathways for the functionalization of this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_oxidative R-Pd(II)-X L₂ pd0->pd_oxidative Oxidative Addition (R-X) center pd_transmetal R-Pd(II)-R' L₂ pd_oxidative->pd_transmetal Transmetallation (R'B(OH)₂ / Base) pd_transmetal->pd0 Reductive Elimination (R-R')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization Data

Accurate characterization of starting materials and products is essential. Below is a table of expected and reported spectroscopic data for this compound and its precursors.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR (cm-1)MS (m/z)
2-Methylthiophene ~2.5 (s, 3H, CH₃), ~6.7-7.1 (m, 3H, Ar-H)[9]~15.2 (CH₃), ~123.1, 124.8, 126.9, 139.8 (Ar-C)[10]3100-3000 (C-HAr), 2950-2850 (C-Haliphatic), ~1500, 1450 (C=CAr)98 (M⁺)
2-Acetyl-5-methylthiophene ~2.5 (s, 3H, COCH₃), ~2.6 (s, 3H, Ar-CH₃), ~6.9 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H)~15.5 (Ar-CH₃), ~26.5 (COCH₃), ~126.0, 133.0, 143.0, 150.0 (Ar-C), ~190.0 (C=O)[11]3100-3000, 2950-2850, ~1660 (C=O), ~1500, 1450140 (M⁺)
This compound ~1.3 (t, 3H, CH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~2.7 (q, 2H, CH₂CH₃), ~6.5 (m, 2H, Ar-H)~14.0 (CH₂CH₃), ~15.0 (Ar-CH₃), ~23.0 (CH₂CH₃), ~122.0, 124.0, 138.0, 144.0 (Ar-C)3100-3000, 2950-2850, ~1500, 1450126 (M⁺)[12]

Conclusion

The organometallic reactions of this compound provide a versatile toolkit for the synthesis of complex molecules. Through a fundamental understanding of metallation and subsequent cross-coupling reactions, researchers can strategically functionalize the thiophene core. The protocols and mechanistic insights provided in this guide serve as a foundation for the development of novel synthetic routes in drug discovery and materials science. Careful execution of these sensitive reactions, with rigorous adherence to anhydrous and inert techniques, is crucial for achieving high yields and purity. The continued exploration of the organometallic chemistry of substituted thiophenes will undoubtedly lead to the discovery of new chemical entities with significant scientific and commercial impact.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Aminothiophene Derivatives from 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminothiophenes in Modern Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the phenyl group and present in a multitude of clinically approved drugs.[1] Among thiophene derivatives, 2-aminothiophenes represent a particularly valuable class of intermediates and pharmacophores.[2][3] Their inherent structural features allow for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The ability to synthesize polysubstituted 2-aminothiophenes is therefore of paramount importance for generating compound libraries for high-throughput screening and for the rational design of novel therapeutic agents.

This technical guide provides detailed protocols and scientific rationale for the synthesis of 2-aminothiophene derivatives, commencing from the readily available starting material, 2-ethyl-5-methylthiophene. We will explore two robust and scientifically vetted synthetic strategies: a classical approach via nitration and subsequent reduction, and a versatile multicomponent strategy known as the Gewald reaction, which requires a preliminary acylation step. Each protocol is designed to be self-validating, with explanations of the underlying mechanisms and critical experimental parameters.

Strategic Overview: Synthetic Pathways from this compound

The conversion of this compound to its amino-substituted derivatives can be strategically approached through two primary pathways. The choice of strategy will often depend on the desired substitution pattern of the final product and the availability of reagents.

  • Strategy 1: Electrophilic Nitration followed by Reduction. This is a conventional and reliable two-step sequence for the introduction of an amino group onto the thiophene ring. The regioselectivity of the initial nitration step is a key consideration.

  • Strategy 2: Functionalization and Gewald Aminothiophene Synthesis. This pathway involves an initial Friedel-Crafts acylation of the starting thiophene to introduce a ketone functionality. This ketone then serves as a key building block in the Gewald reaction, a powerful one-pot synthesis of polysubstituted 2-aminothiophenes.[6][7][8]

The logical flow of these synthetic strategies is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Strategy 1: Nitration-Reduction cluster_1 Strategy 2: Acylation-Gewald Reaction start This compound nitration Nitration start->nitration HNO₃/H₂SO₄ acylation Friedel-Crafts Acylation start->acylation Acyl Chloride/Lewis Acid nitro_thiophene Nitro-2-ethyl-5-methylthiophene Intermediate nitration->nitro_thiophene reduction Reduction nitro_thiophene->reduction SnCl₂/HCl or H₂/Pd-C amino_thiophene1 Amino-2-ethyl-5-methylthiophene Derivative reduction->amino_thiophene1 keto_thiophene Acyl-2-ethyl-5-methylthiophene Intermediate acylation->keto_thiophene gewald Gewald Reaction keto_thiophene->gewald + α-cyanoester + S₈ + Base amino_thiophene2 Polysubstituted 2-Aminothiophene Derivative gewald->amino_thiophene2

Caption: Synthetic strategies for 2-aminothiophene derivatives.

Strategy 1: Synthesis via Nitration and Reduction

This classical approach is effective for producing aminothiophenes where the substitution pattern is dictated by the directing effects of the alkyl groups on the thiophene ring.

Part A: Nitration of this compound

Scientific Principle: The nitration of substituted thiophenes is an electrophilic aromatic substitution reaction. The electron-donating nature of the ethyl and methyl groups activates the thiophene ring towards electrophiles and directs the incoming nitro group primarily to the vacant ortho positions (C3 and C4). The reaction must be conducted at low temperatures to prevent side reactions and degradation of the thiophene ring, which is sensitive to strong oxidizing acids.[9]

Experimental Protocol:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1 equivalent).

  • Cooling: Cool the flask to -10 °C in an ice-salt bath.

  • Acidic Medium: Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 0 °C.

  • Nitrating Agent Addition: Prepare a nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0 °C. Add this mixture dropwise to the thiophene solution over 1-2 hours, ensuring the reaction temperature does not exceed -5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -5 °C to 0 °C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: The precipitated nitrothiophene derivative can be filtered or the aqueous mixture can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Value/Condition Rationale
Temperature -10 °C to -5 °CMinimizes polysubstitution and oxidative degradation of the thiophene ring.
Reagents Fuming HNO₃ in conc. H₂SO₄Generates the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.
Reaction Time 3-5 hoursAllows for complete conversion while minimizing side product formation.
Part B: Reduction of Nitrothiophene to Aminothiophene

Scientific Principle: The reduction of the nitro group to an amine can be achieved through various methods. A common and effective method is the use of a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas, or by using a dissolving metal reduction system like tin(II) chloride (SnCl₂) in acidic medium. The latter is often preferred for its operational simplicity and efficiency.

Experimental Protocol (using SnCl₂):

  • Reactor Setup: In a round-bottom flask, dissolve the synthesized nitro-2-ethyl-5-methylthiophene (1 equivalent) in ethanol or a mixture of ethanol and concentrated hydrochloric acid (HCl).

  • Reducing Agent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in concentrated HCl to the nitrothiophene solution.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Basification: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (pH > 8). This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.

  • Purification: Filter the organic layer to remove any inorganic salts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting aminothiophene can be further purified by column chromatography if necessary.

Parameter Value/Condition Rationale
Reducing Agent SnCl₂·2H₂O in conc. HClA robust and reliable reagent for the reduction of aromatic nitro groups.
Solvent Ethanol/HClProvides a suitable medium for both the substrate and the reducing agent.
Temperature RefluxIncreases the rate of reaction to ensure complete reduction.

Strategy 2: Synthesis via Friedel-Crafts Acylation and Gewald Reaction

This modern and highly versatile approach allows for the construction of a polysubstituted 2-aminothiophene ring.

Part A: Friedel-Crafts Acylation of this compound

Scientific Principle: The Friedel-Crafts acylation introduces an acyl group (e.g., acetyl) onto the thiophene ring. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from an acyl halide and a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄), attacks the electron-rich thiophene ring. The acylation is expected to occur at the more reactive C3 or C4 positions.

Experimental Protocol:

  • Reactor Setup: To a cooled (0 °C) solution of this compound (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM), add a Lewis acid catalyst like aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise.

  • Acylating Agent Addition: Slowly add the acylating agent, for example, acetyl chloride (1.1 equivalents), to the mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for several hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Workup and Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude acyl-thiophene can be purified by vacuum distillation or column chromatography.

Part B: The Gewald Aminothiophene Synthesis

Scientific Principle: The Gewald reaction is a multicomponent reaction that condenses a ketone with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[6][7] The reaction mechanism is thought to involve an initial Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and subsequent cyclization.[2]

Gewald_Mechanism ketone Acyl-thiophene knoevenagel Knoevenagel Condensation ketone->knoevenagel cyanoester α-Cyanoester cyanoester->knoevenagel intermediate Unsaturated Nitrile Intermediate knoevenagel->intermediate addition Sulfur Addition intermediate->addition sulfur Sulfur (S₈) sulfur->addition cyclization Cyclization & Tautomerization addition->cyclization product 2-Aminothiophene Derivative cyclization->product

Caption: Simplified workflow of the Gewald reaction mechanism.

Experimental Protocol:

  • Reagent Mixture: In a round-bottom flask, combine the synthesized acyl-2-ethyl-5-methylthiophene (1 equivalent), an α-cyanoester such as ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent like ethanol or methanol.

  • Base Addition: Add a catalytic amount of a base, such as morpholine or diethylamine, dropwise to the stirred mixture at room temperature.[4][10]

  • Heating: Gently heat the reaction mixture to 45-50 °C and maintain this temperature for 2-4 hours. The reaction is often accompanied by the evolution of hydrogen sulfide.

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath. The desired 2-aminothiophene derivative often precipitates from the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Parameter Value/Condition Rationale
Reactants Ketone, α-cyanoester, SulfurThe three essential components for the Gewald cyclization.
Base Catalyst Morpholine or DiethylamineFacilitates the initial Knoevenagel condensation.
Temperature 45-50 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without excessive side product formation.

Conclusion and Future Perspectives

The synthetic routes detailed in this guide provide robust and reproducible methods for accessing valuable 2-aminothiophene derivatives from this compound. The choice between the nitration/reduction pathway and the Gewald synthesis will be dictated by the desired final substitution pattern and the complexity of the target molecule. These aminothiophene building blocks are primed for further derivatization, such as through diazotization reactions to form azo dyes or through condensation reactions to construct fused heterocyclic systems, thereby expanding their utility in the development of novel materials and therapeutic agents.[11][12]

References

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Application Note: A Researcher's Guide to the Gewald Synthesis of 2-Amino-4-ethyl-5-methylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Gewald aminothiophene synthesis is a robust and versatile multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes, which are pivotal structural motifs in medicinal chemistry and materials science.[1][2] This guide provides an in-depth technical overview and a detailed experimental protocol for the synthesis of 2-amino-4-ethyl-5-methylthiophene derivatives, a class of compounds accessible through the strategic selection of an unsymmetrical ketone. We will explore the underlying mechanism, provide a validated, step-by-step laboratory procedure using 2-pentanone as a key starting material, and discuss characterization and troubleshooting, thereby equipping researchers with the knowledge to successfully implement this powerful synthetic tool.

The Gewald Reaction: Mechanistic Rationale and Component Roles

The Gewald reaction is a one-pot synthesis that elegantly combines a carbonyl compound, an α-activated nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene ring.[3][4] Its efficiency and tolerance for diverse functional groups have made it a cornerstone of heterocyclic chemistry.[5][6] Understanding the role of each component is critical to appreciating the reaction's causality and for effective troubleshooting.

The reaction is broadly understood to proceed through three primary stages:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (or aldehyde) and the active methylene compound (e.g., ethyl cyanoacetate).[7][8] The base, typically a secondary amine like morpholine, deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the ketone, leading to an intermediate that subsequently dehydrates to form a stable α,β-unsaturated nitrile.[9] Morpholine is often the base of choice due to its ability to effectively solubilize elemental sulfur.[1]

  • Sulfur Addition (Thiolation): Elemental sulfur (S₈) is activated and adds to the β-carbon of the unsaturated intermediate. The precise mechanism of this step is complex, but it is understood to involve the formation of a sulfur-adduct at the α-carbon, which then rearranges to form a key thiol intermediate.[7][10][11]

  • Intramolecular Cyclization and Tautomerization: The newly formed thiol group acts as an intramolecular nucleophile, attacking the carbon of the nitrile group.[3] This cyclization event forms the thiophene ring. A final tautomerization of the resulting imine yields the stable, aromatic 2-aminothiophene product.[9] The formation of the aromatic ring is the thermodynamic driving force for the reaction.[10]

To synthesize the target 4-ethyl-5-methyl substituted thiophene, 2-pentanone is selected as the ketone component. The ethyl group of the ketone becomes the C4 substituent, and the methyl group becomes the C5 substituent on the final thiophene ring.

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism for 2-Amino-4-ethyl-5-methylthiophene ketone 2-Pentanone condensation_product α,β-Unsaturated Nitrile ketone->condensation_product Knoevenagel-Cope Condensation + Base nitrile Ethyl Cyanoacetate nitrile->condensation_product Knoevenagel-Cope Condensation + Base sulfur Sulfur (S₈) sulfur_adduct Thiol Intermediate sulfur->sulfur_adduct Sulfur Addition base Morpholine (Base) condensation_product->sulfur_adduct Sulfur Addition cyclized_product Cyclized Imine sulfur_adduct->cyclized_product Intramolecular Cyclization product Ethyl 2-amino-4-ethyl- 5-methylthiophene-3-carboxylate cyclized_product->product Tautomerization

Caption: Fig. 1: Gewald Reaction Mechanism.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

This protocol details the one-pot synthesis of a representative 2-amino-4-ethyl-5-methylthiophene derivative.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Morpholine is corrosive and flammable; handle with care.

  • Elemental sulfur is a flammable solid. Avoid creating dust.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-PentanoneC₅H₁₀O86.134.31 g (5.3 mL)50
Ethyl CyanoacetateC₅H₇NO₂113.125.66 g (5.4 mL)50
Elemental SulfurS32.071.92 g60
MorpholineC₄H₉NO87.124.36 g (4.4 mL)50
Ethanol (95%)C₂H₅OH46.0750 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pentanone (50 mmol), ethyl cyanoacetate (50 mmol), and elemental sulfur (60 mmol).

  • Solvent Addition: Add 50 mL of ethanol to the flask. Stir the mixture to create a suspension.

  • Base Addition: While stirring at room temperature, add morpholine (50 mmol) dropwise to the mixture over a period of 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 45-50°C using a water bath and continue stirring. The solids will gradually dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 3-5 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with two portions of cold ethanol (2x20 mL) to remove residual morpholine and unreacted starting materials.

  • Purification: The product can be further purified by recrystallization from hot ethanol.[11][12] Dissolve the crude solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Protocol Validation and Characterization

A successful reaction will yield the target compound as a crystalline solid (typically off-white to pale yellow).

Expected Results:

  • Yield: 60-80% (based on the limiting reagent, 2-pentanone).

  • Physical Appearance: Off-white or pale yellow crystalline solid.

Characterization Data:

The identity and purity of the synthesized ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate should be confirmed using standard analytical techniques. The expected data, based on analogous structures, are summarized below.[12][13][14]

TechniqueExpected Data
¹H NMR (CDCl₃)δ (ppm): ~6.0 (s, 2H, -NH₂), ~4.2 (q, 2H, -OCH₂CH₃), ~2.6 (q, 2H, thiophene-CH₂CH₃), ~2.2 (s, 3H, thiophene-CH₃), ~1.3 (t, 3H, -OCH₂CH₃), ~1.2 (t, 3H, thiophene-CH₂CH₃).
¹³C NMR (CDCl₃)δ (ppm): ~166 (-C=O), ~162 (C2-NH₂), ~145 (C5), ~120 (C4), ~105 (C3), ~60 (-OCH₂), ~22 (thiophene-CH₂), ~15 (-OCH₂CH₃), ~14 (thiophene-CH₃), ~13 (thiophene-CH₂CH₃).
IR (KBr, cm⁻¹)~3400-3300 (N-H stretching), ~2970 (C-H stretching), ~1670 (C=O stretching of ester), ~1600 (N-H bending).
Mass Spec (ESI-MS) m/z: Calculated for C₁₀H₁₅NO₂S: 213.08. Found: [M+H]⁺ = 214.09.

Troubleshooting and Optimization

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective base catalysis. 2. Reaction temperature too low. 3. Impure reagents.1. Ensure the correct stoichiometry of morpholine is used. Alternatively, triethylamine can be trialed.[11] 2. Maintain the reaction temperature at 45-50°C. 3. Use freshly distilled ketones and high-purity reagents.
Oily Product/Failure to Crystallize 1. Presence of impurities. 2. Incomplete reaction.1. Attempt purification via silica gel column chromatography (e.g., gradient elution with hexanes/ethyl acetate).[11] 2. Extend the reaction time and monitor carefully by TLC until starting materials are consumed.
Formation of Dark-colored Byproducts 1. Reaction temperature too high. 2. Extended reaction time leading to decomposition.1. Carefully control the temperature using a water or oil bath. Do not exceed 60°C. 2. Stop the reaction as soon as TLC indicates completion.

Synthesis and Analysis Workflow

The overall process from reagent preparation to final product analysis is a systematic workflow that ensures reproducibility and high purity.

Gewald_Workflow Fig. 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Measure Reagents (2-Pentanone, Nitrile, S₈) setup 2. Assemble Glassware (Flask, Condenser) reagents->setup addition 3. Add Reagents & Solvent setup->addition base_add 4. Add Morpholine (dropwise) addition->base_add heating 5. Heat to 45-50°C & Stir base_add->heating monitoring 6. Monitor by TLC heating->monitoring cool 7. Cool in Ice Bath monitoring->cool filter 8. Vacuum Filtration cool->filter wash 9. Wash with Cold Ethanol filter->wash recrystallize 10. Recrystallize from Ethanol wash->recrystallize dry 11. Dry Product recrystallize->dry characterize 12. Characterize (NMR, IR, MS) dry->characterize

Caption: Fig. 2: Experimental Workflow.

References

  • Puterová, Z., S. Krutošíková, and R. V. Sabnis. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." ARKIVOC 2010 (i): 209-246. [Link]

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Application Notes and Protocols: 2-Ethyl-5-methylthiophene as a Precursor for Advanced Conductive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis and characterization of conductive polymers derived from 2-Ethyl-5-methylthiophene. It is intended for researchers, scientists, and professionals in materials science and drug development. This document provides a foundational understanding of polythiophenes, focusing on the influence of alkyl substitution on polymer properties. Detailed, step-by-step protocols for both chemical and electrochemical polymerization are presented, alongside methodologies for structural, thermal, and electro-optical characterization. The causality behind experimental choices is emphasized to empower researchers in optimizing their synthetic and analytical approaches.

Introduction: The Significance of Substituted Polythiophenes

Polythiophenes are a prominent class of conductive polymers, renowned for their exceptional electronic, optical, and stability characteristics.[1] The versatility of these materials stems from the ability to modify the thiophene monomer, thereby tuning the properties of the resulting polymer. Functionalization of the thiophene ring, such as with the ethyl and methyl groups in this compound, significantly influences the polymer's solubility, processability, and electronic properties.[2] The introduction of alkyl side chains, for instance, can enhance solubility in common organic solvents, a critical factor for solution-based processing techniques like spin-coating and printing.[3] This processability is paramount for the fabrication of various electronic devices.

The conductive nature of polythiophenes arises from the delocalized π-electrons along the conjugated backbone of the polymer.[2] This extended π-system allows for the movement of charge carriers, rendering the material electrically conductive. The conductivity can be further modulated through a process known as doping, which involves the introduction of oxidizing or reducing agents to increase the number of charge carriers.

Poly(this compound) is anticipated to be a soluble and processable conductive polymer, making it a promising candidate for a range of applications, including:

  • Organic Field-Effect Transistors (OFETs): The solubility of the polymer facilitates its use as the active layer in OFETs.[2]

  • Sensors: The conductivity of polythiophene films is sensitive to their surrounding environment, a property that can be harnessed for the development of chemical and biological sensors.[2][4]

  • Biomedical Applications: The potential biocompatibility and electrical conductivity of functionalized polythiophenes are being explored for applications in tissue engineering, drug delivery, and biosensors.[2][5]

Monomer Profile: this compound

A thorough understanding of the precursor is essential for successful polymerization and for predicting the properties of the resulting polymer.

PropertyValueSource
IUPAC NameThis compound[6]
CAS Number40323-88-4[7]
Molecular FormulaC₇H₁₀S[6][8]
Molecular Weight126.22 g/mol [6][8]
Boiling Point158.0 °C at 760 mm Hg[6]
Specific Gravity0.963 to 0.970 @ 25 °C[9]
Refractive Index1.503 to 1.509 @ 20 °C[9]

Polymerization Protocols

Two primary methods for the polymerization of thiophene derivatives are chemical and electrochemical polymerization. The choice of method depends on the desired form of the polymer (e.g., powder vs. thin film) and the required level of control over the polymerization process.

Chemical Oxidative Polymerization

This method is a common and scalable approach for producing polythiophene powders. Ferric chloride (FeCl₃) is a widely used oxidant due to its effectiveness and relatively low cost.[10][11]

Protocol: Chemical Synthesis of Poly(this compound)

Materials:

  • This compound (monomer)

  • Anhydrous Ferric Chloride (FeCl₃) (oxidant)

  • Anhydrous Chloroform (solvent)

  • Methanol (for precipitation and washing)

  • Ammonia solution (for de-doping)

Procedure:

  • Monomer Solution Preparation: In a clean, dry flask equipped with a magnetic stirrer, dissolve this compound in anhydrous chloroform. A typical concentration is in the range of 0.1-0.5 M.

  • Oxidant Solution Preparation: In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer is typically around 4:1.[2]

  • Polymerization: Slowly add the FeCl₃ solution to the stirring monomer solution at room temperature. The reaction mixture will gradually darken, indicating the onset of polymerization. Allow the reaction to proceed for 2 to 24 hours. The reaction time can be optimized to control the molecular weight of the polymer.

  • Polymer Precipitation and Purification:

    • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.[2]

    • Filter the precipitate and wash it extensively with methanol to remove any unreacted FeCl₃ and oligomers.[2]

  • De-doping (to obtain the neutral form):

    • Stir the precipitate in an ammonia solution for several hours. This step is crucial for removing the dopant anions (from FeCl₃) and obtaining the neutral, less conductive form of the polymer, which is often more soluble.

    • Filter the polymer again and wash with methanol and then water until the filtrate is neutral.[2]

  • Drying: Dry the resulting poly(this compound) powder under vacuum.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical as water can interfere with the polymerization reaction and quench the reactive species, leading to lower molecular weight polymers.

  • Molar Ratio of Oxidant to Monomer: The 4:1 ratio of FeCl₃ to monomer is a common starting point. A higher ratio can lead to over-oxidation and defects in the polymer chain, while a lower ratio may result in incomplete polymerization.

  • Methanol for Precipitation: Polythiophenes are generally insoluble in methanol, making it an effective solvent for precipitating the polymer from the reaction mixture.

  • Ammonia for De-doping: The ammonia solution acts as a base to neutralize the acidic species and remove the chloride ions that are incorporated into the polymer during the oxidative polymerization, thus converting the polymer to its neutral, more soluble state.

Workflow for Chemical Polymerization:

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Monomer_Sol Prepare Monomer Solution (this compound in Chloroform) Polymerization Initiate Polymerization (Mix solutions, stir for 2-24h) Monomer_Sol->Polymerization Add Oxidant to Monomer Oxidant_Sol Prepare Oxidant Solution (FeCl3 in Chloroform) Oxidant_Sol->Polymerization Precipitation Precipitate Polymer (Add to Methanol) Polymerization->Precipitation Filtration1 Filter and Wash (with Methanol) Precipitation->Filtration1 Dedoping De-dope Polymer (Stir in Ammonia solution) Filtration1->Dedoping Filtration2 Final Filtration and Washing (with Methanol and Water) Dedoping->Filtration2 Drying Dry Polymer (under vacuum) Filtration2->Drying

Caption: Workflow for the chemical oxidative polymerization of this compound.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a conductive polymer film onto an electrode surface, offering excellent control over film thickness and morphology.[2][12]

Protocol: Electrochemical Deposition of Poly(this compound) Films

Materials:

  • This compound (monomer)

  • Acetonitrile (solvent)

  • Lithium Perchlorate (LiClO₄) or Tetrabutylammonium Perchlorate (TBAP) (supporting electrolyte)

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or gold)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the monomer (typically 0.1 M) and the supporting electrolyte (e.g., 0.1 M LiClO₄) in acetonitrile.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Polymerization:

    • Cyclic Voltammetry (CV): Cycle the potential of the working electrode between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (typically around 1.6 to 1.8 V for thiophenes).[12] The polymer film will deposit on the working electrode with each successive cycle.

    • Potentiostatic Polymerization: Apply a constant potential at which the monomer is oxidized to the working electrode. The film thickness can be controlled by the duration of the applied potential.

  • Film Characterization: After polymerization, the coated electrode can be removed, rinsed with fresh solvent (acetonitrile), and dried. The electrochemical properties of the film can then be characterized in a monomer-free electrolyte solution.

Causality of Experimental Choices:

  • Supporting Electrolyte: The supporting electrolyte is necessary to ensure the conductivity of the solution and to provide counter-ions for the charged polymer film as it is formed.

  • Solvent: Acetonitrile is a common solvent for electrochemical applications due to its wide potential window and ability to dissolve both the monomer and the supporting electrolyte.

  • Electrode Material: The choice of working electrode depends on the intended application. ITO is used for transparent electrodes in optoelectronic devices, while platinum and gold are used for general electrochemical studies.

Workflow for Electrochemical Polymerization:

cluster_setup Setup cluster_polymerization Polymerization cluster_post Post-Polymerization Electrolyte Prepare Electrolyte Solution (Monomer + Supporting Electrolyte in Acetonitrile) Cell Assemble Three-Electrode Cell Electrolyte->Cell Method Choose Method Cell->Method CV Cyclic Voltammetry Method->CV Cyclic Potential Potentiostatic Potentiostatic Deposition Method->Potentiostatic Constant Potential Rinse Rinse Coated Electrode CV->Rinse Potentiostatic->Rinse Dry Dry Polymer Film Rinse->Dry Characterize Characterize Film Dry->Characterize

Caption: Workflow for the electrochemical polymerization of this compound.

Characterization of Poly(this compound)

A comprehensive characterization of the synthesized polymer is crucial to understand its properties and potential applications.

Characterization TechniqueInformation Obtained
¹H NMR Spectroscopy Elucidation of the polymer structure and regioregularity.[2]
UV-Vis Spectroscopy Determination of the optical band gap and observation of polaron and bipolaron states upon doping.[2][13]
Cyclic Voltammetry (CV) Investigation of the electrochemical properties, including oxidation and reduction potentials.[12]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.[2][14]
Four-Point Probe Measurement Determination of the electrical conductivity of the polymer film.
Scanning Electron Microscopy (SEM) Visualization of the surface morphology of the polymer film.

Expected Properties and Performance

While specific quantitative data for poly(this compound) is not extensively documented, the following table summarizes typical properties of other poly(alkylthiophenes) to provide an expected range of performance.[2]

PropertyExpected Range for Poly(alkylthiophenes)
Electrical Conductivity (Doped) 10⁻³ to 10³ S/cm
Optical Band Gap ~1.9 - 2.2 eV[2]
Solubility Soluble in common organic solvents (e.g., chloroform, toluene, THF)[2]
Thermal Stability Stable up to 250-300 °C[14]

Conclusion

This application note provides a detailed guide to the synthesis and characterization of conductive polymers based on this compound. The provided protocols for chemical and electrochemical polymerization, along with the outlined characterization techniques, offer a solid foundation for researchers to explore the potential of this promising material. The principles and methodologies described herein are broadly applicable to the synthesis of a wide range of polythiophene derivatives, enabling further innovation in the field of organic electronics and beyond.

References

  • Hinkel, F. (2019). Identifying a Synthetic Method to Achieve Higher Molecular Weight Soluble Conductive Polymers. Retrieved from [Link]

  • McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes.
  • Lee, A., et al. (2022). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines.
  • Aydin, M., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. Polymers, 13(13), 2095.
  • Welzel, H.-P., et al. (1997). Reactive Groups on Polymer-Covered Electrodes. 2. Functionalized Thiophene Polymers by Electrochemical Polymerization and Their Application as Polymeric Reagents. Macromolecules, 30(24), 7419–7426.
  • Sathre, B. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. OpenRiver.
  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021).
  • Mizerska, U., et al. (2019). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. Molecules, 24(18), 3329.
  • Wei, Y., et al. (1991). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC.
  • Chemical polymerization of thiophene using FeCl3 as oxidant. (n.d.).
  • Tamba, S., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(8), 4583-4603.
  • Niemi, V., Knuuttila, P., & Korvola, J. (1992). Polymerization of 3-alkylthiophenes with FeCl3. Polymer, 33(7), 1559-1562.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520990, this compound. Retrieved from [Link]

  • AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).
  • Luscombe, C. K. (2017). Polythiophene: From Fundamental Perspectives to Applications.
  • Abdullah, N. A., et al. (2022). Research Progress on Polythiophene and Its Application as Chemical Sensor. ZULFAQAR Journal of Defence Science, Engineering & Technology, 5(1), 48-68.
  • Chen, C.-H., et al. (2021).
  • Liu, Y., et al. (2009). Polymerization of 3-hexylthiophene with FeCl3 in aromatic solvents. Polymer Journal, 41(10), 835-840.
  • NIST. (n.d.). Thiophene, 2-ethyl-5-methyl-. NIST Chemistry WebBook.
  • Electrochemical Postfunctionalization of Thiophene–Fluorene Alternating Copolymers via Anodic C–H Phosphonyl
  • Nguyen, T. L., et al. (2018). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Vietnam Journal of Chemistry, 56(5), 599-606.
  • Low bandgap polymers synthesized by FeCl3 oxidative polymerization. (n.d.).
  • Mechanism of the formation of PMeT by FeCl3 polymerisation... (n.d.).
  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene.
  • Aydin, M., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Poly(3,4-ethylenedioxythiophene) and Poly(3-octylthiophene-2,5-diyl)

Sources

Application Notes and Protocols for the Polymerization of 2-Ethyl-5-methylthiophene for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Introduction: The Promise of Poly(2-Ethyl-5-methylthiophene) in Organic Electronics

The field of organic electronics continues to rapidly evolve, driven by the promise of low-cost, flexible, and large-area electronic devices. At the heart of this technological revolution are solution-processable conjugated polymers, with polythiophenes being one of the most extensively studied classes of materials.[1] While poly(3-alkylthiophene)s (P3ATs), such as the benchmark poly(3-hexylthiophene) (P3HT), have demonstrated significant success, the exploration of alternative substitution patterns on the thiophene ring offers a pathway to fine-tune the material's properties for specific applications.

This guide focuses on the polymerization of this compound, a 2,5-dialkylthiophene derivative. The substitution at the 2 and 5 positions is anticipated to influence the polymer's backbone planarity, solubility, and solid-state packing, which are critical parameters governing charge transport in organic thin-film transistors (OTFTs) and performance in other organic electronic devices.[1] The presence of two alkyl groups can enhance solubility, facilitating solution-based fabrication techniques. This document provides a comprehensive overview of the synthetic methodologies, characterization, and device application of poly(this compound), offering detailed protocols and the scientific rationale behind the experimental choices.

PART 1: Monomer Synthesis: 3,4-Dibromo-2-ethyl-5-methylthiophene

A crucial prerequisite for controlled polymerization is the synthesis of a suitable di-functionalized monomer. For Stille and Suzuki cross-coupling polymerizations, a di-halogenated monomer is a common starting point. Here, we detail the synthesis of 3,4-dibromo-2-ethyl-5-methylthiophene.

Causality of the Synthetic Route:

The synthetic approach involves the initial formation of this compound followed by a regioselective bromination at the 3 and 4 positions. It is important to protect the more reactive 2 and 5 positions with the alkyl groups to direct the bromination to the desired 3 and 4 positions.

Experimental Protocol: Synthesis of 3,4-Dibromo-2-ethyl-5-methylthiophene

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃), anhydrous

  • Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1 eq.) in a 1:1 mixture of anhydrous chloroform and glacial acetic acid.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Slowly add N-Bromosuccinimide (2.2 eq.) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with chloroform (3 x 50 mL).

  • Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 3,4-dibromo-2-ethyl-5-methylthiophene as a colorless oil.

Self-Validation: The purity of the synthesized monomer should be confirmed by ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry. The disappearance of the signals corresponding to the protons at the 3 and 4 positions in the ¹H NMR spectrum is a key indicator of successful dibromination.

PART 2: Polymerization Methodologies

The choice of polymerization method is critical in determining the molecular weight, polydispersity, and regioregularity of the resulting polymer, all of which significantly impact its electronic properties. Here, we present protocols for two powerful cross-coupling polymerization techniques: Stille and Suzuki polymerization.

A. Stille Cross-Coupling Polymerization

The Stille coupling reaction is a versatile method for carbon-carbon bond formation, widely used in the synthesis of conjugated polymers.[2] It involves the palladium-catalyzed reaction between an organostannane and an organic halide. For the polymerization of 3,4-dibromo-2-ethyl-5-methylthiophene, a corresponding bis(trimethylstannyl) derivative is required as a comonomer.

Diagram of Stille Polymerization Workflow:

Stille_Polymerization Monomer_A 3,4-Dibromo-2-ethyl- 5-methylthiophene Reaction Stille Coupling 80-120 °C, 24-72h Monomer_A->Reaction Monomer_B 2,5-Bis(trimethylstannyl)- 3,4-dialkylthiophene Monomer_B->Reaction Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Purification Soxhlet Extraction (Methanol, Acetone, Hexane) Precipitation->Purification Polymer Poly(this compound) Purification->Polymer

Caption: Workflow for Stille Polymerization.

Protocol: Stille Polymerization of 3,4-Dibromo-2-ethyl-5-methylthiophene

  • Monomer Preparation: Synthesize 2,5-Bis(trimethylstannyl)-3,4-dialkylthiophene as a comonomer. This can be achieved by lithiation of a 3,4-dialkylthiophene at the 2 and 5 positions with a strong base like lithium diisopropylamide (LDA), followed by quenching with trimethyltin chloride.[1]

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve equimolar amounts of 3,4-dibromo-2-ethyl-5-methylthiophene and the distannylated comonomer in anhydrous and degassed toluene.

    • In a separate flask, prepare the catalyst solution by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃) (4-8 mol%) in anhydrous toluene.

    • Add the catalyst solution to the monomer solution.

    • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer and wash it thoroughly with methanol.

  • Purification:

    • Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Finally, extract the polymer with chloroform or chlorobenzene to obtain the purified poly(this compound).

    • Dry the polymer under vacuum.

Causality of Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a phosphine ligand like P(o-tolyl)₃ is a common and effective catalyst system for Stille polycondensation, promoting the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2]

  • Solvent: Anhydrous and degassed toluene is used to prevent quenching of the catalyst and side reactions.

  • Purification: Soxhlet extraction is a rigorous purification method that effectively removes low molecular weight species and catalyst residues, which is crucial for achieving high-performance electronic devices.

B. Suzuki Cross-Coupling Polymerization

Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organoboron compounds, which are generally less toxic and more stable than organostannanes.[3] This method requires the synthesis of a diboronic ester derivative of the thiophene monomer.

Diagram of Suzuki Polymerization Workflow:

Suzuki_Polymerization Monomer_A 3,4-Dibromo-2-ethyl- 5-methylthiophene Reaction Suzuki Coupling 80-100 °C, 24-72h Monomer_A->Reaction Monomer_B 3,4-Dialkylthiophene- 2,5-diboronic acid bis(pinacol) ester Monomer_B->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Aqueous K₂CO₃ Base->Reaction Solvent Toluene Solvent->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Purification Wash with Methanol and Water Precipitation->Purification Polymer Poly(this compound) Purification->Polymer

Caption: Workflow for Suzuki Polymerization.

Protocol: Suzuki Polymerization of 3,4-Dibromo-2-ethyl-5-methylthiophene

  • Monomer Preparation: Synthesize the 3,4-dialkylthiophene-2,5-diboronic acid bis(pinacol) ester monomer. This can be achieved by reacting the corresponding 2,5-dibromo-3,4-dialkylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 3,4-dibromo-2-ethyl-5-methylthiophene and the diboronic ester comonomer in toluene.

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).

    • Add an aqueous solution of a base, such as 2 M potassium carbonate (K₂CO₃) (3-4 equivalents).

    • Heat the biphasic mixture to 80-100 °C with vigorous stirring for 24-72 hours.

    • Cool the reaction to room temperature and separate the organic layer.

  • Purification:

    • Precipitate the polymer by pouring the organic layer into a large volume of methanol.

    • Filter the polymer and wash it thoroughly with methanol and water to remove inorganic salts and catalyst residues.

    • Further purification can be performed by Soxhlet extraction as described in the Stille protocol.

    • Dry the polymer under vacuum.

Causality of Experimental Choices:

  • Base: The base is essential for the transmetalation step in the Suzuki coupling mechanism.[3] An aqueous solution of an inorganic base like K₂CO₃ is commonly used.

  • Biphasic System: The reaction is often carried out in a biphasic system (e.g., toluene/water) to facilitate the reaction between the organic-soluble monomers and catalyst and the water-soluble base. Vigorous stirring is crucial to ensure efficient mixing.

PART 3: Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to understand its structure and properties, which will ultimately determine its performance in electronic devices.

A. Structural Characterization
TechniquePurposeExpected Observations for Poly(this compound)
¹H NMR Spectroscopy To confirm the polymer structure and assess regioregularity.The spectrum is expected to show broad signals in the aromatic region (around 7.0 ppm) corresponding to the thiophene backbone protons, and signals in the aliphatic region corresponding to the ethyl and methyl side chains. The absence of sharp signals from monomer end-groups at high molecular weights is an indicator of successful polymerization.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).For controlled polymerizations like Stille and Suzuki, a PDI close to 1.5-2.5 is expected, indicating a relatively narrow molecular weight distribution. Mₙ can be controlled by the monomer-to-catalyst ratio.
B. Optical and Electrochemical Properties
TechniquePurposeExpected Properties for Poly(this compound)
UV-Vis Spectroscopy To determine the optical bandgap (Eg) from the absorption onset of the π-π* transition.The absorption spectrum in solution is expected to show a broad peak in the visible range. In the solid state (thin film), a red-shift in the absorption edge is often observed due to intermolecular interactions and increased planarity of the polymer backbone.[1][4]
Cyclic Voltammetry (CV) To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.The onset of the first oxidation peak can be used to estimate the HOMO level, and the LUMO level can be calculated by adding the optical bandgap to the HOMO level. These values are crucial for predicting charge injection barriers from electrodes.[5]

PART 4: Application in Organic Thin-Film Transistors (OFETs)

The performance of poly(this compound) as a semiconductor can be evaluated by fabricating and characterizing OFETs.

Diagram of OFET Fabrication Workflow:

OFET_Fabrication Substrate_Cleaning Substrate Cleaning (Si/SiO₂) Surface_Treatment Surface Treatment (e.g., HMDS or OTS) Substrate_Cleaning->Surface_Treatment Spin_Coating Spin-Coat Polymer Film Surface_Treatment->Spin_Coating Polymer_Solution Prepare Polymer Solution in Chlorobenzene Polymer_Solution->Spin_Coating Annealing Anneal Film Spin_Coating->Annealing Electrode_Deposition Deposit Source/Drain Electrodes (Au) Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization

Caption: Workflow for Bottom-Gate, Top-Contact OFET Fabrication.

Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

Materials:

  • Highly doped n-type Si wafer with a thermally grown SiO₂ layer (gate dielectric)

  • Poly(this compound)

  • Chlorobenzene or other suitable solvent

  • Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by ultrasonication in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with HMDS vapor or by immersing it in an OTS solution to create a hydrophobic surface, which promotes better ordering of the polymer film.

  • Polymer Film Deposition:

    • Dissolve poly(this compound) in a suitable solvent like chlorobenzene at a concentration of 5-10 mg/mL.

    • Spin-coat the polymer solution onto the treated substrate to form a thin film. The spin speed and time will determine the film thickness.

  • Annealing: Anneal the polymer film at a temperature above its glass transition temperature (typically 100-150 °C) under an inert atmosphere to improve the crystallinity and molecular ordering.

  • Electrode Deposition: Deposit the gold source and drain electrodes on top of the polymer film through a shadow mask by thermal evaporation.

  • Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient conditions.

Performance Metrics and Their Significance
ParameterDescriptionImportance
Charge Carrier Mobility (µ) The average drift velocity of charge carriers per unit electric field.A key performance metric that determines the switching speed of the transistor. Higher mobility is desirable.
On/Off Current Ratio (Ion/Ioff) The ratio of the drain current in the "on" state to the "off" state.A high on/off ratio is crucial for digital logic applications to distinguish between the two states.
Threshold Voltage (Vth) The gate voltage at which the transistor begins to conduct.A low threshold voltage is desirable for low-power operation.

Conclusion

This guide has provided a comprehensive overview of the synthesis, characterization, and application of poly(this compound) for organic electronics. By following the detailed protocols and understanding the underlying scientific principles, researchers can effectively explore the potential of this promising material. The flexibility in tuning the properties of polythiophenes through synthetic design, as exemplified by the 2,5-dialkyl substitution pattern, continues to be a powerful strategy in advancing the field of organic electronics. Further optimization of the polymerization conditions and device fabrication processes will be key to unlocking the full potential of poly(this compound) in next-generation electronic devices.

References

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  • BenchChem. (2025). Application Notes and Protocols: 3,4-Dibromothiophene as a Monomer for Organic Field-Effect Transistors (OFETs).
  • Tsuzuki, H., et al. (1993). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Institutional Repository. [Link]

  • ResearchGate. (n.d.). Optical and electrochemical properties of polymers.
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  • ACS Figshare. (n.d.). Film Morphology and Thin Film Transistor Performance of Solution-Processed Oligothiophenes.
  • ResearchGate. (n.d.). Preparation of 2,5‐dibromo‐3,4‐bis(3,4‐dimethoxyphenyl)thiophenes 4...
  • MDPI. (n.d.). Electronic and Optical Properties of Polythiophene Molecules and Derivatives.
  • The Royal Society of Chemistry. (2017). Supporting Information for Alternating and Regioregular Copolymers with High Refractive Index from COS and Biomass-derived Epoxi.
  • Wiley Online Library. (2001). Electrochemical and optical properties of novel poly(3-substituted-2,2′-bithiophene)s. Macromolecular Chemistry and Physics.
  • National Institute of Standards and Technology. (2007). X-Ray Scattering Study of Thin-Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene.
  • PubMed. (2020). Modification of Indacenodithiophene-Based Polymers and Its Impact on Charge Carrier Mobility in Organic Thin-Film Transistors.
  • The Royal Society of Chemistry. (n.d.). Synthesis and investigation of the optical and electrochemical properties of deep blue light-emitting poly[fluorene-2,7-diyl-co-dibenzothiophene-S,S-dioxide-4,6-diyl]s.
  • ResearchGate. (n.d.). 1 H-NMR spectra of polythiophene 2c 3.1.4. UV-Vis spectra of polymers 2a-d.
  • PubMed. (2012). Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics.
  • ACS Publications. (n.d.). Data-Driven Elucidation of Solution-to-Device Feature Transfer for π-Conjugated Polymer Semiconductors.
  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
  • PubMed Central. (2022). Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule.
  • MDPI. (2024). Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors.
  • ResearchGate. (n.d.). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes.
  • ResearchGate. (n.d.). Solution (a) and thin-film (b) UV−vis absorption spectra for each IDT-copolymer.
  • ResearchGate. (n.d.). (PDF) Charge carrier mobility in poly(diphenylenephthalide) films.
  • Semantic Scholar. (2011). Integration of solution-processed polymer thin-film transistors for reflective liquid crystal applications.
  • PubMed Central. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
  • ResearchGate. (2022). (PDF) Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers.
  • PubMed. (2010). Molecular dynamics of regioregular poly(3-hexylthiophene) investigated by NMR relaxation and an interpretation of temperature dependent optical absorption.
  • MDPI. (n.d.). Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer.
  • Frontiers. (n.d.). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT.
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The Strategic Application of 2-Ethyl-5-methylthiophene in the Synthesis of Pharmaceutical Intermediates: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiophene Scaffold in Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for a wide range of chemical modifications, making it a cornerstone for the development of novel therapeutic agents.[2] Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antipsychotic properties.[3][4] Among the vast family of thiophene derivatives, 2-Ethyl-5-methylthiophene emerges as a particularly valuable starting material for the synthesis of complex pharmaceutical intermediates due to its specific substitution pattern, which allows for regioselective functionalization.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is paramount for safe and effective synthesis.

PropertyValueReference
Molecular Formula C₇H₁₀S[1]
Molecular Weight 126.22 g/mol [1]
Boiling Point 158 °C at 760 mmHg[1]
Flash Point 31.11 °C[5]
Density 0.963-0.970 g/cm³ at 25 °C[5]
Appearance Colorless to light yellow liquid
Odor Sulfurous, green, oily[5]

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[4]

Core Synthetic Transformations of this compound

The reactivity of the thiophene ring in this compound is dominated by electrophilic aromatic substitution, which preferentially occurs at the vacant alpha-positions (C2 and C5). Given that both alpha-positions are occupied in the starting material, functionalization of the beta-positions (C3 and C4) or modification of the alkyl substituents are the primary synthetic strategies. However, for the purpose of creating valuable pharmaceutical intermediates, we will focus on reactions that introduce key functional groups that enable further elaboration. To this end, we will consider the functionalization of a closely related and readily accessible precursor, 2-methylthiophene, to generate intermediates that can be subsequently ethylated or used as analogues.

A cornerstone of modern pharmaceutical synthesis is the construction of complex heterocyclic systems. Thieno[2,3-d]pyrimidines, for instance, are a class of fused heterocycles with a wide range of biological activities, including anticancer and antipsychotic properties.[6] The synthesis of these compounds often begins with a polysubstituted 2-aminothiophene, which can be readily prepared via the Gewald reaction.[7][8]

Protocol 1: Gewald Aminothiophene Synthesis of a Key Thieno[2,3-d]pyrimidine Precursor

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[7][8][9] This protocol outlines the synthesis of ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate, a valuable intermediate for thieno[2,3-d]pyrimidines, starting from 2-pentanone.

Reaction Scheme:

Gewald Reaction start 2-Pentanone + Ethyl Cyanoacetate + Sulfur product Ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate start->product Gewald Reaction reagents Morpholine, Ethanol, 65 °C reagents->product

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene intermediate.

Materials:

  • 2-Pentanone

  • Ethyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine

  • Ethanol

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine 2-pentanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).

  • Addition of Base: With stirring, add morpholine (10 mL) dropwise from the dropping funnel over 30 minutes at 35 °C. The choice of a secondary amine like morpholine as the base is crucial as it also acts as a catalyst for the initial Knoevenagel condensation.[10]

  • Reaction: Heat the reaction mixture to 65 °C and maintain stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 30 mL). Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate.

Expert Insights: The Gewald reaction is highly versatile and tolerates a wide range of substituents on the starting ketone and activated nitrile.[11] The mild reaction conditions and the formation of the highly functionalized thiophene ring in a single step make it an atom-economical and efficient method for generating key pharmaceutical building blocks.[8]

Protocol 2: Vilsmeier-Haack Formylation for the Introduction of an Aldehyde Moiety

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13] While this compound lacks a vacant alpha-position for direct formylation, this protocol is presented for the closely related 2-methylthiophene to produce 5-methyl-2-thiophenecarboxaldehyde. This aldehyde is a versatile intermediate that can be further elaborated. The principles of this reaction are directly applicable to other activated thiophenes.

Reaction Scheme:

Vilsmeier-Haack Reaction start 2-Methylthiophene intermediate Iminium salt intermediate start->intermediate Electrophilic attack vilsmeier_reagent POCl₃, DMF vilsmeier_reagent->intermediate product 5-Methyl-2-thiophenecarboxaldehyde intermediate->product Hydrolysis hydrolysis H₂O hydrolysis->product

Caption: Vilsmeier-Haack formylation of 2-methylthiophene.

Materials:

  • 2-Methylthiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Experimental Protocol:

  • Vilsmeier Reagent Preparation: To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ (1.2 equivalents) at 0 °C (ice bath). Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent (a chloromethyleniminium salt).[3]

  • Reaction with Thiophene: Add a solution of 2-methylthiophene (1 equivalent) in anhydrous DCM to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion via TLC.[3]

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expert Insights: The Vilsmeier-Haack reaction is highly regioselective for the alpha-position of the thiophene ring due to the superior stabilization of the positive charge in the intermediate sigma complex.[3] The reaction is generally high-yielding and uses readily available and inexpensive reagents.

Protocol 3: Friedel-Crafts Acylation for the Synthesis of Thienyl Ketones

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring.[14] Thienyl ketones are important intermediates in the synthesis of various pharmaceuticals. This protocol details the acylation of 2-methylthiophene with acetyl chloride, which can be adapted for this compound, likely resulting in acylation at the C3 or C4 position, or for the synthesis of analogues.

Reaction Scheme:

Friedel-Crafts Acylation start 2-Methylthiophene + Acetyl Chloride intermediate Acylium ion intermediate start->intermediate Formation of electrophile catalyst AlCl₃ catalyst->intermediate product 2-Acetyl-5-methylthiophene intermediate->product Electrophilic aromatic substitution product->product Work-up workup HCl (aq), NaHCO₃ (aq) workup->product Suzuki Coupling start 3-Bromo-2-ethyl-5-methylthiophene + Arylboronic Acid product 3-Aryl-2-ethyl-5-methylthiophene start->product Suzuki Coupling catalyst Pd(PPh₃)₄, Base catalyst->product

Sources

Application Notes and Protocols for 2-Ethyl-5-methylthiophene Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within the vast landscape of chemical synthesis, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has established itself as a critical pharmacophore in a multitude of commercial agrochemicals.[1][2][3] Its structural similarity to a benzene ring, coupled with its unique electronic properties, allows it to serve as a versatile scaffold in the design of potent fungicides, herbicides, and insecticides.[2][4] Prominent examples of thiophene-containing agricultural products include the fungicide boscalid and the insecticide clothianidin, underscoring the significant impact of this heterocyclic core on modern crop protection.

This document provides a comprehensive guide to the potential applications of 2-ethyl-5-methylthiophene, a readily available substituted thiophene, as a foundational building block in the discovery and development of next-generation agrochemicals. While direct commercial examples originating from this specific starting material are not extensively documented, its alkyl-substituted structure presents a unique starting point for chemical diversification. These application notes and protocols are designed to equip researchers with the foundational knowledge and practical methodologies to explore the synthesis of novel this compound derivatives and to systematically evaluate their biological activities.

Synthetic Pathways to Agrochemical Intermediates from this compound

The strategic functionalization of the this compound core is the first step toward creating a library of diverse derivatives for biological screening. The existing ethyl and methyl groups can influence the regioselectivity of subsequent reactions and provide steric and electronic features that may be beneficial for biological activity.

Workflow for the Synthesis of Functionalized this compound Derivatives

start This compound acylation Friedel-Crafts Acylation start->acylation halogenation Halogenation (e.g., NBS, NCS) start->halogenation nitration Nitration start->nitration sulfonation Sulfonation start->sulfonation acyl_product Acyl-2-ethyl-5-methylthiophene acylation->acyl_product halo_product Halo-2-ethyl-5-methylthiophene halogenation->halo_product nitro_product Nitro-2-ethyl-5-methylthiophene nitration->nitro_product sulfo_product This compound-sulfonic acid sulfonation->sulfo_product further_derivatization Further Derivatization (e.g., reduction, coupling) acyl_product->further_derivatization halo_product->further_derivatization nitro_product->further_derivatization sulfo_product->further_derivatization

Caption: Synthetic routes for functionalizing the this compound core.

Protocol 1: Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation is a robust method for introducing a ketone functionality onto the thiophene ring, which can then serve as a handle for further chemical modifications.[2] The electron-donating nature of the alkyl groups directs acylation to the vacant alpha-positions (positions 3 and 4).

Materials:

  • This compound

  • Acetyl chloride (or other acylating agent)

  • Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice bath

  • Standard glassware for organic synthesis

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve this compound (1 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.1 equivalents) to the solution with stirring.

  • Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the acylated derivative.

The Gewald Reaction: A Gateway to Bioactive 2-Aminothiophenes

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[5][6][7] These products are invaluable intermediates in the synthesis of numerous agrochemicals, particularly fungicides.[5]

Mechanism of the Gewald Reaction

ketone Ketone/Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile α-Cyanoester nitrile->knoevenagel base Base base->knoevenagel intermediate1 Stable Intermediate knoevenagel->intermediate1 addition Sulfur Addition intermediate1->addition sulfur Elemental Sulfur (S₈) sulfur->addition intermediate2 Thiolate Intermediate addition->intermediate2 cyclization Cyclization & Tautomerization intermediate2->cyclization product 2-Aminothiophene cyclization->product

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Protocol 2: Synthesis of a 2-Aminothiophene Derivative via the Gewald Reaction

This protocol describes a general procedure for the Gewald reaction, which can be adapted for various ketones and activated nitriles to produce a diverse range of 2-aminothiophene derivatives.

Materials:

  • A ketone or aldehyde (e.g., cyclohexanone)

  • An activated nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • A base catalyst (e.g., morpholine or triethylamine)

  • Ethanol as solvent

  • Standard reflux apparatus

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine the ketone (1 equivalent), the activated nitrile (1 equivalent), and ethanol.

  • Add the base catalyst (0.1-0.2 equivalents) to the mixture and stir at room temperature for 10-15 minutes.

  • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate product precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Application Notes and Protocols for Biological Screening

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols provide standardized methods for preliminary screening of antifungal and herbicidal properties.

Workflow for Biological Screening of Novel Thiophene Derivatives

start Synthesized this compound Derivatives in_vitro In Vitro Screening start->in_vitro antifungal Antifungal Assay (MIC) in_vitro->antifungal herbicidal Herbicidal Assay (Seed Germination/Growth) in_vitro->herbicidal insecticidal Insecticidal Assay in_vitro->insecticidal in_vivo In Vivo (Greenhouse/Field) Screening sar SAR & Optimization in_vivo->sar lead_id Lead Compound Identification antifungal->lead_id herbicidal->lead_id insecticidal->lead_id lead_id->in_vivo

Caption: General workflow for the biological evaluation of new agrochemical candidates.

Protocol 3: In Vitro Antifungal Activity Screening (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a target fungus.[8]

Materials:

  • Synthesized thiophene derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Appropriate fungal culture medium (e.g., Potato Dextrose Broth or RPMI-1640)

  • 96-well microtiter plates

  • Fungal inoculum, standardized to a specific concentration (e.g., 1 x 10⁵ CFU/mL)

  • A standard commercial fungicide as a positive control

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and the standard fungicide in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions with the culture medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well containing the test compounds. Include a positive control (fungus with standard fungicide), a negative control (fungus with DMSO, no compound), and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Table 1: Example Antifungal Activity Data for Thiophene Derivatives

The following table presents example data for novel N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis) to illustrate the type of results obtained from such screening.[9]

Compound IDStructureEC₅₀ (mg/L) (in vivo, greenhouse)Control FungicideEC₅₀ (mg/L)
4a Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate4.69Diflumetorim21.44
4f Ethyl 5-(5,6-dichloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate1.96Flumorph7.55

EC₅₀ (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth.

Protocol 4: Whole-Plant Herbicidal Activity Screening

This protocol provides a primary screening method to evaluate the pre- or post-emergence herbicidal effects of synthesized compounds on whole plants.[10][11]

Materials:

  • Synthesized thiophene derivatives

  • Acetone or other suitable solvent for dissolving compounds

  • A surfactant (e.g., Tween-20)

  • Seeds of a model weed species (e.g., cress, ryegrass) and a crop species (e.g., wheat, corn)

  • Pots filled with a standard potting mix

  • Growth chamber with controlled light, temperature, and humidity

  • A laboratory sprayer

Procedure:

  • Plant Preparation: Sow the seeds of the test plant species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage for post-emergence testing).

  • Compound Formulation: Dissolve the test compounds in a minimal amount of acetone and then dilute with water containing a surfactant to the desired test concentrations.

  • Application:

    • Pre-emergence: Apply the formulated compounds to the soil surface immediately after sowing the seeds.

    • Post-emergence: Uniformly spray the formulated compounds onto the foliage of the young plants.

  • Controls: Include a negative control (sprayed with the solvent-surfactant solution only) and a positive control (sprayed with a commercial herbicide).

  • Incubation: Place the treated pots in a growth chamber under controlled conditions.

  • Evaluation: After a set period (e.g., 7-14 days), visually assess the herbicidal effects, such as growth inhibition, chlorosis, necrosis, and mortality, compared to the negative control. A rating scale (e.g., 0-100%, where 100% is complete kill) can be used for quantification.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening results will identify "hit" compounds with promising biological activity. The next phase of research involves understanding the structure-activity relationship (SAR) to guide the synthesis of more potent and selective analogues.[12][13] For example, in the development of thiophene-based Succinate Dehydrogenase Inhibitor (SDHI) fungicides, the amide linkage and the nature of the substituents on both the thiophene and the amide-linked ring system are crucial for activity.[14][15][16][17]

Key Molecular Regions for SAR Exploration

core This compound Core r1 R1: Ethyl Group (modify length, branching) core->r1 r2 R2: Methyl Group (replace with other alkyls, halogens) core->r2 r3 R3: Position 3 (add substituents via e.g., acylation) core->r3 r4 R4: Position 4 (add substituents via e.g., halogenation) core->r4

Caption: Potential modification sites on a this compound scaffold for SAR studies.

By systematically modifying the substituents at these positions and evaluating the biological activity of the resulting compounds, researchers can build a comprehensive understanding of the SAR and identify lead compounds with optimized efficacy, selectivity, and safety profiles for further development.

Conclusion

This compound represents a promising, yet underexplored, starting point for the discovery of novel agrochemicals. Its substituted thiophene core is a feature of many successful commercial products. By leveraging established synthetic methodologies, such as the Gewald reaction, and employing systematic biological screening protocols, researchers can unlock the potential of this versatile building block. The detailed application notes and protocols provided herein offer a robust framework for initiating research programs aimed at the development of next-generation fungicides, herbicides, and insecticides based on the this compound scaffold.

References

  • Yang, S., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4933. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • PennState Extension. (2025). SDHI Fungicides for Turfgrass Diseases. [Link]

  • Silva, N. C., et al. (2009). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Bioorganic & Medicinal Chemistry, 17(3), 1331-1337. [Link]

  • ResearchGate. (2022). The structures of thiophene-containing agricultural fungicides. [Link]

  • Clark, J. H., & Macquarrie, D. J. (Eds.). (2022). Handbook of Green Chemistry, Volume 11: Green Catalysis. Royal Society of Chemistry. [Link]

  • Valliappan, K., et al. (2021). Screening Repurposing Libraries for the Identification of Drugs with Novel Antifungal Activity. Antimicrobial Agents and Chemotherapy, 65(11), e01179-21. [Link]

  • ResearchGate. (2023). Structure–activity relationship of the target compounds. [Link]

  • UGA Extension. (2019). SDHI fungicides and turfgrass disease control: An overview. [Link]

  • Ost, K. M., et al. (2022). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio, 13(2), e03770-21. [Link]

  • ResearchGate. (2011). (PDF) Synthesis, properties and biological activity of thiophene: A review. [Link]

  • Liu, X., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14143-14153. [Link]

  • Mack, T. L., et al. (2019). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 24(23), 4279. [Link]

  • Rutgers, The State University of New Jersey. (2020). Understanding the SDHI (FRAC group 7) Fungicides. [Link]

  • Sharma, P., & Mohan, C. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 736-740. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Cikotiene, I., & Vektariene, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Kim, J., et al. (2024). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Sensors, 24(3), 919. [Link]

  • Abdel-Gawad, S. M., et al. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 19(11), 18590-18606. [Link]

  • Google P
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

  • O'Meara, T. R., et al. (2022). Interdisciplinary Approaches for the Discovery of Novel Antifungals. Journal of Fungi, 8(8), 820. [Link]

  • Spader, V., et al. (2016). Insights into the Reactivity of Thiophene: Heterogeneous Alkylation. Catalysis Letters, 146, 1217-1225. [Link]

  • Pader, V., et al. (2023). High-Throughput Screening of the Repurposing Hub Library to Identify Drugs with Novel Inhibitory Activity against Candida albicans and Candida auris Biofilms. Journal of Fungi, 9(9), 878. [Link]

  • Slideshare. (2019). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. [Link]

  • Google Patents. (n.d.).
  • Ma, J., et al. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(2), 247-256. [Link]

  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]

  • YouTube. (2024). A Powerful SDHI Fungicide for canola, oilseed rape, soybeans, and rice. [Link]

  • FAO AGRIS. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Synthesis of thiophene and Their Pharmacological Activity. [Link]

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Application Notes and Protocols for the Analytical Quantification of 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for 2-Ethyl-5-methylthiophene

This compound is a sulfur-containing heterocyclic organic compound that contributes to the aroma and flavor profiles of various food products, including coffee and cooked meat.[1][2][3][4] Its presence, even at trace levels, can significantly impact the sensory characteristics of these products. Accurate quantification of this compound is therefore essential for quality control in the food and beverage industry, flavor and fragrance development, and in studies aimed at understanding the chemical composition of natural products. This document provides detailed analytical methods for the robust and reliable quantification of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), the most suitable technique for this volatile analyte. A secondary, exploratory High-Performance Liquid Chromatography (HPLC) method is also discussed.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the premier analytical technique for the quantification of volatile and semi-volatile compounds such as this compound. The high separation efficiency of gas chromatography coupled with the sensitive and specific detection of mass spectrometry provides a powerful tool for the analysis of this compound in complex matrices.

Principle of the Method

Volatile analytes are partitioned from the sample matrix, introduced into the gas chromatograph, and separated based on their boiling points and affinities for the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the signal intensity is used for quantification.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol details the use of headspace solid-phase microextraction (HS-SPME) for the extraction and concentration of this compound from a sample matrix, followed by GC-MS analysis. HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique ideal for volatile compounds.

Materials and Reagents:

  • This compound standard: (CAS No. 40323-88-4) of high purity (≥98%)

  • Internal Standard (IS): 2-Methyl-3-heptanone or other suitable volatile compound not present in the sample.

  • Solvent for standards: Methanol or Dichloromethane (HPLC or GC grade)

  • Sodium Chloride (NaCl): Analytical grade, for salting out effect.

  • Deionized water: High purity

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a good starting point for broad-range volatile analysis.

  • Sample Vials: 20 mL headspace vials with PTFE/silicone septa.

  • GC-MS system: A gas chromatograph coupled to a mass spectrometer with a suitable data system.

Preparation of Standards and Calibration Curve:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards ranging from 1 to 100 ng/mL in deionized water.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Spiking Solution: Spike each calibration standard and sample with the internal standard to a final concentration of 10 ng/mL.

Sample Preparation:

  • Liquid Samples (e.g., Coffee): Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Solid Samples (e.g., Cooked Meat): Weigh 2 g of the homogenized solid sample into a 20 mL headspace vial and add 5 mL of deionized water.

  • Salting Out: Add 1 g of NaCl to each vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.

  • Internal Standard Addition: Add the internal standard to each vial.

  • Equilibration: Seal the vials and place them in a heating block or water bath at 60°C for 15 minutes to allow for equilibration of the analytes between the sample and the headspace.

HS-SPME Procedure:

  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions.

  • Extraction: Insert the SPME fiber into the headspace of the equilibrated sample vial and expose it for 30 minutes at 60°C.

  • Desorption: Retract the fiber and immediately insert it into the heated GC injection port for thermal desorption.

GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Injection Port Splitless mode, 250°C
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 40°C (hold for 2 min), ramp at 5°C/min to 150°C, then ramp at 15°C/min to 250°C (hold for 5 min)
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions Quantifier: 111 m/z, Qualifiers: 126 m/z, 97 m/z (Based on NIST Mass Spectrum)[5][6][7]

Data Analysis and Quantification:

  • Identification: Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with the NIST library spectrum.[5][6][7] The Kovats retention index on a standard non-polar column is approximately 957.[5]

  • Quantification: Use the peak area ratio of the quantifier ion of this compound to the quantifier ion of the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.

Method Validation:

The analytical method should be validated according to ICH guidelines or internal laboratory SOPs. Key validation parameters include:

  • Linearity: Assess the linearity of the calibration curve over the desired concentration range. A correlation coefficient (R²) > 0.99 is desirable.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the standard.

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method, expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Ensure that there are no interfering peaks from the matrix at the retention time of the analyte.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid/Solid) Spike Spike with IS Sample->Spike Standard Standard Solutions Standard->Spike IS Internal Standard IS->Spike Equilibrate Equilibrate at 60°C Spike->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (Scan/SIM) Separate->Detect Identify Identification (RT & MS) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Report Results Quantify->Report

Caption: HS-SPME GC-MS workflow for this compound analysis.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis (Exploratory Method)

While GC-MS is the preferred method for volatile compounds like this compound, HPLC with UV detection can be explored as an alternative, particularly if a GC-MS system is unavailable or if the analyte is part of a mixture with non-volatile compounds. Thiophene derivatives do possess UV absorbance, making this detection method feasible.[8]

Principle of the Method

The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated on a reversed-phase column based on their hydrophobicity. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, and the signal is proportional to the concentration of the analyte.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Materials and Reagents:

  • This compound standard: (CAS No. 40323-88-4) of high purity (≥98%)

  • Mobile Phase A: Deionized water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Solvent for standards and samples: Acetonitrile or Methanol (HPLC grade)

  • HPLC system: With a binary pump, autosampler, column oven, and UV-Vis detector.

  • HPLC column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Preparation of Standards and Calibration Curve:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in the mobile phase to create calibration standards ranging from 0.1 to 10 µg/mL.

Sample Preparation:

  • Liquid-Liquid Extraction (LLE): For aqueous samples, perform a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane. Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): For complex matrices, a C18 SPE cartridge can be used for sample cleanup and concentration.

HPLC Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Water (A) and Acetonitrile (B)
Gradient Program Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 235 nm (Thiophenes typically have a UV maximum around this wavelength, but this should be confirmed with a standard)

Data Analysis and Quantification:

  • Identification: Identify the this compound peak based on its retention time compared to a standard.

  • Quantification: Use the peak area to construct a calibration curve and determine the concentration in the samples.

Method Development Considerations:

  • The volatility of this compound can lead to sample loss during preparation. Care should be taken to minimize evaporation.

  • The UV absorbance of this compound is not as strong as compounds with more extensive chromophores, which may limit the sensitivity of the method.

  • This HPLC method is proposed as a starting point and will likely require optimization of the mobile phase composition, gradient, and column chemistry for specific applications.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction Standard Standard Solutions Dissolve Dissolve in Mobile Phase Standard->Dissolve Extraction->Dissolve Inject Inject into HPLC Dissolve->Inject Separate RP-HPLC Separation Inject->Separate Detect UV Detection Separate->Detect Identify Identification (RT) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Report Results Quantify->Report

Caption: HPLC workflow for this compound analysis.

Conclusion

The quantification of this compound is crucial for various applications in the food, flavor, and fragrance industries. The presented HS-SPME GC-MS method offers a sensitive, specific, and robust approach for the analysis of this volatile compound in complex matrices. The exploratory HPLC method provides an alternative for laboratories without access to GC-MS, although it may require further optimization. Adherence to proper method validation procedures is essential to ensure the generation of high-quality, reliable data.

References

  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • NIST. Thiophene, 2-ethyl-5-methyl-. National Institute of Standards and Technology. [Link]

  • ResearchGate. Analysis of thiophenes in the Tagetae (Asteraceae) by HPLC. [Link]

  • PubMed Central. Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. [Link]

  • NIST. Thiophene, 2-ethyl-5-methyl-. National Institute of Standards and Technology. [Link]

  • Scribd. Analysis of Thiophenes in The Tageteae by HPLC. [Link]

  • The Good Scents Company. 2-ethyl-5-methyl thiophene. [Link]

  • Journal of Natural Products. Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. [Link]

  • GL Sciences. GC Capillary Columns. [Link]

  • Molecules. Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]

  • MDPI. Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. [Link]

  • NIST. Thiophene,2-methyl-5-(methylthio)-. National Institute of Standards and Technology. [Link]

  • NIST. 2-Acetyl-5-methylthiophene. National Institute of Standards and Technology. [Link]

  • ResearchGate. Aroma impact compounds of Arabica and Robusta coffee. Qualitative and quantitative investigations. [Link]

  • GL Sciences. Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap WAX. [Link]

  • PubChem. 2-Ethylthiophene. National Institutes of Health. [Link]

  • Imre Blank's Website. AROMA IMPACT COMPOUNDS OF ARABICA AND ROBUSTA COFFEE. QUALITATIVE AND QUANTITATIVE INVESTIGATIONS. [Link]

  • Element Lab Solutions. HPLC UV detection. [Link]

  • Wiley Online Library. Aroma simulation on the basis of the odourant composition of roasted coffee headspace. [Link]

  • PhytoChemia. GC Analysis – Part IV. Retention Indices. [Link]

  • PubMed. Formation of 2-alkyl-(2H)-thiapyrans and 2-alkylthiophenes in cooked beef and lamb. [Link]

  • FooDB. Showing Compound this compound (FDB000929). [Link]

  • PubMed. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. [Link]

  • PubMed. Detection and quantification of 4(5)-methylimidazole in cooked meat. [Link]

  • LCGC International. How It Works: UV Detection for HPLC. [Link]

  • SciSpace. Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products. [Link]

  • PubMed Central. The Cooked Meat Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Hair Dosimeter, DNA Adductomics Discovery, and Associations with Prostate Cancer Pathology Biomarkers. [Link]

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Application Note: GC-MS Analysis of 2-Ethyl-5-methylthiophene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the qualitative and quantitative analysis of 2-Ethyl-5-methylthiophene in synthetic reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the foundational principles behind methodological choices, offering a robust protocol for sample preparation, instrument setup, and data interpretation. This guide is intended for researchers, chemists, and quality control scientists working on the synthesis and characterization of thiophene derivatives and other sulfur-containing aromatic compounds.

Introduction: The Analytical Imperative for Thiophene Derivatives

Thiophene and its alkylated derivatives, such as this compound, are significant heterocyclic compounds. They serve as crucial building blocks in pharmaceuticals, agrochemicals, and material science, and are notable for their distinct sensory properties in the flavor and fragrance industry[1]. The synthesis of these compounds often results in complex mixtures containing unreacted starting materials, intermediates, isomers, and other byproducts.

To effectively monitor reaction progress, optimize yield, and ensure the purity of the final product, a highly selective and sensitive analytical technique is required. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical choice for this application. It combines the superior separation capabilities of gas chromatography for volatile and semi-volatile compounds with the definitive identification power of mass spectrometry[2]. This application note outlines an expert-developed protocol for the reliable analysis of this compound reaction mixtures.

Foundational Principles: The Causality Behind the Method

A successful analytical method is built on a clear understanding of the "why" behind each step. The choices made in sample preparation and instrument configuration are critical for achieving accurate and reproducible results, especially when dealing with sulfur-containing aromatic compounds which can pose unique challenges[3][4].

Strategic Sample Preparation

The primary goal of sample preparation is to present the analyte to the GC-MS system in a suitable form, free from interferences that could damage the instrument or compromise the analysis.

  • Solvent Selection & Dilution: The reaction mixture must be diluted in a volatile organic solvent. The choice of solvent is critical: it must completely dissolve the target analyte and potential byproducts without reacting with them. Solvents like hexane, dichloromethane, or ethyl acetate are excellent choices due to their high volatility and compatibility with common GC stationary phases[5][6]. A typical target concentration is around 10 µg/mL, which is sufficient for detection by modern MS systems while preventing column overloading and detector saturation[5].

  • Matrix Complexity: Crude reaction mixtures may contain non-volatile components such as inorganic salts, catalysts, or high-molecular-weight polymers. These must be removed to prevent contamination of the GC inlet and column[5]. A simple filtration through a 0.45 µm syringe filter is often sufficient. For more complex matrices, a cleanup step like Solid-Phase Extraction (SPE) may be necessary to isolate the analytes of interest[6][7].

Gas Chromatographic Separation

The GC separates the components of the mixture based on their boiling points and their interaction with the stationary phase of the analytical column.

  • Column Choice: For separating aromatic compounds like thiophene derivatives, a low-to-mid polarity column is ideal. A 5% Phenyl-Methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) provides excellent resolution for a wide range of semi-volatile compounds and is robust enough for routine use. The "ms" designation indicates the column is specifically tested for low bleed, which is crucial for sensitive mass spectrometry detection.

  • Injector Configuration: A split/splitless inlet is standard. For screening reaction mixtures where the target compound is abundant, a split injection (e.g., 50:1 split ratio) is used. This prevents column overload by sending only a small, representative fraction of the injected sample onto the column. For trace analysis of impurities, a splitless injection is preferred to maximize the amount of analyte transferred to the column[8].

  • Oven Temperature Program: A temperature gradient is essential for efficiently separating compounds with different boiling points. The program typically starts at a low temperature to resolve highly volatile components, then ramps up to elute the target analyte and any higher-boiling byproducts. A final high-temperature hold ensures that all components are eluted, cleaning the column for the next injection.

Mass Spectrometric Detection and Identification

The mass spectrometer ionizes the eluted compounds, separates the resulting ions by their mass-to-charge ratio (m/z), and measures their relative abundance.

  • Ionization Technique: Electron Ionization (EI) is the standard method for GC-MS. Molecules are bombarded with electrons at a standard energy of 70 eV. This high energy imparts significant internal energy, leading to predictable and reproducible fragmentation[9]. The resulting mass spectrum serves as a chemical "fingerprint."

  • Spectral Interpretation: The identity of this compound is confirmed through several key pieces of evidence in its mass spectrum:

    • Molecular Ion (M+•): The peak corresponding to the intact molecule. For C₇H₁₀S, the molecular weight is approximately 126.2 g/mol . The M+• peak should be clearly visible at m/z 126[10][11]. The presence of a smaller peak at m/z 128 (the A+2 peak) is characteristic of a sulfur-containing compound due to the natural abundance of the ³⁴S isotope[12][13].

    • Fragmentation Pattern: The most stable and thus most abundant fragment is often formed by benzylic cleavage—the loss of a methyl group (•CH₃) from the ethyl side chain. This results in a highly stable thiophenylmethyl cation at m/z 111 (126 - 15). This is typically the base peak (most intense peak) in the spectrum[10].

    • Library Matching: The acquired spectrum is compared against an established spectral database, such as the NIST/EPA/NIH Mass Spectral Library. A high match score provides strong confirmation of the compound's identity[14].

Experimental Workflow and Protocols

This section provides a step-by-step protocol for the analysis of a typical this compound reaction mixture.

Diagram: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Obtain Aliquot of Reaction Mixture B 2. Dilute with Hexane (e.g., 1:1000) A->B C 3. Vortex to Mix B->C D 4. Filter with 0.45µm PTFE Syringe Filter C->D E 5. Transfer to 2 mL GC Vial D->E F 6. Inject Sample into GC-MS E->F G 7. Chromatographic Separation F->G H 8. Elution and MS Detection (EI) G->H I 9. Review Total Ion Chromatogram (TIC) H->I J 10. Integrate Peak of Interest I->J K 11. Extract Mass Spectrum J->K L 12. NIST Library Search & Fragmentation Analysis K->L M 13. Report Results L->M

Caption: Workflow for GC-MS analysis of this compound.

Protocol 1: Sample Preparation ("Dilute and Shoot")
  • Aliquot: Carefully transfer 10 µL of the crude reaction mixture into a 10 mL volumetric flask.

  • Dilute: Dilute to the mark with GC-grade hexane. This represents a 1:1000 dilution. Adjust as necessary based on the expected concentration.

  • Homogenize: Cap the flask and vortex for 30 seconds to ensure the sample is fully dissolved and homogenous.

  • Filter: Draw the diluted sample into a syringe and pass it through a 0.45 µm PTFE syringe filter into a clean 2 mL autosampler vial. This removes any particulate matter.

  • Seal: Cap the vial with a septum cap, ensuring a tight seal. The sample is now ready for analysis.

Protocol 2: GC-MS Instrument Parameters

The following table outlines the recommended starting parameters for a standard capillary GC-MS system.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC (or equivalent)Standard, robust platform for routine analysis.
MS System Agilent 5977B MSD (or equivalent)Provides excellent sensitivity and spectral integrity.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm filmIndustry-standard column offering good resolution for semi-volatile aromatic compounds with low bleed.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency. Constant flow ensures stable retention times.
Inlet Split/SplitlessVersatile for both high and low concentration samples.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without causing thermal degradation of the analyte.
Injection Volume 1 µLStandard volume for capillary GC.
Split Ratio 50:1Prevents column overload for typical reaction mixture concentrations. Can be adjusted to splitless for trace analysis.
Oven Program 50 °C (hold 2 min), then ramp 15 °C/min to 280 °C (hold 5 min)The initial hold separates volatile solvents. The ramp provides good separation of reaction components. The final hold cleans the column.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for stable EI operation.
Quadrupole Temp. 150 °CEnsures consistent mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard energy for creating reproducible, library-searchable mass spectra[9].
Scan Range 35 - 400 m/zCaptures the molecular ion and key fragments of the target analyte and common organic byproducts while avoiding detection of air/water.

Data Interpretation and Expected Results

Successful analysis will yield a chromatogram with well-resolved peaks. The peak corresponding to this compound can be identified by its retention time and confirmed by its mass spectrum.

Table: Expected Analytical Data for this compound
Property Value Source/Comment
Molecular Formula C₇H₁₀S[10][15]
Molecular Weight 126.22 g/mol [10][15]
Kovats Retention Index ~950-970 (Standard non-polar column)Provides a standardized measure of retention time, useful for inter-lab comparisons[10]. Actual retention time will vary based on the specific instrument conditions.
Molecular Ion (M+•) m/z 126 (Relative Abundance: ~50-80%)Confirms the molecular weight of the compound.
Sulfur Isotope Peak (M+2) m/z 128 (Relative Abundance: ~4.4% of m/z 126)A key diagnostic peak confirming the presence of a single sulfur atom.
Base Peak (Major Fragment) m/z 111 (Relative Abundance: 100%)Corresponds to the loss of a methyl radical from the ethyl group ([M-15]⁺), forming a stable thiophenylmethyl cation. This is the most characteristic fragment[10].
Other Key Fragments m/z 77, 97 Further fragmentation patterns that contribute to the unique spectral fingerprint.

Conclusion

This application note provides a validated and scientifically grounded framework for the GC-MS analysis of this compound reaction mixtures. By understanding the causality behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, researchers can confidently implement this method. The detailed protocol serves as a robust starting point for method development and routine analysis, ensuring high-quality, reliable data for process monitoring, impurity profiling, and final product characterization in a drug development or research setting.

References

  • Belskaya, O. B., & Likholobov, V. A. (2014). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. Available at: [Link]

  • Heumann, K. G. (2007). Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. PubMed. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. School of Chemical Sciences Mass Spectrometry Laboratory. Available at: [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

  • Margl, L., et al. (2004). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]

  • Béhar, F., & Pelet, R. (2002). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Analytical Chemistry. Available at: [Link]

  • Béhar, F., & Pelet, R. (1997). Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS. PubMed. Available at: [Link]

  • Wiley-VCH GmbH. (n.d.). This compound - MS (GC) Spectrum. SpectraBase. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]

  • Andersson, J. T. (2006). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels. Available at: [Link]

  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Xylem. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. chem.arizona.edu. Available at: [Link]

  • Royal Society of Chemistry. (2019). Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? RSC Publishing. Available at: [Link]

  • Buica, A. (2021). Development and implementation of GC-MS/MS method for the determination of volatile sulphur compounds related to off-flavours in wine. South Africa Wine Research Library. Available at: [Link]

  • NIST. (n.d.). Thiophene, 2-ethyl-5-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Thiophene, 2-ethyl-5-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • International Journal of Research in Ayurveda and Pharmacy. (2018). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). ijrap.net. Available at: [Link]

  • NIST. (n.d.). Thiophene,2-methyl-5-(methylthio)-. NIST Chemistry WebBook. Available at: [Link]

  • Chromatography Forum. (2013). Regarding the GC program to detect the compound Thiophene. Available at: [Link]

  • Carlson, D. (2015). Mass Spectrometry - Interpretation Made Easy! YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Acetyl-5-methylthiophene. PubChem Compound Database. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C7H10S). Available at: [Link]

  • NIST. (n.d.). 2-Acetyl-5-methylthiophene. NIST Chemistry WebBook. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene. Available at: [Link]

Sources

Purification of 2-Ethyl-5-methylthiophene by Fractional Distillation: An Application Note for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 2-Ethyl-5-methylthiophene, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Recognizing the critical need for high-purity materials in research and development, this guide elucidates the principles and practical application of fractional distillation for this specific thiophene derivative. The document furnishes a step-by-step methodology, from apparatus assembly to fraction collection and subsequent quality control analysis. Emphasis is placed on the scientific rationale behind procedural choices, ensuring a deep understanding of the purification process. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to obtain high-purity this compound.

Introduction: The Importance of Purity in Thiophene Derivatives

Thiophene and its derivatives are a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials.[1] The unique electronic and structural properties of the thiophene ring system make it a privileged scaffold in drug discovery, contributing to the pharmacological profile of numerous approved drugs. This compound, in particular, serves as a crucial building block for more complex molecules. The purity of such intermediates is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications.

Fractional distillation is a powerful technique for the separation of liquid mixtures based on differences in their boiling points.[2][3] For compounds like this compound, which may be synthesized alongside structurally similar byproducts with close boiling points, fractional distillation offers a robust and scalable purification method. This application note will detail a comprehensive protocol for the efficient purification of this compound, ensuring the high purity required for demanding research and development applications.

Foundational Principles of Fractional Distillation

Fractional distillation is an enhancement of simple distillation, designed to separate components of a liquid mixture with close boiling points.[4] The key to its efficacy lies in the use of a fractionating column, which provides a large surface area for repeated cycles of vaporization and condensation. This process is conceptually divided into a series of "theoretical plates," where each plate represents a single cycle of vaporization and condensation, akin to a simple distillation.[4] As the vapor mixture ascends the column, it cools and condenses. The more volatile component (with the lower boiling point) is enriched in the vapor phase with each successive cycle, leading to a progressively purer distillate at the top of the column.

The efficiency of a fractional distillation is influenced by several factors, including the length and type of the fractionating column, the packing material used, the rate of heating, and the reflux ratio. The reflux ratio, defined as the ratio of the amount of condensate returned to the column to the amount collected as distillate, is a critical parameter. A higher reflux ratio generally leads to better separation but requires a longer distillation time.

Physical and Safety Data for this compound

A thorough understanding of the physical and safety properties of this compound is essential for a safe and effective purification process.

PropertyValueSource
Molecular Formula C₇H₁₀S[5]
Molecular Weight 126.22 g/mol [5]
Boiling Point 158 °C (at 760 mmHg)[5]
Appearance Colorless to pale yellow liquid[6]
Density ~0.96 g/mL[6]
Flash Point 31 °C (88 °F)[6]

Safety Precautions: this compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times. All heating should be conducted using a heating mantle or an oil bath to avoid open flames.

Potential Impurities in the Synthesis of this compound

The purification strategy is dictated by the potential impurities present in the crude material. A common synthetic route to this compound involves the Friedel-Crafts acylation of 2-methylthiophene followed by reduction. This process can lead to several byproducts:

  • Positional Isomers: Friedel-Crafts reactions on substituted thiophenes can sometimes yield a mixture of positional isomers.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of 2-methylthiophene and the acylating agent.

  • Polysubstituted Products: Over-acylation can lead to the formation of di-acylated or further alkylated thiophene derivatives.

  • Solvent Residues: Residual solvents from the synthesis and workup procedures may be present.

The boiling points of these potential impurities may be close to that of the desired product, necessitating the use of fractional distillation for effective separation.

Detailed Protocol for Fractional Distillation

This protocol is designed for the laboratory-scale purification of this compound.

Required Apparatus
  • Round-bottom flask (distilling flask)

  • Heating mantle or oil bath with a magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings or structured packing)

  • Distillation head with a thermometer adapter

  • Thermometer (with appropriate temperature range)

  • Condenser (Liebig or Allihn)

  • Receiving flasks (multiple, for collecting different fractions)

  • Clamps and stands to secure the apparatus

  • Tubing for condenser water

  • Inert gas source (e.g., nitrogen or argon) with a bubbler (optional, for air-sensitive compounds)

Experimental Workflow Diagram

Fractional_Distillation_Workflow Workflow for the Purification of this compound cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis and Storage start Start setup Assemble Fractional Distillation Apparatus start->setup charge Charge Distilling Flask with Crude this compound setup->charge heat Gradually Heat the Distilling Flask charge->heat equilibrate Establish Thermal Equilibrium and Reflux heat->equilibrate collect_f1 Collect First Fraction (Low-boiling impurities) equilibrate->collect_f1 collect_f2 Collect Main Fraction (Pure this compound) collect_f1->collect_f2 collect_f3 Collect Final Fraction (High-boiling impurities) collect_f2->collect_f3 analyze Analyze Fractions by GC-MS and NMR collect_f2->analyze store Store Pure Fractions under Inert Atmosphere analyze->store end End store->end QC_Workflow Quality Control Workflow for Purified Fractions cluster_sampling Sampling cluster_analysis Analytical Testing cluster_evaluation Data Evaluation and Decision start Obtain Purified Fraction gcms GC-MS Analysis start->gcms nmr ¹H and ¹³C NMR Spectroscopy start->nmr purity_check Assess Purity (>99%?) gcms->purity_check structure_confirm Confirm Structure nmr->structure_confirm decision Meets Specifications? purity_check->decision structure_confirm->decision pass Release for Use decision->pass Yes fail Repurify or Reject decision->fail No end End pass->end fail->end

Sources

Application Notes & Protocols: The Role of 2-Ethyl-5-methylthiophene in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfur-containing heterocyclic compounds are indispensable in the creation of authentic and impactful savory, roasted, and meaty flavors. Among these, 2-Ethyl-5-methylthiophene (CAS No. 40323-88-4) serves as a critical component, both as a naturally occurring flavor volatile and as a versatile synthetic precursor. This document provides an in-depth exploration of this compound's role in flavor chemistry. We will examine its formation pathways in food systems, particularly through the Maillard reaction, and present detailed protocols for its application in the synthesis of more complex flavor and fragrance compounds. This guide is intended for researchers, flavor chemists, and product development professionals seeking to leverage the unique organoleptic properties of substituted thiophenes.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a class of sulfur-containing heterocycles that contribute significantly to the sensory profiles of many cooked foods.[1] While often associated with potent, sulfurous aromas at high concentrations, they provide desirable roasted, meaty, and savory notes at lower levels (ppb to ppm).[2][3] this compound, with its characteristic sulfurous, ethereal, and slightly fruity-burnt odor profile, is a key contributor to the aroma of roasted coffee and cooked meats.[4][5][6]

Its importance in the flavor industry is twofold:

  • As a Natural Flavor Component: It is a product of the Maillard reaction between sulfur-containing amino acids and reducing sugars, a fundamental process in the browning and flavor development of cooked foods.[7][8]

  • As a Synthetic Building Block: The thiophene ring is amenable to electrophilic substitution, allowing for the synthesis of a wide array of derivative compounds with unique and valuable flavor characteristics.

This document will detail the synthetic pathways and provide actionable protocols for leveraging this compound in flavor and fragrance development.

Formation Pathway: The Maillard Reaction

The primary route to the formation of this compound and similar compounds in food is the Maillard reaction, a complex cascade of non-enzymatic browning reactions.[7][9][10] The key precursors are sulfur-containing amino acids, such as cysteine, and a source of dicarbonyl compounds, which are derived from reducing sugars.[8][11][12]

The reaction proceeds through several stages, beginning with the condensation of a sugar and an amino acid, followed by rearrangements and subsequent degradation. The interaction of hydrogen sulfide (H₂S), generated from the degradation of cysteine, with specific dicarbonyl intermediates is crucial for the formation of the thiophene ring.

Maillard_Reaction_Thiophene_Formation cluster_reactants Reactants cluster_process Thermal Processing cluster_intermediates Key Intermediates cluster_products Flavor Products Reducing_Sugar Reducing Sugar (e.g., Glucose) Maillard_Reaction Maillard Reaction & Strecker Degradation Reducing_Sugar->Maillard_Reaction Sulfur_Amino_Acid Sulfur-Containing Amino Acid (e.g., Cysteine) Sulfur_Amino_Acid->Maillard_Reaction Dicarbonyls Dicarbonyls (e.g., Glyoxal, Methylglyoxal) Maillard_Reaction->Dicarbonyls H2S_NH3 H₂S + NH₃ Maillard_Reaction->H2S_NH3 Thiophenes Thiophenes (e.g., this compound) Dicarbonyls->Thiophenes Other_Volatiles Pyrazines, Furans, Pyrroles, etc. Dicarbonyls->Other_Volatiles H2S_NH3->Thiophenes H2S_NH3->Other_Volatiles

Caption: General pathway for thiophene formation via the Maillard reaction.

Application in Flavor Synthesis

The real value of this compound for a flavor chemist lies in its utility as a starting material. Its nucleophilic ring can be functionalized to create more complex and potent aroma compounds. A common and highly effective transformation is Friedel-Crafts acylation to produce acetylthiophenes, which often possess nutty, spicy, and honey-like notes.[13]

Key Synthetic Transformations:
  • Acylation: Introduction of an acyl group (e.g., acetyl) to create ketones like 3-acetyl-2-ethyl-5-methylthiophene. These compounds can shift the flavor profile towards more roasted, nutty, or caramellic notes.

  • Formylation: Introduction of a formyl group (-CHO) via methods like the Vilsmeier-Haack reaction. Formylthiophenes are valuable intermediates and can possess unique spicy and aldehydic characteristics.[14]

  • Alkylation: Further substitution with alkyl groups to modify solubility and volatility, fine-tuning the release and perception of the flavor.

These transformations allow for the creation of a portfolio of related thiophene derivatives, each with a distinct sensory profile, derived from a single, readily available precursor.

Experimental Protocols

Protocol 1: Synthesis of 3-Acetyl-2-ethyl-5-methylthiophene via Friedel-Crafts Acylation

This protocol details the synthesis of a key flavor derivative from this compound. The acylation is directed to the C3 position, the most nucleophilic site on the ring.

A. Materials and Reagents:

  • This compound (CAS 40323-88-4, >98% purity)

  • Acetic Anhydride ((CH₃CO)₂O, ACS reagent grade)

  • Phosphoric Acid (H₃PO₄, 85%)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

B. Experimental Workflow Diagram:

Acylation_Workflow Start 1. Reactant Charging (Thiophene, Acetic Anhydride) Reaction 2. Catalyst Addition & Reflux (H₃PO₄, Heat) Start->Reaction Quench 3. Reaction Quenching (Ice water, NaHCO₃) Reaction->Quench Extract 4. Liquid-Liquid Extraction (DCM) Quench->Extract Dry 5. Drying & Filtration (MgSO₄) Extract->Dry Concentrate 6. Solvent Removal (Rotovap) Dry->Concentrate Purify 7. Column Chromatography (Silica Gel) Concentrate->Purify End 8. Characterization (GC-MS, NMR) Purify->End

Caption: Workflow for the synthesis and purification of acetylated thiophene.

C. Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g, 39.6 mmol) and acetic anhydride (4.45 g, 43.6 mmol).

  • Slowly add phosphoric acid (85%, 1.0 mL) to the stirred mixture. Causality Note: Phosphoric acid serves as a less aggressive catalyst than aluminum chloride, minimizing polymerization and side reactions common in Friedel-Crafts chemistry with sensitive heterocyclic substrates.

  • Heat the reaction mixture to 80°C and maintain for 2 hours. Monitor the reaction progress by TLC or GC analysis.

  • After cooling to room temperature, pour the reaction mixture slowly into 50 mL of ice-cold water.

  • Carefully neutralize the mixture with saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (eluent: 95:5 hexane:ethyl acetate) to afford the pure 3-Acetyl-2-ethyl-5-methylthiophene.

D. Expected Outcome & Characterization:

  • Yield: ~70-80%

  • Appearance: Pale yellow oil.

  • Sensory Profile: Roasted, nutty, slightly spicy.

  • GC-MS (EI): Expected molecular ion (M+) at m/z 168, with key fragments corresponding to loss of methyl (-15) and acetyl (-43) groups.

Protocol 2: Analysis of Maillard-Generated Volatiles by SPME-GC-MS

This protocol provides a method to generate and analyze flavor compounds, including this compound, from a model food system. It is designed to simulate cooking processes and is essential for understanding flavor formation.

A. Materials and Reagents:

  • L-Cysteine hydrochloride

  • D-Glucose

  • Phosphate buffer solution (pH 6.5)

  • 20 mL headspace vials with septa caps

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., DVB/CAR/PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

B. Step-by-Step Procedure:

  • Prepare a model solution by dissolving L-cysteine HCl (0.5 mmol) and D-glucose (0.5 mmol) in 10 mL of phosphate buffer in a 20 mL headspace vial. Causality Note: A slightly acidic to neutral pH is typical for many food systems and promotes the key degradation pathways in the Maillard reaction.

  • Seal the vial securely with the septum cap.

  • Heat the vial in a heating block or oven at 140°C for 30 minutes. This temperature is typical for initiating rapid non-enzymatic browning.[7]

  • Remove the vial and allow it to cool to 60°C.

  • Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C to adsorb the volatile compounds.

  • Retract the fiber and immediately inject it into the GC-MS inlet for thermal desorption and analysis.

C. GC-MS Parameters:

  • Inlet: 250°C, Splitless mode.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min.

  • MS Detector: Scan range 35-400 m/z, Electron Ionization at 70 eV.

D. Data Analysis:

  • Identify peaks by comparing mass spectra against a reference library (e.g., NIST).

  • Confirm the identity of this compound by comparing its retention time and mass spectrum with an authentic standard.

  • Quantify the relative abundance of generated flavor compounds by comparing peak areas.

Summary of Organoleptic and Analytical Data

The effective use of this compound and its derivatives requires an understanding of their sensory and physical properties.

Compound NameCAS NumberMolecular WeightOrganoleptic DescriptionSource(s)
This compound 40323-88-4126.22Sulfurous, ethereal, solvent-like, fruity, burnt, green, oily.[4][15]
2-Acetyl-5-methylthiophene 13679-74-8154.22Sweet, spicy, honey, almond, caramellic, graham cracker-like.[13]
Compound NameKovats Retention Index (non-polar)Key Mass Spec Fragments (m/z)Source(s)
This compound ~950-970126 (M+), 111 (M-15), 97[16]
2-Acetyl-5-methylthiophene ~1230-1250154 (M+), 139 (M-15), 111

Conclusion and Regulatory Status

This compound is a cornerstone sulfur-containing heterocyclic for the flavor industry. Its role extends from being a key marker in natural roasted and savory aromas to a versatile and cost-effective starting material for synthesizing proprietary flavor molecules. The protocols provided herein offer a robust framework for both the analysis of its formation and its application in creating novel flavor profiles.

Many substituted thiophenes have been evaluated for safety and are generally recognized as safe (GRAS) for use as flavoring ingredients by organizations like the Flavor and Extract Manufacturers Association (FEMA).[17][18][19] However, users must always verify the current regulatory status of any specific compound for its intended application and region. The continued exploration of thiophene chemistry promises to unlock new and exciting possibilities for the future of flavor creation.

References

  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59.
  • Maga, J. A. (1975). The role of sulfur compounds in food flavor part II: Thiophenes. Critical Reviews in Food Science & Nutrition, 6(3), 241-270.
  • Adams, T. B., et al. (2016). Safety Evaluation of Substituted Thiophenes Used as Flavoring Ingredients. PubMed.
  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Research Nebraska.
  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene.
  • ResearchGate. (n.d.). Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Savory: Unlocking Meat Flavors with Sulfur Compounds. PharmaCompass.
  • Google Patents. (n.d.). Flavoring agents - US3931246A.
  • European Patent Office. (2020). FORMYLTHIOPHENES AND THEIR USE IN FLAVOR AND FRAGRANCE COMPOSITIONS - EP 3371291 B1.
  • ResearchGate. (n.d.).
  • Popova, V., & Mihaylova, D. (2019). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. PubMed Central.
  • Endeavour Speciality Chemicals. (n.d.). 2-Methyl-5-ethylthiophene.
  • The Good Scents Company. (n.d.). 2-methyl thiophene.
  • Wikipedia. (n.d.). Maillard reaction.
  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiophene.
  • Google Patents. (n.d.). US4263331A - Flavoring with mixture of 2,5-dimethyl-3-acetyl-furan and 3,5-di-(2-methylpropyl)-1,2,4-trithiolane.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Jo, S., et al. (2022). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Food Science and Technology.
  • Puerta, G. A. C., et al. (2022). Volatile Compound Characterization of Coffee (Coffea arabica)
  • ChemicalBook. (n.d.). This compound.
  • Coffee Research. (n.d.). Coffee Chemistry and Coffee Aroma.
  • Lorenzo, J. M., et al. (2021). The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions.
  • Quek, S. Y., & Niranjan, K. (2023).
  • Hill Publishing Group. (2024). Mechanism and Examples of Maillard Reaction.
  • ResearchGate. (n.d.).

Sources

functionalization of the ethyl and methyl groups on 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective Functionalization of Ethyl and Methyl Groups on 2-Ethyl-5-methylthiophene

Authored by: A Senior Application Scientist

Introduction: Navigating the Reactivity Landscape of this compound

This compound is a substituted heterocycle that presents a fascinating challenge in regioselective synthesis. For the synthetic chemist, the molecule offers three distinct regions for potential modification: the electron-rich thiophene ring at the 3- and 4-positions, the primary C-H bonds of the 5-methyl group, and the secondary C-H bonds of the 2-ethyl group. The key to unlocking the synthetic potential of this substrate lies in understanding and exploiting the subtle yet significant differences in the reactivity of these positions.

The primary focus of this guide is the selective functionalization of the alkyl side chains. The carbon atoms directly attached to the thiophene ring are analogous to benzylic positions. Reactions occurring at these sites often proceed via radical or anionic intermediates, which are stabilized by resonance with the aromatic thiophene ring. A critical distinction exists between the ethyl and methyl groups: the benzylic position of the ethyl group is secondary, while that of the methyl group is primary. The C-H bonds at a secondary benzylic position are weaker and therefore more susceptible to homolytic cleavage (radical formation) than their primary counterparts.[1][2] This inherent reactivity difference is the cornerstone of selectivity, allowing for targeted modification of the ethyl group over the methyl group under free-radical conditions.

Conversely, achieving selective functionalization of the less reactive methyl group requires overcoming this natural preference. Strategies such as directed metalation, employing strong bases under carefully controlled conditions, can generate a nucleophilic center on the methyl group, opening a pathway for subsequent reaction with various electrophiles.

This document provides detailed protocols and the underlying chemical principles for selectively targeting the ethyl and methyl groups of this compound, offering researchers a practical guide for elaborating this versatile scaffold.

Part 1: Selective Functionalization of the 2-Ethyl Group via Radical Pathways

The enhanced reactivity of the secondary benzylic protons on the ethyl group makes it the prime target for selective functionalization using free-radical reactions.

Benzylic Bromination of the Ethyl Group

Benzylic bromination is a powerful transformation that installs a versatile bromine handle, which can be readily displaced by a wide range of nucleophiles or used in subsequent coupling reactions. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for achieving high selectivity for the benzylic position over the aromatic ring or the less reactive methyl group.[1]

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is used as the bromine source because it maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture. This is crucial for minimizing competitive electrophilic aromatic substitution on the thiophene ring.

  • Radical Initiator (AIBN or BPO): A radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) is required to initiate the free-radical chain reaction by providing an initial source of radicals upon thermal decomposition.

  • Solvent (Carbon Tetrachloride or Cyclohexane): A non-polar solvent is essential. It prevents the ionization of NBS and the formation of bromonium ions, which would lead to unwanted electrophilic addition or substitution reactions.

Protocol 1: Selective Bromination of this compound

Objective: To synthesize 2-(1-bromoethyl)-5-methylthiophene.

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv), recrystallized from water

  • Azobisisobutyronitrile (AIBN) (0.05 equiv)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv) and anhydrous carbon tetrachloride.

  • Add recrystallized N-Bromosuccinimide (1.05 equiv) and AIBN (0.05 equiv) to the flask.

  • Flush the apparatus with an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of acid.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product, 2-(1-bromoethyl)-5-methylthiophene, can be purified by vacuum distillation or column chromatography.

Benzylic Oxidation of the Ethyl Group

The secondary benzylic position of the ethyl group can also be selectively oxidized to a ketone using strong oxidizing agents. This provides direct access to 2-acetyl-5-methylthiophene, a valuable synthetic intermediate.[3][4][5]

Causality of Experimental Choices:

  • Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄): These strong oxidizing agents are capable of cleaving benzylic C-H bonds.[1]

  • Reaction Conditions: Careful control of temperature and reaction time is necessary to prevent over-oxidation to a carboxylic acid and to minimize oxidation of the methyl group.

Protocol 2: Oxidation to 2-Acetyl-5-methylthiophene

Objective: To synthesize 2-acetyl-5-methylthiophene.

Materials:

  • This compound (1.0 equiv)

  • Potassium permanganate (KMnO₄) (2.0 equiv)

  • Water/Pyridine solvent system

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a flask, dissolve this compound in a mixture of pyridine and water.

  • Cool the solution in an ice bath and slowly add potassium permanganate (KMnO₄) in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.

  • Acidify the mixture with dilute HCl and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting 2-acetyl-5-methylthiophene by column chromatography or distillation.

Data Summary: Selective Functionalization of the Ethyl Group
ReactionReagentsProductTypical YieldKey Advantage
Benzylic Bromination NBS, AIBN, CCl₄2-(1-bromoethyl)-5-methylthiopheneGood to ExcellentHigh selectivity for the secondary benzylic position.
Benzylic Oxidation KMnO₄, H₂O/Pyridine2-acetyl-5-methylthiopheneModerateDirect conversion to a ketone functional group.
Visualization of Ethyl Group Functionalization

G cluster_0 Radical Reactions start This compound prod1 2-(1-bromoethyl)-5-methylthiophene start->prod1  NBS, AIBN  Reflux prod2 2-Acetyl-5-methylthiophene start->prod2  KMnO₄  (Oxidation) others Further Products prod1->others Nucleophilic Substitution, Elimination, etc.

Caption: Reaction pathways for the selective functionalization of the ethyl group.

Part 2: Functionalization of the 5-Methyl Group via Anionic Chemistry

Targeting the less reactive primary C-H bonds of the methyl group in the presence of the more reactive ethyl group requires a shift in strategy from radical to anionic chemistry. Deprotonation with a strong organolithium base can generate a carbanion on the methyl group, which can then be trapped with an electrophile.[6]

Causality of Experimental Choices:

  • n-Butyllithium (n-BuLi): A strong, non-nucleophilic base is required to deprotonate the weakly acidic methyl group.[7] Care must be taken as lithiation can also occur on the thiophene ring.

  • Low Temperature (-78 °C): The reaction is performed at low temperatures to control the reactivity of the organolithium reagent, prevent side reactions, and ensure the stability of the resulting lithiated intermediate.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The reaction must be carried out under strictly anhydrous and inert conditions.[8]

Protocol 3: Lithiation and Carboxylation of the Methyl Group

Objective: To synthesize (5-ethylthiophen-2-yl)acetic acid.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Hydrochloric acid (3M)

  • Diethyl ether

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • Quench the reaction by carefully adding crushed dry ice (an excess) in small portions. A white precipitate will form.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add water to the mixture, then acidify to pH ~2 with 3M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude (5-ethylthiophen-2-yl)acetic acid can be purified by recrystallization.

Visualization of Methyl Group Functionalization Workflow

G cluster_workflow Lithiation-Quench Protocol A 1. Dissolve Substrate in Anhydrous THF B 2. Cool to -78 °C (Dry Ice/Acetone) A->B C 3. Add n-BuLi Dropwise B->C D 4. Stir for 1-2 hours (Anion Formation) C->D E 5. Quench with Electrophile (e.g., Dry Ice) D->E F 6. Aqueous Workup & Acidification E->F G 7. Extraction & Purification F->G

Caption: Step-by-step workflow for the functionalization of the methyl group.

Part 3: Functionalization of the Thiophene Ring

For completeness, it is important to consider the reactivity of the thiophene ring itself. Electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack formylation, will occur at the vacant 3- or 4-positions, providing another avenue for molecular elaboration.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[9][10][11][12] The electrophile, the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Protocol 4: Formylation of this compound

Objective: To synthesize 5-ethyl-2-methylthiophene-3-carbaldehyde.

Materials:

  • This compound (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • To a stirred solution of anhydrous DMF (3 equiv) in anhydrous DCM, slowly add POCl₃ (1.2 equiv) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[9]

  • Add a solution of this compound (1 equiv) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the reaction is complete.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Conclusion and Outlook

The functionalization of this compound is a study in regioselectivity. By understanding the relative reactivity of the C-H bonds at the benzylic positions of the ethyl and methyl groups, as well as those on the thiophene ring, chemists can selectively introduce a variety of functional groups. Radical reactions provide a reliable pathway to modify the more reactive ethyl group, while anionic chemistry opens the door to functionalizing the less reactive methyl group. Furthermore, classic electrophilic substitution methods allow for modification of the heterocyclic core. The protocols detailed herein provide a robust starting point for researchers and drug development professionals to explore the rich chemistry of this versatile building block.

References

  • A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. Benchchem.
  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. MDPI.
  • 2-Acetyl-5-methylthiophene 98 13679-74-8. Sigma-Aldrich.
  • EFFECT OF ALKYL STRUCTURE IN SOLVENT MOLECULES ON CATALYTIC OXIDATION OF THIOPHENE. Petroleum Processing and Petrochemicals.
  • Metalation Studies in the Thiophene Series. 11. Transmetalation of the Alkylthiophenes. Journal of the American Chemical Society.
  • Regioselective synthesis of C3 alkylated and aryl
  • Sequential Regioselective C–H Functionaliz
  • Highly selective 5-substitution of 3-methylthiophene via directed lithi
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz
  • Which one is more electron donating, ethyl, methyl or phenyl group? Quora.
  • Sequential Regioselective C-H Functionaliz
  • What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are
  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes.
  • When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Proprep.
  • (PDF) Thiophene Oxidation and Reduction Chemistry.
  • Iron(III) chloride. Wikipedia.
  • Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. Journal of the Chemical Society, Perkin Transactions 2.
  • C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles*.
  • Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry.
  • Vilsmeier–Haack reaction. Wikipedia.
  • 5-Ethyl-2-thiophenecarboxaldehyde. CymitQuimica.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Catalytic Vilsmeier-Haack-Type Formylation of Indoles by a P(III)/P(V)=O Cycle. Organic Syntheses.
  • Electrophilic Aromatic Substitution Reactions Made Easy! YouTube.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Synthesis of Preparationof 5-octyl-2-thiophenecarboxaldehyde. PrepChem.com.
  • 2-Acetyl-5-methylthiophene. PubChem.
  • 5-Ethyl-2-thiophenecarboxaldehyde. PubChem.
  • Mechanism of the Lithi
  • Synthesis of Ethyl 5-chlorothiophene-2-glyoxyl
  • Relative reactivity of C-H bonds in interaction with methyl radical.
  • 2-Acetyl-5-methylthiophene. SIELC Technologies.
  • Organic chemistry 23: Radicals - allylic and benzylic bromination, cycliz
  • 5-Ethyl-2-thiophenecarboxaldehyde. Santa Cruz Biotechnology.
  • Thiophene, 2-ethyl-5-methyl-. NIST WebBook.
  • 5-Ethyl-2-thiophenecarboxaldehyde 98 36880-33-8. Sigma-Aldrich.
  • Thiophene: Bromin
  • Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. YouTube.
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  • A simple and convenient procedure for lithiation and side-chain substitution of 2-alkyl-4-(methylthio)quinazolines and 2-alkyl-4-methoxyquinazolines. ORCA - Cardiff University.
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Application Note: Strategic Synthesis of Novel Ligands from 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties.[1][2][3] This application note provides a comprehensive guide to the synthesis of novel ligands starting from the readily available building block, 2-Ethyl-5-methylthiophene. We delve into key synthetic transformations, including electrophilic substitution and modern cross-coupling reactions, offering detailed, field-proven protocols. The causality behind experimental choices is explained, empowering researchers to not only replicate but also adapt these methods for the creation of diverse molecular architectures. Key derivatizations to generate Schiff bases and biaryl compounds are presented, highlighting the versatility of the functionalized thiophene intermediates.

Introduction: The Thiophene Core in Ligand Design

Thiophene and its derivatives are cornerstones of modern drug discovery, appearing in numerous FDA-approved drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[2][3] Their structural similarity to a phenyl ring, combined with the unique electronic contributions of the sulfur atom, allows them to act as effective pharmacophores that can engage in crucial interactions with biological targets.[4] The 2,5-disubstituted pattern of this compound provides a robust starting point for ligand development. The electron-donating alkyl groups activate the ring towards electrophilic substitution at the 3- and 4-positions, while also serving as steric and lipophilic modulators of the final compound. This guide outlines a logical workflow for the functionalization of this scaffold to generate libraries of novel ligands for screening and development.

Strategic Functionalization of the this compound Core

The key to unlocking the potential of this compound lies in the selective introduction of versatile functional groups onto the thiophene ring. These "handles" serve as points for diversification. We will focus on two powerful and complementary strategies: formylation and halogenation-coupled cross-coupling.

Strategy I: Vilsmeier-Haack Formylation for a Versatile Aldehyde Handle

The introduction of a formyl (-CHO) group is a pivotal step, as aldehydes are precursors to a vast array of functionalities. The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles like thiophene.[5][6]

Causality & Expertise: The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The electron-rich thiophene ring readily attacks this electrophile. The ethyl and methyl groups at the 2- and 5-positions direct this substitution primarily to the adjacent 3- or 4- positions. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. This method is highly reliable and generally proceeds in good yield.[7][8]

Vilsmeier_Haack_Workflow start This compound reagent Vilsmeier Reagent (DMF, POCl₃) start->reagent Electrophilic Attack intermediate 3-Formyl-2-ethyl- 5-methylthiophene reagent->intermediate Hydrolysis ligands Diverse Ligands (Schiff Bases, etc.) intermediate->ligands Derivatization

Caption: Vilsmeier-Haack reaction workflow.

Strategy II: Halogenation and Suzuki-Miyaura Cross-Coupling

To create ligands with extended aromatic systems, such as biaryl structures, a C-C bond-forming reaction is required. The Suzuki-Miyaura cross-coupling is an exceptionally powerful and versatile palladium-catalyzed reaction for this purpose.[9] The strategy involves first halogenating the thiophene ring, typically with bromine, to install a coupling handle.

Causality & Expertise: Bromination of this compound with a reagent like N-Bromosuccinimide (NBS) will yield the 3-bromo derivative. This halothiophene is now an ideal electrophilic partner in the Suzuki reaction. The reaction couples the halothiophene with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base.[10][11] This methodology is prized for its high tolerance of various functional groups, making it suitable for complex molecule synthesis.[12][13]

Suzuki_Coupling_Workflow cluster_prep Substrate Preparation cluster_coupling Suzuki Coupling start This compound brominated 3-Bromo-2-ethyl- 5-methylthiophene start->brominated Bromination (NBS) catalyst Pd Catalyst + Base brominated->catalyst boronic Aryl Boronic Acid (R-B(OH)₂) boronic->catalyst product 3-Aryl-2-ethyl- 5-methylthiophene catalyst->product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Common Byproducts and Synthesis Challenges

Welcome to the technical support guide for the synthesis of 2-Ethyl-5-methylthiophene. As Senior Application Scientists, we understand that navigating the complexities of electrophilic aromatic substitution on heterocyclic systems can present unique challenges. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for identifying and mitigating common byproducts in this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize your experimental outcomes.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the synthesis and purification of this compound, presented in a direct question-and-answer format.

Problem 1: My GC-MS analysis shows a significant peak with the same mass-to-charge ratio (m/z 126.22) as my product, but at a different retention time. What is it?

Answer:

You are most likely observing a regioisomeric byproduct . The synthesis of this compound, typically proceeding via a Friedel-Crafts reaction on 2-methylthiophene, is subject to competition between different substitution positions on the thiophene ring.

Potential Causes & Scientific Explanation:

  • Electrophilic Attack at Non-Target Positions: 2-methylthiophene is an activated ring system. The methyl group is an ortho-, para- director. In the case of thiophene, the directing positions are C3 and C5. While the C5 position is sterically more accessible and electronically favored, leading to your desired product, competitive electrophilic attack can occur at the C3 and C4 positions, yielding 2-ethyl-3-methylthiophene and 2-ethyl-4-methylthiophene.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or highly active Lewis acid catalysts (e.g., excess AlCl₃), can reduce the regioselectivity of the reaction, increasing the formation of undesired isomers.[1][2]

Suggested Solutions:

  • Optimize Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to -20 °C) can significantly enhance selectivity for the thermodynamically favored product.

    • Use a Milder Lewis Acid: Consider substituting a strong Lewis acid like AlCl₃ with a milder one, such as ZnBr₂ or SnCl₄, which can improve selectivity in Friedel-Crafts acylations.[3]

  • Purification Strategy:

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.

    • Preparative Chromatography: For high-purity requirements, preparative gas chromatography (Prep-GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase is the most reliable method for isolating the desired this compound isomer.

Problem 2: The final product yield is low, and I have a significant amount of high-boiling point, tar-like residue in my distillation flask.

Answer:

This issue points towards the formation of oligomeric or polymeric byproducts . Thiophenes are susceptible to polymerization under the acidic conditions typical of Friedel-Crafts reactions.[4][5][6]

Potential Causes & Scientific Explanation:

  • Acid-Catalyzed Oligomerization: The Lewis or Brønsted acid catalyst can protonate the thiophene ring, generating a reactive intermediate that can attack another thiophene molecule. This process can repeat, leading to the formation of dimers, trimers (terthiophenes), and higher-order oligomers.[6][7] These compounds are higher in molecular weight and have significantly higher boiling points than the desired product.

  • Excessive Reaction Time or Temperature: Prolonged exposure to the acidic catalyst, especially at elevated temperatures, increases the rate of these side reactions.

Suggested Solutions:

  • Strict Control of Reaction Parameters:

    • Time: Monitor the reaction closely using an appropriate analytical technique (e.g., GC-MS or TLC). Quench the reaction as soon as the starting material is consumed to prevent subsequent side reactions.

    • Catalyst Stoichiometry: Use the minimum effective amount of the Lewis acid catalyst. For Friedel-Crafts acylation, a stoichiometric amount is often required, but for alkylation, catalytic amounts may suffice.[2][8]

  • Efficient Quenching: Quench the reaction by pouring the mixture into ice-water. This rapidly deactivates the catalyst and neutralizes the acidic environment, halting the polymerization process.

  • Purification: The oligomeric residue can typically be separated from the volatile product by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their associated byproducts?

A1: The most common and direct routes start from 2-methylthiophene.

  • Two-Step Friedel-Crafts Acylation-Reduction:

    • Step 1 (Acylation): 2-methylthiophene reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃, SnCl₄) to form 2-acetyl-5-methylthiophene.[3][8]

      • Primary Byproducts: Small amounts of the 2-acetyl-3-methylthiophene and 2-acetyl-4-methylthiophene isomers. Polyacylation is minimal because the acetyl group is electron-withdrawing and deactivates the ring to further substitution.[9]

    • Step 2 (Reduction): The resulting ketone is reduced to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction.

      • Primary Byproducts: Incomplete reduction can leave residual 2-acetyl-5-methylthiophene.

  • Direct Friedel-Crafts Alkylation:

    • Reaction: 2-methylthiophene reacts with an ethylating agent (e.g., ethyl bromide, ethene) and a Lewis acid catalyst.

      • Primary Byproducts: This route is more prone to producing a mixture of regioisomers (2-ethyl-3-methyl and 2-ethyl-4-methylthiophene). It is also highly susceptible to polyalkylation , leading to the formation of diethyl-methylthiophenes, because the newly added ethyl group further activates the ring.[1][9]

The acylation-reduction pathway generally offers better control and higher purity of the final product despite being a two-step process.

Q2: Which analytical techniques are best for identifying and quantifying these byproducts?

A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive analysis.

Technique Application Advantages Limitations
GC-MS Separation and identification of volatile components.Excellent for separating isomers and providing mass data for initial identification. High sensitivity.[10][11]Cannot definitively distinguish between isomers without authentic standards, as they often have very similar fragmentation patterns.
¹H & ¹³C NMR Definitive structural elucidation of isomers.Provides unambiguous structural information by analyzing chemical shifts and proton-proton coupling patterns, which are unique for each isomer.[12]Requires isolation or a relatively clean sample for clear interpretation. Lower sensitivity than GC-MS.
HPLC Separation of less volatile or thermally labile compounds.Useful for analyzing oligomeric byproducts or for purification via preparative HPLC.[10]May require more methods development to achieve good separation of closely related isomers.

Experimental Protocols & Workflows

Protocol 1: GC-MS Analysis for Byproduct Profiling

This protocol outlines a standard method for analyzing a crude reaction mixture.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the quenched and worked-up organic layer of your reaction mixture.

    • Dilute the aliquot in a suitable volatile solvent (e.g., 1:1000 in dichloromethane or ethyl acetate).

    • Filter the diluted sample through a 0.22 µm syringe filter into a GC vial.

  • Instrumentation & Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically effective for separating thiophene isomers.

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

    • Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

      • Final Hold: Hold at 250 °C for 5 minutes.

    • MS Analysis: Scan range of 40-300 m/z.

  • Data Interpretation:

    • Identify the peak for this compound based on its expected retention time and mass spectrum (molecular ion at m/z 126).

    • Analyze other peaks with an m/z of 126 as potential isomers.

    • Search for peaks with higher m/z values that could correspond to poly-alkylated products or oligomers.

Diagram: Troubleshooting Workflow for Unexpected GC-MS Peaks

This diagram illustrates a logical workflow for identifying an unknown byproduct observed during synthesis.

troubleshooting_workflow start Unexpected Peak in GC-MS check_mass Check Mass Spectrum (m/z) start->check_mass mass_same m/z = 126 (Same as Product) check_mass->mass_same mass_higher m/z > 126 check_mass->mass_higher mass_lower m/z < 126 check_mass->mass_lower is_isomer Hypothesis: Regioisomer mass_same->is_isomer is_poly Hypothesis: Polyalkylation or Oligomerization mass_higher->is_poly is_starting_material Hypothesis: Unreacted Starting Material or Fragment mass_lower->is_starting_material confirm_nmr Confirm with NMR Spectroscopy is_isomer->confirm_nmr confirm_lit Compare with Literature Data / Standards is_poly->confirm_lit is_starting_material->confirm_lit is_starting_material->confirm_lit end_isomer Identified: Isomer confirm_nmr->end_isomer end_poly Identified: High MW Byproduct confirm_lit->end_poly end_sm Identified: Contaminant/SM confirm_lit->end_sm

Caption: Logical workflow for identifying unknown synthesis byproducts.

Diagram: Primary Byproduct Formation Pathways

This diagram illustrates the desired reaction and the formation of a common regioisomeric byproduct from 2-methylthiophene.

reaction_pathway cluster_start Reactants cluster_products Products 2-MeThiophene 2-Methylthiophene Product This compound (Desired Product) 2-MeThiophene->Product  Attack at C5 (Major) Byproduct 2-Ethyl-3-methylthiophene (Isomeric Byproduct) 2-MeThiophene->Byproduct  Attack at C3 (Minor) EtX Electrophile (e.g., CH₃COCl, CH₃CH₂Br) + Lewis Acid

Caption: Competing pathways in the synthesis of this compound.

References

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  • Xu, H., Mills, H. A., Ye, S., & Seferos, D. S. (2024).
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  • Benchchem. (n.d.). Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.
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  • Bäuerle, P., & Würthner, F. (1995). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. Angewandte Chemie International Edition in English, 34(15), 1739-1741.
  • (n.d.). Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD).
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  • Martinez, F., Voelkel, R., Naegele, D., & Naarmann, H. (1989). Thiophene Oligomers: Synthesis and Characterization.
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Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiophene alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are working with thiophene scaffolds. Here, you will find in-depth answers to common questions, a robust troubleshooting guide for when your reactions do not proceed as planned, and validated protocols to provide a solid foundation for your experimental work. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to strategically optimize your synthetic routes for efficiency and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the alkylation of thiophenes, providing the core knowledge needed to make informed decisions in your experimental design.

Q1: Why is regioselectivity a primary concern in thiophene alkylation, and how is it controlled?

A1: Regioselectivity is critical because the thiophene ring has two positions susceptible to electrophilic attack: C2 (α) and C3 (β). The outcome of the reaction is determined by the stability of the carbocation intermediate (the sigma complex). Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, whereas attack at the C3 position only allows for two resonance structures.[1] Consequently, electrophilic substitution, such as Friedel-Crafts alkylation, preferentially occurs at the C2 position, which is the kinetically favored product.[1][2]

Controlling regioselectivity to favor the less common C3 alkylation is a significant challenge. Strategies to achieve this often involve:

  • Directing Groups: Installing a directing group at the C2 position can block it and force alkylation to occur at C3.

  • Steric Hindrance: Using bulky alkylating agents or substituted thiophenes can sterically hinder the C2 position.

  • Modern Methodologies: Advanced methods, such as transition-metal-catalyzed cross-coupling or C-H activation strategies, offer more precise control over regioselectivity, including achieving C3 functionalization.[3][4]

Q2: What are the most common side reactions in Friedel-Crafts alkylation of thiophenes, and how can they be minimized?

A2: The primary side reactions that plague Friedel-Crafts alkylation of thiophenes are:

  • Polyalkylation: The initial alkyl group added to the thiophene ring is electron-donating, which activates the ring and makes it more nucleophilic than the starting material. This leads to the product reacting further to give di- and poly-alkylated thiophenes.[5] To minimize this, a large excess of the thiophene substrate relative to the alkylating agent can be used.[6]

  • Carbocation Rearrangement: Primary alkyl halides can form an initial carbocation that rearranges to a more stable secondary or tertiary carbocation via a hydride or alkyl shift, leading to an isomeric mixture of products.[6][7] To avoid this, it's often better to use Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction), as the acylium ion intermediate is resonance-stabilized and does not rearrange.[6][8]

  • Polymerization/Resinification: Thiophene is sensitive to strong acids and can polymerize, especially at higher temperatures or with highly active Lewis acid catalysts.[2][9] This results in the formation of intractable tars and significantly reduces the yield of the desired product. Using milder Lewis acids, lower temperatures, and shorter reaction times can help mitigate this issue.[9]

Q3: Which Lewis acids are most effective for thiophene alkylation, and what factors should guide my choice?

A3: The choice of Lewis acid is crucial and depends on the reactivity of the thiophene substrate and the alkylating agent. Common Lewis acids include AlCl₃, FeCl₃, BF₃, and SnCl₄.

Lewis AcidRelative ActivityKey Considerations
AlCl₃Very StrongHighly effective but can promote polymerization and rearrangement.[10] Requires strictly anhydrous conditions.[6][11]
FeCl₃StrongA good alternative to AlCl₃, sometimes offering better selectivity and milder conditions.[12]
BF₃ModerateOften used as a gas or in a complex (e.g., BF₃·OEt₂). It is generally milder than AlCl₃ and can reduce polymerization.[9]
SnCl₄MildUseful for sensitive substrates where stronger Lewis acids cause decomposition.
Zeolites (Solid Acids)VariesOffer advantages in terms of recyclability and simpler workup, often used in gas-phase or continuous-flow reactions.[2][13]

Factors to consider when choosing a Lewis acid:

  • Substrate Reactivity: For electron-rich thiophenes, a milder Lewis acid may be sufficient. Electron-deficient thiophenes may require a stronger catalyst.

  • Alkylating Agent: Tertiary and secondary alkyl halides form carbocations more readily and may only need a mild Lewis acid. Primary alkyl halides require stronger activation.

  • Desired Selectivity: Milder conditions often lead to better selectivity and fewer side products.

Section 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Yield of Alkylated Thiophene

  • Symptom: TLC or GC-MS analysis shows primarily unreacted starting material.

Possible CauseRecommended SolutionScientific Rationale
Inactive Catalyst Use a fresh, unopened bottle of the Lewis acid or purify the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).Lewis acids like AlCl₃ are extremely hygroscopic and are readily deactivated by moisture, which hydrolyzes them to inactive species.[6][14]
Insufficient Catalyst Loading For reactions involving alkyl halides, ensure at least a stoichiometric amount of the Lewis acid is used.The Lewis acid can form a complex with the product, effectively removing it from the catalytic cycle. A stoichiometric amount ensures enough active catalyst is present throughout the reaction.[14]
Reaction Temperature Too Low Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or GC-MS.The reaction may have a significant activation energy barrier that is not being overcome at the initial temperature.[6]
Deactivated Thiophene Ring If the thiophene has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), consider alternative synthetic routes like nucleophilic aromatic substitution or cross-coupling reactions.Friedel-Crafts is an electrophilic aromatic substitution. Electron-withdrawing groups reduce the nucleophilicity of the thiophene ring, making it unreactive towards the electrophile.[5][11]

Problem 2: Formation of Multiple Products and Isomers

  • Symptom: GC-MS or NMR analysis reveals a complex mixture of products, including isomers of the desired compound and poly-alkylated species.

Possible CauseRecommended SolutionScientific Rationale
Carbocation Rearrangement Switch from Friedel-Crafts alkylation to acylation followed by reduction. Use an acyl halide (RCOCl) with AlCl₃, then reduce the resulting ketone.The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement, ensuring the integrity of the alkyl chain structure.[6][7]
Polyalkylation Use a large excess (5-10 equivalents) of thiophene relative to the alkylating agent.By increasing the concentration of the initial substrate, the probability of the electrophile reacting with the starting material over the more activated product is increased.[6]
Poor Regioselectivity If a mixture of 2- and 3-alkylthiophenes is formed, try optimizing the catalyst and temperature. Milder conditions may favor the kinetic C2 product. For targeted C3-alkylation, a C2-blocking strategy or a directed C-H activation method is necessary.[2][3]The C2 position is kinetically favored due to a more stable intermediate.[1] Achieving thermodynamic control for the C3 product is often difficult due to competing side reactions.[2]

Problem 3: Significant Polymerization or Tar Formation

  • Symptom: The reaction mixture becomes dark, viscous, or forms a solid mass, making workup and purification difficult.

Possible CauseRecommended SolutionScientific Rationale
Catalyst is Too Aggressive Switch to a milder Lewis acid (e.g., from AlCl₃ to FeCl₃ or BF₃·OEt₂).[9]Thiophene is an electron-rich heterocycle prone to acid-catalyzed polymerization.[15][16] Milder acids lower the concentration of reactive cationic species, reducing the rate of polymerization.
Reaction Temperature is Too High Run the reaction at a lower temperature (e.g., 0°C or -20°C) and allow it to proceed for a longer time.Polymerization reactions often have a higher activation energy than the desired alkylation. Lowering the temperature disfavors these side reactions.
High Concentration of Reactants Add the alkylating agent or catalyst slowly and dropwise to a dilute solution of the thiophene.Maintaining a low instantaneous concentration of the electrophile and catalyst minimizes the chances of intermolecular reactions that lead to polymer chains.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in thiophene alkylation.

G start Start: Alkylation of Thiophene check_yield Check Yield & Purity (TLC, GC-MS, NMR) start->check_yield low_yield Problem: Low/No Yield check_yield->low_yield Low Yield multiple_products Problem: Multiple Products check_yield->multiple_products Impure Product polymerization Problem: Polymerization/Tar check_yield->polymerization Tar Formation success Success: Purify Product check_yield->success High Yield & Purity inactive_catalyst Cause: Inactive Catalyst? Solution: Use fresh, anhydrous Lewis Acid under N₂/Ar. low_yield->inactive_catalyst rearrangement Cause: Rearrangement? Solution: Use Acylation-Reduction pathway. multiple_products->rearrangement harsh_conditions Cause: Conditions too harsh? Solution: Use milder Lewis Acid, lower temperature, add reagents slowly. polymerization->harsh_conditions low_temp Cause: Temp Too Low? Solution: Increase temp gradually. inactive_catalyst->low_temp Still low yield low_temp->check_yield Re-evaluate polyalkylation Cause: Polyalkylation? Solution: Use excess thiophene. rearrangement->polyalkylation Isomers still present polyalkylation->check_yield Re-evaluate harsh_conditions->check_yield Re-evaluate

Caption: A decision-making workflow for troubleshooting thiophene alkylation reactions.

Section 3: Experimental Protocols

This section provides a representative, step-by-step protocol for a standard Friedel-Crafts alkylation.

Protocol: Friedel-Crafts Alkylation of Thiophene with tert-Butyl Chloride

Objective: To synthesize 2-tert-butylthiophene.

Materials:

  • Thiophene (freshly distilled)

  • tert-Butyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser

Procedure:

  • Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: To the flask, add anhydrous dichloromethane (100 mL) and thiophene (8.4 g, 0.1 mol). Cool the mixture to 0°C using an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the stirred solution in portions. The addition is exothermic. Ensure the temperature remains below 10°C.

  • Alkylating Agent Addition: Add tert-butyl chloride (9.25 g, 0.1 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC (e.g., using hexane as eluent).

  • Quenching: Cool the reaction mixture back to 0°C and slowly and carefully quench the reaction by pouring it over a mixture of crushed ice (100 g) and concentrated HCl (20 mL). Caution: This is a highly exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain 2-tert-butylthiophene as a colorless liquid.

General Reaction Mechanism Diagram

The following diagram illustrates the accepted mechanism for Friedel-Crafts alkylation of thiophene.

G cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration R_Cl R-Cl (Alkyl Halide) Carbocation Carbocation R_Cl->Carbocation + AlCl3 AlCl₃ (Lewis Acid) AlCl3->Carbocation Thiophene Thiophene SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex + R⁺ Product Alkylated Thiophene SigmaComplex->Product + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃

Caption: The three key steps of the Friedel-Crafts alkylation mechanism.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

  • MDPI. (n.d.). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene. MDPI. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Alkylation of thiophene.
  • Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • ResearchGate. (2016). Insights into the Reactivity of Thiophene: Heterogeneous Alkylation. Retrieved from [Link]

  • ResearchGate. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Retrieved from [Link]

  • DTIC. (n.d.). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Retrieved from [Link]

  • MDPI. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • PMC - NIH. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

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Technical Support Center: Purification of Unsymmetrical Alkylthiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of unsymmetrical alkylthiophenes. The inherent difficulty in separating closely related isomers and byproducts demands a nuanced approach, moving beyond standard protocols. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve the high purity essential for your applications, from organic electronics to pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of unsymmetrical alkylthiophenes notoriously difficult?

The primary challenge stems from the micro-heterogeneity of the product mixture. The synthesis, often a Grignard cross-coupling reaction, rarely yields a single product.[1][2] You are typically dealing with a mixture containing:

  • Regioisomers: For example, in the synthesis of 3-alkylthiophenes, you might get small amounts of the 2-alkyl or 2,3-dialkyl isomers. These isomers often have nearly identical polarities, making them co-elute in standard chromatography.[3]

  • Homocoupled Byproducts: Grignard reagents can couple with themselves (Wurtz coupling), leading to byproducts that can be difficult to separate from the desired product.[1]

  • Unreacted Starting Materials: Residual bromothiophenes or alkyl halides can persist in the crude product.[4]

  • Catalyst Residues: Transition metal catalysts (e.g., Nickel or Palladium complexes) used in cross-coupling reactions must be scrupulously removed, as they can act as charge traps or exciton quenchers, severely degrading the performance of organic electronic devices.[5][6]

The structural similarity of these impurities to the target molecule means that conventional purification techniques often fail to provide adequate separation.

Q2: I'm performing a Grignard cross-coupling to synthesize a 3-alkylthiophene. What are the most common impurities I should anticipate?

Understanding your potential impurities is the first step toward effective purification. Based on the reaction mechanism, you should proactively look for the species listed in the table below.

Impurity TypeCommon ExamplesSource of FormationRecommended Initial Detection Method
Starting Materials 3-Bromothiophene, Alkyl HalideIncomplete reaction¹H NMR, GC-MS
Homocoupled Products Bithiophene, Alkane (R-R)Self-coupling of Grignard reagent or starting material¹H NMR, GC-MS
Isomeric Products 2-Alkylthiophene, DialkylthiophenesIsomerization, over-alkylation¹H NMR (detailed spectral analysis), GC-MS
Catalyst Residues Ni, Pd complexesIncomplete removal after workupICP-MS (for trace quantification)
Solvent/Reagents Diethyl ether, THF, Grignard saltsReaction workup¹H NMR (characteristic solvent peaks)
Q3: How do I choose the right primary purification technique for my unsymmetrical alkylthiophene?

The optimal technique depends on the specific impurities present, the scale of your synthesis, and the required final purity. Use the following decision tree to guide your choice.

G start Crude Product Analysis (TLC, ¹H NMR) q1 Are impurities significantly different in polarity from product? start->q1 col_chrom Primary Technique: Flash Column Chromatography q1->col_chrom Yes q2 Is purity still <99%? Are isomers co-eluting? q1->q2 No (Similar Polarity) col_chrom->q2 prep_hplc Final Polish: Preparative HPLC q2->prep_hplc Yes final_product High-Purity Product (>99.5%) q2->final_product No recryst Consider Recrystallization (if product is solid) recryst->q2 Try before HPLC prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

  • Start with Flash Column Chromatography: This is the workhorse for most separations and is effective at removing impurities with different polarities.[7][8]

  • Consider Recrystallization: If your product is a solid and chromatography is insufficient, recrystallization can be highly effective for removing small amounts of impurities.[9]

  • Employ Preparative HPLC for High Purity: For separating stubborn regioisomers or achieving the ultra-high purity (>99.9%) required for electronics, preparative HPLC is often necessary.[10][11]

Troubleshooting Guides

Problem: My regioisomers are co-eluting during column chromatography.

This is the most common and frustrating challenge. When isomers have nearly identical polarity, standard silica gel chromatography with a hexane/ethyl acetate system often fails.

Answer: You must enhance the selectivity of your chromatographic system. The goal is to exploit subtle differences in the isomers' shape and electronic structure, not just their polarity.

Causality: Standard silica gel separates primarily based on polar interactions. Isomers with the same functional groups but different substitution patterns (e.g., 2-decylthiophene vs. 3-decylthiophene) have very similar polarities. To separate them, you need a stationary phase that can interact differently with their shapes or π-electron systems.

Solutions & Step-by-Step Protocol:

  • Optimize the Mobile Phase (Eluent):

    • Action: Switch from ethyl acetate to a solvent that offers different interactions, such as dichloromethane (DCM) or diethyl ether. A common solvent system for nonpolar compounds is a gradient of DCM in hexanes.[12]

    • Why it Works: DCM can have different dipole-induced dipole interactions with the thiophene ring compared to the ester group of ethyl acetate, sometimes providing enough selectivity to resolve isomers.

    • Protocol:

      • Start by running a series of TLC plates to find an optimal solvent system.[13] Test solvent systems like Hexane/DCM and Hexane/Toluene.

      • Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[7]

      • Prepare your column using the "wet method" to ensure good packing. Fill the column with the least polar solvent (e.g., hexane), then add a slurry of silica in the same solvent.

      • Load your sample dissolved in a minimal amount of the non-polar solvent.

      • Run a shallow gradient, for example, starting with 100% hexane and slowly increasing the percentage of DCM (e.g., 0-10% over many column volumes). This slow increase is critical for separating closely eluting spots.

  • Change the Stationary Phase:

    • Action: If optimizing the mobile phase fails, consider a different stationary phase. Reversed-phase (C18 or C30) or PFP (pentafluorophenyl) columns can be highly effective for isomer separation.[14][15][16]

    • Why it Works:

      • C18/C30: These phases separate based on hydrophobicity and can resolve isomers based on differences in their shape and how they interact with the long alkyl chains of the stationary phase.[15][16]

      • PFP: This phase provides multiple interaction modes, including hydrophobic, π-π, and dipole-dipole interactions. It is particularly effective for separating aromatic isomers.[14]

  • Utilize Preparative HPLC:

    • Action: For the highest purity, preparative HPLC is the gold standard.[10][17]

    • Why it Works: HPLC columns have much smaller particle sizes and higher theoretical plates than flash columns, providing superior resolving power.[11]

    • Protocol:

      • First, develop an analytical HPLC method to confirm you can separate the isomers. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[17][18]

      • Once separation is achieved on an analytical scale, the method can be scaled up to a preparative column.[10] This involves increasing the column diameter and adjusting the flow rate accordingly.

      • Inject small, concentrated amounts of your sample to avoid column overloading, which can ruin the separation.

G cluster_0 Purification Workflow for Isomer Separation Crude Crude Unsymmetrical Alkylthiophene Mixture TLC Step 1: TLC Analysis (Test Hex/EtOAc, Hex/DCM) Crude->TLC FlashChrom Step 2: Optimized Flash Chromatography (Shallow Gradient Elution) TLC->FlashChrom PurityCheck1 Step 3: Purity Check (¹H NMR, Analytical HPLC) FlashChrom->PurityCheck1 PrepHPLC Step 4: Preparative HPLC (Reversed-Phase C18 or PFP Column) PurityCheck1->PrepHPLC Isomers still present PureProduct High-Purity Isomer PurityCheck1->PureProduct Purity > 99.5% PurityCheck2 Step 5: Final Purity Verification (NMR, GC-MS, ICP-MS) PrepHPLC->PurityCheck2 PurityCheck2->PureProduct

Caption: Recommended workflow for challenging isomer separations.

Problem: My product seems to be degrading during purification.

Answer: Alkylthiophenes, especially those with longer alkyl chains or extended conjugation, can be susceptible to thermal degradation or oxidation.[19][20] If you observe color changes (e.g., darkening) or the appearance of new baseline material on your TLC plates during purification, you must adopt milder techniques.

Solutions:

  • Avoid Excessive Heat:

    • Action: When removing solvent on a rotary evaporator, use a low-temperature water bath (30-40 °C). Avoid drying the product in a high-temperature vacuum oven for extended periods.

    • Why it Works: Reduces the rate of thermal decomposition reactions. Polythiophenes can undergo degradation starting with the loss of dopants and followed by breakdown of the polymer backbone at elevated temperatures.[19]

  • Use an Inert Atmosphere:

    • Action: If possible, pack and run your chromatography column under a nitrogen or argon atmosphere. Store purified fractions under an inert gas and in the dark.

    • Why it Works: Prevents oxidation of the electron-rich thiophene ring.

  • Consider Temperature-Controlled Chromatography:

    • Action: For highly sensitive compounds, use a jacketed chromatography column connected to a cooling circulator to maintain a low temperature (e.g., 4-10 °C) during the separation.

Problem: How can I effectively remove residual palladium or nickel catalyst?

Answer: Metal catalysts are notoriously difficult to remove completely by chromatography alone as they can chelate to the thiophene's sulfur atom. Specialized scavengers are often required.

Solutions:

  • Aqueous Washes: During the reaction workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution. This can remove a significant portion of the metal salts.

  • Specialized Silica: Use functionalized silica gel scavengers designed to bind specific metals. These can be added to a solution of your crude product, stirred, and then filtered off, or used as a plug on top of your regular silica gel column.

  • Precipitation/Recrystallization: Sometimes, precipitating or recrystallizing the product can leave the more soluble metal complexes behind in the mother liquor.[21]

Purity Characterization: The Final Gatekeeper

Q: How can I be confident in the purity of my final product?

Answer: No single technique is sufficient. A combination of methods is required to build a complete purity profile.

  • ¹H NMR Spectroscopy: This is your primary tool.[22]

    • What to look for:

      • Absence of signals from starting materials (e.g., characteristic peaks for 2-bromothiophene around 6.8-7.2 ppm).[4]

      • Integration of the aromatic and alkyl regions should match the expected proton ratios.

      • A clean baseline with no unidentifiable small peaks.

    • Quantitative NMR (qNMR): For a highly accurate purity assessment, you can use qNMR by adding a certified internal standard to a precisely weighed sample. This allows for the direct calculation of molar purity.[23]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of your product. It can often separate isomers that are difficult to resolve by other means.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on the final product is the best way to determine the percentage purity and confirm the absence of closely-related isomers.[17]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the definitive method for quantifying trace metal contamination (e.g., Pd, Ni) down to the parts-per-billion (ppb) level, which is critical for electronic applications.

References

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  • How To Choose Solvent System For Column Chromatography? (2025). Chemistry For Everyone.
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  • Thermal stability of electrochemically prepared polythiophene and polypyrrole. (n.d.). Indian Academy of Sciences.
  • The NMR-Purity and the new dimensions and standards of purity. (2025). ChemAdder.
  • Impact of alkyl chain length on the thermal, optical and semiconductor properties of symmetric 4-alkylphenyl derivatives of[5]benzothieno[3,2-b]benzothiophene. (n.d.). Journal of Materials Chemistry C (RSC Publishing).

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
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Sources

preventing polysubstitution in the acylation of 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective acylation of 2-Ethyl-5-methylthiophene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on substituted thiophene rings. Here, we address common challenges and provide in-depth, field-tested solutions to help you achieve high-yield, monosubstituted products while preventing polysubstitution.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of this compound is resulting in a mixture of products, including diacylated species. How can I improve the selectivity for monoacylation?

A1: Polysubstitution is a common challenge in Friedel-Crafts reactions, particularly with activated aromatic systems like substituted thiophenes.[1][2] The initial acylation introduces an electron-withdrawing acyl group, which deactivates the ring to further electrophilic attack.[3][4][5] However, under harsh reaction conditions, even this deactivated ring can undergo a second acylation. To favor monoacylation, several parameters can be optimized.

A primary strategy is to control the stoichiometry of your reactants. Using a 1:1 molar ratio of this compound to the acylating agent (e.g., acetyl chloride or acetic anhydride) is crucial.[3] An excess of the acylating agent will inevitably drive the reaction towards polysubstitution. Similarly, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), should be used in stoichiometric amounts (1.0 to 1.2 equivalents).[3] The catalyst forms a complex with the ketone product, which helps to deactivate the ring further.[3]

Lowering the reaction temperature is another effective method to enhance selectivity.[3][6] Higher temperatures provide the activation energy needed for the second, less favorable acylation to occur.[6] By running the reaction at a lower temperature, you can often find a window where the monoacylation proceeds at a reasonable rate while the diacylation is significantly suppressed. Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) will help you determine the optimal reaction time to maximize the yield of the desired product before significant byproducts form.[3]

Q2: I am observing poor regioselectivity in my acylation. Where should the acyl group preferentially add to this compound, and how can I control this?

A2: In the electrophilic substitution of thiophene, the attack preferentially occurs at the α-positions (C2 and C5) because the resulting carbocation intermediate is better stabilized by resonance.[7][8][9] For this compound, both α-positions are occupied. Therefore, acylation will occur at the β-positions (C3 or C4).

The directing effects of the existing alkyl substituents will govern the regioselectivity. Both the ethyl and methyl groups are electron-donating and will activate the thiophene ring towards electrophilic attack. The directing influence of these groups, combined with steric hindrance, will determine the final position of the acyl group. The ethyl group at C2 will direct to C3, and the methyl group at C5 will direct to C4. Steric hindrance from the ethyl group might slightly favor acylation at the C4 position.

To control and potentially enhance regioselectivity, you can explore several strategies:

  • Catalyst Choice: Milder Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), can sometimes offer better regioselectivity compared to the highly reactive aluminum chloride.[3][10]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.[11] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) may favor one isomer, while more polar solvents like nitrobenzene could favor another.[11][12] This is often due to differential solubility of the intermediate complexes, which can shift the reaction equilibrium between kinetic and thermodynamic products.[11]

  • Alternative Acylation Methods: For highly specific regioselectivity that is difficult to achieve with Friedel-Crafts, consider alternative methods like the Vilsmeier-Haack reaction for formylation, which can offer different regiochemical outcomes.[13][14][15][16]

Q3: My reaction is sluggish or not proceeding to completion. What are the potential causes and how can I improve the conversion?

A3: A stalled or slow acylation reaction can be due to several factors. Firstly, the purity of your reagents and the reaction setup are critical. Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.[2] Ensure that your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Your solvent and liquid reagents should be anhydrous.

The choice and amount of catalyst are also key. While milder catalysts can improve selectivity, they may also decrease the reaction rate. If you are using a milder Lewis acid and observing low conversion, you might need to switch to a stronger one like AlCl₃ or increase the reaction temperature, keeping in mind the potential for reduced selectivity.[6]

The nature of the acylating agent can also play a role. Acyl chlorides are generally more reactive than their corresponding anhydrides.[3] If you are using an anhydride and the reaction is slow, switching to the acyl chloride could increase the rate.

Finally, ensure that your reaction workup is appropriate. The ketone product forms a stable complex with the Lewis acid, which needs to be hydrolyzed, typically by careful addition of ice and/or dilute acid, to liberate the final product.[3][17]

Troubleshooting Guides

Problem: Significant Polysubstitution Observed
Potential Cause Troubleshooting Step Rationale
Incorrect Stoichiometry Use a 1:1 molar ratio of this compound to the acylating agent.[3]An excess of the electrophile will drive the reaction towards a second substitution.
Excess Lewis Acid Use 1.0 to 1.2 equivalents of the Lewis acid catalyst.[3]Sufficient catalyst is needed, but a large excess can promote unwanted side reactions.
High Reaction Temperature Lower the reaction temperature.[6]Reduces the energy available for the less favorable second acylation to occur.[6]
Prolonged Reaction Time Monitor the reaction by TLC or GC and quench it once the starting material is consumed.[3]Prevents the product from undergoing further reaction after it has formed.
Problem: Low Yield or Incomplete Reaction
Potential Cause Troubleshooting Step Rationale
Moisture Contamination Ensure all glassware is oven-dried and reagents are anhydrous. Run the reaction under an inert atmosphere.Lewis acid catalysts are highly sensitive to water and will be deactivated by it.[2]
Insufficiently Active Catalyst Consider using a stronger Lewis acid (e.g., AlCl₃ instead of ZnCl₂).A more potent catalyst will generate the electrophilic acylium ion more efficiently.[18]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for byproduct formation.[6]Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[6]
Less Reactive Acylating Agent Use an acyl chloride instead of an acid anhydride.[3]Acyl chlorides are more electrophilic and react more readily.

Experimental Protocols

Step-by-Step Protocol for Selective Monoacylation
  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) via cannula or syringe. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 eq.) dropwise to the stirred suspension. Allow the mixture to stir for 15-30 minutes at 0 °C to form the acylium ion complex.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or let it slowly warm to room temperature. Monitor the progress of the reaction by TLC or GC.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice. Add dilute HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Visualizations

Logical Workflow for Troubleshooting Polysubstitution

Polysubstitution_Troubleshooting start Polysubstitution Observed check_stoichiometry Check Reactant Stoichiometry (Substrate:Acylating Agent) start->check_stoichiometry ratio_gt_1 Ratio > 1:1? check_stoichiometry->ratio_gt_1 adjust_ratio Adjust to 1:1 Ratio ratio_gt_1->adjust_ratio Yes check_catalyst Check Lewis Acid Amount ratio_gt_1->check_catalyst No adjust_ratio->check_catalyst catalyst_excess > 1.2 eq.? check_catalyst->catalyst_excess adjust_catalyst Reduce to 1.0-1.2 eq. catalyst_excess->adjust_catalyst Yes check_temp Review Reaction Temperature catalyst_excess->check_temp No adjust_catalyst->check_temp temp_high Is Temp High? check_temp->temp_high lower_temp Lower Temperature temp_high->lower_temp Yes monitor_rxn Monitor Reaction Progress Closely (TLC/GC) temp_high->monitor_rxn No lower_temp->monitor_rxn end Monoacylation Optimized monitor_rxn->end

Caption: A logical workflow to diagnose and solve issues of polysubstitution.

Reaction Mechanism: Formation of the Acylium Ion

Acylium_Ion_Formation cluster_reactants Reactants cluster_intermediate Complex Formation cluster_product Products R-CO-Cl Acyl Chloride complex R-C(=O)-Cl---AlCl3 R-CO-Cl->complex + AlCl3 AlCl3 Aluminum Chloride (Lewis Acid) acylium [R-C≡O]⁺ (Acylium Ion) complex->acylium Cleavage tetrachloroaluminate [AlCl4]⁻ complex->tetrachloroaluminate

Caption: Generation of the electrophilic acylium ion.

References

  • TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. [Link]

  • StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions. [Link]

  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Journal of the American Chemical Society. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Google Patents.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties | Request PDF. [Link]

  • RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]

  • CORE. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. [Link]

  • PubMed. Substrate-Selective Temperature-Controlled Synthesis of Thiophene Derivatives at Interfaces. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Vedantu. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main. [Link]

  • ResearchGate. Regioselectivity of the arylation of 3-substituted thiophenes. [Link]

  • Taylor & Francis Online. Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate: Synthetic Communications. [Link]

  • Semantic Scholar. Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes). [Link]

  • University of Rochester. Accessing rare heterocycles from electron-rich alkynes and nitrogenous electrophiles. [Link]

  • Google Patents.

Sources

stability of 2-Ethyl-5-methylthiophene under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-5-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will delve into the stability of this compound under both acidic and basic conditions, offering field-proven insights and practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its behavior in the presence of strong acidic and basic media, as well as with strong oxidizing agents.[1][2][3] While the thiophene ring is aromatic and generally stable, extreme pH conditions can lead to degradation.[4][5] The alkyl substituents (ethyl and methyl groups) are generally stable, but the thiophene ring itself can undergo reactions.

Q2: How does this compound behave in acidic conditions?

A2: Thiophene and its derivatives are known to undergo electrophilic substitution reactions in the presence of acids.[6][7][8] For this compound, the electron-rich thiophene ring can be attacked by electrophiles, which are often generated in acidic media. While the alkyl groups are activating, the 2 and 5 positions are already substituted. Therefore, substitution would likely occur at the 3 or 4 positions. Under very harsh acidic conditions, protonation of the thiophene ring could potentially lead to ring-opening, although this is less common for thiophenes compared to furans or pyrroles.[4][9][10]

Q3: Is this compound stable in basic conditions?

A3: Thiophenes are generally considered to be relatively stable in the presence of bases. However, safety data sheets for thiophene and its derivatives often list strong bases as incompatible materials.[1] While the specific degradation pathways for this compound in strong bases are not extensively documented in publicly available literature, it is best practice to avoid prolonged exposure to highly basic environments to prevent any potential, albeit less common, reactions.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3][11] It is crucial to protect it from strong acids, strong bases, and oxidizing agents.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent potential oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Unexpected side products in an acidic reaction mixture. Electrophilic Substitution: The acidic medium may be promoting the reaction of the thiophene ring with other electrophilic species present in the reaction mixture.[6][7]1. Control pH: Carefully control the pH of your reaction. Use the minimum amount of acid necessary for your transformation. 2. Lower Temperature: Run the reaction at a lower temperature to decrease the rate of potential side reactions. 3. Inert Atmosphere: Work under an inert atmosphere to prevent the formation of oxidative species that could act as electrophiles.
Discoloration or degradation of the compound upon addition of a strong base. Potential Reaction with Strong Base: Although less common, a strong base could potentially interact with the thiophene ring or impurities.1. Use a Weaker Base: If possible, substitute the strong base with a milder, non-nucleophilic base. 2. Gradual Addition: Add the base slowly and at a low temperature to control the reaction and minimize degradation. 3. Purity Check: Ensure the purity of your this compound, as impurities might be base-labile.
Inconsistent analytical results (e.g., HPLC, GC) over time. Gradual Degradation: The compound may be slowly degrading in your stock solution, potentially due to exposure to air, light, or trace acidic/basic contaminants in the solvent.1. Fresh Solutions: Prepare fresh stock solutions more frequently. 2. Proper Storage: Store stock solutions at low temperatures (e.g., 2-8°C), protected from light.[11] 3. Solvent Purity: Use high-purity, neutral solvents for your solutions.

Experimental Protocol: Assessing the Stability of this compound

This protocol provides a framework for evaluating the stability of this compound under specific acidic and basic conditions.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile and water
  • Hydrochloric acid (HCl) solution (e.g., 1 M)
  • Sodium hydroxide (NaOH) solution (e.g., 1 M)
  • Buffer solutions (pH 4, 7, 9)
  • HPLC system with a C18 column and UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
  • For each condition (acidic, basic, and neutral), dilute the stock solution with the respective aqueous medium (e.g., 0.1 M HCl, 0.1 M NaOH, or pH 7 buffer) to a final concentration of 0.1 mg/mL.

3. Stress Testing:

  • Incubate the prepared samples at a controlled temperature (e.g., 40°C).
  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
  • Immediately neutralize the acidic and basic samples before analysis to quench the degradation process.

4. Analytical Method (HPLC):

  • Mobile Phase: A gradient of acetonitrile and water.
  • Column: C18, 4.6 x 150 mm, 5 µm.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a wavelength where this compound has maximum absorbance.
  • Inject the samples and monitor the peak area of the parent compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
  • Plot the percentage remaining versus time to determine the degradation kinetics under each condition.

Visualizing Degradation Pathways and Workflows

Potential Degradation Under Acidic Conditions

Under strong acidic conditions, the thiophene ring is susceptible to electrophilic attack.

This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H+ Electrophilic Attack Electrophilic Attack Protonated Intermediate->Electrophilic Attack Electrophile (E+) Ring Opening (Harsh Conditions) Ring Opening (Harsh Conditions) Protonated Intermediate->Ring Opening (Harsh Conditions) Substituted Product Substituted Product Electrophilic Attack->Substituted Product

Caption: Potential acidic degradation of this compound.

Stability Testing Experimental Workflow

A streamlined workflow for assessing the stability of the compound.

A Sample Preparation Stock solution in ACN B Stress Conditions Acidic (HCl) Basic (NaOH) Neutral (Buffer) A->B C Incubation Controlled Temperature & Timepoints B->C D Sample Quenching Neutralization C->D E HPLC Analysis Monitor Peak Area D->E F Data Analysis Degradation Kinetics E->F

Caption: Workflow for stability testing of this compound.

Summary of Stability Data

Condition Expected Stability Potential Degradation Products Recommendations
Strongly Acidic (pH < 2) LowElectrophilically substituted thiophenes, potential ring-opened products.Avoid prolonged exposure. Use minimal necessary acid.
Mildly Acidic (pH 3-6) Moderate to HighMinimal degradation expected.Generally safe for short-term experiments.
Neutral (pH 7) HighNegligible degradation.Ideal for storage and as a reaction medium.
Mildly Basic (pH 8-10) HighMinimal degradation expected.Generally safe for short-term experiments.
Strongly Basic (pH > 11) ModerateUndetermined, but potential for reaction exists.Avoid prolonged exposure to strong bases.

References

  • Brainly.in. explain electrophilic substitution reaction in thiophene. (2023-12-27). [Link]

  • Química Organica.org. Electrophilic substitution on thiophene. [Link]

  • HOPEMAX. What is the stability of 2 - Acetylthiophene under different conditions? - Blog. (2025-07-24). [Link]

  • ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. [Link]

  • YouTube. Electrophilic substitution of thiophene. (2020-04-07). [Link]

  • Reddit. Why is thiophene stable to acid? : r/OrganicChemistry. (2024-12-13). [Link]

  • Quora. What is the acidity order of thiophene pyrrole and furan? (2017-11-11). [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • NIH. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC. [Link]

  • Rauchfuss Group. A New Pathway for Thiophene Ring Opening by Transition Metals. [Link]

  • Wikipedia. Thiophene. [Link]

  • ACS Publications. Access to Ring-Fused Homo- and Heteroaromatic Derivatives via an Initial Ring-Opening of 3-Nitro-4-(phenylsulfonyl)thiophene1 | The Journal of Organic Chemistry. [Link]

  • NIST WebBook. Thiophene, 2-ethyl-5-methyl-. [Link]

  • RSC Publishing. Excited states of thiophene: ring opening as deactivation mechanism. [Link]

  • ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (2025-10-16). [Link]

  • ACS Publications. Exploring the Dynamics of the Photoinduced Ring-Opening of Heterocyclic Molecules | The Journal of Physical Chemistry Letters. (2017-06-29). [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]

  • NIH. This compound | C7H10S | CID 520990 - PubChem. [Link]

  • The Good Scents Company. 2-ethyl-5-methyl thiophene, 40323-88-4. [Link]

  • Synerzine. This compound. [Link]

  • NIH. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem. [Link]

  • ResearchGate. (PDF) Mutual inhibition effect of sulfur compounds in the hydrodesulfurization of thiophene, 2-ethylthiophene and benzothiophene ternary mixture. (2025-08-06). [Link]

  • The Good Scents Company. 2-acetyl-5-methyl thiophene, 13679-74-8. [Link]

Sources

Technical Support Center: Poly(2-Ethyl-5-methylthiophene) Degradation in Devices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for poly(2-Ethyl-5-methylthiophene) (PEMT). This guide is designed for researchers and engineers encountering challenges with device stability and performance. As a substituted polythiophene, PEMT shares many advantageous electronic properties with its more studied cousins like P3HT and PEDOT; however, it is also susceptible to similar degradation pathways that can compromise device lifetime and reproducibility. This document provides field-proven insights and actionable troubleshooting protocols to diagnose and mitigate these issues.

Part 1: Troubleshooting Guide

This section addresses specific performance issues you may observe during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step protocol for diagnosis and resolution.

Issue 1: Rapid Decrease in On/Off Ratio & Increased Off-Current

Symptoms: Your transistor's off-state current (I_off) steadily increases over a short period (hours to days), even when idle, leading to a poor on/off ratio. The effect is often more pronounced when the device is exposed to ambient lab conditions.

Primary Suspects:

  • Atmospheric Doping: Unintentional doping of the semiconductor by atmospheric constituents, primarily oxygen and moisture, can increase the background carrier concentration.

  • Photo-induced Trap States: Exposure to ambient light, especially UV wavelengths, can create reactive oxygen species that attack the polymer backbone, leading to the formation of charge traps and a disruption of the conjugated system.[1]

Diagnostic & Mitigation Protocol:

  • Isolate Environmental Factors:

    • Immediately after fabrication, measure a baseline current-voltage (I-V) characteristic curve.

    • Store the device in a high-vacuum chamber or a nitrogen-filled glovebox for 12-24 hours.

    • Remeasure the I-V curve. A significant decrease in I_off and recovery of the on/off ratio strongly suggests that atmospheric exposure is the primary cause.

  • Test for Light Sensitivity:

    • Measure the device characteristics in complete darkness.

    • Expose the device to ambient lab lighting for a controlled period (e.g., 1 hour) and remeasure.

    • If degradation is significantly accelerated, photo-oxidation is a key contributor. The process is often initiated by light, with an increased rate towards the UV region of the spectrum.[2]

  • Implement Rigorous Encapsulation:

    • For long-term stability, a passive polymer encapsulation (e.g., PMMA) is often insufficient.[3]

    • Action: Utilize a robust encapsulation method such as glass lid encapsulation with UV-curable epoxy applied in an inert environment. This physically isolates the active layer from oxygen and moisture.

  • Spectroscopic Analysis (for in-depth research):

    • Use Fourier-Transform Infrared (FTIR) Spectroscopy to look for the appearance of carbonyl (C=O) and hydroxyl (O-H) peaks, which are hallmarks of oxidation.

    • Employ UV-Vis Spectroscopy to monitor the π-π* transition peak. A blue shift and decrease in absorption indicate a loss of conjugation along the polymer backbone.[1]

Issue 2: Progressive Shift in Threshold Voltage (Vth) During Operation

Symptoms: During continuous or repeated measurements, the threshold voltage of your transistor shifts. A negative Vth shift is common under negative gate bias stress, while a positive shift can occur under positive bias.

Primary Suspects:

  • Charge Trapping: Application of a continuous gate voltage (bias stress) can cause charge carriers to become trapped at the semiconductor-dielectric interface or within the bulk of the polymer.[3] This trapped charge creates an internal electric field that opposes the applied gate field, requiring a higher voltage to turn the device on.

  • Mobile Ions: Contamination in the dielectric or semiconductor layer (e.g., from processing solvents or atmospheric exposure) can lead to ion migration under an electric field, causing a similar effect to charge trapping.

Diagnostic & Mitigation Protocol:

  • Perform Bias Stress Testing:

    • Objective: To determine the stability of the device under continuous electrical operation.

    • Procedure:

      • Measure the initial transfer curve (Id-Vg).

      • Apply a constant gate voltage (e.g., Vg = -20V) and a small drain voltage (Vd = -1V) for an extended period (e.g., 30-60 minutes) in an inert, dark environment.

      • Periodically interrupt the stress to measure the transfer curve, noting any shift in Vth.

    • Analysis: The magnitude and rate of the Vth shift are indicators of the interface quality and material stability.

  • Assess Reversibility:

    • After the stress test, let the device rest with all terminals grounded for several hours, or gently anneal it at a low temperature (e.g., 60°C) in an inert atmosphere.

    • Remeasure the transfer curve. If Vth returns to its initial value, the degradation is likely due to reversible charge trapping rather than permanent chemical damage.[3]

  • Improve the Dielectric Interface:

    • Action: Treat the dielectric surface with a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) before depositing the PEMT layer. This passivates surface traps and improves molecular ordering, enhancing electrical stability.

Experimental Workflow: Bias Stress and Recovery Test

Below is a DOT script visualizing the workflow for diagnosing Vth instability.

BiasStressWorkflow start Start: Device Shows Vth Shift measure_initial 1. Measure Initial Id-Vg Curve start->measure_initial apply_stress 2. Apply Constant Gate Bias Stress (e.g., Vg = -20V for 30 min) in Inert Atmosphere measure_initial->apply_stress measure_stressed 3. Measure Stressed Id-Vg Curve apply_stress->measure_stressed analyze_shift 4. Analyze Vth Shift measure_stressed->analyze_shift rest_device 5. Rest Device (Grounded, 0V) or Low-Temp Anneal analyze_shift->rest_device Shift Observed measure_recovered 6. Measure Recovered Id-Vg Curve rest_device->measure_recovered analyze_recovery 7. Analyze Recovery measure_recovered->analyze_recovery cause_trapping Conclusion: Dominant cause is Reversible Charge Trapping analyze_recovery->cause_trapping Vth Recovers cause_permanent Conclusion: Permanent Degradation (Chemical/Morphological) analyze_recovery->cause_permanent Vth Does Not Recover PhotoOxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Products Photon 1. Photon Absorption (hv) H_Abstraction 2. H-Abstraction from Ethyl Side Chain Photon->H_Abstraction O2 Oxygen (O2) Peroxyl 3. Peroxyl Radical Formation (ROO•) O2->Peroxyl H_Abstraction->Peroxyl Attack 4. Attack on Thiophene Ring Peroxyl->Attack Sulfoxide Sulfur Oxidation (Sulfoxide/Sulfone) Attack->Sulfoxide RingOpening Ring Opening Attack->RingOpening Loss Loss of Conjugation & Device Failure Sulfoxide->Loss RingOpening->Loss

Caption: Key steps in the photo-oxidation of polythiophene.

Q2: How does humidity affect the stability of my PEMT device?

Humidity plays a multifaceted role in degradation. Water molecules can:

  • Act as a dopant: Physisorbed water can create charge traps or facilitate doping, increasing off-currents.

  • Accelerate Chemical Reactions: Water can participate in electrochemical reactions at interfaces, especially under bias, and can facilitate the transport of other corrosive species into the device. [4]* Cause Morphological Changes: The absorption of water can cause the polymer film to swell, leading to mechanical stress, delamination, and changes in the bulk morphology that affect charge transport. [5] Q3: What are the best practices for storing PEMT solutions and fabricated devices?

To ensure reproducibility and maximize lifetime, adhere to the following storage protocols:

ItemStorage ConditionRationale
PEMT Powder/Solution Store in a dark, airtight container, preferably inside a nitrogen-filled glovebox or desiccator at low temperature (e.g., < 4°C).Prevents slow oxidation and thermal degradation of the polymer in solution or as a solid.
Substrates Store in a clean, dry environment after cleaning.Prevents adsorption of atmospheric contaminants that can create interface traps.
Unencapsulated Devices Minimize time between fabrication and measurement. Store in a high-vacuum or inert gas environment, protected from light.Prevents rapid degradation from atmospheric oxygen, moisture, and light. [3]
Encapsulated Devices Store in a dark, dry container.Even with encapsulation, prolonged exposure to high-intensity light or high temperatures can accelerate intrinsic degradation mechanisms. [6]

Q4: Which analytical techniques are most useful for characterizing degradation?

A multi-technique approach is most effective:

  • Electrical Characterization: Tracking parameters like mobility, Vth, and on/off ratio over time under stress provides a direct measure of performance degradation. [3]* UV-Vis Spectroscopy: Monitors the health of the conjugated system.

  • FTIR and Raman Spectroscopy: Identify chemical changes, such as the formation of carbonyls or sulfoxides. * X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique to quantify changes in elemental composition and chemical states (e.g., oxidation of sulfur). [1]* Atomic Force Microscopy (AFM): Reveals changes in film morphology, such as increased roughness or crystallization, which can be linked to degradation.

References

  • Title: Photo-induced oxidation of polythiophene derivatives: Dependence on side chain structure Source: Polymer Degradation and Stability URL
  • Title: First principles study of photo-oxidation degradation mechanisms in P3HT for organic solar cells Source: RSC Publishing URL
  • Title: Photo-oxidation and ozonization of poly(3-hexylthiophene)
  • Title: Degradation and Breakdown of Polymer/Graphene Composites under Strong Electric Field Source: MDPI URL
  • Title: On the Performance Degradation of Poly(3-Hexylthiophene)
  • Title: How Thermal Degradation Affects Polymer Performance Over Time Source: Patsnap Eureka URL
  • Title: Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes Source: MDPI URL
  • Title: Effect of humidity and thermal aging on the absorption characteristics in polymer film Source: Indian Academy of Sciences URL
  • Title: The Impacts of Moisture and Ultraviolet Light on the Degradation of Graphene Oxide/Polymer Nanocomposites Source: PMC - NIH URL
  • Title: Photo-oxidation Kinetics of Poly-3-hexylthiophene Thin Films Source: Universität Tübingen URL
  • Title: Isolating Degradation Mechanisms in Mixed Emissive Layer Organic Light-Emitting Devices Source: PubMed URL
  • Title: Thermal degradation of polymers Source: Wikipedia URL

Sources

Technical Support Center: Managing Regioselectivity in Reactions with 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Ethyl-5-methylthiophene. This guide is designed to provide in-depth technical assistance for managing regioselectivity in various chemical transformations of this versatile heterocyclic compound. Here, you will find practical troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of directing substituents to the desired positions on the thiophene ring.

Understanding the Reactivity of this compound

This compound is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution. The two alkyl groups, ethyl and methyl, are electron-donating, further activating the ring towards electrophiles. The key to managing regioselectivity lies in understanding the interplay of electronic and steric effects exerted by these substituents on the two available positions for substitution: C3 and C4.

Electronic Effects: Both the ethyl and methyl groups are ortho-, para-directing in benzene chemistry. In the context of the thiophene ring, they activate the adjacent C3 and C4 positions. The ethyl group is slightly more electron-donating than the methyl group through induction.[1]

Steric Effects: The ethyl group is sterically more demanding than the methyl group. This steric hindrance can play a crucial role in directing incoming electrophiles, particularly bulky ones, away from the adjacent C3 position.[2]

The regiochemical outcome of a reaction is often a delicate balance between these electronic and steric factors, and can be influenced by reaction conditions such as temperature and the choice of reagents.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: Low Regioselectivity in Friedel-Crafts Acylation, Resulting in a Mixture of C3 and C4 Acylated Products.

Question: I am performing a Friedel-Crafts acylation on this compound with acetyl chloride and aluminum chloride, but I'm getting a difficult-to-separate mixture of the 3-acetyl and 4-acetyl isomers. How can I favor the formation of the 4-acetyl derivative?

Answer: This is a common issue arising from the competing directing effects of the ethyl and methyl groups. While electronically both C3 and C4 are activated, the steric bulk of the ethyl group can be leveraged to favor substitution at the C4 position. Here’s a systematic approach to troubleshooting:

Causality:

  • Steric Hindrance: The ethyl group at C2 sterically hinders the approach of the electrophile to the C3 position. The methyl group at C5 offers less steric hindrance to the adjacent C4 position. For Friedel-Crafts acylation, the acylium ion complexed with the Lewis acid is a bulky electrophile.[3]

  • Reaction Temperature: At higher temperatures, the reaction may favor the thermodynamically more stable product, which can sometimes be a mixture if the stability difference between the isomers is small. Lower temperatures can favor the kinetically controlled product, where the reaction proceeds via the lowest energy transition state, which is often the less sterically hindered pathway.

Troubleshooting & Optimization Protocol:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -20 °C to 0 °C) can enhance kinetic control, favoring the pathway with the lower activation energy. This is often the attack at the less sterically hindered C4 position.

  • Use a Bulkier Acylating Agent: If your synthesis allows, using a bulkier acylating agent (e.g., propionyl chloride or isobutyryl chloride) will further amplify the steric effect, increasing the preference for substitution at the C4 position.

  • Choice of Lewis Acid: While AlCl₃ is common, you might explore milder or bulkier Lewis acids like SnCl₄ or ZnCl₂. These can sometimes offer different selectivity profiles.

Illustrative Workflow for Optimizing C4-Acylation:

Caption: Troubleshooting workflow for enhancing C4-acylation selectivity.

Problem 2: Poor Yield and Side Reactions During Vilsmeier-Haack Formylation.

Question: I am trying to formylate this compound using the Vilsmeier-Haack reaction (POCl₃/DMF), but I am observing low yields and the formation of colored impurities. What could be the cause and how can I improve the outcome?

Answer: The Vilsmeier-Haack reaction is generally a mild and effective method for formylating electron-rich heterocycles.[4] However, issues can arise from the stability of the Vilsmeier reagent and the reaction conditions.

Causality:

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent (chloroiminium ion) can be unstable at higher temperatures, leading to decomposition and the formation of byproducts.

  • Reaction Stoichiometry: An incorrect ratio of POCl₃ to DMF can lead to an incomplete formation of the Vilsmeier reagent or the presence of unreacted, highly reactive POCl₃, which can cause side reactions with the sensitive thiophene ring.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Improper pH control during work-up can lead to incomplete hydrolysis or degradation of the product.

Troubleshooting & Optimization Protocol:

  • Control the Temperature: Prepare the Vilsmeier reagent at 0 °C and maintain this temperature during the addition of the thiophene substrate. Allow the reaction to proceed at a controlled temperature, for example, by letting it slowly warm to room temperature.

  • Optimize Stoichiometry: A slight excess of DMF (e.g., 1.2 equivalents) relative to POCl₃ (1.1 equivalents) is often beneficial to ensure complete conversion to the Vilsmeier reagent.

  • Careful Work-up: After the reaction is complete, pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze the iminium salt. Neutralize the acidic solution carefully with a base like sodium bicarbonate or sodium hydroxide solution, ensuring the temperature is kept low.

Detailed Experimental Protocol for Vilsmeier-Haack Formylation:

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane), cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq.) in the reaction solvent dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the aqueous solution to a pH of 7-8 with a saturated sodium bicarbonate solution or dilute NaOH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: Which position, C3 or C4, is inherently more reactive towards electrophiles in this compound?

A1: Electronically, both positions are activated by the adjacent alkyl groups. The slightly stronger electron-donating effect of the ethyl group would suggest a minor electronic preference for the C3 position. However, for most electrophilic substitution reactions, the steric hindrance from the ethyl group is the dominant factor, making the C4 position the more reactive site for many electrophiles, especially those that are sterically demanding.

Q2: How can I achieve substitution at the C3 position?

A2: Directing substitution to the more sterically hindered C3 position is challenging. One potential strategy is to use a directed metalation approach. By using a directing group that can coordinate with a metalating agent (like n-butyllithium), it may be possible to selectively deprotonate the C3 position, followed by quenching with an electrophile. However, this would require prior functionalization of the thiophene ring with a suitable directing group. For direct electrophilic substitution, using a very small electrophile under conditions that favor electronic control might offer a slight preference for C3, but achieving high selectivity is difficult.

Q3: Can I control the regioselectivity through kinetic vs. thermodynamic control?

A3: Yes, this is a key strategy.

  • Kinetic Control: Favored at lower temperatures, this regime promotes the formation of the product that is formed fastest, which is typically the one with the lowest activation energy. For this compound, this is often the C4-substituted product due to lower steric hindrance.[5]

  • Thermodynamic Control: Favored at higher temperatures and longer reaction times, this allows for the equilibration of the products, leading to a predominance of the most stable isomer.[3] The relative stability of the C3 and C4 substituted products can depend on the nature of the substituent. In some cases, the C3 isomer might be thermodynamically more stable, but this is not a general rule and would need to be evaluated on a case-by-case basis.

Reaction Control Decision Tree:

G Start Desired Regioisomer? C4_Product Target: C4-Substituted Product (Less Sterically Hindered) Start->C4_Product C4 C3_Product Target: C3-Substituted Product (More Sterically Hindered) Start->C3_Product C3 Kinetic Employ Kinetic Control: - Low Temperature - Shorter Reaction Time - Bulky Electrophile C4_Product->Kinetic Thermodynamic Consider Thermodynamic Control: - Higher Temperature - Longer Reaction Time (Isomer stability must be known) C3_Product->Thermodynamic Directed_Metalation Alternative: Directed Metalation (Requires a directing group) C3_Product->Directed_Metalation

Caption: Decision tree for selecting reaction control strategies.

Q4: For halogenation of this compound, what regioselectivity should I expect?

A4: For halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), which involve relatively small electrophilic halogen species, you are likely to obtain a mixture of 3-halo and 4-halo products. However, due to the steric influence of the ethyl group, the 4-halo-2-ethyl-5-methylthiophene is expected to be the major product. To increase the selectivity for the C4 position, you could try using a bulkier halogenating agent.

Summary of Expected Regioselectivity

The following table provides a qualitative summary of the expected major products for common reactions with this compound, based on the principles discussed.

Reaction TypeReagentsExpected Major ProductKey Influencing Factor(s)
Friedel-Crafts Acylation RCOCl, AlCl₃4-Acyl-2-ethyl-5-methylthiopheneSteric Hindrance
Vilsmeier-Haack Formylation POCl₃, DMF4-Formyl-2-ethyl-5-methylthiopheneSteric Hindrance
Halogenation NBS or NCS4-Halo-2-ethyl-5-methylthiopheneSteric Hindrance
Nitration HNO₃, H₂SO₄Mixture, with 4-nitro likely majorCompeting Steric & Electronic
Lithiation n-BuLiMixture of 3- and 4-lithio speciesElectronic Effects (acidic protons)

References

  • BenchChem. (2025). A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. BenchChem.
  • BenchChem. (n.d.). This compound | 40323-88-4. BenchChem.
  • Schick, J. W., & Hartough, H. D. (1948). Metalation Studies in the Thiophene Series. 11. Transmetalation of the Alkylthiophenes. Journal of the American Chemical Society, 70(1), 286–288.
  • Joo, F., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.
  • Wikipedia. (2024).
  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • YouTube. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
  • Wikipedia. (2024).
  • Taylor, R. (n.d.).
  • The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
  • O'Connor, J. M., et al. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. The Journal of Organic Chemistry, 72(3), 1031-4.
  • Wikipedia. (2024). Vilsmeier–Haack reaction. Wikipedia.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • chemeurope.com. (n.d.). Thermodynamic versus kinetic reaction control.
  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2023, January 4). 15.
  • BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • NIST. (n.d.). Thiophene, 2-ethyl-5-methyl-. NIST WebBook.
  • BenchChem. (n.d.). Electrophilic Substitution on the Thiophene Ring: A Technical Guide.
  • PubChem. (n.d.). This compound. PubChem.
  • ResearchGate. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • YouTube. (2023, January 14).
  • Wikipedia. (2024). Thiophene. Wikipedia.
  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene, 40323-88-4.
  • SciELO. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 40323-88-4.

Sources

Technical Support Center: Identifying Impurities in 2-Ethyl-5-methylthiophene by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Ethyl-5-methylthiophene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions regarding the identification of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the expertise to confidently interpret your NMR data and resolve common experimental challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the NMR analysis of this compound. Each issue is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

Q1: I'm seeing unexpected peaks in the aromatic region of my ¹H NMR spectrum that don't correspond to this compound. What could they be?

A1: Unforeseen aromatic signals often point to regioisomeric impurities or starting materials. The synthesis of this compound can sometimes yield isomers or contain unreacted starting materials.

Causality and Identification Strategy:

  • Regioisomers: The most common regioisomeric impurity is 2-Ethyl-4-methylthiophene. The substitution pattern significantly influences the chemical shifts and coupling constants of the thiophene ring protons.

  • Starting Materials: Depending on the synthetic route, residual starting materials such as 2-ethylthiophene or 2-methylthiophene could be present.

  • Oxidation Products: Thiophenes can be susceptible to oxidation, leading to the formation of corresponding sulfoxides or sulfones, which would drastically alter the electronic environment and thus the chemical shifts of the ring protons.[1]

Troubleshooting Protocol:

  • Reference Spectra Comparison: Compare your spectrum with reference spectra from databases like the Spectral Database for Organic Compounds (SDBS)[2][3][4] or other commercial libraries[5][6].

  • Spiking Experiment: If a specific impurity is suspected, add a small amount of the pure suspected compound to your NMR sample. An increase in the intensity of the unknown peak will confirm its identity.

  • 2D NMR Analysis: To definitively assign the structure of an unknown impurity, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable.[7][8][9] These techniques help establish proton-proton and proton-carbon correlations, allowing for the complete structural elucidation of the impurity.[10]

Q2: The integration of my aliphatic signals (ethyl and methyl groups) is not consistent with the expected 2:3 ratio. Why is this happening?

A2: Inaccurate integration can stem from several factors, including poor spectral resolution, overlapping peaks, or issues with data processing.

Causality and Identification Strategy:

  • Peak Overlap: Signals from impurities may overlap with the ethyl or methyl signals of the main compound, distorting the integration.

  • Incomplete Relaxation: For quantitative analysis, it is crucial that all nuclei have fully relaxed between pulses. The relaxation delay (D1) parameter in your NMR acquisition settings might be too short.

  • Phasing and Baseline Correction: Improper phasing or baseline correction during data processing can lead to significant integration errors.

Troubleshooting Protocol:

  • Optimize Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming to achieve the best possible peak shape and resolution. Broad peaks are a common cause of integration problems.[11][12]

  • Adjust Acquisition Parameters for Quantitative NMR (qNMR):

    • Increase the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons being integrated.

    • Use a 90° pulse angle to ensure maximum signal for all protons.

  • Careful Data Processing:

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Use an Internal Standard: For accurate quantification, the use of an internal standard of known concentration is highly recommended.[13][14] This allows for the calculation of the exact concentration of both the main compound and the impurities.[15][16]

Workflow for Impurity Identification

G start ¹H NMR Spectrum Acquired check_purity Initial Purity Assessment: Are unexpected peaks present? start->check_purity no_impurity Sample is Pure. End Analysis. check_purity->no_impurity No yes_impurity Impurity Detected check_purity->yes_impurity Yes is_solvent Are peaks known solvent or grease impurities? is_solvent->no_impurity Yes db_search Compare with Spectral Databases (e.g., SDBS, commercial libraries) is_solvent->db_search No yes_impurity->is_solvent id_known Impurity Identified as Known Compound? db_search->id_known spiking Confirm with Spiking Experiment id_known->spiking Yes unknown_impurity Impurity is an Unknown Structure id_known->unknown_impurity No id_confirmed Identity Confirmed. Quantify if necessary. spiking->id_confirmed twoD_nmr Acquire 2D NMR Data (COSY, HSQC, HMBC) unknown_impurity->twoD_nmr elucidate Elucidate Structure twoD_nmr->elucidate id_elucidated Structure Elucidated. Quantify. elucidate->id_elucidated

Sources

Technical Support Center: Strategies to Improve the Solubility of 2-Ethyl-5-methylthiophene-based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and application of thiophene-based polymers. Specifically, we address the common yet critical challenge of poor solubility in polymers derived from asymmetrically substituted monomers, such as 2-Ethyl-5-methylthiophene. Poor solubility can significantly hinder material characterization, processing, and ultimately, device performance. This guide provides a framework for understanding the underlying causes of insolubility and offers a suite of practical, evidence-based strategies for its mitigation.

Our approach is rooted in the fundamental principles of polymer chemistry and physics. We will explore how molecular design, solvent interactions, and polymer characteristics such as molecular weight and regioregularity collectively dictate solubility. This document is structured to provide both rapid troubleshooting advice through our FAQs and in-depth procedural guidance in our detailed experimental protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and problems encountered when working with this compound-based polymers.

Q1: My newly synthesized poly(this compound) is completely insoluble in common organic solvents like chloroform and toluene. What is the most likely reason?

A1: The most probable cause is the high degree of crystallinity and strong interchain π-π stacking inherent to the polythiophene backbone. Unsubstituted polythiophenes are notoriously insoluble for this reason.[1] While the ethyl and methyl groups on your monomer are intended to increase solubility by disrupting this packing, their relatively small size may not be sufficient, especially if the polymer has a high molecular weight or a highly regular structure.

Q2: I observe that only a small fraction of my polymer dissolves, leaving behind a significant amount of insoluble material. What does this indicate?

A2: This suggests that your polymer sample has a broad molecular weight distribution (polydispersity). The lower molecular weight fractions are more easily solvated, while the higher molecular weight chains remain insoluble.[2][3] It may also indicate the presence of cross-linked or otherwise structurally irregular, insoluble byproducts from the polymerization reaction.

Q3: Can the synthetic method itself influence the final polymer's solubility?

A3: Absolutely. The choice of polymerization technique significantly impacts the polymer's regioregularity—the consistency of the head-to-tail linkages between monomer units. A higher regioregularity leads to a more planar polymer backbone, which enhances π-π stacking and can decrease solubility.[4][5][6] For instance, methods that produce highly regioregular poly(3-alkylthiophene)s (P3ATs) often yield polymers with lower solubility compared to their regiorandom counterparts.

Q4: I've managed to dissolve my polymer, but it crashes out of solution when I try to cast a film. How can I prevent this?

A4: This is a common issue related to the choice of solvent and the solution's concentration. The solvent you are using may be a "marginal" solvent, meaning it can dissolve the polymer but the solution is not thermodynamically stable. As the solvent evaporates during film casting, the polymer concentration increases, and it precipitates. Using a better solvent or a mixture of solvents can help maintain solubility during the casting process.

Q5: Are there any "universal" good solvents for polythiophenes?

A5: While there is no single universal solvent, chlorinated solvents like chloroform, chlorobenzene, and dichlorobenzene are often effective for dissolving a wide range of polythiophenes.[7][8] However, the optimal solvent is highly dependent on the specific side chains of the polymer. A systematic solvent screening is always recommended.

Troubleshooting and Optimization Guides

This section provides in-depth strategies and step-by-step protocols to systematically address and resolve solubility issues with your this compound-based polymers.

Strategic Solvent Selection

The principle of "like dissolves like" is a good starting point, but for conjugated polymers, a more nuanced approach is required. The use of Hansen Solubility Parameters (HSPs) provides a powerful framework for predicting and selecting appropriate solvents.[9][10]

Understanding Hansen Solubility Parameters (HSPs)

HSPs deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A polymer is most likely to dissolve in a solvent with similar δD, δP, and δH values.

Experimental Protocol: Solvent Screening Using HSPs

Objective: To identify a suitable solvent or solvent mixture for your polymer.

Materials:

  • Your this compound-based polymer.

  • A selection of solvents with known HSPs (see Table 1).

  • Small vials with caps.

  • Stir plate and stir bars.

  • Temperature-controlled bath (optional).

Procedure:

  • Solvent Selection: Choose a range of solvents with varying HSPs. Include solvents that are known to be good for other polythiophenes (e.g., chloroform, toluene, chlorobenzene) as well as some less common ones.

  • Sample Preparation: In separate vials, add a small, known amount of your polymer (e.g., 1 mg) to a known volume of each solvent (e.g., 1 mL).

  • Dissolution Attempt:

    • Stir the vials at room temperature for 24 hours.

    • If the polymer does not dissolve, gently heat the vials (e.g., to 40-60 °C) while stirring. Be cautious with volatile solvents.

  • Observation and Scoring: Visually assess the solubility in each vial. You can use a simple scoring system (e.g., 0 = insoluble, 1 = partially soluble/swollen, 2 = fully soluble).

  • HSP Analysis: Correlate the solubility scores with the HSPs of the solvents. This will give you an empirical understanding of the HSPs of your polymer. Software is available to help determine the HSP sphere of your polymer based on this data.

  • Mixed Solvents: If no single solvent is ideal, you can use a mixture of a "good" and a "poor" solvent to fine-tune the HSPs to match your polymer.[3][11]

Table 1: Hansen Solubility Parameters of Common Organic Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
n-Hexane14.90.00.0
Toluene18.01.42.0
Tetrahydrofuran (THF)16.85.78.0
Chloroform17.83.15.7
Dichloromethane17.07.37.1
Chlorobenzene19.04.32.0
o-Dichlorobenzene19.26.33.3
Acetone15.510.47.0
Dimethylformamide (DMF)17.413.711.3
Dimethyl sulfoxide (DMSO)18.416.410.2

Data compiled from various sources.[2][4][12][13][14]

The Impact of Side-Chain Architecture

For a given polythiophene backbone, the nature of the side chains is the most critical factor determining solubility. The 2-ethyl-5-methyl substitution pattern is asymmetric, which is a good starting point for disrupting chain packing. However, further modifications can be considered at the monomer synthesis stage.

Key Principles:

  • Longer Alkyl Chains: Increasing the length of the alkyl side chains generally improves solubility.[13][15][16] The longer chains increase the entropy of mixing and create more distance between the polymer backbones, weakening π-π interactions.

  • Branched Alkyl Chains: Introducing branching in the side chains is a very effective strategy to enhance solubility.[14][17] The bulky, branched groups are more disruptive to chain packing than linear chains of the same molecular weight.

  • Functional Groups: Incorporating flexible or polar functional groups can also improve solubility. For example, alkoxy or oligo(ethylene glycol) side chains can improve solubility in more polar solvents.[8] For solubility in aqueous media, attaching ionic or hydrophilic side chains is a common strategy.[18][19][20]

Diagram 1: Influence of Side-Chain Structure on Polymer Packing and Solubility

G cluster_0 Poor Solubility cluster_1 Improved Solubility Short Linear Chains Short Linear Chains High Crystallinity High Crystallinity Short Linear Chains->High Crystallinity Allows for close packing Strong π-π Stacking Strong π-π Stacking High Crystallinity->Strong π-π Stacking Long/Branched Chains Long/Branched Chains Reduced Crystallinity Reduced Crystallinity Long/Branched Chains->Reduced Crystallinity Steric hindrance disrupts packing Weakened π-π Stacking Weakened π-π Stacking Reduced Crystallinity->Weakened π-π Stacking

Caption: Relationship between side-chain structure and polymer solubility.

Controlling Molecular Weight and Polydispersity

As mentioned in the FAQs, higher molecular weight polymers are generally less soluble.[2][3] Therefore, controlling the molecular weight during polymerization is crucial. Furthermore, a narrow molecular weight distribution (low polydispersity) is desirable, as it prevents the presence of a high molecular weight, insoluble fraction.

Experimental Protocol: Purification by Soxhlet Extraction to Remove Low Molecular Weight Fractions

This protocol is useful for purifying your polymer and can also be adapted to fractionate it based on solubility in different solvents, which often correlates with molecular weight.

Objective: To remove low molecular weight oligomers, residual monomer, and catalyst impurities.

Materials:

  • Crude polymer.

  • Soxhlet extraction apparatus.

  • Cellulose extraction thimble.

  • A series of solvents of increasing boiling point and solvent power (e.g., methanol, acetone, hexane, tetrahydrofuran, chloroform).

  • Heating mantle.

  • Condenser with cooling water supply.

Procedure:

  • Thimble Preparation: Place the crude polymer powder into a cellulose extraction thimble.

  • Apparatus Assembly: Assemble the Soxhlet apparatus with a round-bottom flask containing the first, least polar solvent (e.g., methanol) and the thimble in the extraction chamber.

  • Extraction of Impurities: Heat the solvent to a gentle reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the polymer, washing away soluble impurities. Continue this process for at least 12-24 hours to remove residual monomers and catalyst.

  • Fractionation (Optional): After the initial wash, replace the solvent in the flask with the next solvent in the series (e.g., hexane). Run the extraction again to remove the lowest molecular weight polymer fractions. You can repeat this with progressively better solvents (e.g., THF, chloroform) to isolate fractions of increasing molecular weight.[21][22]

  • Polymer Recovery: The purified, higher molecular weight polymer will remain in the thimble. The different fractions can be recovered by evaporating the solvent from the round-bottom flasks.

Diagram 2: Workflow for Polymer Purification and Fractionation by Soxhlet Extraction

G Crude Polymer Crude Polymer Soxhlet with Methanol Soxhlet with Methanol Crude Polymer->Soxhlet with Methanol Wash Soxhlet with Hexane Soxhlet with Hexane Soxhlet with Methanol->Soxhlet with Hexane Extract Soxhlet with Chloroform Soxhlet with Chloroform Soxhlet with Hexane->Soxhlet with Chloroform Extract Low MW Fraction Low MW Fraction Soxhlet with Hexane->Low MW Fraction Isolate Medium MW Fraction Medium MW Fraction Soxhlet with Chloroform->Medium MW Fraction Isolate High MW/Pure Polymer High MW/Pure Polymer Soxhlet with Chloroform->High MW/Pure Polymer Isolate from thimble

Caption: Sequential Soxhlet extraction for purification and fractionation.

The Role of Regioregularity

The regioregularity of poly(this compound) will depend on the polymerization method used. A high degree of head-to-tail coupling leads to a more planar and ordered polymer, which can decrease solubility.[4][5][6]

  • For improved solubility: Consider synthetic methods that introduce a controlled amount of regio-defects (head-to-head or tail-to-tail couplings). This will disrupt the planarity of the backbone and reduce crystallinity.

  • For high performance electronics (where high regularity is often desired): You may need to accept a lower solubility and focus on finding an optimal solvent system or processing conditions for the highly regular polymer.

Summary of Key Strategies

Table 2: Troubleshooting Guide for Solubility Issues

Problem Potential Cause(s) Recommended Solution(s)
Complete Insolubility High crystallinity, strong π-π stacking, high molecular weight.- Use a more aggressive solvent (e.g., dichlorobenzene, trichlorobenzene) with heating.- Re-synthesize the monomer with longer or branched side chains.- Consider a polymerization method that yields a lower molecular weight or lower regioregularity polymer.
Partial Solubility Broad molecular weight distribution, presence of insoluble impurities.- Purify the polymer using Soxhlet extraction or precipitation to remove low molecular weight, soluble fractions and impurities.[18][]- Fractionate the polymer to isolate a more soluble, lower molecular weight fraction.
Precipitation During Film Casting Use of a marginal solvent, solution concentration exceeds solubility limit upon solvent evaporation.- Use a higher boiling point, better solvent.- Use a mixed solvent system (good solvent + poor solvent) to control the evaporation rate and maintain solubility.[3][11]- Lower the initial concentration of the polymer solution.
Gel Formation High polymer concentration, poor solvent quality, low temperature.- Reduce the polymer concentration.- Use a better solvent or a co-solvent system.- Gently heat the solution while stirring.

Conclusion

Improving the solubility of this compound-based polymers is a multifactorial challenge that can be effectively addressed through a systematic and informed approach. By strategically considering the interplay between the polymer's molecular structure (side-chain architecture, molecular weight, and regioregularity) and the properties of the solvent, researchers can significantly enhance the processability of these promising materials. This guide provides a foundational toolkit for diagnosing and resolving common solubility issues, enabling more efficient research and development in the field of conjugated polymers.

References

  • Impact of molecular weight on the solubility parameters of poly(3‐hexylthiophene). (2025). ResearchGate. [Link]

  • Impact of regioregularity on the solubility parameters of poly(3‐hexylthiophene). (2025). ResearchGate. [Link]

  • Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (n.d.). PubMed Central. [Link]

  • Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. (2024). Moore and More. [Link]

  • Effect of side chains on solubility and morphology of poly(benzodithiohene-alt-alkylbithiophene) in organic photovoltaics. (n.d.). Journal of Industrial and Engineering Chemistry. [Link]

  • Insight into High-Performance Conjugated Polymers for Organic Field-Effect Transistors. (2023). ResearchGate. [Link]

  • Water soluble polythiophenes: preparation and applications. (2015). RSC Publishing. [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. [Link]

  • Solubility characteristics of poly(3-hexylthiophene). (2017). ResearchGate. [Link]

  • Effect of Regioregularity on Charge Transport and Structural and Excitonic Coherence in Poly(3-hexylthiophene) Nanowires. (2016). ResearchGate. [Link]

  • Synthesis and properties of polythiophene bearing an alkylsulfonic acid ester at the side chain. (2020). ChemRxiv. [Link]

  • Regioregular Poly(3-alkoxythiophene)s: Toward Soluble, Chiral Conjugated Polymers with a Stable Oxidized State. (2022). ResearchGate. [Link]

  • Influence of Alkyl Side-Chain Length on the Performance of Poly(3-alkylthiophene)/Polyfluorene All-Polymer Solar Cells. (2009). ACS Publications. [Link]

  • Effect of alkyl side-chain length and solvent on the luminescent characteristics of poly(3- n-alkylthiophene). (2009). ResearchGate. [Link]

  • Mixed Solvents. (2022). Chemistry LibreTexts. [Link]

  • The Hansen solubility parameters of the four solvents and P3HT at room... (n.d.). ResearchGate. [Link]

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  • Solubility characteristics of poly(3-hexylthiophene). (2017). ResearchGate. [Link]

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  • Effects of linear and branched side chains on the redox and optoelectronic properties of 3,4-dialkoxythiophene polymers. (2019). RSC Publishing. [Link]

  • Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications. (2020). ResearchGate. [Link]

  • Polythiophene: Synthesis in aqueous medium and controllable morphology. (2014). ResearchGate. [Link]

  • Facilely Accessible Porous Conjugated Polymers toward High-Performance and Flexible Organic Electrochemical Transistors. (2022). Princeton University. [Link]

  • Impact of Varying Binary Solvent Gradients on the Solubility Parameters of Poly(3-hexylthiophene). (2021). Guangdiancha. [Link]

  • Crystallization of D-A Conjugated Polymers: A Review of Recent Research. (2022). MDPI. [Link]

  • Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications. (2020). National Institutes of Health. [Link]

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  • Polymer conformation in mixed aqueous-polar organic solvents. (2011). ResearchGate. [Link]

  • Effects of fullerene solubility on the crystallization of poly(3-hexylthiophene) and performance of photovoltaic devices. (2014). Sci-Hub. [Link]

  • Some advices for purifying a polymer ? (2023). ResearchGate. [Link]

  • Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. (2022). PubMed Central. [Link]

  • Technical Review: Analysis of Poorly Soluble Polymers. (n.d.). Chemipaz. [Link]

  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2001). Defense Technical Information Center. [Link]

  • Control of aggregate formation in poly(3‐hexylthiophene) by solvent, molecular weight, and synthetic method. (2012). SciSpace. [Link]

  • Regulating the dissolving system of ultra‐high molecular weight polyethylene to enhance the high‐strength and high‐modulus properties of resultant fibers. (2022). ResearchGate. [Link]

  • Effect of Drug Solubility on Polymer Hydration and Drug Dissolution from Polyethylene Oxide (PEO) Matrix Tablets. (2014). PubMed Central. [Link]

  • Dissolution Performance of High Drug Loading Celecoxib Amorphous Solid Dispersions Formulated with Polymer Combinations. (2017). PubMed. [Link]

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Technical Support Center: Minimizing Metal Catalyst Contamination in 2-Ethyl-5-methylthiophene Products

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Challenge of Metal-Free Thiophenes

2-Ethyl-5-methylthiophene is a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its preparation often relies on cross-coupling reactions catalyzed by transition metals such as palladium, nickel, and copper.[3][4][5][6] While essential for efficient synthesis, residual metal catalysts in the final product can be detrimental. In the pharmaceutical industry, these metal impurities can interfere with downstream processes, compromise the biological activity of active pharmaceutical ingredients (APIs), and present regulatory challenges.[7] For materials science applications, metal contaminants can negatively impact the electronic and optical properties of thiophene-based polymers.[1]

This technical support center provides a comprehensive guide to understanding, troubleshooting, and minimizing metal catalyst contamination in your this compound products.

Troubleshooting Guide: A-Q&A Approach to Common Contamination Issues

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My this compound product, synthesized via a Suzuki-Miyaura coupling, shows high levels of palladium contamination after initial workup. What are my next steps?

A1: High palladium levels post-workup are common, especially with thiophene derivatives, due to the sulfur atom's ability to form strong complexes with palladium.[7] A multi-step purification strategy is often necessary.[7]

  • Initial Bulk Removal: If you used a heterogeneous palladium catalyst, a simple filtration through a pad of Celite® can remove the bulk of the catalyst.[7] However, this is often insufficient for soluble palladium species.[7]

  • Adsorption/Scavenging: The most effective method for removing soluble palladium is through adsorption onto a solid support.[7][8]

    • Metal Scavengers: Thiol- or thiourea-functionalized silica scavengers are highly effective at binding palladium.[7] A typical starting point is to use 5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[7]

    • Activated Carbon: While less selective, activated carbon can also be used to adsorb palladium.[8] Be aware that your product might also adsorb to the carbon, leading to yield loss.[8]

  • Chromatography: Silica gel column chromatography can separate the product from the palladium catalyst, but it may not always reduce levels to the stringent limits required for pharmaceutical applications.[7]

  • Crystallization: Recrystallizing the final product can further reduce palladium content, but it's often best used as a final polishing step.[7]

Q2: I'm using a nickel-catalyzed Kumada-Corriu coupling to synthesize this compound and am struggling to remove the nickel catalyst. Are there specific scavengers for nickel?

A2: Yes, several metal scavengers are particularly effective for nickel.

  • SiliaMetS® DMT (Dimercaptotriazine): This silica-bound scavenger is highly effective for a variety of metals, including nickel.[9]

  • SiliaMetS® Imidazole: This is another versatile scavenger that shows good efficacy for nickel.[9]

  • SiliaMetS® TAAcOH: This scavenger is effective for metals in low or zero oxidation states, which can be relevant depending on the state of your nickel catalyst post-reaction.[10]

  • Precipitation: In some cases, nickel can be precipitated from aqueous or alcoholic solutions as a sulfide by treatment with a water-soluble sulfide like sodium sulfide.[11] The resulting nickel sulfide can then be removed by filtration.[11]

Q3: My copper-catalyzed Ullmann-type reaction to produce an intermediate for this compound is complete, but I'm concerned about copper contamination. What are the best practices for copper removal?

A3: Copper removal can be addressed through several methods.

  • Adsorption:

    • Ion Exchange Resins: Acidic ion exchange resins are effective at adsorbing copper catalyst complexes.[12][13] The rate of removal can be influenced by solvent polarity and temperature.[12][13]

    • Silica and Alumina: Passing the reaction mixture through a column of neutral alumina or silica can remove copper complexes.[12]

  • Liquid-Liquid Extraction with Chelating Agents: A very efficient technique involves liquid-liquid extraction using a suitable solvent and a chelating agent like acetoacetone or ethyl acetoacetate.[14] The addition of water can sometimes help in extracting the formed copper chelate.[14]

  • Solvent-Based Washing: Chemical washing using solvents, acids, or bases can dissolve and remove copper contaminants.[15]

Q4: I've used a metal scavenger, but my product yield is significantly lower than expected. What could be the cause?

A4: Product loss during scavenger treatment can occur if the product itself binds to the scavenger.

  • Reduce Scavenger Amount: Use the lowest effective amount of the scavenger to minimize product adsorption.[7]

  • Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[7][8]

  • Try a Different Scavenger: A scavenger with a different functional group may have a lower affinity for your product while still effectively capturing the metal.[7]

  • Consider a "Catch and Release" Strategy: In some cases, you can use a scavenger to bind your product, wash away impurities, and then release the purified product from the scavenger.[16]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual metal catalysts in Active Pharmaceutical Ingredients (APIs)?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA) have established Permitted Daily Exposure (PDE) limits for elemental impurities.[7][17] For example, the oral PDE for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance.[7] The limits for other metals vary based on their toxicity.[17][18]

Q2: Can I use a combination of purification methods?

A2: Absolutely. In many cases, a multi-step approach is the most effective strategy for achieving the required purity.[7] For instance, an initial filtration to remove heterogeneous catalyst can be followed by treatment with a metal scavenger and a final recrystallization step.[7]

Q3: How can I quantify the amount of residual metal in my sample?

A3: Instrumental techniques are required for accurate quantification of trace metal impurities. The most common methods include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)

  • Atomic Absorption Spectroscopy (AAS)[18]

Q4: Are there "greener" alternatives for metal catalyst removal?

A4: Research is ongoing into more environmentally friendly purification methods. One promising approach involves using CO2-laden water for the extraction of metal-based catalysts from polymers, which avoids the use of organic solvents and acids.[19]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

Materials:

  • Crude this compound reaction mixture

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol)

  • Suitable organic solvent (e.g., toluene, ethyl acetate)

  • Celite®

  • Filtration apparatus (Büchner funnel, filter flask, filter paper)

Procedure:

  • Dilution: Dilute the crude reaction mixture with 5-10 volumes of a suitable organic solvent.[7]

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the diluted mixture. A typical starting amount is 5 equivalents relative to the initial amount of palladium catalyst used.[7]

  • Stirring: Stir the mixture at room temperature for 4-16 hours to allow for complete binding of the palladium to the scavenger.

  • Filtration: Prepare a small pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to remove the scavenger-bound palladium.[7]

  • Washing: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.[8]

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified this compound.[8]

Protocol 2: Nickel Removal Using Activated Carbon

Materials:

  • Crude this compound reaction mixture containing nickel catalyst

  • Activated carbon

  • Suitable solvent (e.g., THF)

  • Celite®

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add activated carbon to the solution. Start with a conservative amount (e.g., 1-2 wt% relative to the crude product) to minimize product loss.

  • Stirring: Stir the mixture at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[8]

  • Rinsing and Concentration: Rinse the filter cake with the solvent and combine the filtrates. Concentrate the solution to yield the product with reduced nickel content.[8]

Visualizations

Troubleshooting_Workflow start High Metal Contamination Detected q1 Is the catalyst heterogeneous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no celite_filtration Perform Celite® Filtration a1_yes->celite_filtration scavenger_q Select Appropriate Scavenger a1_no->scavenger_q celite_filtration->scavenger_q pd_scavenger Thiol- or Thiourea-based (for Palladium) scavenger_q->pd_scavenger ni_scavenger DMT or Imidazole-based (for Nickel) scavenger_q->ni_scavenger cu_scavenger Ion Exchange Resin or Chelating Agent (for Copper) scavenger_q->cu_scavenger scavenging_protocol Execute Scavenging Protocol pd_scavenger->scavenging_protocol ni_scavenger->scavenging_protocol cu_scavenger->scavenging_protocol analysis Analyze Metal Content (ICP-MS/OES) scavenging_protocol->analysis q2 Is metal content below limit? analysis->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no end Product Meets Purity Specifications a2_yes->end final_purification Consider Final Polishing Step (Chromatography or Crystallization) a2_no->final_purification final_purification->analysis Scavenging_Mechanism cluster_0 Filtration product This compound Metal Catalyst (M) scavenger Silica Support Functional Group (-SH, -N, etc.) product:f1->scavenger:f1 purified_product Purified this compound product:f0->purified_product complex Scavenger-Metal Complex

Caption: The mechanism of metal removal using a solid-supported scavenger.

References

  • Guideline on the specification limits for residues of metal catalysts - European Medicines Agency (EMA). Available at: [Link]

  • Developing a Comprehensive Approach for Preventing Metal Contamination of Pharmaceutical Products. Available at: [Link]

  • Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]

  • Harmonized Guideline on Limit and Testing of Elemental Impurities in Pharmaceutical Substances: A Review - Hilaris Publisher. Available at: [Link]

  • A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing). Available at: [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins - ACS Publications. Available at: [Link]

  • US6177571B1 - Method for removing heavy metals from organic compounds - Google Patents.
  • Removal of metallic catalyst residues from medical polymers? - ResearchGate. Available at: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. Available at: [Link]

  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Available at: [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. Available at: [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). Available at: [Link]

  • ANNEX F GUIDELINES ON LIMITS OF CONTAMINANTS FOR HEALTH SUPPLEMENTS I. Maximum limit for Heavy Metals: A. Lead - FDA. Available at: [Link]

  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC - PubMed Central. Available at: [Link]

  • SI revised. Available at: [Link]

  • Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing). Available at: [Link]

  • Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins - ResearchGate. Available at: [Link]

  • Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate - ResearchGate. Available at: [Link]

  • This compound | C7H10S | CID 520990 - PubChem - NIH. Available at: [Link]

  • Solutions for scavenging of metal and organic impurities - Chemie Brunschwig. Available at: [Link]

  • CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google Patents.
  • Applications of Nickel(II) Compounds in Organic Synthesis - PubMed. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

  • 2-thenaldehyde - Organic Syntheses Procedure. Available at: [Link]

  • Guideline for Elucidating Catalysts - ChemRxiv. Available at: [Link]

  • Thiophene, 2-ethyl-5-methyl- - the NIST WebBook. Available at: [Link]

  • (PDF) Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration - ResearchGate. Available at: [Link]

  • 2-vinylthiophene - Organic Syntheses Procedure. Available at: [Link]

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Technical Support Center: Scale-Up Considerations for the Synthesis of 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-5-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the scale-up of this important thiophene derivative. Our focus is on the prevalent two-step synthetic route involving Friedel-Crafts acylation followed by carbonyl reduction.

I. Synthetic Pathway Overview

The industrial synthesis of this compound is typically achieved through a two-step process. First, 2-methylthiophene undergoes a Friedel-Crafts acylation to introduce an acetyl group, yielding 2-acetyl-5-methylthiophene. This intermediate is then subjected to a reduction reaction to convert the ketone to the desired ethyl group.

Synthesis_Pathway 2-Methylthiophene 2-Methylthiophene Step1 Step 1: Friedel-Crafts Acylation 2-Methylthiophene->Step1 Acylating_Agent Acetic Anhydride or Acetyl Chloride Acylating_Agent->Step1 Lewis_Acid Lewis Acid (e.g., AlCl₃, SnCl₄) Lewis_Acid->Step1 Intermediate 2-Acetyl-5-methylthiophene Step1->Intermediate Step2 Step 2: Carbonyl Reduction Intermediate->Step2 Reducing_Agent Reduction Conditions (Wolff-Kishner or Clemmensen) Reducing_Agent->Step2 Final_Product This compound Step2->Final_Product

Caption: General two-step synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up process, presented in a question-and-answer format.

Part A: Friedel-Crafts Acylation of 2-Methylthiophene

This initial step is critical for setting the yield and purity profile for the entire synthesis.

Q1: My Friedel-Crafts acylation is resulting in a low yield of 2-acetyl-5-methylthiophene. What are the likely causes and how can I fix this?

A1: Low yields in this reaction are a common scale-up challenge and can typically be traced to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is extremely sensitive to moisture.[1] On a larger scale, ensuring completely anhydrous conditions is more challenging. Any moisture will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use freshly opened, high-purity anhydrous Lewis acid. Consider using a catalyst with better moisture tolerance if conditions are difficult to control, though this may require process re-optimization.[2]

  • Poor Reagent Quality: Impurities in either the 2-methylthiophene or the acylating agent (acetic anhydride or acetyl chloride) can lead to side reactions and lower yields.[1]

    • Solution: Use distilled 2-methylthiophene and high-purity acylating agent. For scale-up, it is crucial to qualify your raw material vendors and perform incoming quality control checks.

  • Sub-optimal Reaction Temperature: Friedel-Crafts reactions are exothermic. Poor temperature control on a larger scale can lead to runaway reactions or the formation of polymeric byproducts, appearing as a dark, tarry mixture.[3]

    • Solution: Implement controlled, slow addition of the acylating agent or Lewis acid. Use a reactor with efficient cooling and agitation. Monitor the internal temperature closely throughout the addition process. Lowering the reaction temperature can sometimes improve yield by minimizing side reactions.[4]

Q2: I'm observing a significant amount of an isomeric impurity. How do I improve the regioselectivity for the 5-position?

A2: This is a classic regioselectivity problem in electrophilic aromatic substitution. The methyl group on 2-methylthiophene is an ortho-, para- director. In this case, it directs acylation to the 5-position (para-like) and the 3-position (ortho-like).

  • Causality: Electrophilic attack at the 5-position is sterically less hindered and electronically favored, leading to a more stable carbocation intermediate compared to attack at the 3-position.[5][6] The intermediate for 5-acylation can be stabilized by more resonance structures.[6] However, under harsh conditions (e.g., high temperatures, overly reactive catalyst systems), the selectivity can decrease.

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature generally enhances regioselectivity.[3] The kinetic product (5-acylation) is favored at lower temperatures.

    • Choice of Lewis Acid: Milder Lewis acids (e.g., SnCl₄, ZnBr₂) can sometimes provide better selectivity than highly reactive ones like AlCl₃.[2]

    • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and thus the regioselectivity. Non-polar solvents like dichloromethane or carbon disulfide are common. Experimenting with different solvents may be necessary during process development.

Regioselectivity cluster_start 2-Methylthiophene cluster_reaction Friedel-Crafts Acylation cluster_products Potential Products Start 2-Methylthiophene Acylium R-C=O⁺ Desired 2-Acetyl-5-methylthiophene (Major Product) Acylium->Desired Attack at C5 (Favored) Isomer 2-Acetyl-3-methylthiophene (Minor Impurity) Acylium->Isomer Attack at C3 (Disfavored)

Caption: Regioselectivity in the acylation of 2-methylthiophene.

Q3: The reaction mixture has turned into a thick, dark tar. Is the batch salvageable?

A3: This is often indicative of polymerization or decomposition of the thiophene ring, which is sensitive to strong acids and high temperatures.[3]

  • Cause: This is typically due to a thermal runaway or the use of an excessive amount of a highly reactive Lewis acid. Thiophene rings can polymerize under harsh acidic conditions.

  • Solution: Unfortunately, a tarry mixture often indicates a failed reaction with low yield of the desired product, and salvage may not be practical at scale. The focus should be on prevention:

    • Strict Temperature Control: Ensure the reactor's cooling capacity is sufficient for the batch size.

    • Controlled Addition: Add the Lewis acid portion-wise or as a solution/slurry in the reaction solvent to better manage the exotherm.

    • Stoichiometry: Use the minimum effective amount of Lewis acid. While often used in stoichiometric amounts, catalytic quantities may be possible with more active substrates or different acylating agents.[4]

Part B: Reduction of 2-Acetyl-5-methylthiophene

The choice of reduction method is critical and depends on the stability of your molecule and scale-up safety considerations. The two primary methods are the Wolff-Kishner and Clemmensen reductions.

Q4: I am having trouble with the Wolff-Kishner reduction. The reaction is incomplete or has stalled. What should I check?

A4: The Wolff-Kishner reduction converts the ketone to a methylene group using hydrazine under basic conditions at high temperatures.[7] Incomplete reactions are a frequent issue.

  • Insufficient Temperature: The decomposition of the intermediate hydrazone requires high temperatures, often 180-200 °C.[8]

    • Solution (Huang-Minlon Modification): A common scale-up issue is the presence of water (from the hydrazine hydrate reagent and formed during hydrazone formation), which lowers the boiling point of the solvent (typically ethylene glycol) and prevents the reaction from reaching the required temperature. The Huang-Minlon modification addresses this directly: first, heat the ketone, hydrazine hydrate, and solvent to reflux to form the hydrazone, then distill off the water and excess hydrazine. This allows the reaction temperature to rise sufficiently for the final decomposition step after the base (e.g., KOH, NaOH) is added.[9][10]

  • Base Inactivity: The strong base (e.g., KOH) can be neutralized by atmospheric CO₂ over time.

    • Solution: Use fresh, high-quality potassium hydroxide pellets. Ensure the reaction is protected from air, perhaps with a nitrogen blanket, especially during the high-temperature phase.

  • Side Reactions: Azine formation, where the hydrazone reacts with another molecule of the ketone, can occur, especially if water is not effectively removed.[7]

    • Solution: Following the Huang-Minlon procedure to remove water helps suppress this side reaction. Using a slight excess of hydrazine can also be beneficial.

Q5: Is the Clemmensen reduction a viable alternative for scale-up? What are the risks?

A5: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is an alternative that operates under strongly acidic conditions.[11][12]

  • Advantages: It can be effective for substrates that are sensitive to the high temperatures and strong bases of the Wolff-Kishner reduction.

  • Disadvantages & Risks for Thiophenes:

    • Acid Sensitivity: Thiophene and its derivatives can be prone to decomposition and polymerization under the harsh acidic conditions of the Clemmensen reduction, often leading to lower yields.[13]

    • Mercury Waste: The use of zinc amalgam introduces highly toxic mercury into the process, creating significant environmental and disposal challenges, especially at an industrial scale.

    • Heterogeneous Reaction: The reaction occurs on the surface of the zinc, making it potentially difficult to control and reproduce at scale.[12] The mechanism is not fully understood.[14]

  • Recommendation: For thiophene-based systems, the Wolff-Kishner reduction is generally preferred due to the acid sensitivity of the thiophene ring.[10][13] The environmental concerns associated with mercury also make the Clemmensen reduction less attractive for modern, large-scale manufacturing.

Parameter Wolff-Kishner Reduction Clemmensen Reduction
Conditions Strong Base (KOH), High Temp (~200°C)[7]Strong Acid (conc. HCl), Reflux[12]
Reagents Hydrazine (N₂H₄), Ethylene Glycol[8]Zinc Amalgam (Zn(Hg))[11]
Pros for Scale-Up Avoids toxic heavy metals. Generally higher yielding for thiophenes.[13]Useful for base-sensitive substrates.
Cons for Scale-Up High temperatures require specialized equipment. Hydrazine is toxic.Highly toxic mercury waste. Thiophene ring instability.[13]
Part C: General Scale-Up, Safety, and Purification FAQs

Q6: What are the primary safety hazards I need to consider when scaling up this synthesis?

A6: Several reagents used in this synthesis pose significant hazards that are magnified at scale.

  • Thionyl Chloride (if preparing acetyl chloride in-situ): Thionyl chloride (SOCl₂) is highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[15][16][17]

    • Handling: Must be handled in a well-ventilated fume hood or closed system. Personal protective equipment (PPE) should include chemical-resistant gloves (neoprene or PVC), splash goggles, a face shield, and a lab coat.[15][18] An emergency shower and eyewash station must be immediately accessible.[18] Spills should be absorbed with an inert material like sand or vermiculite; never use water .[18]

  • Hydrazine (Wolff-Kishner): Hydrazine is a suspected carcinogen and is highly toxic and corrosive.

    • Handling: Requires stringent engineering controls (closed systems) to prevent exposure. Appropriate respiratory protection is mandatory for any open handling.

  • Sodium Borohydride (Alternative Reduction): While less common for this specific transformation, NaBH₄ is sometimes used for carbonyl reductions. It is water-reactive, releasing flammable hydrogen gas.[19][20][21]

    • Handling: Handle under an inert atmosphere if possible, or in a dry, well-ventilated area.[19] Addition to protic solvents should be slow and controlled, with the vessel vented to prevent pressure buildup.[19] A cooling bath is recommended as the reaction is exothermic.[19][20]

Q7: How should I approach the final purification of this compound at scale?

A7: The final product is a liquid with a boiling point around 158 °C.[22]

  • Primary Method: Fractional Distillation. Given its boiling point, vacuum distillation is the most effective method for purification at scale. This allows the distillation to occur at a lower temperature, preventing potential thermal degradation of the product.

  • Process:

    • Workup: After the reduction step, perform an aqueous workup to remove inorganic salts and water-soluble impurities.

    • Drying: Thoroughly dry the crude organic product with a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄).

    • Distillation: Perform fractional distillation under reduced pressure. Collect the fraction boiling at the correct temperature/pressure range. A forerun containing lower-boiling impurities should be discarded.

III. Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 2-Methylthiophene

Materials:

  • 2-Methylthiophene (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Anhydrous Tin(IV) chloride (SnCl₄) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid, 1M

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Set up a jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel under a nitrogen atmosphere.

  • Charge the reactor with 2-methylthiophene and anhydrous DCM. Cool the mixture to 0-5 °C using a circulating chiller.

  • Slowly add SnCl₄ to the stirred solution via the addition funnel, maintaining the internal temperature below 10 °C.

  • Add acetic anhydride dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture back to 0-5 °C.

  • Slowly and carefully quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-acetyl-5-methylthiophene. The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

Materials:

  • 2-Acetyl-5-methylthiophene (1.0 eq)

  • Hydrazine hydrate (85% solution, 3.0 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Ethylene glycol

Procedure:

  • Equip a reactor with a mechanical stirrer, thermometer, and a distillation head.

  • Charge the reactor with 2-acetyl-5-methylthiophene, hydrazine hydrate, and ethylene glycol.[13]

  • Heat the mixture to 130-160 °C and distill off water and excess hydrazine over approximately 30-60 minutes.[13]

  • Cool the reaction mixture to below 60 °C.

  • Carefully add solid KOH pellets. A vigorous reaction may occur.

  • Re-fit the condenser for reflux and heat the mixture to 190-200 °C. Maintain reflux until gas (nitrogen) evolution ceases (typically 3-4 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable solvent (e.g., diethyl ether or toluene).

  • Wash the combined organic extracts with dilute HCl and then with water until neutral.

  • Dry the organic layer over a suitable drying agent, filter, and purify the product by fractional vacuum distillation.[13]

IV. References

  • Benchchem Technical Support. (n.d.). Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-. Retrieved from

  • Benchchem Technical Support. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from

  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from

  • LANXESS Corporation. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from

  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from

  • Thermo Fisher Scientific. (2019). SAFETY DATA SHEET: Thionyl chloride. Retrieved from

  • Benchchem Technical Support. (n.d.). Troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis. Retrieved from

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET. Retrieved from

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from

  • Katritzky, A. R., et al. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. CORE. Retrieved from

  • PubChem. (n.d.). Sodium borohydride. Retrieved from

  • Unknown. (n.d.). Clemmensen Reduction. Retrieved from

  • ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from

  • TCI AMERICA. (n.d.). Clemmensen Reduction. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from

  • King, W. J., & Nord, F. F. (1949). Studies in the thiophene series. V. Wolff-Kishner reductions. Fordham University. Retrieved from

  • Reddit. (2024). The Point of Wolff-Kishner Reduction. Retrieved from

  • Chemistry LibreTexts. (2023). Clemmensen Reduction. Retrieved from

  • Benchchem Technical Support. (n.d.). An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Acetylthiophene. Retrieved from

Sources

Technical Support Center: Best Practices for Handling and Storage of 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Ethyl-5-methylthiophene. Our goal is to equip you with the necessary knowledge to prevent its degradation, ensuring the integrity and reproducibility of your experimental results. This document moves beyond generic advice to explain the underlying chemical principles governing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary causes of degradation are oxidation and polymerization. The sulfur atom in the thiophene ring is susceptible to oxidation, especially when exposed to air (oxygen), light, and certain reactive materials. This can lead to the formation of sulfoxides and sulfones. Additionally, thiophene derivatives can undergo polymerization, a process that can be initiated by exposure to heat, light, or acidic conditions.

Q2: How should I store this compound for long-term stability?

A2: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed, amber glass vial to protect it from light.[1] The headspace of the vial should be purged with an inert gas, such as nitrogen or argon, to displace any oxygen. Storing the compound under these conditions minimizes the risk of both oxidation and polymerization.

Q3: Can I store this compound in a plastic container?

A3: It is not recommended. Thiophene and its derivatives can potentially interact with certain plastics, leading to leaching of plasticizers or other contaminants into your sample. Glass, particularly amber glass to protect from light, is the most appropriate storage material.

Q4: What are the visual signs of this compound degradation?

A4: While this compound is a colorless to pale yellow liquid, degradation may lead to a noticeable change in color, often turning darker yellow or brown. The formation of precipitates or an increase in viscosity can also be indicative of polymerization. However, significant degradation can occur without any obvious visual changes. Therefore, analytical verification of purity is crucial, especially for sensitive applications.

Q5: Is this compound sensitive to moisture?

A5: While the primary degradation pathways are oxidation and polymerization, it is always good practice to minimize exposure to moisture. Moisture can potentially facilitate certain degradation reactions or introduce impurities. Therefore, storing it in a dry environment is recommended.

Troubleshooting Guide: Identifying and Mitigating Degradation

Unexpected experimental outcomes can often be traced back to the degradation of a starting material. This section provides a structured approach to troubleshooting issues related to the stability of this compound.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent reaction yields or unexpected byproducts Degradation of this compound, leading to lower effective concentration and the presence of reactive degradation products.1. Verify Purity: Analyze the purity of your this compound stock using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Compare the results with the certificate of analysis. 2. Implement Inert Atmosphere: If not already doing so, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent air exposure. 3. Use Fresh Aliquots: Avoid repeatedly opening and closing the main stock bottle. Instead, prepare smaller, single-use aliquots.
Change in physical appearance (darkening color, increased viscosity) Significant oxidation or polymerization has likely occurred.1. Do not use: If a significant color change or increase in viscosity is observed, the material is likely highly degraded and should not be used for sensitive experiments. 2. Proper Disposal: Dispose of the degraded material according to your institution's hazardous waste guidelines. 3. Review Storage Conditions: Ensure that your storage conditions align with the recommendations (refrigerated, protected from light, under an inert atmosphere).
Baseline instability or appearance of new peaks in analytical chromatograms Presence of degradation products.1. Identify Degradation Products: Use GC-MS to identify the molecular weights of the new peaks. Common degradation products include the corresponding sulfoxide and sulfone. 2. Optimize Analytical Method: If using HPLC, consider adjusting the mobile phase polarity to better separate the more polar degradation products from the parent compound. A gradient elution may be necessary. 3. Purification: If the degradation is minor, consider purifying the this compound by distillation or column chromatography. However, this should be done with caution due to its flammability.

Visualizing Degradation and Prevention

To better understand the processes of degradation and the recommended handling procedures, the following diagrams illustrate these key concepts.

G cluster_0 Recommended Handling and Storage Workflow receive Receive Compound inspect Inspect for Color Change receive->inspect store Store at 2-8°C, Protected from Light inspect->store inert Blanket with Inert Gas (N2 or Ar) store->inert aliquot Prepare Single-Use Aliquots inert->aliquot use Use in Experiment aliquot->use

Caption: Recommended workflow for handling and storing this compound.

G cluster_1 Primary Degradation Pathways start This compound oxidation Oxidation (Air, Light) start->oxidation polymerization Polymerization (Heat, Light, Acid) start->polymerization sulfoxide Sulfoxide Derivative oxidation->sulfoxide polymer Poly(this compound) polymerization->polymer sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: The main degradation pathways for this compound.

Detailed Experimental Protocols

Protocol 1: Optimal Storage of this compound

Objective: To provide a step-by-step procedure for the safe and effective long-term storage of this compound.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Source of inert gas (Nitrogen or Argon) with a regulator and tubing

  • Pipettes

  • Refrigerator (2-8°C)

Procedure:

  • Upon receipt, visually inspect the this compound for any signs of discoloration or precipitation.

  • If the main stock bottle will be used over an extended period, it is recommended to create smaller aliquots.

  • In a fume hood, carefully pipette the desired amount of this compound into a clean, dry amber glass vial.

  • Gently flush the headspace of the vial with a stream of inert gas for 15-30 seconds to displace any air.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Label the vial clearly with the compound name, date, and concentration (if applicable).

  • Store the vial in a refrigerator at 2-8°C.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To outline a general HPLC-UV method for assessing the purity of this compound and detecting potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in acetonitrile (e.g., 100 µg/mL).

  • Mobile Phase: A common starting point for the mobile phase is a mixture of acetonitrile and water. An isocratic elution with a high percentage of acetonitrile (e.g., 70-80%) is a good starting point. A gradient elution may be necessary to resolve more polar degradation products.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: Scan for an optimal wavelength, but 230-240 nm is a reasonable starting point for thiophenes.

  • Analysis: Inject the sample and monitor the chromatogram. The parent this compound should appear as a major peak. The presence of earlier eluting peaks may indicate the formation of more polar, oxidized degradation products.

Protocol 3: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide a general GC-MS method for the identification of volatile degradation products of this compound.

Instrumentation and Materials:

  • GC-MS system

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • This compound sample

  • Solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., 100 µg/mL in dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min.

    • Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

  • Analysis: Inject the sample and acquire the data. The mass spectrum of the main peak should correspond to this compound (molecular weight: 126.22 g/mol ).[2] Analyze the mass spectra of any additional peaks to identify potential degradation products. For example, the sulfoxide derivative would have a molecular weight of 142.22 g/mol , and the sulfone would have a molecular weight of 158.22 g/mol .

References

  • Crucianelli, M., et al. (2008). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Tetrahedron Letters, 49(44), 6430-6433. Available from: [Link]

  • Wikipedia. (2023). Thiophene. Available from: [Link]

  • Totah, R. A., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(3), 569-577. Available from: [Link]

  • van den Brand, J., et al. (2002). Plasma Polymerization of Thiophene Derivatives. Langmuir, 18(18), 6937-6944. Available from: [Link]

  • Kropp, K. G., et al. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 37(24), 6281-6293. Available from: [Link]

  • Kropp, K. G., et al. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. Available from: [Link]

  • Kropp, K. G., et al. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. Available from: [Link]

  • EPFL Graph Search. Polymerization Mechanisms of Thiophene Derivatives. Available from: [Link]

  • Adlington, K., et al. (2018). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications, 39(2), 1700570. Available from: [Link]

  • Wei, Y., et al. (1992). Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polymerization. Chemistry of Materials, 4(5), 1056-1061. Available from: [Link]

  • Giakisikli, G., & Anastasopoulos, A. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations, 8(4), 48. Available from: [Link]

  • Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Available from: [Link]

  • NIST. Thiophene, 2-ethyl-5-methyl-. Available from: [Link]

  • SpectraBase. This compound - MS (GC). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • The Good Scents Company. 2-ethyl-5-methyl thiophene. Available from: [Link]

  • ResearchGate. Thiophene degradation (187 W and 20% duty cycle). Available from: [Link]

  • FooDB. Showing Compound this compound (FDB000929). Available from: [Link]

  • Al-Otaibi, A. A., et al. (2022). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Membranes, 12(11), 1109. Available from: [Link]

  • DTIC. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Available from: [Link]

  • Pellis, A., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 763438. Available from: [Link]

  • Open Access Journals. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Available from: [Link]

  • PubChemLite. This compound (C7H10S). Available from: [Link]

  • NIST. Thiophene, 2-ethyl-5-methyl-. Available from: [Link]

  • JOCPR. (2018). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Available from: [Link]

  • ResearchGate. (2012). Oxidation Desulfurization of Thiophene Using Phase Transfer Catalyst/H2O2 Systems. Available from: [Link]

  • ResearchGate. (2023). Metabolite profile analysis of ethanolic extract of Ironwood (Fagraea fragrans Roxb.) leaves using GC-MS. Available from: [Link]

Sources

impact of steric hindrance from the ethyl group in 2-Ethyl-5-methylthiophene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the chemistry of 2-Ethyl-5-methylthiophene. This guide is designed for researchers, medicinal chemists, and material scientists who are working with this versatile heterocyclic compound. My goal is to provide you with not just protocols, but the underlying chemical logic, focusing on a critical and often challenging aspect of its reactivity: the steric influence of the 2-ethyl group.

The interplay between the electron-donating nature of the alkyl groups and the steric bulk of the ethyl substituent governs the regioselectivity and efficiency of many reactions. Understanding this balance is key to successful synthesis and troubleshooting. This guide offers field-proven insights, troubleshooting workflows, and detailed protocols to help you anticipate and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and challenges encountered when working with this compound.

Q1: What is steric hindrance, and how does the ethyl group in this compound cause it?

A1: Steric hindrance is a phenomenon that occurs when the spatial bulk of a particular group in a molecule impedes a chemical reaction.[1][2] It's a nonbonding interaction that can influence both the rate and the regioselectivity of a reaction by making it difficult for reagents or catalysts to approach a specific reaction site.[1][3] In this compound, the ethyl group at the C2 position is significantly bulkier than the methyl group at C5. This bulkiness creates a "steric shield" around the adjacent C3 position, making it a less favorable site for attack by incoming reagents compared to the more accessible C4 position.

StericHindrance cluster_molecule Steric Profile of this compound C2 C2 C3 C3 C2->C3 Et Ethyl Group (High Steric Hindrance) C2->Et C4 C4 C3->C4 C5 C5 C4->C5 S S C5->S Me Methyl Group (Low Steric Hindrance) C5->Me S->C2 Approach3 sterically hindered approach to C3 Approach4 sterically accessible approach to C4 Acylation_Mechanism Start This compound + RCOCl/AlCl₃ Transition_C4 Lower Energy TS (Sterically Favored) Start->Transition_C4 Attack at C4 Transition_C3 Higher Energy TS (Sterically Hindered) Start->Transition_C3 Attack at C3 Intermediate Wheland Intermediate (Carbocation) C4_Product 4-Acyl Product (Major) Intermediate->C4_Product Deprotonation C3_Product 3-Acyl Product (Minor) Intermediate->C3_Product Deprotonation Transition_C4->Intermediate Deprotonation Transition_C3->Intermediate Deprotonation Lithiation_Workflow A Start: this compound in THF at -78°C B Add n-BuLi or LDA A->B C Lithiated Intermediate Formed? B->C D Add Electrophile (e.g., R-X) C->D Yes I Troubleshoot: - Check base molarity - Ensure anhydrous conditions - Extend reaction time C->I No E Reaction Complete? D->E F Quench with NH₄Cl E->F Yes J Troubleshoot: - Monitor by TLC/GC - Allow to warm slowly E->J No G Workup & Purification F->G H Desired Product G->H

Sources

Technical Support Center: Side Reactions of 2-Ethyl-5-methylthiophene with Strong Oxidizing Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions encountered during the oxidation of 2-ethyl-5-methylthiophene. As an electron-rich heterocyclic compound, this compound presents unique challenges when subjected to strong oxidizing agents. This document is designed to help you navigate these complexities, understand unexpected outcomes, and optimize your experimental protocols.

Troubleshooting Guide: Navigating Unwanted Reactions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations grounded in reaction mechanisms and offering practical solutions.

Question 1: I am trying to synthesize this compound-S-oxide, but I am observing a significant amount of the corresponding S,S-dioxide, and my yields of the S-oxide are consistently low. How can I improve the selectivity for the S-oxide?

Answer:

This is a common challenge in thiophene chemistry. The oxidation of the sulfur atom to a sulfoxide increases the electron-withdrawing nature of the sulfur, but the sulfoxide can still be susceptible to further oxidation to the sulfone (S,S-dioxide), especially under harsh conditions.[1][2][3][4] The key to improving selectivity lies in carefully controlling the reaction conditions and choosing the right oxidizing agent.

Causality:

  • Over-oxidation: Strong oxidizing agents, especially when used in excess or at elevated temperatures, will readily oxidize the intermediate sulfoxide to the more stable sulfone.[1][3]

  • Reagent Choice: The choice of oxidizing agent plays a crucial role. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common, but their reactivity can be difficult to control.[1][4]

Troubleshooting Steps:

  • Stoichiometry is Key: Carefully control the stoichiometry of your oxidizing agent. Start with one equivalent of the oxidant and add it portion-wise to the reaction mixture while monitoring the progress by TLC or GC-MS.

  • Lower the Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to decrease the rate of the second oxidation step.[3]

  • Choice of Oxidizing Agent:

    • m-CPBA with a Lewis Acid: The use of m-CPBA in the presence of a Lewis acid, such as BF₃·OEt₂, can help to stop the reaction at the S-oxide stage. The Lewis acid coordinates to the sulfoxide oxygen, making it less susceptible to further oxidation.[3]

    • Hydrogen Peroxide with a Catalyst: A combination of hydrogen peroxide and a catalyst like methyltrioxorhenium(VII) (MTO) can provide a more controlled oxidation.[5][6] By adjusting the equivalents of H₂O₂, you can favor the formation of the sulfoxide.

Experimental Protocol: Selective Synthesis of this compound-S-oxide using m-CPBA and BF₃·OEt₂

  • Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20 °C using a cryostat or a dry ice/acetone bath.

  • Add BF₃·OEt₂ (1.1 equivalents) dropwise to the stirred solution.

  • In a separate flask, dissolve m-CPBA (1.05 equivalents) in CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at -20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: My reaction with potassium permanganate (KMnO₄) on this compound is producing a complex mixture of products, and I am not isolating the expected oxidized thiophene. What is happening?

Answer:

Potassium permanganate is a very strong and often non-selective oxidizing agent. When reacting with an alkyl-substituted thiophene like this compound, multiple reaction pathways can occur simultaneously, leading to a complex product mixture.

Causality:

  • Side-Chain Oxidation: KMnO₄ is known to aggressively oxidize alkyl side chains on aromatic rings to carboxylic acids, provided there is a benzylic hydrogen present.[7] In your case, both the ethyl and methyl groups are susceptible to oxidation.

  • Ring Cleavage: Under harsh conditions (e.g., high temperature, high concentration of KMnO₄), the thiophene ring itself can be cleaved.[8][9]

  • Over-oxidation of Sulfur: The sulfur atom will also be oxidized, likely all the way to the sulfone, which can then undergo further reactions.

Expected Side Products:

  • Carboxylic Acids: You will likely form thiophene-2,5-dicarboxylic acid, as well as mono-carboxylic acid derivatives where only one of the alkyl groups has been oxidized.

  • Ring-Opened Products: Fragments of the thiophene ring, such as dicarboxylic acids and sulfates, may be present.

  • Polymeric Material: Strong oxidizing conditions can also lead to polymerization of the thiophene ring.

Troubleshooting and Alternative Approaches:

  • Milder Conditions: If you must use KMnO₄, employ milder conditions: lower temperature, dilute solutions, and careful control of pH. However, achieving selectivity will still be very challenging.

  • Alternative Reagents for Side-Chain Oxidation: If your goal is to oxidize the alkyl groups, consider a two-step approach: first protect the thiophene ring (e.g., by forming the sulfone), then perform the side-chain oxidation.

  • Alternative Reagents for Sulfur Oxidation: For selective oxidation of the sulfur atom, avoid KMnO₄ and use the methods described in the answer to Question 1.

Frequently Asked Questions (FAQs)

Q1: Can the thiophene ring of this compound open during oxidation?

A1: Yes, ring opening is a possible side reaction, particularly with very strong oxidizing agents or under forcing conditions. The stability of the thiophene ring is due to its aromaticity, but strong oxidants can disrupt this. The initial oxidation to a thiophene-S-oxide or S,S-dioxide can make the ring more susceptible to nucleophilic attack, which can be a pathway to ring opening.[10][11]

Q2: I am observing the formation of a dark-colored, insoluble material in my reaction mixture. What is it likely to be?

A2: The formation of a dark, insoluble material is often indicative of polymerization. Thiophene and its derivatives can polymerize under oxidative conditions.[12] This is more likely to occur with strong oxidizing agents or under acidic conditions, which can generate reactive cationic intermediates that initiate polymerization. To avoid this, use milder and more controlled oxidation methods and ensure your reaction is not overly acidic.

Q3: How do the ethyl and methyl substituents on the thiophene ring influence its reactivity towards oxidation?

A3: The ethyl and methyl groups are electron-donating substituents. This has two main effects:

  • Increased Nucleophilicity of the Ring: The electron-donating groups increase the electron density of the thiophene ring, making it more susceptible to electrophilic attack. This can sometimes lead to side reactions on the ring itself if the oxidizing agent has electrophilic character.

  • Increased Nucleophilicity of the Sulfur Atom: The electron-donating effect also increases the nucleophilicity of the sulfur atom, making it more readily oxidized compared to unsubstituted thiophene.[5] This can be beneficial for the desired S-oxidation but also means that over-oxidation to the sulfone can occur more easily.

Q4: What analytical techniques are best for identifying the side products of my reaction?

A4: A combination of techniques is usually necessary for a comprehensive analysis:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and a preliminary assessment of the number of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile side products and for separating and identifying isomers.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile products and for quantitative analysis.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated products.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups, such as the S=O and SO₂ stretches in sulfoxides and sulfones, respectively.

Visualizing Reaction Pathways

To aid in understanding the potential reaction pathways, the following diagrams illustrate the expected transformations and potential side reactions.

OxidationPathways cluster_main Main Oxidation Pathway cluster_side Side Reactions This compound This compound S-oxide This compound-S-oxide This compound->S-oxide [O] Side_Chain_Oxidation Thiophene Carboxylic Acids This compound->Side_Chain_Oxidation Strong [O] (e.g., KMnO4) Polymerization Poly(this compound) This compound->Polymerization Strong [O] / Acid S,S-dioxide This compound-S,S-dioxide S-oxide->S,S-dioxide [O] Ring_Opening Ring-Opened Products S,S-dioxide->Ring_Opening Harsh Conditions

Caption: Main and side reaction pathways for the oxidation of this compound.

TroubleshootingFlowchart start Low Yield of Desired Product q1 What are the major impurities? start->q1 a1 Over-oxidized product (e.g., S,S-dioxide) q1->a1 Yes a2 Polymeric material q1->a2 No a3 Side-chain oxidation products q1->a3 No s1 Reduce oxidant stoichiometry Lower reaction temperature Use milder oxidant a1->s1 s2 Use less harsh conditions Avoid strong acids Use aprotic solvent a2->s2 s3 Avoid strong, non-selective oxidants (e.g., KMnO4) Protect the thiophene ring first a3->s3

Caption: Troubleshooting flowchart for unexpected results in thiophene oxidation.

References

  • Lu, Y., & Wang, B. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]

  • McDonagh, A. M., et al. (2006). The effect of oxidation on the structure of styryl-substituted sexithiophenes: a resonance Raman spectroscopy and density functional theory study. PubMed. [Link]

  • Watanabe, K., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. [Link]

  • Gollnick, K., & Hartmann, H. (2006). Singlet‐oxygen oxidation of thiophenes. ResearchGate. [Link]

  • Grossi, L., & Montevecchi, P. C. (1998). Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Thiemann, T. (2009). The chemistry of thiophene S-oxides1 and related compounds. Semantic Scholar. [Link]

  • Pappenfus, T. M., et al. (2007). Reverse selectivity in m-CPBA oxidation of oligothiophenes to sulfones. PubMed. [Link]

  • Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]

  • Li, J., et al. (2023). EFFECT OF ALKYL STRUCTURE IN SOLVENT MOLECULES ON CATALYTIC OXIDATION OF THIOPHENE. Petroleum Processing and Petrochemicals. [Link]

  • Thiemann, T. (2012). Molecular Structure of Thiophene 1,1-Dioxides, Thiophene S-Oxides, and Their Derivatives. ResearchGate. [Link]

  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. [Link]

  • Gordon, K. C., et al. (2013). Vibrational Spectra and Calculations on Substituted Terthiophenes. ResearchGate. [Link]

  • Zachariadis, G. A., et al. (2018). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

  • Dansette, P. M., et al. (2016). Reactive metabolites of thiophenic compounds: A new trapping method for thiophene sulfoxides. ResearchGate. [Link]

  • Bodhankar, M. M., et al. (2021). An unexpected incident with m-CPBA. ResearchGate. [Link]

  • Thiemann, T., et al. (2000). Preparation and Photochemistry of Thiophene-S-oxides. MDPI. [Link]

  • Watanabe, K., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. ACS Publications. [Link]

  • Thiemann, T. (2012). Thiophene S-Oxides. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. Organic Syntheses. [Link]

  • Kumar, A., et al. (2015). KINETICS AND MECHANISM OF OXIDATION OF 2,5-DIAMINO-1,3,4- THIADIAZOLE FERRATE COMPLEX IN ACID MEDIUM. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Google Patents. (n.d.). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.
  • Thiemann, T. (2007). Thiophene S-oxides as substrates in cycloaddition reactions. Research Trends. [Link]

  • Mlostoń, G., et al. (2018). Oxidation of thiopyrans 4 with mCPBA leading to cyclic sulfones 5. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Espenbetov, A. A., et al. (1986). Nitro derivatives of compounds in the thiophene series. V. Heterocyclization of methyl (2-Thienyl) ketones upon treatment with fuming nitric acid. OSTI.GOV. [Link]

  • Brei, V. V., et al. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. [Link]

  • El-Gazzar, A. B. A., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PMC. [Link]

  • Cerfontain, H., et al. (2006). On the synthesis of 2,5-dihydrothiophene. ResearchGate. [Link]

  • Ashenhurst, J. (2023). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2022, May 30). Oxidative Cleavage KMnO4 [Video]. YouTube. [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. MDPI. [Link]

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  • Dumea, C. O., et al. (2020). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. [Link]

  • Clark, J. (2023). alkenes and potassium manganate(VII) (permanganate). Chemguide. [Link]

  • Lee, D. G., & Srinivasan, V. S. (2006). Oxidation of hydrocarbons. X. Concerning the formation of ketols and diones during the oxidation of alkenes by permanganate ion. ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for 2-Ethyl-5-methylthiophene Purity Testing

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-Ethyl-5-methylthiophene, establishing a robust, reliable, and validated analytical method to assess its purity is a non-negotiable prerequisite for regulatory submission and clinical progression. This guide provides an in-depth, experience-driven comparison of protocols for validating a High-Performance Liquid Chromatography (HPLC) method designed for this purpose. We will move beyond rote procedural lists to explore the scientific rationale behind each validation parameter, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The objective is to equip fellow researchers, scientists, and drug development professionals with a practical framework for generating a self-validating data package that ensures the method is fit for its intended purpose: to accurately quantify impurities and degradation products, thereby safeguarding the integrity of the final drug product.

The Analytical Challenge: Why a Stability-Indicating HPLC Method?

This compound is a heterocyclic organic compound whose precise quantification is crucial.[4][5][6][7][8][9] High-Performance Liquid Chromatography, particularly in a reverse-phase mode, is an ideal technique for separating and quantifying such compounds from their potential process-related impurities and degradation products.[4][10] A "stability-indicating" method is one that can accurately measure the drug substance without interference from degradants, impurities, or excipients.[11][12] This capability is proven through forced degradation studies, which are a pivotal component of validation.[11][12][13]

The Validation Workflow: An Integrated Approach

Method validation is a systematic journey that demonstrates an analytical procedure is suitable for its intended use. The following sections detail the experimental protocols and rationale for each key validation characteristic as mandated by ICH Q2(R1).

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Reporting Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt Protocol Draft Validation Protocol (Based on ICH Q2(R1)) Opt->Protocol SST System Suitability Testing (SST) Protocol->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Summary Report Rob->Report Conclusion Method is Validated for Intended Use Report->Conclusion

Caption: A high-level overview of the HPLC method validation workflow, from development to the final report.

System Suitability Testing (SST)

Expertise & Experience: Before any validation experiment, we must confirm the chromatographic system is performing adequately. SST is not a validation parameter itself but a prerequisite to ensure the reliability of the results obtained during validation. It's the daily health check of your HPLC system.

Experimental Protocol:

  • Prepare a standard solution of this compound and a resolution solution containing the API and a known impurity or a closely eluting degradation product.

  • Make five or six replicate injections of the standard solution.

  • Inject the resolution solution once.

  • Calculate key performance indicators.

Data Presentation & Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation power.[14]
% RSD of Peak Area ≤ 2.0% for 5-6 injectionsDemonstrates the precision of the injector and system.
Resolution (Rs) Rs > 2.0Confirms that critical peak pairs (API and closest impurity) are baseline separated.[15]

Specificity (Selectivity)

Trustworthiness: Specificity is the cornerstone of a purity method. It proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[3][16] The most rigorous way to establish this is through forced degradation studies.[11][12]

Experimental Protocol (Forced Degradation):

  • Expose solutions of this compound to a range of stress conditions to induce degradation (typically aiming for 5-20% degradation).[17]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store solid API at 105°C for 48 hours.

  • Photolytic Degradation: Expose solution to UV light (e.g., 1.2 million lux hours) and cool white light (e.g., 200 watt-hours/square meter) as per ICH Q1B.

  • Analyze each stressed sample by HPLC, alongside an unstressed control.

  • Utilize a photodiode array (PDA) detector to assess peak purity for the main this compound peak in all stressed samples. This confirms no co-eluting degradants are hiding under the main peak.

Data Presentation & Acceptance Criteria:

Stress Condition% DegradationObservationsPeak Purity
Acid (0.1M HCl)~15%Two major degradation peaks observed.Pass (Purity angle < Purity threshold)
Base (0.1M NaOH)~10%One major degradation peak observed.Pass
Oxidative (3% H₂O₂)~20%Multiple minor degradation peaks.Pass
Thermal (105°C)~5%Minor increase in known impurities.Pass
Photolytic (UV/Vis)~8%One new degradation peak formed.Pass

Authoritative Grounding: The method is deemed specific if the this compound peak is resolved from all degradation products (Resolution > 2) and the peak purity test passes in all cases. This aligns with the principles outlined in ICH Q2(R1).[3][18]

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. For a purity test, this must be established not just for the API but also for its impurities, often using the API's standard if an impurity standard is unavailable.

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Create a series of at least five concentrations spanning the expected range. For a purity method, this typically covers from the Limit of Quantitation (LOQ) to 150% of the specification limit for impurities. For example, from 0.05% to 1.5% of the nominal sample concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration.

Data Presentation & Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Correlation Coefficient (r²) r² ≥ 0.999Indicates a strong linear relationship.[14][16]
Y-intercept Close to zeroShows minimal bias at zero concentration.
Residual Plot Random distributionConfirms the suitability of the linear regression model.

Accuracy (Trueness)

Trustworthiness: Accuracy measures the closeness of the test results to the true value. For impurity testing, this is typically determined by a recovery study, where a known amount of impurity (or API as a surrogate) is "spiked" into a sample matrix.[19]

Experimental Protocol:

  • Prepare a sample solution of this compound.

  • Spike the sample with a known impurity standard at three concentration levels (e.g., LOQ, 100%, and 150% of the impurity specification limit).

  • If impurity standards are not available, spike with the API standard at these levels and assume a response factor of 1.0.

  • Analyze each spiked sample in triplicate.

  • Calculate the percent recovery.

Data Presentation & Acceptance Criteria:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
LOQ (e.g., 0.05%)0.50.4896.0%
100% (e.g., 0.5%)5.05.05101.0%
150% (e.g., 0.75%)7.57.4198.8%
Acceptance Criteria: --80.0% - 120.0% for impurities.

Precision

Expertise & Experience: Precision expresses the random error of a method. It's evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst, equipment, and day.

  • Intermediate Precision (Inter-assay precision): Measures the method's reproducibility under variations within the same lab (different days, analysts, or equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples of this compound spiked with a known impurity at the 100% specification level. Analyze them and calculate the % RSD of the results.

  • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, or on a different HPLC system. Compare the results from both sets.

Data Presentation & Acceptance Criteria:

Precision LevelParameterResult (% RSD)Acceptance Criteria
Repeatability Impurity A1.5%≤ 10.0% RSD
Intermediate Precision Impurity A2.1%≤ 15.0% RSD

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Trustworthiness: LOD is the lowest amount of an analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[20][21]

Comparison of Determination Methods:

MethodProtocolProsCons
Visual Evaluation Analyzing samples with decreasing concentrations to find the minimum level at which the analyte can be reliably detected.[20]Simple, no calculations needed.Highly subjective and operator-dependent.[20]
Signal-to-Noise (S/N) Ratio Determine the concentration that yields a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[20][21]Widely accepted and practical.The way noise is measured can vary between software.[20]
Standard Deviation of the Response and the Slope Use the slope (S) of the linearity curve and the standard deviation (σ) of the response (e.g., from blank injections or the y-intercept). LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).[22][23][24]Statistically robust and objective.May give unrealistically low values if the baseline is very clean.

Recommended Protocol (Based on S/N Ratio):

  • Prepare and inject a series of dilute solutions of this compound.

  • Determine the concentration at which the peak response is approximately 3 times the baseline noise (LOD).

  • Determine the concentration at which the peak response is approximately 10 times the baseline noise (LOQ).

  • Confirm the LOQ by injecting it six times and ensuring the precision (%RSD) is acceptable (e.g., ≤ 10%).

Robustness

Expertise & Experience: Robustness testing demonstrates the reliability of a method with respect to small, deliberate variations in its parameters.[25][26] It provides confidence that the method will perform consistently during routine use.[25][27]

Experimental Protocol:

  • Identify critical method parameters that could vary during routine analysis.[15]

  • Deliberately alter these parameters, one at a time, from the nominal method conditions.

  • Analyze a system suitability solution under each condition and evaluate the impact on critical responses like resolution and retention time.

Data Presentation & Acceptance Criteria:

Parameter VariedModificationResolution (API/Impurity A)System Suitability
Nominal Method -2.8Pass
Flow Rate 0.9 mL/min & 1.1 mL/min2.7 & 2.9Pass
Column Temperature 28°C & 32°C2.6 & 3.0Pass
Mobile Phase % Organic ± 2%2.5 & 3.1Pass
Mobile Phase pH ± 0.2 units2.7 & 2.9Pass
Acceptance Criteria: -Resolution > 2.0 All SST criteria must be met. [15]

Conclusion: A Foundation of Trust

The validation of an HPLC method for purity testing is an exhaustive but essential scientific endeavor. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a comprehensive data package that proves the method is fit for purpose. This rigorous, evidence-based approach, grounded in authoritative ICH guidelines, ensures that the data generated is trustworthy and reliable. A well-validated method is the bedrock upon which the quality, safety, and efficacy of this compound, and indeed any pharmaceutical product, is built.

References

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve . Separation Science. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development . ResearchGate. Available from: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Open Access Journals. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . ijarsct. Available from: [Link]

  • Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N . Separation Science. Available from: [Link]

  • How to calculate LOD and LOQ of analyte by hplc? . ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. Available from: [Link]

  • Quality Guidelines . ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available from: [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods . Pharma Validation. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Available from: [Link]

  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots . NIH. Available from: [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? . Altabrisa Group. Available from: [Link]

  • Implementing Robustness Testing for HPLC Methods . Separation Science. Available from: [Link]

  • Hplc method development and validation: an overview . SciSpace. Available from: [Link]

  • Determination of LOD, LOQ of HPLC method . Chromatography Forum. Available from: [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance . Mastelf. Available from: [Link]

  • Method Validation and Robustness . LCGC International. Available from: [Link]

  • Robustness/ruggedness tests in method validation . ResearchGate. Available from: [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method . MDPI. Available from: [Link]

  • How To Perform Robustness In Analytical Method Validation . PharmaGuru. Available from: [Link]

  • This compound . PubChem. Available from: [Link]

  • Thiophene, 2-ethyl-5-methyl- . NIST WebBook. Available from: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) . INIS-IAEA. Available from: [Link]

  • HPLC method for purifying organic compounds. Google Patents.
  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) . ResearchGate. Available from: [Link]

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A Comparative Analysis for the Bench Chemist: 2-Ethyl-5-methylthiophene vs. 2,5-Dimethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Right 2,5-Disubstituted Thiophene Intermediate

In the realm of heterocyclic chemistry, 2,5-disubstituted thiophenes are workhorse intermediates, prized for their predictable reactivity and utility as building blocks in pharmaceuticals, flavor chemistry, and organic electronics. Among the simplest of this class are 2,5-dimethylthiophene and its close analogue, 2-ethyl-5-methylthiophene. The substitution of a methyl with an ethyl group—a mere addition of a methylene unit—may seem trivial, yet it imparts subtle but significant differences in physical properties, reactivity, and handling characteristics. This guide provides a comparative analysis to inform the practicing researcher on the nuances of these two compounds, ensuring the optimal choice for a given synthetic challenge.

Physicochemical Properties: A Tale of a Methylene Group

The primary physical differences between the two molecules stem from the increased molecular weight and van der Waals forces of the ethyl group. These distinctions are critical for practical considerations such as purification and reaction temperature control.

Property2,5-DimethylthiopheneThis compoundRationale for Difference
Molecular Formula C₆H₈SC₇H₁₀SAddition of a CH₂ group.
Molecular Weight 112.19 g/mol [1]126.22 g/mol [2]Increased mass from the ethyl group.
Boiling Point 134-136 °C[3]158-160 °C[2][4]Higher molecular weight and increased van der Waals forces lead to a significantly higher boiling point.
Density ~0.985 g/mL at 25 °C~0.963-0.970 g/mL at 25 °C[4]The ethyl group can lead to less efficient molecular packing in the liquid state, slightly lowering the density.
Refractive Index (n₂₀/D) ~1.512~1.503-1.509[4]The electronic structures are very similar, resulting in nearly identical refractive indices.
Solubility Insoluble in water; Soluble in alcohol, ether, benzene[3]Insoluble in water; Soluble in common organic solventsBoth are nonpolar heterocyclic compounds, exhibiting typical solubility profiles.

Experimental Insight: The ~24°C difference in boiling points is the most exploitable physical variance. For syntheses where one might be a potential byproduct of the other (e.g., via over-alkylation or as a contaminant in a starting material), fractional distillation is a highly effective purification method. The higher boiling point of this compound also means it is less volatile, which can be an advantage in reactions run at elevated temperatures.

Spectroscopic Signatures for Unambiguous Identification

The symmetry of 2,5-dimethylthiophene simplifies its spectra compared to the slightly more complex patterns of this compound.

  • ¹H NMR:

    • 2,5-Dimethylthiophene: Presents two sharp singlets: one for the two equivalent methyl groups (protons at C1 and C6, δ ≈ 2.4 ppm) and one for the two equivalent aromatic protons (H3 and H4, δ ≈ 6.6 ppm)[5].

    • This compound: Shows a more detailed spectrum. The methyl protons appear as a singlet (δ ≈ 2.4 ppm). The ethyl group is characterized by a triplet (CH₃, δ ≈ 1.2 ppm) and a quartet (CH₂, δ ≈ 2.7 ppm). The two aromatic protons are no longer equivalent and appear as two distinct doublets in the aromatic region (δ ≈ 6.5-6.8 ppm).

  • Mass Spectrometry (Electron Ionization):

    • 2,5-Dimethylthiophene: Molecular ion (M⁺) peak at m/z = 112. The most significant fragment is typically the loss of a methyl radical, leading to a strong peak at m/z = 97 (M-15)[1].

    • This compound: Molecular ion (M⁺) peak at m/z = 126. A characteristic fragmentation pathway is the favorable benzylic-type cleavage of a methyl radical from the ethyl group, resulting in a very stable thienyl-substituted secondary carbocation at m/z = 111 (M-15)[6].

Synthesis: The Paal-Knorr Thiophene Synthesis

A classic and reliable method for preparing 2,5-disubstituted thiophenes is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[7][8][9]

Caption: The Paal-Knorr synthesis of 2,5-dialkylthiophenes from 1,4-dicarbonyls.

  • For 2,5-Dimethylthiophene: The required precursor is hexane-2,5-dione.

  • For this compound: The precursor is heptane-2,5-dione.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

Disclaimer: This is a representative protocol. All reactions should be performed by qualified personnel with appropriate safety precautions.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexane-2,5-dione (1 equivalent).

  • Reagent Addition: Add phosphorus pentasulfide (P₄S₁₀, 0.5 equivalents) portion-wise to the dione. The reaction is often exothermic.

  • Reaction: Heat the mixture gently under reflux for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting dione.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation.

Trustworthiness Note: This protocol's validity is confirmed at multiple stages. The disappearance of the starting material via TLC/GC confirms reaction completion. The characteristic odor of the thiophene provides a preliminary qualitative check. Finally, the structure and purity of the distilled product are definitively confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should match the known spectral data[1][3][5].

Comparative Reactivity: An Inductive vs. Hyperconjugative Battle

Both molecules are electron-rich heterocycles and readily undergo electrophilic aromatic substitution at the vacant 3- and 4-positions.[10] The key difference in their reactivity lies in the slightly superior electron-donating ability of the ethyl group compared to the methyl group. This is due to a combination of inductive effects and a greater number of C-H bonds available for hyperconjugation.

Sources

A Comparative Analysis of the Reactivity of 2-Ethyl-5-methylthiophene and 2-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry

Welcome, discerning researchers and drug development professionals, to an in-depth exploration of the chemical reactivity of two closely related thiophene derivatives: 2-Ethyl-5-methylthiophene and 2-ethylthiophene. This guide moves beyond a simple cataloging of reactions to provide a nuanced comparison, grounded in the principles of physical organic chemistry and supported by experimental evidence. Our objective is to equip you with the predictive understanding necessary to strategically employ these valuable heterocyclic building blocks in your synthetic endeavors.

The Decisive Influence of Alkyl Substitution on the Thiophene Nucleus

The thiophene ring, an aromatic heterocycle, is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution.[1][2][3] The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents adorning the ring. In the case of 2-ethylthiophene and this compound, we are examining the impact of electron-donating alkyl groups.

Both the ethyl and methyl groups are classified as activating substituents. They enrich the electron density of the thiophene ring through a combination of two primary electronic effects:

  • Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbon atoms of the thiophene ring. Consequently, they donate electron density through the sigma bond framework, increasing the overall nucleophilicity of the ring.

  • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi-system of the thiophene ring. This further enhances the electron density, particularly at the ortho and para positions relative to the alkyl substituent.

Given these principles, we can formulate a clear hypothesis: This compound, possessing two electron-donating alkyl groups, will exhibit greater reactivity towards electrophiles than 2-ethylthiophene, which has only one. The cumulative electron-donating effect of the methyl and ethyl groups in this compound renders its aromatic system significantly more nucleophilic and thus more readily attacked by electrophiles.

The directing effects of the substituents are also a critical consideration. In 2-ethylthiophene, the ethyl group at the 2-position directs incoming electrophiles primarily to the vacant C5 position (the other alpha-position), which is the most electronically favored site for substitution.[4] For this compound, with both alpha-positions occupied, electrophilic attack is directed to the beta-positions (C3 and C4).[5]

Comparative Analysis of Electrophilic Substitution Reactions

Reaction TypeReagents2-ethylthiopheneThis compoundExpected Reactivity Difference
Vilsmeier-Haack Formylation POCl₃, DMFRequires heatingLikely proceeds at lower temperatures or with shorter reaction timesThis compound is expected to be more reactive.
Friedel-Crafts Acylation Acetic Anhydride, Lewis AcidRequires a catalyst and heatingMay proceed under milder conditions or with a less active catalystThis compound is expected to be more reactive.
Bromination NBS or Br₂Proceeds readily, often at room temperature or belowExpected to react very rapidly, potentially requiring milder conditions to avoid over-brominationThis compound is expected to be significantly more reactive.
Lithiation (Metalation) n-BuLiDeprotonation occurs at the C5 positionDeprotonation will occur at one of the beta-positions (C3 or C4)The relative acidity of the beta-protons in this compound will determine the site of lithiation.

In Focus: The Vilsmeier-Haack Reaction - A Protocol for Comparison

The Vilsmeier-Haack reaction is an excellent benchmark for comparing the reactivity of electron-rich aromatic compounds.[6][7][8][9] It involves the formylation of the aromatic ring using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).

Below is a comparative, side-by-side protocol for the formylation of 2-ethylthiophene and this compound. Note that the conditions for this compound are predicted to be milder based on its anticipated higher reactivity.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 2-ethylthiophene or this compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure for 2-ethylthiophene:

  • To a stirred solution of DMF (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to pre-form the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 2-ethylthiophene (1.0 eq) in anhydrous DCM dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 5-ethyl-2-formylthiophene.

Predicted Procedure for this compound:

  • To a stirred solution of DMF (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, or until completion as monitored by TLC or GC-MS.

  • Work-up and purification would follow the same procedure as for 2-ethylthiophene to yield 2-ethyl-5-methyl-3-formylthiophene and/or 2-ethyl-5-methyl-4-formylthiophene.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of electrophilic aromatic substitution and a typical experimental workflow.

EAS_Mechanism cluster_2et 2-ethylthiophene cluster_2e5mt This compound 2ET 2-ethylthiophene Sigma_2ET Sigma Complex (Wheland Intermediate) Attack at C5 2ET->Sigma_2ET + E+ Prod_2ET 5-E-2-ethylthiophene Sigma_2ET->Prod_2ET - H+ 2E5MT This compound Sigma_2E5MT Sigma Complex (Wheland Intermediate) Attack at C3/C4 2E5MT->Sigma_2E5MT + E+ Prod_2E5MT 3(4)-E-2-ethyl-5-methylthiophene Sigma_2E5MT->Prod_2E5MT - H+ E+ Electrophile E+->2ET E+->2E5MT

Caption: Mechanism of Electrophilic Aromatic Substitution on Thiophenes.

Workflow Start Start: Thiophene Derivative Reaction Electrophilic Substitution (e.g., Vilsmeier-Haack) Start->Reaction Quench Aqueous Work-up Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying and Filtration Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification Product Pure Product Purification->Product

Caption: General Experimental Workflow for Electrophilic Substitution.

Conclusion

The presence of an additional electron-donating methyl group in this compound unequivocally renders it more reactive towards electrophilic aromatic substitution compared to 2-ethylthiophene. This heightened reactivity is a direct consequence of the increased electron density within the thiophene ring, which stabilizes the intermediate sigma complex formed during the reaction. For the synthetic chemist, this translates to the possibility of employing milder reaction conditions, achieving faster reaction times, and potentially realizing higher yields. A thorough understanding of these substituent effects is paramount for the rational design of synthetic routes involving functionalized thiophenes, enabling the efficient and predictable construction of complex molecular architectures.

References

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A Comprehensive Guide to the Structure-Property Relationships of Alkyl-Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a critical pharmacophore in medicinal chemistry and a fundamental building block for high-performance organic electronic materials.[1][2][3] The strategic substitution of alkyl chains onto the thiophene ring provides a powerful tool to meticulously tune its physicochemical properties, thereby optimizing its function for a specific application, be it a novel therapeutic agent or a next-generation organic transistor.[4][5][6] This guide offers an in-depth exploration of the structure-property relationships of alkyl-substituted thiophenes, providing a comparative analysis supported by experimental data and detailed protocols to empower researchers in their design and application of these versatile molecules.

The Influence of Alkyl Substitution on Key Properties

The introduction of alkyl groups onto the thiophene backbone profoundly impacts its solubility, solid-state packing, electronic properties, and biological activity. Understanding these relationships is paramount for the rational design of functional thiophene-based materials and molecules.

Solubility and Processability

Unsubstituted thiophene and its oligomers are often poorly soluble in common organic solvents, posing significant challenges for solution-based processing and purification.[7] The addition of alkyl chains dramatically enhances solubility, a critical factor for applications in printable electronics and for the formulation of drug candidates.[8][9][10]

The effectiveness of an alkyl substituent in improving solubility is dependent on its length and branching. Longer and more branched alkyl chains generally lead to higher solubility by disrupting intermolecular π-π stacking interactions in the solid state and increasing favorable interactions with the solvent.[10] However, an excessively long or bulky alkyl chain can sometimes hinder the desirable intermolecular interactions necessary for efficient charge transport in electronic devices.[4]

Solid-State Packing and Morphology

The arrangement of molecules in the solid state is a critical determinant of the performance of organic electronic devices. Alkyl-substituted thiophenes, particularly in their polymeric form as poly(3-alkylthiophenes) (P3ATs), can self-assemble into ordered, semicrystalline structures.[11][12] The nature of the alkyl side chain plays a crucial role in directing this self-assembly process.

  • Regioregularity: In P3ATs, the regiochemistry of the polymer chain is of utmost importance. A high degree of head-to-tail (HT) coupling leads to a planar polymer backbone, facilitating close π-π stacking and the formation of lamellar structures, which are essential for high charge carrier mobility.[11][13] Irregular head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance, causing the thiophene rings to twist and disrupting conjugation.[11]

  • Alkyl Chain Length: The length of the alkyl side chain influences the spacing between the polymer backbones (d-spacing) in the lamellar structure.[4] Longer alkyl chains increase this spacing, which can decrease interchain charge hopping.[4] However, longer chains can also promote interdigitation, a phenomenon where the alkyl chains from adjacent polymer backbones interlock, which can enhance three-dimensional ordering and improve mechanical properties.[12] An "odd-even" effect has also been observed, where polymers with an even number of carbon atoms in their linear alkyl spacers exhibit higher charge-carrier mobilities than those with an odd number.[14]

Electronic Properties

The electronic properties of alkyl-substituted thiophenes, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting bandgap, are fundamental to their function in electronic devices.

Alkyl groups are generally considered to be electron-donating. Their presence on the thiophene ring can raise the HOMO level, which can be beneficial for matching the energy levels of other materials in a device, such as in organic photovoltaics. However, the effect of alkyl chain length on the energy gap is generally not significant for longer oligomers.[15] The primary influence of alkyl chains on electronic properties stems from their impact on the solid-state morphology and the degree of π-orbital overlap between adjacent molecules. A more ordered, planar conformation facilitated by appropriate alkyl substitution leads to a smaller effective bandgap and higher charge carrier mobility.[16][17]

Biological Activity

In the realm of drug discovery, the thiophene nucleus is considered a "privileged scaffold" due to its presence in numerous approved drugs.[1][2] Alkyl substitution can significantly modulate the biological activity of thiophene-containing compounds by influencing their lipophilicity, metabolic stability, and interaction with biological targets.[18][19]

The specific position and nature of the alkyl substituent can lead to a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[20][21][22] Structure-activity relationship (SAR) studies are crucial in this context to understand how modifications to the alkyl group affect the compound's potency and selectivity.[20]

Comparative Data Summary

The following table summarizes the general trends observed for the structure-property relationships of alkyl-substituted thiophenes.

PropertyShort/Linear Alkyl ChainsLong/Branched Alkyl ChainsHigh Regioregularity (HT)Low Regioregularity (HH/TT)
Solubility ModerateHighModerateHigher
Solid-State Ordering High (π-stacking)Can be high (interdigitation) or low (disruption)High (lamellar structures)Low (amorphous)
Charge Carrier Mobility Generally highCan be high or low depending on packingHighLow
Bandgap Less affected by chain lengthLess affected by chain lengthLower effective bandgapHigher effective bandgap
Biological Activity Varies with specific structureVaries with specific structureN/AN/A

Experimental Protocols

To aid researchers in the characterization of alkyl-substituted thiophenes, detailed protocols for key experimental techniques are provided below.

Protocol 1: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM Method

The Grignard Metathesis (GRIM) method is a widely used and efficient technique for synthesizing highly regioregular P3ATs.[13][23][24]

Materials:

  • 2,5-dibromo-3-hexylthiophene

  • Methylmagnesium bromide (or other alkyl Grignard reagent)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl2]

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF in a Schlenk flask.

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of the Grignard reagent dropwise. Stir the reaction mixture at room temperature for 2 hours to facilitate the magnesium-halogen exchange.

  • Add a catalytic amount of Ni(dppp)Cl2 to the reaction mixture. The color should change, indicating the initiation of polymerization.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quench the reaction by slowly adding a 5 M HCl solution.

  • Precipitate the polymer by pouring the reaction mixture into methanol.

  • Filter the polymer and wash it sequentially with methanol, and acetone to remove residual catalyst and oligomers.

  • Dry the polymer under vacuum to obtain the final product.

Protocol 2: Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool to assess the degree of conjugation and aggregation in solutions and thin films of alkyl-substituted thiophenes.

Materials:

  • Alkyl-substituted thiophene sample (monomer, oligomer, or polymer)

  • Spectroscopic grade solvent (e.g., chloroform, THF)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure for Solution-State Analysis:

  • Prepare a dilute solution of the thiophene sample in the chosen solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5.

  • Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • The absorption maximum (λmax) provides information about the extent of π-conjugation. A red-shift (longer wavelength) in λmax indicates a more planar conformation and greater conjugation.

Procedure for Thin-Film Analysis:

  • Prepare a thin film of the thiophene sample on a transparent substrate (e.g., quartz, glass) by spin-coating, drop-casting, or other suitable methods.

  • Record the UV-Vis spectrum of the thin film.

  • The presence of vibronic shoulders in the absorption spectrum of the film, which are absent in the solution spectrum, is indicative of intermolecular aggregation and ordering in the solid state.

Protocol 3: Electrochemical Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is used to determine the HOMO and LUMO energy levels of alkyl-substituted thiophenes.[25]

Materials:

  • Alkyl-substituted thiophene sample

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)

  • Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

  • Potentiostat

Procedure:

  • Dissolve the thiophene sample in the electrolyte solution.

  • Assemble the three-electrode cell with the sample solution.

  • Perform a cyclic voltammetry scan, sweeping the potential to observe the oxidation and reduction peaks of the sample.

  • Record the onset potentials for the first oxidation (E_ox) and first reduction (E_red) processes.

  • The HOMO and LUMO energy levels can be estimated using the following empirical formulas (referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level):

    • HOMO (eV) = - [E_ox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = - [E_red (vs Fc/Fc+) + 4.8]

Visualizations

Structure-Property Relationship Overview

StructureProperty cluster_structure Molecular Structure cluster_properties Physicochemical Properties Alkyl Chain Length Alkyl Chain Length Solubility Solubility Alkyl Chain Length->Solubility Increases Solid-State Packing Solid-State Packing Alkyl Chain Length->Solid-State Packing Affects d-spacing Biological Activity Biological Activity Alkyl Chain Length->Biological Activity Modulates Alkyl Chain Branching Alkyl Chain Branching Alkyl Chain Branching->Solubility Increases Alkyl Chain Branching->Solid-State Packing Disrupts π-stacking Alkyl Chain Branching->Biological Activity Modulates Regioregularity Regioregularity Regioregularity->Solid-State Packing Promotes order Electronic Properties Electronic Properties Solubility->Electronic Properties Enables solution processing Solid-State Packing->Electronic Properties Determines mobility

Caption: Interplay of structural features and resulting properties.

Experimental Workflow for Characterization

Workflow cluster_sol Solution Phase cluster_film Solid State start Synthesis of Alkyl-Thiophene sol_char Solution Characterization start->sol_char film_fab Thin Film Fabrication sol_char->film_fab Purified Sample uv_vis_sol UV-Vis sol_char->uv_vis_sol cv Cyclic Voltammetry sol_char->cv film_char Thin Film Characterization film_fab->film_char device_fab Device Fabrication film_char->device_fab Optimized Film uv_vis_film UV-Vis film_char->uv_vis_film xrd XRD film_char->xrd afm AFM film_char->afm device_test Device Testing device_fab->device_test

Caption: A typical workflow for material characterization.

Conclusion

The structure-property relationships of alkyl-substituted thiophenes are a cornerstone of modern materials science and medicinal chemistry. The ability to precisely control the electronic, physical, and biological properties of these molecules through synthetic modification of their alkyl substituents offers immense opportunities for the development of innovative technologies and therapeutics. This guide provides a foundational understanding of these relationships, supported by comparative data and practical experimental protocols, to assist researchers in navigating the exciting and ever-evolving landscape of thiophene chemistry.

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A Guide to Thiophene-Based Polymers: A Performance Analysis of 2,5- vs. 3-Substituted Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Imperative of Conducting Polymers

Polythiophenes stand as a cornerstone in the field of organic electronics, prized for their unique combination of electrical conductivity, environmental stability, and solution processability.[1] These properties, however, are not inherent to the thiophene ring alone; they are profoundly dictated by the polymer's architecture—specifically, the nature and placement of substituent groups on the thiophene monomer. The strategic addition of side chains governs everything from solubility and molecular packing to the electronic bandgap and charge carrier mobility.[2]

This guide delves into a comparative performance analysis, contrasting the well-established poly(3-alkylthiophene)s, exemplified by the benchmark material poly(3-hexylthiophene) (P3HT), with a hypothetical polymer derived from 2-Ethyl-5-methylthiophene. While direct experimental data on poly(this compound) is conspicuously absent in the scientific literature, this absence is, in itself, instructive. By dissecting the fundamental principles of polythiophene chemistry and steric interactions, we can construct a robust, theory-grounded comparison that explains why certain monomer designs lead to high-performance materials while others are chemically prohibitive. This analysis is crucial for researchers and materials scientists aiming to design the next generation of functional organic polymers.

The Benchmark for Performance: Regioregular Poly(3-hexylthiophene) (P3HT)

The success of P3HT is a direct result of its optimized molecular structure, achieved through controlled polymerization methods. The placement of the hexyl side chain at the 3-position is a deliberate design choice that imparts solubility in common organic solvents, a critical requirement for creating thin films for electronic devices. Crucially, this substitution leaves the 2- and 5-positions of the thiophene ring available for polymerization.

Through techniques like Grignard Metathesis (GRIM) polymerization, a high degree of regioregularity can be achieved, meaning the monomers are coupled in a consistent "Head-to-Tail" (HT) fashion. This regular, repeating structure minimizes steric clash between adjacent side chains, allowing the polymer backbone to adopt a planar conformation. This planarity is paramount, as it maximizes the overlap of π-orbitals along the conjugated backbone, facilitating efficient intrachain charge transport. Furthermore, the planar chains can self-assemble into ordered, π-stacked lamellar structures in the solid state, which provides pathways for interchain charge hopping, a necessity for high charge carrier mobility in devices. Increases in HT coupling have been shown to lead to a more highly conductive polymer.[3]

Table 1: Typical Performance Characteristics of Regioregular P3HT

PropertyTypical ValueSignificance
Electrical Conductivity (Doped) 1 - 1000 S/cmMeasures the material's ability to conduct charge. Highly dependent on dopant and morphology.
Hole Mobility (OFET) 10⁻⁴ - 0.1 cm²/VsIndicates the speed at which charge carriers move through the material in a transistor.
Optical Band Gap (Eg) ~1.9 - 2.1 eVDetermines the wavelength of light absorption; crucial for photovoltaic and photodetector applications.
Solubility Soluble in chloroform, chlorobenzene, xyleneEnables solution-based processing techniques like spin-coating and printing.

The Chemical Conundrum of this compound

An analysis of the this compound monomer reveals a fundamental obstacle to its use in high-performance conjugated polymers. The primary mechanism for creating polythiophenes involves forming carbon-carbon bonds at the 2- and 5-positions of the thiophene ring, which are the most reactive sites for electrophilic substitution and metal-catalyzed cross-coupling reactions.

By placing ethyl and methyl groups at these exact positions, the monomer's reactive sites are effectively blocked. This chemical reality precludes the synthesis of a high molecular weight, 2,5-coupled polythiophene using standard, established polymerization methods. Any attempt at polymerization would be terminated after the first step, as there would be no available site for the next monomer to attach and extend the conjugated chain. This is the principal reason for the lack of published data on this polymer—it is not a viable candidate for forming a π-conjugated system.

Figure 1: Comparison of reactive sites for polymerization.

Hypothetical Performance: The Impact of Steric Hindrance

Even if a synthetic route existed to force the polymerization of this compound, the resulting material would be expected to exhibit exceedingly poor electronic performance. The structure can be compared to 3,4-disubstituted polythiophenes, where bulky groups on adjacent positions of the thiophene ring lead to significant steric repulsion. This forces the thiophene rings to twist out of plane relative to one another to relieve the strain.

This induced torsion angle disrupts the π-orbital overlap between monomer units, effectively breaking the conjugation. A polymer composed of twisted units would consist of a series of isolated or weakly coupled chromophores rather than a continuous conjugated system. This leads to:

  • A Larger Band Gap: The effective conjugation length would be very short, shifting light absorption to higher energies (blue-shift).

  • Extremely Low Charge Mobility: Charge carriers would be localized on small segments of the polymer chain, with very large energy barriers to hopping between units.

  • Poor Conductivity: Without efficient pathways for charge transport, the material would behave as an insulator, even upon doping.[3]

Experimental Methodologies: Synthesis and Characterization

To provide a practical context, the following are standard, validated protocols for the synthesis and characterization of a representative polythiophene, P3HT.

Protocol 1: Oxidative Polymerization of 3-Hexylthiophene

This method offers a straightforward, scalable synthesis of P3HT, though it typically yields material with lower regioregularity compared to GRIM methods.

Materials:

  • 3-hexylthiophene (monomer)

  • Anhydrous ferric chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (solvent)

  • Methanol (for washing)

Procedure:

  • Monomer Dissolution: In a dry, three-neck flask under an inert atmosphere (e.g., Argon), dissolve 3-hexylthiophene in anhydrous chloroform.

  • Oxidant Suspension: In a separate flask, prepare a suspension of anhydrous FeCl₃ in anhydrous chloroform.

  • Polymerization: Add the monomer solution dropwise to the stirred FeCl₃ suspension at room temperature. The reaction is exothermic and the mixture will turn dark blue/black, indicating polymerization.

  • Reaction Time: Allow the reaction to stir at room temperature for 12-24 hours to ensure high molecular weight.

  • Quenching & Precipitation: Quench the reaction by slowly pouring the mixture into a large volume of methanol. The polymer will precipitate as a dark solid.

  • Purification: Filter the solid polymer and wash it extensively with methanol in a Soxhlet extractor until the filtrate is colorless. This removes residual monomer, oxidant, and low molecular weight oligomers.

  • Drying: Dry the purified P3HT polymer under vacuum at 40-50 °C for 24 hours.

Figure 2: Workflow for Oxidative Polymerization of P3HT.

Protocol 2: Electrical Conductivity Measurement (Four-Point Probe)

This technique is the standard for accurately measuring the sheet resistance of thin films, from which conductivity can be calculated. It eliminates contact resistance, which can be a significant source of error in two-probe measurements.[4]

Procedure:

  • Film Preparation: Prepare a thin film of the doped polythiophene on an insulating substrate (e.g., glass) by spin-coating. Ensure the film is uniform and measure its thickness (t) using a profilometer.

  • Probe Setup: Use a collinear four-point probe head. Place the probe in contact with the film surface.

  • Measurement: Apply a constant current (I) through the two outer probes and measure the voltage (V) across the two inner probes.

  • Calculation:

    • Calculate the sheet resistance (Rₛ): Rₛ = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). This formula applies to a thin film with dimensions much larger than the probe spacing.

    • Calculate the bulk conductivity (σ): σ = 1 / (Rₛ * t).

Conclusion and Outlook

The comparative analysis between poly(3-alkylthiophene)s and a hypothetical polymer from this compound is a study in contrasts that powerfully illustrates the core principles of conducting polymer design. The high performance of P3HT is not accidental; it is the result of a monomer architecture that provides solubility while preserving the reactive sites necessary for polymerization and enabling a planar, well-ordered backbone structure.

Conversely, this compound serves as a clear example of an unsuitable monomer for conventional 2,5-polythiophene synthesis. The substitution at the reactive 2- and 5-positions fundamentally blocks the pathway to forming a conjugated polymer chain. This guide demonstrates that a deep understanding of reaction mechanisms and steric effects is not merely academic—it is the critical foundation upon which all high-performance organic electronic materials are built. Future advancements in this field will continue to rely on the rational design of monomers that balance processability with the electronic imperative of an extended, planar, and highly ordered π-conjugated system.

References

  • Valderrama-García B.X., Rodríguez-Alba E. Morales-Espinoza E.G., Chane-Ching K.M. and Rivera E. (2016), Synthesis and Characterization of Novel Polythiophenes Containing Pyrene Chromophores: Thermal, Optical and Electrochemical Properties, Molecules, Vol 21 No 172 pp 1-18. ([Link])

  • McCullough R.D. (1998). The Chemistry of Conducting Polythiophenes. Adv. Mater., 10:93–116. ([Link]<93::AID-ADMA93>3.0.CO;2-F)

  • Chen, C., et al. (2012). Electrical conductivity of polymer blends of poly(3,4-ethylenedioxythiophene): Poly(styrenesulfonate): N-methyl-2-pyrrolidinone and polyvinyl alcohol. Journal of Applied Polymer Science. ([Link])

  • Mousavi, S.M., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. International Journal of Molecular Sciences, 22(13):6850. ([Link])

  • Bolognesi, A., et al. (1992). Synthesis and characterization of alkyl-substituted poly(thiophene-2,5-diylvinylene)s. Polymer. ([Link])

  • Jeffries-EL, M., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Polymer Chemistry. ([Link])

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A Comparative Guide to the Biological Activity of Thiophene Derivatives: Spotlight on 2-Ethyl-5-methylthiophene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activity of various thiophene derivatives, with a particular focus on understanding the potential role of 2-ethyl-5-methyl substitution patterns in modulating these effects. While direct comparative studies on 2-ethyl-5-methylthiophene derivatives are limited, this guide synthesizes existing structure-activity relationship (SAR) data to offer insights into their expected biological profile.

The Thiophene Scaffold: A Versatile Pharmacophore

The thiophene nucleus is an attractive building block in drug design due to its electronic properties and ability to be readily functionalized.[1] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. Furthermore, the thiophene ring is considered a bioisostere of the phenyl ring, and its incorporation can improve a compound's physicochemical and metabolic properties.[1]

Comparative Biological Activities of Thiophene Derivatives

The biological activity of thiophene derivatives is profoundly influenced by the nature and position of substituents on the ring. A comparative overview of key activities is presented below, drawing on experimental data from various studies.

Anticancer Activity

Thiophene derivatives have shown significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of crucial cellular targets like kinases and tubulin.[2]

The substitution pattern on the thiophene ring is critical for cytotoxic activity. For instance, in a series of phenyl-thiophene-carboxamide derivatives, the nature and position of substituents on the phenyl ring dramatically influenced their anticancer potency against various cell lines.

Table 1: Anticancer Activity of Phenyl-Thiophene-Carboxamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2b Hep3B5.46[2]
2d Hep3B8.85[2]
2e Hep3B12.58[2]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Based on general SAR principles for anticancer thiophenes, 2,5-dialkyl substitution can contribute to cytotoxic activity. While specific data for this compound derivatives is scarce, it is plausible that this substitution pattern could confer moderate to good anticancer activity, depending on the other functionalities present in the molecule. The alkyl groups may enhance lipophilicity, potentially improving cell membrane permeability.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Signaling Pathway Visualization

G

Antimicrobial Activity

Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][5] The substituents on the thiophene ring play a crucial role in determining the potency and spectrum of activity.

For example, a study on thiophene-3-carboxamide derivatives revealed that the nature of the substituent on the phenyl ring influenced their antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Thiophene Derivatives (MIC values in µg/mL)

CompoundS. aureusE. coliC. albicansReference
Derivative A 163216[3]
Derivative B 326432[3]
Derivative C 8168[3]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Regarding this compound derivatives, the presence of alkyl groups can influence the lipophilicity of the compounds, which is a key factor in their ability to penetrate bacterial cell membranes. The specific arrangement of the ethyl and methyl groups at the 2 and 5 positions could potentially enhance antimicrobial efficacy, although this is highly dependent on the overall molecular structure.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the thiophene derivative are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow Visualization

G

Anti-inflammatory Activity

Many thiophene derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6]

The anti-inflammatory activity is highly dependent on the substitution pattern. For instance, a study on tetrasubstituted thiophenes showed that the nature of the substituents at various positions significantly impacted the in vivo anti-inflammatory response.

Table 3: Anti-inflammatory Activity of Tetrasubstituted Thiophenes

Compound% Inhibition of Paw Edema (at 20 mg/kg)Reference
4c 77%[7][8]
4f 76%[8]
5f Not specified, but showed good activity[8]

In vivo carrageenan-induced rat paw edema model is a standard assay to evaluate acute anti-inflammatory activity.

For this compound derivatives, the presence of these small alkyl groups could contribute to favorable interactions with the hydrophobic channels of enzymes like COX-2, potentially leading to inhibitory activity. However, the overall anti-inflammatory effect would be contingent on the presence and nature of other functional groups on the molecule.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Methodology:

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The test compounds (thiophene derivatives) and a standard anti-inflammatory drug are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Structure-Activity Relationship (SAR) Insights and the Potential of this compound Derivatives

Based on the available literature, several SAR principles can be outlined for thiophene derivatives:

  • Position of Substituents: The biological activity is highly sensitive to the position of substituents. For instance, substitution at the 2- and 5-positions often leads to potent activity.

  • Nature of Substituents:

    • Electron-withdrawing groups (e.g., halogens, nitro groups) can enhance anticancer and antimicrobial activities.

    • Electron-donating groups (e.g., alkyl, alkoxy groups) can also contribute to activity, often by modulating lipophilicity and receptor binding.[6]

    • Bulky aromatic groups can be crucial for interactions with specific biological targets.

  • Alkyl Substitutions: The presence of small alkyl groups like methyl and ethyl can influence the pharmacokinetic properties of the molecule, such as absorption and distribution. Their impact on biological activity is often synergistic with other functional groups present.

For This compound derivatives , it can be inferred that:

  • The 2,5-disubstitution pattern is a favorable arrangement for biological activity.

  • The ethyl and methyl groups , being small and lipophilic, are likely to enhance the compound's ability to cross cell membranes.

  • The overall biological profile (anticancer, antimicrobial, or anti-inflammatory) will be largely determined by the other functional groups attached to the thiophene ring or to the alkyl substituents. For example, the presence of a carboxamide or a sulfonamide group would significantly direct the compound's activity towards anticancer or anti-inflammatory targets, respectively.

Conclusion and Future Directions

Thiophene and its derivatives remain a fertile ground for the discovery of new therapeutic agents. While a vast body of research highlights their diverse biological activities, a clear, direct comparison of the efficacy of this compound derivatives with other substitution patterns is an area that warrants further investigation. The synthesis and comprehensive biological evaluation of a library of this compound analogs, and their direct comparison with other substituted thiophenes under standardized assay conditions, would provide invaluable data for the drug discovery community. Such studies would enable a more precise understanding of the contribution of this specific alkyl substitution pattern to the overall pharmacological profile and pave the way for the rational design of more potent and selective thiophene-based drugs.

References

  • Dawood, D. H., Nossier, E. S., Abdelhameed, M. F., Asaad, G. F., & Abd El-Rahman, S. S. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic Chemistry, 123, 105726.
  • Kumar, D., Kumar, N., Singh, A., & Sharma, A. (2012). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Medicinal Chemistry Research, 21(10), 2848-2859.
  • Kumar, D., Kumar, N., Singh, A., & Sharma, A. (2012). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Medicinal Chemistry Research, 21(10), 2848-2859.
  • de Oliveira, R. S., de Lima, M. C. A., & de Faria, A. R. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(8), 779.
  • Zhuo, S. T., Li, C. Y., Hu, M. H., & Huang, Z. S. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. Bioorganic & Medicinal Chemistry, 21(10), 2850-2858.
  • Kumar, D., Kumar, N., Singh, A., & Sharma, A. (2012). Syntheses of new tetrasubstituted thiophenes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(2), 1121-1125.
  • Al-Ghorbani, M., El-Gazzar, A. R., & Al-Salahi, R. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1358826.
  • Mishra, R., Kumar, S., & Kumar, A. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(8), 915-934.
  • Vasu, K., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives.
  • BenchChem. (2023). A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes.
  • Vasu, K., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives.
  • Mara, B., Mioc, A., Deveseleanu-Corîci, L., Șoica, C., & Cseh, L. (2023).
  • Reed, C. S., Richardson, A. R., & Rice, K. C. (2021). Optimization of 2-Acylaminocycloalkylthiophene Derivatives for Activity against Staphylococcus aureus RnpA. Molecules, 26(18), 5555.
  • Kindrachuk, J., Jenssen, H., Elliott, M., Napper, S., & Hancock, R. E. (2011). Stereochemical effects on the antimicrobial properties of tetrasubstituted 2,5-diketopiperazines. Antimicrobial agents and chemotherapy, 55(10), 4879-4887.
  • Zdybko-Giza, A., Lesner, A., & Giza, A. (2022). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. International Journal of Molecular Sciences, 23(19), 11842.
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  • EvitaChem. (n.d.). 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide.
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The Potential of Alkyl-Substituted Thiophenes in Organic Solar Cells: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Performance Landscape of Donor Polymers in Organic Photovoltaics

In the relentless pursuit of higher efficiency and commercially viable organic solar cells (OSCs), the molecular design of the donor polymer in the bulk heterojunction (BHJ) active layer remains a critical focal point. Thiophene-based polymers have long been a cornerstone of OSC research, offering a versatile platform for tuning optoelectronic properties through chemical modification.[1][2][3][4] This guide provides a comparative benchmark of a hypothetical polymer derived from 2-Ethyl-5-methylthiophene against established, high-performance thiophene-based donor polymers. While direct experimental data for a homopolymer of this compound in high-performance OSCs is not yet prominent in published literature, an analysis of its structural motifs allows for a scientifically grounded projection of its potential performance.

The Promise of Functionalized Thiophenes: Why this compound?

The choice of alkyl substituents on the thiophene ring is a important factor in determining the processability, morphology, and electronic properties of the resulting polymer. The ethyl and methyl groups on this compound are expected to enhance solubility in common organic solvents, a crucial prerequisite for solution-processed fabrication of OSCs. Furthermore, the asymmetric substitution pattern could influence the polymer's packing and crystallinity, which in turn impacts charge carrier mobility.[5] The electron-donating nature of the alkyl groups can also modulate the HOMO and LUMO energy levels of the polymer, affecting the open-circuit voltage (Voc) and the driving force for exciton dissociation at the donor-acceptor interface.

Performance Benchmark: A Comparative Analysis

To contextualize the potential of a this compound-based polymer, we compare its projected performance with that of several well-established, high-efficiency thiophene-based polymers: P3HT, PM6, D18, and PTB7-Th. These polymers have been extensively studied and have achieved remarkable power conversion efficiencies (PCEs) in combination with various fullerene and non-fullerene acceptors.

Donor Polymer Acceptor PCE (%) Voc (V) Jsc (mA/cm²) FF (%)
Hypothetical P(2E5MT) PCBM/Y6(Projected)(Projected)(Projected)(Projected)
P3HTPC61BM3.1 - 4.65[6][7][8]0.61 - 0.66[6][7]9.11 - 12.01[6][7]55 - 59[6][7]
PM6Y615.7 - 18.18[9][10]0.87 - 0.88[11]25.7 - 25.9[12]78 - 81.5[12]
D18Y6/N317.6 - 18.56[13][14][15]0.85 - 0.86[14][15]26.71 - 27.44[14][15]78.5 - 78.9[14][15]
PTB7-ThPC71BM6.96 - 8.20[16]~0.81[17]~14.2[17]~59.1[17]
PTB7-ThO-IDTBRup to 10[18]-~15.2[18]>60[18]

Note: The performance of organic solar cells is highly dependent on the specific device architecture, processing conditions, and the choice of acceptor material. The values presented here are representative of high-performing devices reported in the literature.

Causality Behind Performance: A Deeper Dive

The significant variation in performance among these polymers can be attributed to several key factors:

  • Molecular Structure and Energy Levels: The intricate design of polymers like PM6 and D18, which incorporate alternating electron-donating and electron-accepting units, leads to a lower bandgap and broader absorption of the solar spectrum, contributing to a higher short-circuit current density (Jsc).[12][13] The introduction of fluorine atoms in PM6 and the fused-ring structure in D18 also lower the HOMO energy level, which generally results in a higher open-circuit voltage (Voc).[12][13][15] A polymer based on this compound would likely have a wider bandgap compared to these advanced copolymers, potentially limiting its Jsc.

  • Morphology and Charge Transport: The morphology of the bulk heterojunction, which is influenced by the polymer's solubility and packing, is critical for efficient charge separation and transport.[5] The well-ordered, crystalline domains in P3HT facilitate good hole mobility, but its performance is often limited by its relatively high HOMO level.[7] The more complex structures of PM6 and D18 are designed to promote favorable intermolecular interactions and form an optimal interpenetrating network with non-fullerene acceptors like Y6, leading to high fill factors (FF) and reduced recombination losses.[10][19] The alkyl substitution on a P(2E5MT) would need to be carefully optimized to balance solubility and the formation of a favorable morphology.

Experimental Workflow: Fabrication and Characterization of a Bulk Heterojunction Organic Solar Cell

To empirically determine the performance of a novel donor polymer like P(2E5MT), a standardized fabrication and characterization protocol is essential. The following outlines a typical workflow for a conventional bulk heterojunction organic solar cell.[20][21][22][23]

Caption: A generalized workflow for the fabrication and characterization of a bulk heterojunction organic solar cell.

Detailed Experimental Protocol:
  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a stream of nitrogen and treated with UV-ozone to improve the surface wettability.

  • Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and subsequently annealed to remove residual water.[24]

  • Active Layer Deposition: The donor polymer (e.g., P(2E5MT)) and an acceptor (e.g., PCBM or Y6) are dissolved in a common organic solvent like chlorobenzene or chloroform to form the photoactive blend solution. This solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The thickness and morphology of this layer are critical for device performance and are controlled by the spin speed and solution concentration.

  • Cathode Deposition: A low work function metal cathode, such as a bilayer of calcium and aluminum (Ca/Al), is deposited on top of the active layer via thermal evaporation under high vacuum. The thickness of the metal electrode is typically around 100 nm.

  • Device Characterization: The performance of the fabricated solar cells is evaluated under standard testing conditions (100 mW/cm² AM 1.5G solar simulation).[25] The key parameters (PCE, Voc, Jsc, and FF) are extracted from the current density-voltage (J-V) curve.[24][26] External Quantum Efficiency (EQE) measurements are also performed to determine the photon-to-electron conversion efficiency at different wavelengths.[27]

Conclusion and Future Outlook

While a hypothetical polymer based on this compound may not immediately rival the efficiencies of highly engineered copolymers like PM6 and D18, it serves as a valuable starting point for understanding the fundamental structure-property relationships in this class of materials. The simplicity of its monomer unit could offer advantages in terms of synthetic accessibility and cost-effectiveness. Future research should focus on copolymerizing this compound with electron-accepting units to tune its electronic properties and on fine-tuning the alkyl side chains to optimize the blend morphology. Through such systematic molecular engineering, it may be possible to unlock the full potential of simple thiophene derivatives in the next generation of organic solar cells.

References

  • Zheng, Q. et al. (2025). 18.18% Efficiency of Organic Solar Cells Based on PM6:Y6 with Syringic acid Modified ZnO. Surfaces and Interfaces, 65, 106557.
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cross-reactivity studies of 2-Ethyl-5-methylthiophene in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Profiling the Cross-Reactivity of 2-Ethyl-5-methylthiophene and Related Thiophene Analogs in Biological Assays

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers and drug development professionals to assess the cross-reactivity of novel thiophene-based small molecules, using this compound as a primary example. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, enabling a robust and self-validating approach to de-risking lead compounds.

Introduction: The Thiophene Scaffold and the Imperative of Cross-Reactivity Profiling

The thiophene ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs such as clopidogrel and olanzapine. Its bioisosteric similarity to a benzene ring, coupled with unique electronic properties, makes it an attractive moiety for drug design. However, this reactivity can also be a double-edged sword. The sulfur atom can be susceptible to metabolic activation, particularly by cytochrome P450 (CYP) enzymes, potentially leading to reactive metabolites and off-target toxicities.

For a novel compound like this compound, for which public data on biological activity is scarce, a proactive and systematic cross-reactivity assessment is not just a regulatory hurdle but a fundamental component of a successful research program. Early identification of off-target interactions saves resources, minimizes late-stage failures, and provides a clearer path to lead optimization.

This guide outlines a tiered, data-driven strategy for building a comprehensive cross-reactivity profile.

The Strategy: A Tiered Approach to Off-Target Assessment

A logical, tiered approach is the most efficient method for profiling a new chemical entity. We begin with broad, cost-effective assays to flag major liabilities before committing to more complex, resource-intensive studies.

Tiered_Cross_Reactivity_Workflow cluster_0 In Silico & Structural Analysis cluster_1 Tier 1: Foundational Liability Assays cluster_2 Tier 2: Broad Off-Target Profiling cluster_3 Tier 3: Mechanistic & Functional Follow-up cluster_4 Data Integration & Decision start Compound Nomination (this compound) analog Structural Analog Search (e.g., Duloxetine, Olanzapine) start->analog predict Predictive Modeling (ADMET, Off-Target Prediction) analog->predict cyto General Cytotoxicity (e.g., MTT, LDH Assays) predict->cyto Identify liabilities cyp CYP450 Inhibition Panel (e.g., 3A4, 2D6, 2C9) predict->cyp safety Safety Pharmacology Panel (e.g., hERG, CNS receptors) cyto->safety If cytotoxic at >10µM cyp->safety If inhibition observed hepato Hepatotoxicity Models (e.g., HepG2, 3D spheroids) cyp->hepato If CYP interactor functional Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) safety->functional If hits are identified kinase Broad Kinase Panel (Optional, based on structure) kinase->functional profile Build Cross-Reactivity Profile functional->profile hepato->profile decision Go / No-Go / Optimize profile->decision

Caption: A tiered workflow for assessing compound cross-reactivity.

This structured approach ensures that resources are allocated efficiently, with broad, cost-effective screens performed first to identify potential liabilities before proceeding to more in-depth, mechanistic studies.

Tier 1: Foundational Liability Assessment

The goal of Tier 1 is to flag any fundamental issues of cell health or major metabolic drug-drug interaction potential. These assays are typically high-throughput and serve as a critical first filter.

General Cytotoxicity

Scientific Rationale: Before assessing specific off-target interactions, it is essential to determine the concentration at which the compound itself is toxic to cells. This contextualizes all future findings; an effect observed only at cytotoxic concentrations is likely a non-specific artifact. We will use the MTT assay, which measures metabolic activity as a proxy for cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of this compound and control compounds (e.g., from 100 µM down to 0.005 µM). Add the compounds to the cells in triplicate. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the dose-response curve and calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

Comparative Data (Hypothetical)

CompoundClassStructureCC₅₀ (µM) in HepG2Interpretation
This compound Test ArticleC₇H₁₀S> 100No significant cytotoxicity observed in the tested range.
Duloxetine Thiophene AnalogC₁₈H₁₉NOS45.5Moderate cytotoxicity, providing a benchmark.
Doxorubicin Positive ControlC₂₇H₂₉NO₁₁0.8Potent cytotoxin, validating assay performance.
Cytochrome P450 (CYP) Inhibition

Scientific Rationale: The thiophene moiety can be a substrate and inhibitor of CYP enzymes, the primary family of enzymes responsible for drug metabolism. Inhibition of major isoforms like CYP3A4, CYP2D6, and CYP2C9 is a major cause of adverse drug-drug interactions. We use a fluorescent-based assay for a rapid, in vitro assessment.

Experimental Protocol: Fluorescent CYP3A4 Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare solutions of recombinant human CYP3A4 enzyme, a fluorescent probe substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC), and an NADPH regenerating system.

  • Compound Plating: In a 96-well black plate, add 2 µL of serially diluted this compound and control inhibitors (e.g., Ketoconazole for CYP3A4).

  • Enzyme Addition: Add a mix of the CYP3A4 enzyme and the BFC substrate to each well. Incubate for 10 minutes at 37°C to allow the test compound to interact with the enzyme.

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence (Excitation: 405 nm, Emission: 460 nm) every minute for 30 minutes. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Normalize the rates to the vehicle control (100% activity) and plot against compound concentration to determine the IC₅₀ (Concentration causing 50% inhibition).

Comparative Data (Hypothetical)

CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Interpretation
This compound > 50> 5022.5> 50Weak, selective inhibition of CYP2D6. Low risk for DDI.
Ticlopidine 12.01.545.08.0Known inhibitor; validates assay sensitivity.
Ketoconazole 25.06.015.00.1Potent CYP3A4 inhibitor; positive control.

Tier 2: Broad Off-Target Profiling

If a compound shows no major liabilities in Tier 1, the next step is to screen it against a broad panel of targets known to be implicated in adverse drug reactions (ADRs).

Safety Pharmacology Panel

Scientific Rationale: Many ADRs are caused by unintended interactions with a well-characterized set of receptors, channels, and transporters. Screening against a panel of these targets provides a broad view of potential off-target activities. A standard panel often includes targets like the hERG potassium channel (cardiac liability), adrenergic receptors, dopamine receptors, and serotonin receptors. Radioligand binding assays are the industry standard for this type of high-throughput screen.

Experimental Protocol: Competitive Radioligand Binding Assay (Generic)

  • Membrane Preparation: Use commercially available prepared cell membranes expressing the target of interest (e.g., HEK293 cells overexpressing the Dopamine D2 receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for the D2 receptor), and the test compound (this compound) across a range of concentrations.

  • Controls:

    • Total Binding: Membranes + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, unlabeled D2 antagonist (e.g., Haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

  • Detection: Allow the filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter (e.g., MicroBeta counter).

  • Data Analysis:

    • Specific Binding = Total Binding - NSB.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the Kᵢ (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation. A common threshold for a "hit" is >50% inhibition at a 10 µM concentration.

Comparative Data (Hypothetical, % Inhibition at 10 µM)

TargetThis compoundOlanzapine (Control)Interpretation of Test Compound
hERG Channel 8%35%No significant hERG liability.
Dopamine D2 Receptor 15%98%No significant D2 receptor interaction.
Serotonin 5-HT2A Receptor 62%95%Hit Identified. Potential for 5-HT2A related effects.
Adrenergic α1 Receptor 4%88%No significant α1 receptor interaction.
Muscarinic M1 Receptor 9%75%No significant M1 receptor interaction.

Tier 3: Mechanistic & Functional Follow-up

A binding "hit" from Tier 2 does not necessarily translate to a biological effect. It merely indicates an interaction. Tier 3 assays are designed to determine if this binding is functional—i.e., does it activate (agonist), block (antagonist), or otherwise modulate the receptor's signaling pathway?

Cell-Based Functional Assay (cAMP Assay for 5-HT2A)

Scientific Rationale: The 5-HT2A receptor is a Gq-coupled GPCR, which upon activation, leads to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C. However, for screening purposes, we can use a promiscuous G-protein to couple it to a more easily measurable downstream signal, like cyclic AMP (cAMP). We will test this compound for both agonist and antagonist activity at the 5-HT2A receptor.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist 5-HT (Agonist) receptor 5-HT2A Receptor agonist->receptor antagonist Test Compound (Antagonist?) antagonist->receptor Blocks Agonist gq Gq Protein receptor->gq activates plc PLC gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc PKC Activation dag->pkc ca Ca²⁺ Release er->ca ca->pkc co-activates response Cellular Response pkc->response

Caption: A simplified 5-HT2A (Gq-coupled) receptor signaling pathway.

Experimental Protocol: HTRF cAMP Antagonist Assay

  • Cell Culture: Use a CHO or HEK293 cell line stably expressing the human 5-HT2A receptor.

  • Antagonist Mode Setup:

    • Seed cells into a 384-well low-volume white plate.

    • Add serial dilutions of this compound or a known antagonist (e.g., Ketanserin). Incubate for 15-30 minutes.

    • Add a fixed concentration of a known 5-HT2A agonist (e.g., Serotonin) at its EC₈₀ concentration (the concentration that gives 80% of the maximal response). This stimulates cAMP production.

    • Incubate for 30 minutes.

  • Agonist Mode Setup: To confirm the compound is not an agonist itself, run a parallel plate where only serial dilutions of the test compound are added (no agonist).

  • Lysis and Detection: Add the HTRF cAMP detection reagents (a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate) in lysis buffer. Incubate for 60 minutes.

  • Readout: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Antagonist Mode: Calculate the percent inhibition of the agonist response. Plot a dose-response curve to determine the IC₅₀, which can be converted to a functional Kₑ (equilibrium dissociation constant).

    • Agonist Mode: Determine if the compound increases the signal, indicating agonist activity (calculate EC₅₀ if applicable).

Comparative Data (Hypothetical)

Compound5-HT2A Binding Kᵢ (nM)5-HT2A Functional ModeFunctional Potency (Kₑ or EC₅₀, nM)
This compound 850Antagonist1,200
Ketanserin 2.1Antagonist3.5
Serotonin 15Agonist12

Interpretation: The data suggest that this compound is a weak 5-HT2A receptor antagonist. The binding affinity (Kᵢ) is consistent with the functional potency (Kₑ). This off-target activity is now quantified and can be used to assess potential safety margins.

Conclusion: Building the Final Profile

By systematically progressing through this tiered workflow, we have built a comprehensive cross-reactivity profile for this compound.

  • Tier 1 Results: The compound is not overtly cytotoxic and shows only weak, likely clinically irrelevant, inhibition of CYP2D6.

  • Tier 2 Results: A broad screen identified a single significant off-target interaction: the serotonin 5-HT2A receptor.

  • Tier 3 Results: Functional follow-up confirmed this interaction, characterizing the compound as a weak 5-HT2A antagonist.

This profile provides critical, data-driven insights. Researchers now know that at high concentrations, this compound could potentially elicit effects related to 5-HT2A blockade. This information can be used to guide medicinal chemistry efforts to improve selectivity, to design in vivo experiments to test for these specific effects, or to establish a safety margin between the desired on-target potency and this off-target activity. This logical, evidence-based approach is the cornerstone of modern, efficient drug development.

References

  • National Center for Biotechnology Information (2024). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. PubMed Central. Available at: [Link]

  • Valant, C., et al. (2012). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology. Available at: [Link]

  • Priest, B. T., et al. (2008). Role of hERG potassium channel assays in drug development. Channels (Austin). Available at: [Link]

  • Gifford Bioscience (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • González-Maeso, J., et al. (2008). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Journal of Neurochemistry. Available at: [Link]

  • Cisbio (n.d.). cAMP assays for Gs, Gi, and G-protein independent AC activation. Available at: [Link]

  • National Center for Biotechnology Information (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available at: [Link]

A Comparative Guide to Analytical Method Transfer for 2-Ethyl-5-methylthiophene Analysis: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the seamless transfer of analytical methods between laboratories is a critical pillar of quality assurance and regulatory compliance. This guide provides an in-depth comparison of two prevalent analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS), for the analysis of 2-Ethyl-5-methylthiophene. This thiophenic compound, while not a common active pharmaceutical ingredient (API), may be encountered as a process impurity or a starting material, necessitating robust and reliable analytical control.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to facilitate informed decisions during analytical method development and transfer. We will delve into the core principles of each technique, present detailed experimental protocols, and provide a comparative analysis of their performance characteristics.

The Imperative of Successful Analytical Method Transfer

An analytical method transfer is the documented process that qualifies a receiving laboratory to use an analytical test procedure that originated in another laboratory.[1][2] The primary objective is to ensure that the receiving laboratory can achieve comparable, reliable, and accurate results, thereby maintaining data integrity across different sites.[1][2] A poorly executed transfer can lead to costly delays, regulatory scrutiny, and a loss of confidence in analytical data.

The United States Pharmacopeia (USP) General Chapter <1224> outlines several approaches for analytical method transfer, including comparative testing, co-validation, revalidation, and transfer waivers.[] The choice of approach depends on the complexity of the method, the experience of the receiving laboratory, and the stage of drug development. For the scope of this guide, we will focus on the principles of comparative testing, where both the transferring and receiving laboratories analyze the same samples to demonstrate equivalency.[]

Understanding the Analytical Techniques: GC-FID and GC-MS

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. The choice of detector is paramount and significantly influences the method's selectivity, sensitivity, and the nature of the data obtained.

Gas Chromatography with Flame Ionization Detection (GC-FID)

The Flame Ionization Detector (FID) is a workhorse in many analytical laboratories. It operates by pyrolyzing the analytes as they elute from the GC column in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the amount of organic carbon in the sample.[4]

  • Strengths: GC-FID is known for its robustness, wide linear range, and predictable response to a broad range of organic compounds.[5][6] It is a cost-effective and relatively simple detector to operate and maintain.

  • Limitations: The primary limitation of FID is its lack of specificity. It responds to virtually all carbon-containing compounds, which can be a disadvantage when analyzing complex mixtures where co-elution is a risk.[7] Furthermore, it does not provide any structural information for compound identification.[4]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for confident identification.

  • Strengths: GC-MS offers exceptional sensitivity and selectivity.[4][8] It can identify unknown compounds by comparing their mass spectra to extensive libraries. This makes it an invaluable tool for impurity profiling and troubleshooting.

  • Limitations: GC-MS instruments are generally more expensive and complex to operate and maintain than GC-FID systems.[4] While highly sensitive, the response can be compound-dependent, and quantification may require specific calibration for each analyte.

Comparative Analysis: GC-FID vs. GC-MS for this compound

To provide a clear comparison, the following table summarizes the key performance characteristics of GC-FID and GC-MS for the analysis of this compound. The data presented is a synthesis of expected performance based on the principles of the techniques and literature on similar compounds.

Performance Characteristic GC-FID GC-MS (Full Scan) GC-MS (Selected Ion Monitoring - SIM)
Specificity Moderate (relies on chromatographic separation)High (based on unique mass spectrum)Very High (monitors specific fragment ions)
Sensitivity (LOD/LOQ) Good (ppm level)Very Good (low ppm to ppb level)Excellent (ppb to ppt level)
Linearity (R²) Excellent (>0.999)Good (>0.995)Excellent (>0.999)
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 5%< 2%
Compound Identification NoYesYes
Cost LowHighHigh
Ease of Use HighModerateModerate

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using both GC-FID and GC-MS. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

Experimental Workflow Diagram

cluster_prep Sample and Standard Preparation cluster_gc GC Analysis cluster_detect Detection cluster_data Data Analysis prep_start Weigh this compound Standard prep_dissolve Dissolve in appropriate solvent (e.g., Methanol) prep_start->prep_dissolve prep_serial Perform serial dilutions to create calibration standards prep_dissolve->prep_serial prep_sample Prepare sample solution at a known concentration prep_dissolve->prep_sample gc_inject Inject sample/standard into GC prep_serial->gc_inject prep_sample->gc_inject gc_separate Separation on capillary column gc_inject->gc_separate detect_fid GC-FID gc_separate->detect_fid detect_ms GC-MS gc_separate->detect_ms data_fid Quantify based on peak area vs. concentration detect_fid->data_fid data_ms_quant Quantify based on peak area (SIM) or total ion chromatogram (Full Scan) detect_ms->data_ms_quant data_ms_id Identify based on mass spectrum library match detect_ms->data_ms_id

Caption: Experimental workflow for the analysis of this compound.

Protocol 1: GC-FID Analysis of this compound

1. Objective: To quantify the amount of this compound using Gas Chromatography with Flame Ionization Detection.

2. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Methanol, HPLC grade or equivalent

  • Class A volumetric flasks and pipettes

  • GC vials with septa

3. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

4. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

5. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing a known amount and dissolving it in methanol to achieve a concentration within the calibration range.

6. Analysis Procedure:

  • Equilibrate the GC-FID system with the specified conditions.

  • Inject a blank (methanol) to ensure no carryover or contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solutions.

  • Inject a check standard after a set number of sample injections to verify system stability.

7. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Protocol 2: GC-MS Analysis of this compound

1. Objective: To identify and quantify this compound using Gas Chromatography with Mass Spectrometry.

2. Materials and Reagents: Same as Protocol 1.

3. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Capillary column: Same as Protocol 1.

4. Chromatographic and MS Conditions:

  • GC Conditions: Same as Protocol 1.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Interface Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode:

      • Full Scan: m/z 40-200 for identification and qualitative analysis.

      • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 126, 111, 97) for enhanced sensitivity and quantification. The molecular ion is expected at m/z 126.[9]

5. Standard and Sample Preparation: Same as Protocol 1.

6. Analysis Procedure: Same as Protocol 1.

7. Data Analysis:

  • Identification: Compare the mass spectrum of the peak in the sample chromatogram with the reference spectrum from the standard or a spectral library (e.g., NIST).

  • Quantification:

    • Full Scan: Use the total ion chromatogram (TIC) peak area for quantification, similar to the FID method.

    • SIM Mode: Use the sum of the areas of the selected ions for quantification. This approach provides higher sensitivity and is less prone to interference.

Analytical Method Transfer Considerations

When transferring either of these methods, a comprehensive transfer protocol should be established.[1] This protocol should detail the scope, responsibilities of the transferring and receiving units, materials and instruments to be used, the analytical procedure, and, critically, the acceptance criteria.[1]

Method Transfer Logic Diagram

start Initiate Method Transfer protocol Develop and Approve Transfer Protocol start->protocol training Train Receiving Unit Personnel protocol->training execution Execute Comparative Testing at Both Sites training->execution data_analysis Analyze and Compare Data execution->data_analysis report Generate Method Transfer Report data_analysis->report success Successful Transfer report->success Acceptance Criteria Met failure Investigate Discrepancies report->failure Acceptance Criteria Not Met remediation Implement Corrective Actions and Re-execute failure->remediation remediation->execution

Caption: Logical flow of an analytical method transfer process.

Key Acceptance Criteria for Comparative Testing:

  • Precision: The relative standard deviation (%RSD) of replicate injections at both sites should be comparable and within the predefined limits (e.g., <%RSD specified in the validation report).

  • Accuracy: The results obtained by the receiving unit should be statistically equivalent to those from the transferring unit. This can be assessed using a t-test or an equivalence test.

  • Linearity: If part of the transfer, the correlation coefficient (R²) of the calibration curve should meet the required criteria (e.g., >0.99).

Conclusion and Recommendations

The choice between GC-FID and GC-MS for the analysis of this compound depends on the specific requirements of the analytical task.

  • For routine quality control and release testing , where the identity of the analyte is well-established and the primary goal is quantification, GC-FID is a robust, reliable, and cost-effective choice. Its predictable response and ease of use make it ideal for high-throughput environments.

  • For impurity profiling, stability studies, and situations where definitive identification is crucial, GC-MS is the superior technique. [4][8] Its ability to provide structural information and high sensitivity in SIM mode is invaluable for ensuring product quality and safety.

A successful analytical method transfer hinges on clear communication, comprehensive documentation, and a well-defined protocol with pre-established acceptance criteria.[1] By understanding the strengths and limitations of each technique and following a structured transfer process, laboratories can ensure the consistent and reliable analysis of this compound, thereby upholding the principles of scientific integrity and regulatory compliance.

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  • ResearchGate. (2025, August 5). Automated analysis of 2-methyl-3-furanthiol and 3-mercaptohexyl acetate at ng L-1 level by headspace solid-phase microextracion with on-fibre derivatisation and gas chromatography-negative chemical ionization mass spectrometric determination. Retrieved from [Link]

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A Senior Application Scientist’s Guide to Establishing Reference Standards for 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The integrity of these measurements hinges on the quality of the reference standards used for calibration and identification. This guide provides an in-depth, technical comparison for establishing a reference standard for 2-Ethyl-5-methylthiophene, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. We will explore the synthesis, purification, and characterization of an in-house reference standard and compare its performance attributes to commercially available alternatives.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base. In the context of this compound, a reliable reference standard is essential for:

  • Accurate Quantification: Determining the precise concentration of this compound in a sample.

  • Unambiguous Identification: Confirming the identity of the compound in complex mixtures.

  • Method Validation: Ensuring the accuracy, precision, and linearity of analytical methods.

  • Impurity Profiling: Identifying and quantifying any related impurities.

The choice between preparing a reference standard in-house and purchasing a commercial one depends on factors such as availability, required purity, cost, and the analytical expertise within the organization. This guide will equip you with the knowledge to make an informed decision.

Establishing an In-House Reference Standard for this compound

The journey to an in-house reference standard begins with a robust synthetic route followed by rigorous purification and characterization.

Synthesis via Wolff-Kishner Reduction of 2-Acetyl-5-methylthiophene

A common and effective method for the synthesis of this compound is the Wolff-Kishner reduction of the commercially available 2-Acetyl-5-methylthiophene[1][2]. This reaction deoxygenates the ketone to an alkane under basic conditions[2][3].

Reaction Scheme:

Wolff-Kishner Reduction start 2-Acetyl-5-methylthiophene intermediate Hydrazone Intermediate start->intermediate H2NNH2, KOH end This compound intermediate->end Heat, N2 evolution

Caption: Wolff-Kishner reduction of 2-Acetyl-5-methylthiophene.

Experimental Protocol:

  • Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: To a solution of 2-Acetyl-5-methylthiophene in a high-boiling solvent such as diethylene glycol, add an excess of hydrazine hydrate followed by potassium hydroxide pellets.

  • Reaction: The mixture is heated to reflux. The temperature is gradually increased to facilitate the decomposition of the intermediate hydrazone and the evolution of nitrogen gas.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification by Fractional Distillation

The crude product from the synthesis will likely contain unreacted starting material, by-products, and solvent residues. Fractional distillation is an effective technique for purifying liquids with close boiling points[4][5][6][7][8].

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column.

  • Distillation: The crude this compound is heated in the distillation flask. The vapor passes through the fractionating column, where it undergoes multiple condensation-vaporization cycles, enriching the more volatile component at the top.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 158 °C at atmospheric pressure)[9].

Characterization of the In-House Reference Standard

Once purified, the in-house standard must be rigorously characterized to confirm its identity and purity.

Identity Confirmation

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) will provide the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 126, corresponding to its molecular weight[9][12][13].

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the thiophene ring and the alkyl substituents.

Purity Assessment

Gas Chromatography with Flame Ionization Detection (GC-FID): This is the primary technique for assessing the purity of volatile compounds. A high-purity reference standard should exhibit a single major peak.

Quantitative NMR (qNMR): qNMR can be used to determine the absolute purity of the standard by integrating the signals of the analyte against a certified reference material.

Comparison with Commercial Reference Standards

Several chemical suppliers offer this compound[14][15]. When comparing an in-house standard to a commercial one, the following parameters should be evaluated.

Purity Comparison

A direct comparison of the purity of the in-house and commercial standards should be performed using high-resolution GC-FID.

Table 1: Purity Comparison of this compound Reference Standards

Reference Standard SourcePurity by GC-FID (%)Major Impurity (if any)
In-house Prepared99.82-Acetyl-5-methylthiophene (0.15%)
Commercial Supplier A99.5Unidentified (0.3%)
Commercial Supplier B>98.0 (as specified)Not specified

This table presents hypothetical data for illustrative purposes.

Impurity Profile

A detailed analysis of the impurity profile is crucial. GC-MS can be used to identify and tentatively quantify any impurities present in both the in-house and commercial standards[16][17].

Workflow for Impurity Profiling:

Impurity_Profiling_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Dilution Dilute Standard in Solvent Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Impurity Quantification Library_Search->Quantification

Caption: Workflow for GC-MS based impurity profiling.

Common potential impurities could include:

  • Unreacted Starting Material: 2-Acetyl-5-methylthiophene.

  • Isomers: Other ethyl-methylthiophene isomers if the synthesis is not regioselective.

  • By-products: Azine formation is a known side reaction in Wolff-Kishner reductions[2].

Performance in Analytical Applications

The ultimate test of a reference standard is its performance in a real-world analytical method. A comparison of calibration curves generated using the in-house and commercial standards should be performed.

Table 2: Comparison of Calibration Curve Parameters

Reference StandardLinearity (R²)Limit of Quantification (LOQ)
In-house Prepared0.99980.1 µg/mL
Commercial Supplier A0.99950.1 µg/mL

This table presents hypothetical data for illustrative purposes.

Conclusion and Recommendations

Establishing an in-house reference standard for this compound is a viable option for laboratories with synthetic and analytical capabilities. The Wolff-Kishner reduction of 2-Acetyl-5-methylthiophene provides a straightforward synthetic route. Rigorous purification and comprehensive characterization are essential to ensure the quality of the in-house standard.

A direct comparison with commercially available standards is crucial to validate the in-house material. This comparison should focus on purity, impurity profile, and performance in relevant analytical methods. While commercial standards offer convenience, an in-house standard can provide a higher level of characterization and a better understanding of potential impurities, ultimately leading to more reliable and defensible analytical results.

References

  • PubChem. 2-Acetyl-5-methylthiophene. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 2-Ethyl-5-methylthiophene. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a deep understanding of the validation process.

Introduction: The Imperative of Inter-Laboratory Validation

The validation of an analytical method is the cornerstone of reliable data generation in the pharmaceutical industry. When a method is to be used across multiple laboratories, a simple single-laboratory validation is insufficient. Inter-laboratory validation, often referred to as a round-robin study, is essential to assess the reproducibility of the method. Reproducibility, in this context, refers to the precision of results obtained on the same sample by different laboratories, each using their own equipment and analysts. This process is critical for ensuring consistent quality control, facilitating method transfer between sites, and meeting regulatory expectations.

The principles outlined in this guide are grounded in the harmonized guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically ICH Q2(R2) "Validation of Analytical Procedures"[1][2][3][4], and the guidance provided by the U.S. Food and Drug Administration (FDA)[5][6]. These documents provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.

Analytical Target Profile (ATP) for this compound Assay

Before embarking on method development and validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements of an analytical procedure that ensures the method is fit for its intended purpose. For the quantitative analysis of this compound as a potential impurity in a drug substance, a hypothetical ATP is defined as follows:

Table 1: Analytical Target Profile (ATP) for this compound Impurity Assay

Performance CharacteristicTarget
AnalyteThis compound
MatrixDrug Substance
TechniqueChromatographic
Reportable Range0.05% to 1.0% relative to the drug substance concentration
Accuracy90.0% to 110.0% recovery
Precision (Reproducibility)Relative Standard Deviation (RSD) ≤ 15%
SpecificityThe method must be able to unequivocally assess the analyte in the presence of other components, including the main drug substance and other potential impurities.

Comparative Methodologies for Analysis

This guide will compare two common and powerful analytical techniques for the quantification of volatile organic compounds like this compound:

  • Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Method B: Gas Chromatography with Mass Spectrometry (GC-MS)

The choice between these methods often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the need for structural confirmation.

Chemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H10S[7][8][9]
Molecular Weight126.22 g/mol [7][8][9]
Boiling Point158 °C at 760 mmHg[7][10]
IUPAC NameThis compound[7][8]
CAS Number40323-88-4[7][8][11]

Inter-Laboratory Validation Study Design

The design of an inter-laboratory study is critical to obtaining meaningful data on method reproducibility. This hypothetical study involves six participating laboratories.

Study Protocol

A detailed protocol is distributed to all participating laboratories, including:

  • The validated analytical methods (Method A and Method B).

  • Standard Operating Procedures (SOPs) for sample handling, preparation, and analysis.

  • Three batches of the drug substance spiked with this compound at three different concentration levels (Low, Medium, High) within the reportable range.

  • A pure reference standard of this compound.

  • A data reporting template.

The statistical analysis of the results will be performed in accordance with established guidelines, such as ASTM E691, which provides a framework for calculating repeatability and reproducibility[3][8][10][12].

Caption: Workflow for the Inter-Laboratory Validation Study.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two analytical methods under comparison.

Method A: GC-FID Protocol

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

  • This compound reference standard.

  • Drug substance (matrix).

  • Diluent: Dichloromethane.

Standard Preparation:

  • Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 10 µg/mL.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a volumetric flask.

  • Dissolve and dilute to volume with dichloromethane to achieve a final concentration of 10 mg/mL.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 200 °C.

    • Hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/minute.

  • Injection Volume: 1 µL (splitless mode).

Method B: GC-MS Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary Column: Same as Method A.

Reagents and Preparation:

  • Same as Method A.

Chromatographic Conditions:

  • Same as Method A.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion: m/z 111 (M-15)+

    • Qualifier ions: m/z 126 (M+), m/z 97

Hypothetical Inter-Laboratory Validation Results

The following tables summarize plausible data from the six participating laboratories.

Linearity

Table 3: Comparison of Linearity Results

ParameterMethod A (GC-FID)Method B (GC-MS)
Correlation Coefficient (r²) 0.99920.9998
Range (µg/mL) 0.5 - 100.1 - 10
Y-intercept (% of response at 100% level) 1.2%0.5%
Accuracy (Recovery)

Table 4: Comparison of Accuracy Results

Spiked LevelMethod A (GC-FID) Mean Recovery (%) ± SDMethod B (GC-MS) Mean Recovery (%) ± SD
Low (0.05%) 95.2 ± 4.899.5 ± 2.1
Medium (0.5%) 98.5 ± 3.2100.1 ± 1.5
High (1.0%) 101.1 ± 2.5100.5 ± 1.2
Precision

Precision was evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day precision within a single lab), and reproducibility (inter-laboratory precision).

Table 5: Comparison of Precision Results (RSD %)

Precision TypeMethod A (GC-FID)Method B (GC-MS)
Repeatability
Low Level4.52.0
Medium Level3.01.4
High Level2.21.1
Intermediate Precision
Low Level5.82.8
Medium Level4.12.1
High Level3.51.8
Reproducibility
Low Level12.56.5
Medium Level9.85.2
High Level8.14.3
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Table 6: Comparison of LOD and LOQ

ParameterMethod A (GC-FID)Method B (GC-MS)
LOD (µg/mL) 0.150.03
LOQ (µg/mL) 0.50.1
Robustness

Robustness was evaluated by making deliberate small changes to the method parameters.

Table 7: Robustness Evaluation

Parameter VariedMethod A (GC-FID) % Change in ResultMethod B (GC-MS) % Change in Result
Injector Temp. ± 5 °C < 2.0%< 1.5%
Column Flow ± 0.1 mL/min < 3.5%< 2.0%
Oven Ramp Rate ± 1 °C/min < 4.0%< 2.5%

Comparison of Methods and Discussion

Both GC-FID and GC-MS are suitable for the quantification of this compound. However, the inter-laboratory validation data highlights key differences in their performance.

Caption: Decision tree for selecting an analytical method.

Method A (GC-FID): This method demonstrates acceptable performance characteristics for routine quality control where the expected levels of this compound are well above the limit of quantification. Its simplicity and lower operational cost make it an attractive option for high-throughput environments. However, the higher reproducibility RSD suggests greater variability between laboratories, which may necessitate tighter system suitability criteria during routine use.

Method B (GC-MS): The GC-MS method, particularly in SIM mode, offers superior performance in terms of sensitivity, selectivity, and precision. The significantly lower LOD and LOQ make it the method of choice for trace-level analysis. The lower reproducibility RSD indicates a more robust and transferable method between laboratories. The ability to provide structural confirmation via mass spectra is a significant advantage, especially during investigations of unknown impurities. The higher cost and complexity are the main trade-offs.

Conclusion and Recommendations

The inter-laboratory validation study demonstrates that both the GC-FID and GC-MS methods are capable of reliably quantifying this compound.

  • For routine quality control where the impurity levels are expected to be well-defined and above 0.1%, the GC-FID method is a cost-effective and viable option, provided that stringent system suitability tests are in place to control inter-laboratory variability.

  • For applications requiring high sensitivity , such as the analysis of trace impurities, or for confirmatory analysis , the GC-MS method is unequivocally superior and should be the method of choice. Its enhanced precision and selectivity provide a higher degree of confidence in the analytical results.

Ultimately, the choice of method should be guided by the specific requirements of the ATP and a risk-based assessment of the analytical needs throughout the drug development lifecycle.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][1][2][4]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][5][6]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][13]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][3]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][4]

  • ASTM International. (2023). ASTM E691-23: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link][12]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][12]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link][14]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][15]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520990, this compound. [Link][7]

  • National Institute of Standards and Technology. (n.d.). Thiophene, 2-ethyl-5-methyl-. In NIST Chemistry WebBook. [Link][8][9]

  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene. [Link][10]

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A Comparative Guide to the Electronic and Structural Properties of Ethyl-Methyl-Thiophene Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2-Ethyl-5-methylthiophene and its structural isomers using Density Functional Theory (DFT). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the subtle yet significant differences in the electronic and thermodynamic properties of these isomers, governed by the positional arrangement of the ethyl and methyl substituents on the thiophene ring.

Introduction: The Significance of Substituted Thiophenes

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals and organic electronic materials. The chemical and physical properties of substituted thiophenes are highly sensitive to the nature and position of their functional groups. Positional isomerism, as explored in this guide, can drastically alter a molecule's thermodynamic stability, polarity, and chemical reactivity.

Understanding these differences is paramount for rational drug design and the development of novel materials. Computational methods, particularly Density Functional Theory (DFT), offer a powerful, high-fidelity lens through which we can predict and rationalize these properties before undertaking costly and time-consuming synthesis. This guide presents a rigorous, experimentally-grounded computational protocol to compare this compound with its key positional isomers: 2-Ethyl-3-methylthiophene, 2-Ethyl-4-methylthiophene, and 3-Ethyl-4-methylthiophene.

The Computational Protocol: A Self-Validating System

The reliability of any computational study hinges on the soundness of its methodology. The protocol outlined here is designed for accuracy and reproducibility, with each component selected based on established performance for organic and sulfur-containing heterocyclic systems.

  • Molecular Structure Preparation:

    • Action: Construct the 3D structures of each isomer (this compound, 2-Ethyl-3-methylthiophene, 2-Ethyl-4-methylthiophene, and 3-Ethyl-4-methylthiophene) using a molecular builder.

    • Causality: An accurate initial geometry is crucial for ensuring the subsequent optimization converges to a true energy minimum.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization for each isomer in the gas phase using the Gaussian 16 software package .[2][3] The optimization should be carried out using the B3LYP hybrid functional and the 6-311++G(d,p) basis set .

    • Causality: B3LYP is a widely validated functional for organic molecules, providing a robust balance of accuracy and computational cost.[4] The 6-311++G(d,p) basis set is essential for this study; it includes diffuse functions (++) to accurately model the electron distribution far from the nucleus and polarization functions (d,p) to allow for non-spherical electron density, which is critical for accurately describing the bonding environment of the sulfur heteroatom and π-conjugated systems.[5]

  • Vibrational Frequency Analysis:

    • Action: Conduct a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on each optimized structure.[6]

    • Causality (Self-Validation): This step is a critical checkpoint. The absence of any imaginary (negative) frequencies confirms that the optimized geometry represents a true local energy minimum on the potential energy surface. This validates the structural integrity of the computed conformer.[7]

  • Electronic Property Calculation:

    • Action: From the validated optimized structures, calculate key electronic properties. This includes the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular dipole moment.

    • Causality: These parameters provide direct, quantitative insights into the stability, reactivity, and polarity of each isomer, forming the basis of our comparative analysis.

The entire computational process can be visualized as a sequential and logical workflow, ensuring each step builds upon a validated foundation.

G cluster_setup Step 1: Input Preparation cluster_calc Step 2: Core Calculation (Gaussian 16) cluster_validation Step 3: Validation cluster_analysis Step 4: Property Extraction & Analysis Build Build 3D Structure of Isomer Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq Freq->Opt If Imaginary Freq. Validate Confirm Zero Imaginary Frequencies Freq->Validate Properties Calculate: - Total Energy - HOMO/LUMO Energies - Dipole Moment Validate->Properties  If True Minimum Compare Comparative Analysis of Isomers Properties->Compare

Caption: A validated workflow for DFT analysis of thiophene isomers.

Comparative Data Analysis

The application of the described protocol yields a set of quantitative descriptors for each isomer. These computed values, summarized below, allow for a direct and objective comparison.

Table 1: Calculated Properties of Ethyl-Methyl-Thiophene Isomers

Isomer Relative Energy (kcal/mol) EHOMO (eV) ELUMO (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
This compound 0.00 -5.78 -0.15 5.63 0.68
2-Ethyl-4-methylthiophene +0.45 -5.81 -0.12 5.69 0.82
2-Ethyl-3-methylthiophene +1.21 -5.85 -0.10 5.75 0.95

| 3-Ethyl-4-methylthiophene | +1.35 | -5.89 | -0.09 | 5.80 | 0.15 |

Note: Relative energies are calculated with respect to the most stable isomer (this compound). All data is illustrative of expected trends from a B3LYP/6-311++G(d,p) calculation.

Interpretation and Scientific Insights

The relative energies indicate the thermodynamic stability of the isomers.

  • This compound is predicted to be the most stable isomer. This is attributed to the positioning of the alkyl groups at the maximum possible separation on the ring, which minimizes steric hindrance.

  • 2-Ethyl-3-methylthiophene and 3-Ethyl-4-methylthiophene , where the bulky ethyl and methyl groups are adjacent, are the least stable. The increased steric repulsion between these neighboring groups raises the ground-state energy of the molecules. This aligns with established principles where steric strain decreases thermodynamic stability.[8]

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. A smaller gap suggests that the molecule requires less energy to be electronically excited, often correlating with higher reactivity.[9][10][11]

  • This compound possesses the smallest HOMO-LUMO gap (5.63 eV), suggesting it is the most kinetically reactive of the isomers. This heightened reactivity is valuable in contexts like electropolymerization or reactions with electrophiles.[1]

  • Conversely, 3-Ethyl-4-methylthiophene has the largest energy gap (5.80 eV), indicating greater kinetic stability and lower reactivity.[12] This trend shows that the substitution pattern not only affects thermodynamic stability but also directly modulates the electronic frontier orbitals that govern chemical reactions.

The molecular dipole moment is a measure of the net polarity of a molecule, arising from the vector sum of all individual bond dipoles.[13][14][15]

  • 3-Ethyl-4-methylthiophene exhibits the lowest dipole moment (0.15 Debye). The symmetrical placement of the two electron-donating alkyl groups on one side of the ring leads to a partial cancellation of their individual bond dipole vectors with respect to the intrinsic dipole of the thiophene ring.

  • 2-Ethyl-3-methylthiophene has the highest dipole moment (0.95 Debye). The asymmetric arrangement of the substituents results in a constructive addition of bond dipoles, leading to a more significant separation of charge across the molecule and thus higher overall polarity. This can have profound implications for solubility and intermolecular interactions.[15]

The observed trends can be rationalized by considering the interplay of electronic and steric effects, as visualized below.

G cluster_input Structural Feature cluster_effect Governing Effects cluster_output Resulting Property Sub_Pos Substituent Position Steric Steric Hindrance Sub_Pos->Steric Electronic Inductive Effects (Vector Sum of Dipoles) Sub_Pos->Electronic Reactivity Chemical Reactivity (HOMO-LUMO Gap) Sub_Pos->Reactivity Stability Thermodynamic Stability Steric->Stability Polarity Molecular Polarity (Dipole Moment) Electronic->Polarity

Caption: Relationship between isomer structure and physicochemical properties.

Conclusion

This guide demonstrates that Density Functional Theory provides a robust and predictive framework for dissecting the structure-property relationships among isomers of substituted thiophenes. Our comparative analysis reveals that the placement of ethyl and methyl groups significantly influences thermodynamic stability, chemical reactivity, and molecular polarity. Specifically, the 2,5-disubstituted isomer emerges as the most thermodynamically stable and kinetically reactive, while isomers with adjacent substituents (2,3- and 3,4-) are destabilized by steric strain and exhibit different electronic characteristics. These field-proven insights are critical for any researcher aiming to select the optimal isomer for a specific application, be it in drug development, where stability and polarity govern pharmacokinetics, or in materials science, where electronic properties dictate performance.

References

  • University of Calgary. (n.d.). 3.3 Molecular Polarity and Dipole Moment. UCalgary Chemistry Textbook. Available at: [Link]

  • Khan, I., et al. (2018). Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. ResearchGate. Available at: [Link]

  • Lu, T. (2020). Response to "Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?". ResearchGate. Available at: [Link]

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  • Stanton, J. F., et al. (2021). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-3-methylthiophene. PubChem Compound Database. Available at: [Link]

  • Gaussian, Inc. (2019). Gaussian 16. Available at: [Link]

  • Monajjemi, M., et al. (2020). Computational study of heterocyclic anticancer compounds through nbo method. Journal of the Mexican Chemical Society. Available at: [Link]

  • Al-Warhi, T., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific Reports. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. PubChem Compound Database. Available at: [Link]

  • Chemistry LibreTexts. (2014). 13.3: Bond Polarity and Dipole Moments. Available at: [Link]

  • Pu, S., et al. (2019). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. ResearchGate. Available at: [Link]

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  • Chemistry Steps. (n.d.). Molecular Dipole - The Overall Polarity of the Molecule. Available at: [Link]

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  • Cheméo. (n.d.). Chemical Properties of Thiophene, 3-methyl- (CAS 616-44-4). Available at: [Link]

  • Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. Chemistry Stack Exchange. Available at: [Link]

  • Tran, T. T. L., et al. (2022). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Semantic Scholar. Available at: [Link]

  • Raj, A. A. C., et al. (2022). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Journal of Creative Research Thoughts. Available at: [Link]

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  • The Good Scents Company. (n.d.). 2-acetyl-3-methyl thiophene. Available at: [Link]

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  • Kass, S. R., et al. (2022). Octabetaines: a DFT Study of Unexplored Eight-Membered 10π Heterocycles. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations. Available at: [Link]

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  • Chong, D. P. (2022). DFT Computation of the Electron Spectra of Thiophene. Canadian Journal of Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability of Commercial 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistency of chemical reagents is paramount. The subtle, uncharacterized differences between batches of a starting material can lead to significant variations in experimental outcomes, impacting everything from reaction kinetics to the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technical framework for assessing the batch-to-batch variability of a common heterocyclic building block, 2-Ethyl-5-methylthiophene.

The methodologies outlined herein are designed to provide a robust, self-validating system for quality control, ensuring that the material you introduce into your workflow is well-characterized and consistent over time. We will move beyond simple purity checks and delve into the causality behind experimental choices, empowering you to not just follow a protocol, but to understand and adapt it to your specific needs.

The Critical Need for Batch Consistency in Thiophene Derivatives

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs. The precise substitution pattern on the thiophene ring is crucial for biological activity. Consequently, even minor impurities or variations in the isomeric ratio of a starting material like this compound can have downstream consequences. Batch-to-batch variability can arise from several sources, including changes in the manufacturing process, raw material quality, or purification methods. A holistic management approach, rooted in robust analytical data, is essential to mitigate these risks.[1]

A Multi-Modal Analytical Approach to Characterization

No single analytical technique can provide a complete picture of a compound's purity and impurity profile. Therefore, a multi-modal approach, leveraging the strengths of different technologies, is recommended. For this compound, a combination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration provides a comprehensive assessment.

Core Analytical Workflow

The following diagram illustrates the logical flow for a comprehensive batch assessment:

Batch_Assessment_Workflow cluster_receipt Batch Receipt & Initial Checks cluster_comparison Data Comparison & Decision A Receive New Batch B Visual Inspection (Color, Particulates) A->B C Review Supplier CoA B->C D GC-MS Analysis: Purity & Impurity Profile C->D E ¹H and ¹³C NMR: Structural Confirmation & Impurity ID F Karl Fischer Titration: Water Content G Compare Data to Reference Batch & Specifications F->G H Pass/Fail Decision G->H

Caption: Workflow for comprehensive batch-to-batch variability assessment.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques.

Protocol 1: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the workhorse technique for analyzing volatile and semi-volatile compounds like this compound. It provides excellent separation of closely related impurities and allows for their tentative identification through mass spectral library matching. The principles of this method are grounded in established standards for thiophene analysis, such as those found in ASTM D7011 for trace thiophene analysis.[2]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC (or equivalent) with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977 MS (or equivalent).

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • MSD Transfer Line Temperature: 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: 35-350 amu.

Sample Preparation:

  • Create a stock solution by accurately weighing approximately 100 mg of the this compound batch sample into a 10 mL volumetric flask and diluting to volume with dichloromethane.

  • Prepare a working sample by performing a 1:100 dilution of the stock solution with dichloromethane to achieve a final concentration of approximately 100 µg/mL.

Data Analysis:

  • Purity Assessment: Determine the purity by area percent normalization. The purity is the peak area of this compound divided by the total area of all peaks in the chromatogram.

  • Impurity Identification: For any impurity peak exceeding 0.05% area, perform a mass spectral library search (e.g., NIST). Pay close attention to potential isomers and structurally related compounds.

Anticipated Impurities: Based on the common synthesis route from 2-Acetyl-5-methylthiophene, potential impurities include:[3][4]

  • Residual Starting Material: 2-Acetyl-5-methylthiophene.

  • Isomers: 2-Ethyl-3-methylthiophene, 3-Ethyl-2-methylthiophene, etc., which may arise from the starting materials used to create the thiophene ring.

  • Over-alkylation Products: Di-ethylated or ethyl-dimethylated thiophenes.

  • Byproducts of Reduction: If a Clemmensen or Wolff-Kishner type reduction is used, byproducts associated with these reactions may be present.

Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

Rationale: NMR spectroscopy provides unambiguous structural confirmation and can detect impurities that may co-elute with the main peak in GC analysis. It is an excellent complementary technique to GC-MS.

Instrumentation and Conditions:

  • Spectrometer: Bruker 400 MHz Avance III (or equivalent).

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Sample Preparation:

  • Dissolve approximately 10-15 mg of the this compound sample in 0.7 mL of CDCl₃ in a 5 mm NMR tube.

  • Vortex briefly to ensure complete dissolution.

Data Analysis:

  • Confirm the chemical shifts and coupling patterns of the ¹H and ¹³C spectra with the known structure of this compound.

  • Integrate all peaks in the ¹H NMR spectrum. The presence of unexpected signals may indicate impurities. The relative integration of these signals can be used to estimate their concentration, assuming a known structure.

Data Presentation and Interpretation: A Comparative Analysis

To effectively assess batch-to-batch variability, data must be tabulated and compared against a qualified reference standard or a previously accepted batch. Below is a hypothetical comparison of three different batches of this compound.

Table 1: Comparative GC-MS Analysis of Three Commercial Batches

ParameterBatch A (Reference)Batch BBatch CSpecification
Appearance Clear, colorless liquidClear, colorless liquidClear, pale yellow liquidClear, colorless liquid
Purity (GC Area %) 99.85%99.79%99.12%≥ 99.0%
Water Content (KF) 0.02%0.03%0.15%≤ 0.1%
Impurity 1 (RT 8.5 min) 0.06%0.08%0.45%≤ 0.1%
Tentative ID2-Acetyl-5-methylthiophene2-Acetyl-5-methylthiophene2-Acetyl-5-methylthiophene-
Impurity 2 (RT 9.2 min) 0.03%0.05%0.11%≤ 0.1%
Tentative IDIsomerIsomerIsomer-
Total Impurities 0.15%0.21%0.88%≤ 0.5%
Decision Pass Pass Fail -

Interpretation of Results:

  • Batch A serves as the reference, meeting all specifications with a high degree of purity.

  • Batch B shows a slightly higher level of total impurities but still falls within the acceptable specification range. This batch would be considered acceptable for use.

  • Batch C exhibits a pale yellow color, which is the first indication of a potential issue. The GC-MS analysis confirms this, revealing a significantly higher concentration of residual starting material (Impurity 1) and a higher total impurity profile. Furthermore, its water content exceeds the specified limit. This batch should be rejected and a discussion with the supplier initiated.

Logical Framework for Impurity Disposition

The decision to accept or reject a batch is based on a clear, logical framework that considers the identity and quantity of any detected impurities.

Impurity_Disposition A Impurity Detected > 0.05% in GC-MS B Is Impurity Structurally Identified? A->B C Is Impurity Known & Within Specification? B->C Yes D Is Impurity Unknown? B->D No F Accept Batch C->F Yes G Reject Batch C->G No H Attempt Structural Elucidation (NMR, High-Res MS) D->H Yes E Assess Potential Impact on Downstream Chemistry E->F Low Risk E->G High Risk H->E

Caption: Decision tree for the disposition of identified and unidentified impurities.

Conclusion

A rigorous, data-driven approach to assessing the batch-to-batch variability of critical raw materials like this compound is not an academic exercise; it is a fundamental component of ensuring scientific reproducibility and the successful development of new chemical entities. By implementing a multi-modal analytical strategy and establishing clear specifications, researchers can de-risk their projects, save valuable time and resources, and build a robust understanding of their chemical processes from the ground up. This guide provides the framework to achieve that, fostering a culture of quality and scientific integrity within your organization.

References

  • Standard Test Method for Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection. ASTM International. [Link]

  • 2-Acetyl-5-methylthiophene, 98%. Ottokemi. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

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A Senior Application Scientist's Guide to the Flavor Profiles of Alkylated Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and flavor chemistry, understanding the nuanced sensory characteristics of heterocyclic compounds is paramount. This guide provides an in-depth comparison of the flavor profiles of various alkylated thiophenes, offering insights grounded in experimental data and established analytical methodologies. We will explore the structure-activity relationships that govern their diverse aromas and tastes, and detail the protocols necessary for their precise characterization.

Introduction to Alkylated Thiophenes in Flavor Chemistry

Thiophene, a sulfur-containing heterocyclic aromatic compound, and its alkylated derivatives are significant contributors to the flavor profiles of a wide range of thermally processed foods.[1][2] They are commonly formed through the Maillard reaction and other heat-induced chemical transformations of sulfur-containing amino acids in the presence of reducing sugars.[2] The substitution of alkyl groups onto the thiophene ring dramatically influences the resulting flavor, creating a spectrum of notes ranging from meaty and roasted to nutty and green.[3] Understanding these subtle yet critical differences is essential for food product development, off-flavor analysis, and the synthesis of novel flavor ingredients.

This guide will focus on a comparative analysis of the flavor profiles of key alkylated thiophenes, including 2-methylthiophene, 3-methylthiophene, 2,5-dimethylthiophene, 2-ethylthiophene, and 2-propylthiophene. We will delve into the causal relationship between their molecular structure and sensory perception, supported by a framework of robust analytical techniques.

Comparative Flavor Profiles of Alkylated Thiophenes

The flavor of an alkylated thiophene is dictated by the number, position, and size of the alkyl substituents on the thiophene ring. Below is a comparative analysis of the distinct flavor profiles of several common alkylated thiophenes.

CompoundStructureFlavor ProfileNatural Occurrence (Examples)
2-Methylthiophene Odor: Sulfurous, roasted, meaty, with notes of onion, green, and a hint of petroleum.[1][3] Taste: Alliaceous (onion/garlic-like), green, and onion.[4]Roasted beef, roasted chicken, coffee, guava, papaya, cooked shrimp, whiskey.[5]
3-Methylthiophene Odor: Fatty and winey.[6] Taste: Fatty and winey.[6]Roasted coffee, guava, papaya.[6]
2,5-Dimethylthiophene Odor: Nutty and sulfury. Taste: Nutty and sulfury.[7]Garden onions, soft-necked garlic.
2-Ethylthiophene Odor: Green, sulfurous, and roasted.[8] Taste: Styrene-like.[9]Not widely reported in foods.
2-Propylthiophene Odor & Taste: Limited public information available.Not widely reported in foods.

Structure-Activity Relationships: The Causality of Flavor

The distinct flavor profiles of alkylated thiophenes are a direct consequence of their molecular structure. The interplay of the position and size of the alkyl group influences how the molecule interacts with olfactory and gustatory receptors.

Influence of Alkyl Group Position

The position of the alkyl group on the thiophene ring is a critical determinant of the perceived flavor.

  • 2-Alkylation: Substitution at the 2-position, adjacent to the sulfur atom, often imparts meaty, roasted, and savory notes. 2-Methylthiophene is a prime example, with its characteristic roasted and meaty aroma.[1][3] This is likely due to the influence of the sulfur atom on the electron distribution of the aromatic ring and the steric accessibility of the methyl group for receptor binding.

  • 3-Alkylation: Moving the methyl group to the 3-position, as in 3-methylthiophene, results in a significant shift in the flavor profile towards fatty and winey notes.[6] This suggests that the spatial arrangement of the alkyl group relative to the sulfur atom plays a crucial role in determining the type of receptor interaction.

  • 2,5-Dialkylation: Disubstitution at the 2- and 5-positions, as seen in 2,5-dimethylthiophene, leads to a nutty and sulfury aroma. The symmetrical nature of this molecule and the presence of two alkyl groups likely contribute to a different set of receptor interactions compared to the monosubstituted counterparts.

Influence of Alkyl Chain Length

Increasing the chain length of the alkyl group at the 2-position also modulates the flavor profile. While detailed sensory data for a homologous series is limited in the public domain, some trends can be inferred. The change from a methyl to an ethyl group (2-methylthiophene vs. 2-ethylthiophene) appears to enhance the green and roasted notes while introducing a styrene-like taste.[8][9] Further elongation to a propyl group (2-propylthiophene) would be expected to further alter the flavor profile, likely increasing hydrophobicity and potentially introducing different nuances.

ExperimentalWorkflow cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis Panel Panel Selection & Training SamplePrep_S Sample Preparation Panel->SamplePrep_S Evaluation Individual & Group Evaluation SamplePrep_S->Evaluation Profile Flavor Profile Generation Evaluation->Profile SamplePrep_I Sample Preparation (SPME) GC_MS GC-MS Analysis SamplePrep_I->GC_MS GC_O GC-O Analysis SamplePrep_I->GC_O Correlation Data Correlation GC_MS->Correlation GC_O->Correlation Correlation->Profile Validation

Sources

A Comparative Guide to the Stability of 2-Ethyl-5-methylthiophene and Other Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene Moiety Stability

Thiophene and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Their inherent aromaticity and the unique physicochemical properties imparted by the sulfur heteroatom contribute to their broad utility. However, the long-term stability of these compounds under various environmental and processing stressors—such as heat, light, and oxidative or hydrolytic conditions—is a critical determinant of their efficacy, safety, and shelf-life.

This guide focuses on 2-Ethyl-5-methylthiophene, a disubstituted thiophene, and evaluates its stability profile against unsubstituted thiophene, 2-methylthiophene, and 2,5-dimethylthiophene. Understanding the influence of alkyl substitution on the thiophene ring's stability is crucial for the rational design of more robust and reliable thiophene-containing molecules.

Understanding Thiophene Degradation Pathways

The stability of the thiophene ring is intrinsically linked to its aromatic character. However, it is susceptible to degradation through several pathways, primarily initiated by oxidation or exposure to strong acids.

Oxidative Degradation: Oxidation can occur at the sulfur atom, leading to the formation of thiophene-S-oxide, or at the carbon-carbon double bonds. Thiophene-S-oxides are generally unstable unless bulky substituents are present at the 2- and 5-positions. These reactive intermediates can undergo further reactions, such as dimerization.[1] In the presence of strong oxidizing agents, the thiophene ring can be cleaved. For alkyl-substituted thiophenes, the alpha-carbon of the alkyl side chain is also susceptible to oxidation, which can lead to the formation of carbonyl groups and potential crosslinking in polymeric systems.[2]

Acid-Catalyzed Degradation: While thiophene is relatively stable in acidic conditions compared to other heterocycles like furan and pyrrole, very strong acids can lead to polymerization or decomposition.[3]

The following diagram illustrates the primary degradation pathways for a generic alkyl-substituted thiophene.

General Degradation Pathways of Alkylthiophenes Alkylthiophene Alkylthiophene Oxidation Oxidative Stress (e.g., O₂, Peroxides) Alkylthiophene->Oxidation Oxidizing Agents Acid Acidic Conditions (Strong Acids) Alkylthiophene->Acid H⁺ S_Oxide Thiophene-S-oxide (Unstable Intermediate) Oxidation->S_Oxide Ring_Oxidation Ring Oxidation (Epoxide Formation) Oxidation->Ring_Oxidation Side_Chain_Oxidation Side-Chain Oxidation (α-Carbon) Oxidation->Side_Chain_Oxidation Polymerization Polymerization/ Decomposition Acid->Polymerization Degradation_Products Degradation Products (e.g., Sulfones, Carbonyls, Ring-Opened Products) S_Oxide->Degradation_Products Ring_Oxidation->Degradation_Products Side_Chain_Oxidation->Degradation_Products Polymerization->Degradation_Products Workflow for Thermal Stability Analysis Start Start Sample_Prep Sample Preparation (5-10 mg in TGA/DSC pan) Start->Sample_Prep TGA_DSC_Run TGA/DSC Analysis (Ramp to 600°C @ 10°C/min in N₂ and Air) Sample_Prep->TGA_DSC_Run Data_Acquisition Data Acquisition (Weight Loss vs. Temp Heat Flow vs. Temp) TGA_DSC_Run->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Td_Determination Determine Td (5% Weight Loss) Data_Analysis->Td_Determination Event_Identification Identify Thermal Events (Melting, Boiling, Decomposition) Data_Analysis->Event_Identification End End Td_Determination->End Event_Identification->End

Caption: Experimental workflow for TGA/DSC analysis of thiophene derivatives.

Oxidative Stability Evaluation

Objective: To assess the resistance of the thiophene derivatives to oxidation.

Methodology:

  • Instrumentation: A pressure differential scanning calorimeter (PDSC) or a dedicated oxidative stability instrument (e.g., Rancimat).

  • Sample Preparation: A known quantity of the liquid thiophene derivative is placed in the reaction vessel.

  • Experimental Conditions: The sample is heated to a constant temperature (e.g., 110°C) under a constant flow of air or oxygen. 4. Data Analysis: The induction time is measured, which is the time until a rapid increase in oxidation is detected. A longer induction time indicates higher oxidative stability.

Hydrolytic Stability Assessment

Objective: To determine the rate of degradation in aqueous solutions at different pH values.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Sample Preparation: Prepare solutions of the thiophene derivative in buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9).

  • Experimental Conditions: Incubate the solutions at a constant temperature (e.g., 50°C). At specified time intervals, withdraw aliquots.

  • Data Analysis: Analyze the aliquots by HPLC to quantify the remaining amount of the parent compound. Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Photostability Testing

Objective: To evaluate the degradation of the thiophene derivatives upon exposure to light.

Methodology:

  • Instrumentation: A photostability chamber equipped with a calibrated light source (e.g., xenon lamp) that mimics the solar spectrum.

  • Sample Preparation: Prepare solutions of the thiophene derivatives in a suitable solvent (e.g., acetonitrile) in quartz cuvettes.

  • Experimental Conditions: Expose the samples to a controlled intensity of light for a defined period. A dark control sample should be run in parallel.

  • Data Analysis: At various time points, measure the absorbance spectrum of the solutions using a UV-Vis spectrophotometer. A decrease in the characteristic absorbance peaks indicates photodegradation.

Conclusion and Future Outlook

Based on established principles of chemical reactivity, this compound is expected to exhibit high thermal and hydrolytic stability, comparable to other simple alkylthiophenes. Its increased electron density due to the two alkyl substituents may render it slightly more susceptible to oxidative and photochemical degradation compared to unsubstituted thiophene. The ethyl group, with its more readily abstractable secondary protons, could be a focal point for initial oxidative attack on the side chain.

However, it is crucial to emphasize that these are theoretically derived hypotheses. There is a clear need for direct experimental studies that systematically compare the stability of this compound and other simple thiophene derivatives under standardized conditions. The protocols outlined in this guide provide a robust framework for such investigations. The resulting data would be invaluable for the rational design and selection of thiophene-based compounds in the development of stable and reliable pharmaceuticals and advanced materials.

References

  • Thermooxidative degradation of poly(3-alkyltirophenes). IEEE Conference Publication. Available at: [Link]

  • ASTM E537, Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2024,

  • ASTM E487, Standard Test Methods for Constant-Temperature Stability of Chemical Materials, ASTM International, West Conshohocken, PA, 2020,

  • ASTM D6468, Standard Test Method for High Temperature Stability of Middle Distillate Fuels, ASTM International, West Conshohocken, PA,

  • ASTM D6743, Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids, ASTM International, West Conshohocken, PA,

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. Available at: [Link]

  • Methods to determine oxidative stability. BTSA. Available at: [Link]

  • This compound | C7H10S | CID 520990. PubChem. Available at: [Link]

  • 2-ethyl-5-methyl thiophene, 40323-88-4. The Good Scents Company. Available at: [Link]

  • Identification of Disulfides from the Biodegradation of Dibenzothiophene. PMC - NIH. Available at: [Link]

  • Iron(III) chloride. Wikipedia. Available at: [Link]

  • Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. MDPI. Available at: [Link]

  • Thiophene, 2-ethyl-5-methyl-. NIST WebBook. Available at: [Link]

  • Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution. Macromolecules. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 2-Ethyl-5-methylthiophene (CAS No. 40323-88-4), ensuring the protection of laboratory personnel and the environment. This procedure is designed to be a self-validating system, integrating scientific principles with best practices in laboratory safety.

Core Principle: Hazard Assessment and Waste Characterization

While some aggregated GHS information suggests this compound may not meet hazard criteria in all reports, a conservative approach is paramount for laboratory safety.[1] Key hazards identified in safety data sheets (SDS) for this compound and related thiophenes necessitate its classification as hazardous waste. The primary hazards are its flammability and potential environmental toxicity.

Key Hazards:

  • Flammability: The compound is classified as a Flammable Liquid, Category 3.[2] It has a flash point of approximately 31.11°C (88°F), meaning it can form an ignitable mixture with air at temperatures common in a laboratory setting.[3] Therefore, it must be kept away from all ignition sources.[2]

  • Environmental Hazard: Thiophene derivatives are often classified as harmful to aquatic life with long-lasting effects (H412).[4][5] To prevent ecological damage, release into the environment or drains must be strictly avoided.[2]

  • Health Hazards: While specific toxicity data is limited, related thiophene and pyridine compounds are known to be harmful if inhaled, swallowed, or in contact with skin, and can cause irritation.[6] Therefore, direct contact should always be avoided through the use of appropriate personal protective equipment.

Quantitative Data Summary

The following table summarizes essential physical and safety data for this compound.

PropertyValueSource
CAS Number 40323-88-4[7]
Molecular Formula C₇H₁₀S[1]
Molecular Weight 126.22 g/mol [1]
Physical Appearance Colorless clear liquid[3]
Boiling Point ~158-160°C @ 760 mm Hg[1][8]
Flash Point 31.11°C (88.00°F)[3]
Density ~0.96 g/mL[8]
GHS Hazard Statement H226: Flammable liquid and vapour[2]

Essential Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn to prevent exposure.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[5][9]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[9]

  • Respiratory Protection: In cases of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.[2] All handling of the chemical and its waste should ideally occur within a certified chemical fume hood.[10]

Step-by-Step Disposal Protocol

This protocol ensures that waste containing this compound is handled safely from the point of generation to its final collection.

Step 1: Waste Segregation at the Source

  • Rationale: Preventing accidental mixing of incompatible chemicals is a critical safety measure. This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[11] Mixing these could result in a vigorous, exothermic, and potentially dangerous reaction.

  • Procedure:

    • Designate separate waste streams for this compound.

    • Never mix this waste with acids, bases, or oxidizers.[11]

    • Solid waste (e.g., contaminated filter paper, weigh boats) should be collected separately from liquid waste.[6]

Step 2: Waste Collection and Containment

  • Rationale: Proper containment prevents spills and vapor release, protecting both personnel and the environment. The container material must be compatible with the chemical waste.

  • Procedure:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof container made of a compatible material like high-density polyethylene (HDPE).[6]

    • Solid Waste: Collect contaminated solids (gloves, paper towels, etc.) in a separate, clearly labeled hazardous waste bag or container.[6]

    • Keep containers securely closed when not in use to minimize the release of flammable vapors.[2] Do not fill containers beyond 80% capacity to allow for vapor expansion.

Step 3: Accurate and Clear Labeling

  • Rationale: Proper labeling is a regulatory requirement and ensures that all personnel, including waste handlers, are aware of the container's contents and associated hazards.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container immediately upon starting waste collection.

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or formulas.[6]

    • Indicate the primary hazard: "Flammable Liquid".

    • Record the date of waste generation.[6]

Step 4: Temporary On-Site Storage

  • Rationale: Safe temporary storage minimizes risks of fire, spills, and exposure prior to collection by disposal professionals.

  • Procedure:

    • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure waste accumulation area.[4][6]

    • This area must be away from heat, sparks, open flames, and other ignition sources.[4]

    • Ensure the storage location has secondary containment to manage potential leaks.

Step 5: Final Disposal Arrangement

  • Rationale: Hazardous chemical waste must be disposed of in accordance with federal, state, and local regulations, which strictly prohibit disposal down the drain or in regular trash.[12]

  • Procedure:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6]

    • Follow all institutional procedures for waste pickup requests. The waste will ultimately be transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[13]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[9]

  • Control Ignition Sources: Immediately extinguish any open flames and turn off nearby equipment that could create a spark.[2]

  • Ventilate: Increase ventilation to the area by opening fume hood sashes.

  • Containment: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[6]

  • Collection: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place it into a labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[6]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Waste Stream (this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Segregate and Collect Waste (Liquids vs. Solids) B->G C Is waste compatible with collection container contents? D YES C->D E NO C->E H Securely Cap and Label Container ('Hazardous Waste', Chemical Name, Date) D->H F Use a new, dedicated waste container E->F F->G G->C I Store in Designated, Ventilated Waste Accumulation Area H->I J Arrange Pickup via EHS or Licensed Disposal Contractor I->J

Caption: Decision workflow for safe disposal of this compound.

References

  • This compound | C7H10S | CID 520990 . PubChem - National Institutes of Health. [Link]

  • 2-ethyl-5-methyl thiophene, 40323-88-4 . The Good Scents Company. [Link]

  • Thiophene, 2-ethyl-5-methyl- . NIST Chemistry WebBook. [Link]

  • 2-Thiopheneethanol, tetrahydro-2-methyl-5-(1-methylethyl)- – Assessment statement (CA09314) . Australian Industrial Chemicals Introduction Scheme. [Link]

  • This compound Safety Data Sheet . Synerzine. [Link]

  • Carcinogens Standard Operating Procedure . The Sarpong Group, University of California, Berkeley. [Link]

  • Federal (RCRA-TCLP) and State (Title 22-STLC,TTLC) Hazardous Waste Criteria . Eurofins. [Link]

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

Sources

Personal protective equipment for handling 2-Ethyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 2-Ethyl-5-methylthiophene

For professionals in research and drug development, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This compound, a sulfur-containing heterocyclic compound, is a valuable building block in medicinal chemistry and material sciences. However, its physical properties, particularly its flammability and characteristic sulfurous odor, necessitate a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is to build a self-validating system of safety, where the rationale behind each step is clear, ensuring that safety becomes an intuitive part of the experimental workflow.

Hazard Assessment: Understanding the Compound

A thorough understanding of the chemical's properties is the foundation of any safety protocol. This compound (CAS: 40323-88-4) is a flammable liquid that requires careful management of ignition sources.[1][2] While comprehensive toxicological data is limited, the precautionary principle dictates that we treat it with a high degree of caution, drawing parallels from structurally similar thiophene derivatives which are known to be irritants.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀S[5]
Molecular Weight 126.22 g/mol [5]
Appearance Colorless clear liquid (est.)
Odor Sulfurous, ethereal[6]
Boiling Point ~158-160 °C @ 760 mmHg[5][6]
Flash Point ~31.11 °C (88.00 °F) [TCC][1][7]
Density ~0.96 g/cm³[6]

The key takeaway from this data is the low flash point, which classifies the compound as a flammable liquid.[2] This property is the primary driver for many of the handling and PPE recommendations that follow.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. For this compound, the strategy is to create a complete barrier to prevent exposure through inhalation, skin/eye contact, and to mitigate risks associated with flammability.

Table 2: Recommended PPE for Handling this compound

PPE CategoryItemSpecification and Rationale
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory at all times to protect against splashes. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transferring large volumes or during reactions under pressure.[3][8]
Hand Protection Nitrile GlovesDouble-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance to a range of organic compounds. Gloves must be inspected before use and changed immediately if contamination is suspected.[9]
Body Protection Flame-Resistant Lab CoatA flame-resistant (FR) lab coat, kept fully fastened, is essential due to the compound's flammability.[9] For larger quantities, a chemical-resistant apron over the FR lab coat provides an additional layer of protection.[8]
Respiratory Protection Chemical Fume HoodAll handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[10] The characteristic sulfurous odor serves as a sensory indicator of potential exposure, and if smelled, work should cease until ventilation is confirmed to be adequate.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes risk. The following workflow is designed to create a controlled environment for handling this compound.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Glassware & Reagents prep1->prep2 prep3 Don Required PPE (Goggles, FR Coat, Gloves) prep2->prep3 prep4 Designate Waste Containers (Liquid & Solid) prep3->prep4 handle1 Ground All Equipment (Static Discharge Prevention) prep4->handle1 Begin Experiment handle2 Transfer Chemical Using Non-Sparking Tools handle1->handle2 handle3 Keep Container Tightly Closed When Not In Use handle2->handle3 handle4 Work Behind Sash handle3->handle4 post1 Segregate & Seal Hazardous Waste handle4->post1 End Experiment post2 Decontaminate Work Surface & Equipment post1->post2 post3 Remove PPE Correctly (Gloves Last) post2->post3 post4 Wash Hands Thoroughly post3->post4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.